molecular formula C4H11NO2S B1587562 N-Methyl-2-(methylsulfonyl)ethanamine CAS No. 202198-18-3

N-Methyl-2-(methylsulfonyl)ethanamine

Cat. No.: B1587562
CAS No.: 202198-18-3
M. Wt: 137.2 g/mol
InChI Key: GCPNZCTVVWEQKX-UHFFFAOYSA-N
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Description

N-Methyl-2-(methylsulfonyl)ethanamine (CAS 202198-18-3) is a chemical compound with the molecular formula C4H11NO2S and a molecular weight of 137.20 g/mol . This compound serves as a highly useful building block and pharmaceutical intermediate in organic synthesis and drug discovery research . Its structure, featuring both amine and methylsulfonyl functional groups, makes it a versatile precursor for the creation of more complex molecules, particularly in the synthesis of compounds targeting cancer and other diseases . The methylsulfonyl group is known to engage in hydrogen bonding and other specific interactions with biological macromolecules, such as enzymes and receptors, which can be crucial for modulating the efficacy and properties of potential drug candidates . Researchers value this compound for its application in early-stage discovery and development. The compound is a liquid with a boiling point of approximately 288°C, a flash point of around 128°C, and a density of about 1.102 g/cm³ . For optimal stability, it should be stored sealed in a dry environment, protected from light, and at a cool temperature of 2-8°C . Please note that this product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-methyl-2-methylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S/c1-5-3-4-8(2,6)7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPNZCTVVWEQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397402
Record name 2-(Methanesulfonyl)-N-methylethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202198-18-3
Record name 2-(Methanesulfonyl)-N-methylethan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methanesulfonylethyl)(methyl)amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Methyl-2-(methylsulfonyl)ethanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: N-Methyl-2-(methylsulfonyl)ethanamine is a molecule of interest in medicinal chemistry and drug development due to its structural motifs—a secondary amine and a sulfonyl group—which are prevalent in many biologically active compounds. A thorough understanding of its physical and chemical properties is paramount for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic route. By synthesizing theoretical calculations with established experimental methodologies, this document aims to serve as a vital resource for researchers engaged in the study and utilization of this compound.

Introduction and Molecular Overview

This compound, with the chemical formula C₄H₁₁NO₂S, is an organic compound that integrates a secondary aliphatic amine with a methylsulfonyl group.[1][2] The presence of both a hydrogen bond donor (the secondary amine) and hydrogen bond acceptors (the sulfonyl oxygens and the amine nitrogen) suggests a degree of polarity and the potential for intermolecular interactions, which influence its physical properties and biological activity. The sulfonyl group, being a bioisostere of a carbonyl or phosphate group, is a common feature in many pharmaceuticals, contributing to metabolic stability and binding interactions. The N-methyl group can influence the compound's lipophilicity and metabolic profile.[3]

A comprehensive search of available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical properties for this compound. Much of the available data is derived from computational models.[2] This guide, therefore, will present these computed values while also providing detailed, field-proven experimental protocols for their empirical determination. This approach ensures that researchers have both a theoretical baseline and the practical means to validate and expand upon the existing knowledge base.

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, formulation, and mechanism of action. Below is a summary of the known and estimated physical properties of this compound.

Summary of Physical Properties
PropertyValue (Computed/Estimated)Source
Molecular Formula C₄H₁₁NO₂S[1][2]
Molecular Weight 137.20 g/mol [1][2]
CAS Number 202198-18-3[2]
Appearance Estimated to be a colorless to pale yellow liquid or low-melting solid at room temperature.N/A
Melting Point Not experimentally determined. Estimated to be low.N/A
Boiling Point Not experimentally determined.N/A
Density Not experimentally determined.N/A
Solubility Predicted to be soluble in water and polar organic solvents.N/A
XLogP3-AA -0.8[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 54.6 Ų[2]
Discussion of Predicted Properties

The negative XLogP3-AA value of -0.8 suggests that this compound is hydrophilic, which aligns with the prediction of its solubility in water.[2] The presence of both hydrogen bond donor and acceptor sites further supports its likely solubility in polar protic solvents. The topological polar surface area (TPSA) of 54.6 Ų is a key parameter in predicting drug absorption and transport properties.

Experimental Determination of Physical Properties

To address the gap in experimental data, this section provides detailed, step-by-step methodologies for the determination of key physical properties of this compound.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a solid compound. For a substance like this compound, which may be a low-melting solid, a precise determination is crucial.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[4][5]

Causality Behind Experimental Choices: A slow heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A narrow melting point range (typically < 1 °C) is indicative of high purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Powder Finely Powder Sample Pack Pack Capillary Tube (2-3mm) Powder->Pack Place Insert into Apparatus Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record T_start and T_end Observe->Record Purity Assess Purity (Melting Range) Record->Purity SynthesisWorkflow cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product Start Start with 2-(Methylsulfonyl)ethanamine Deprotonation Deprotonation with Base (e.g., NaH) in DMF Start->Deprotonation Alkylation Add Methylating Agent (e.g., CH3I) Deprotonation->Alkylation Monitor Monitor by TLC/LC-MS Alkylation->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify (Chromatography/Distillation) Extract->Purify Product This compound Purify->Product

Sources

An In-depth Technical Guide to N-Methyl-2-(methylsulfonyl)ethanamine: Structure, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of N-Methyl-2-(methylsulfonyl)ethanamine, a versatile bifunctional molecule of increasing interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical attributes, explore its synthesis, and illuminate its role as a valuable building block in the creation of novel therapeutic agents.

Foundational Knowledge: Chemical Identity and Physicochemical Profile

This compound is a unique small molecule that incorporates both a secondary amine and a sulfone functional group. This dual reactivity is the cornerstone of its utility in synthetic and medicinal chemistry.

Chemical Structure and IUPAC Nomenclature

The definitive IUPAC name for this compound is This compound [1]. Its chemical structure is characterized by an ethyl bridge connecting a methylamino group (-NHCH₃) and a methylsulfonyl group (-SO₂CH₃).

To facilitate a clearer understanding of its molecular architecture, the following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties, primarily sourced from PubChem, are essential for predicting its behavior in various chemical and biological systems[1].

PropertyValue
Molecular Formula C₄H₁₁NO₂S
Molecular Weight 137.20 g/mol
CAS Number 202198-18-3
XLogP3-AA -0.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Topological Polar Surface Area 54.6 Ų
Exact Mass 137.05104977 Da

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound is achieved through the aza-Michael addition of methylamine to methyl vinyl sulfone. This reaction is a classic example of conjugate addition, where the nucleophilic amine attacks the electron-deficient β-carbon of the vinyl sulfone.

General Synthetic Protocol

Materials:

  • Methylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

  • Methyl vinyl sulfone

  • Aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

Procedure:

  • In a well-ventilated fume hood, a solution of methyl vinyl sulfone in an aprotic solvent is prepared in a reaction vessel equipped with a magnetic stirrer and a means to control the temperature (e.g., an ice bath).

  • Methylamine is slowly added to the stirred solution. The reaction is often exothermic, and the temperature should be maintained, typically between 0-25 °C, to minimize side reactions.

  • The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting materials are consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Mechanistic Pathway

The underlying mechanism of this synthesis is the nucleophilic attack of the lone pair of electrons on the nitrogen atom of methylamine onto the β-carbon of the carbon-carbon double bond in methyl vinyl sulfone. The electron-withdrawing nature of the sulfonyl group polarizes the double bond, rendering the β-carbon electrophilic.

cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Zwitterionic Intermediate cluster_product Product methylamine CH₃NH₂ transition_state [Methylamine attacks β-carbon] methylamine->transition_state methyl_vinyl_sulfone CH₂=CHSO₂CH₃ methyl_vinyl_sulfone->transition_state intermediate ⁻CH₂-CH(⁺NH₂CH₃)SO₂CH₃ transition_state->intermediate Nucleophilic attack product CH₃NHCH₂CH₂SO₂CH₃ intermediate->product Proton transfer

Caption: Aza-Michael addition for the synthesis of this compound.

Role in Drug Discovery and Development

The strategic importance of this compound lies in its bifunctional nature, making it a valuable building block for creating diverse molecular scaffolds. The sulfone group acts as a stable, polar, and effective hydrogen bond acceptor, while the secondary amine provides a reactive handle for further chemical modifications.

A Versatile Scaffold for Medicinal Chemistry

The methylsulfonyl moiety is a well-regarded pharmacophore in medicinal chemistry, often enhancing the pharmacokinetic properties of a drug candidate, such as aqueous solubility and metabolic stability. The secondary amine in this compound offers a convenient point for derivatization, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR) of a compound series.

The general workflow for utilizing this compound in a drug discovery program can be visualized as follows:

start This compound (Building Block) step1 Reaction at Secondary Amine (e.g., Acylation, Alkylation, Reductive Amination) start->step1 step2 Generation of a Diverse Chemical Library step1->step2 step3 High-Throughput Screening (HTS) against a Biological Target step2->step3 step4 Hit Identification step3->step4 step5 Lead Optimization (SAR studies) step4->step5 step6 Preclinical Candidate Selection step5->step6

Caption: Workflow for utilizing this compound in drug discovery.

Potential Therapeutic Applications

While specific blockbuster drugs containing the this compound fragment are not prominently documented, the broader class of sulfone-containing compounds has demonstrated efficacy in a wide range of therapeutic areas, including but not limited to:

  • Anti-inflammatory agents: The sulfone moiety is present in several anti-inflammatory drugs.

  • Anticancer agents: Certain sulfonamides and sulfones have shown promise as anticancer therapeutics.

  • Antiviral and Antibacterial agents: The polarity and hydrogen bonding capacity of the sulfone group can be crucial for binding to biological targets in pathogens.

The value of this compound is therefore not in its intrinsic biological activity, but in its role as a versatile starting material for the synthesis of more complex molecules with therapeutic potential.

Safety and Handling

This compound is classified with GHS hazard statements indicating that it can cause skin irritation, serious eye damage/irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

Conclusion

This compound is a synthetically accessible and highly versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature, combining a reactive secondary amine with a metabolically stable and polar sulfone group, provides a valuable platform for the generation of diverse chemical libraries. A thorough understanding of its chemical properties, synthesis, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this compound in the quest for novel and improved therapeutics.

References

  • PubChem. (2-Methanesulfonylethyl)(methyl)amine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to N-Methyl-2-(methylsulfonyl)ethanamine (CAS: 202198-18-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Methyl-2-(methylsulfonyl)ethanamine, a versatile intermediate with significant potential in pharmaceutical and agrochemical research. By synthesizing available data with established chemical principles, this document offers a robust framework for understanding and utilizing this compound in novel research and development endeavors.

Introduction: Unveiling a Key Building Block

This compound is a bifunctional organic molecule that has garnered interest as a key intermediate in the synthesis of complex chemical entities.[1][2] Its structure, featuring a secondary amine and a sulfonyl group, imparts a unique combination of nucleophilicity and polarity, making it a valuable synthon for the construction of diverse molecular architectures. The presence of the methylsulfonyl moiety is of particular interest in drug discovery, as this functional group is a well-known bioisostere for other functionalities and can enhance pharmacokinetic properties such as solubility and metabolic stability.[2] This guide will delve into the synthesis, properties, and potential applications of this compound, with a particular focus on its relevance to drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis.

Key Physicochemical Data
PropertyValueSource
CAS Number 202198-18-3[3]
Molecular Formula C₄H₁₁NO₂S[3]
Molecular Weight 137.20 g/mol [3]
IUPAC Name This compound[3]
Boiling Point 288 °C[1]
Density 1.102 g/cm³[1]
LogP 0.72[1]
Topological Polar Surface Area 54.6 Ų[3]
Predicted Spectroscopic Data

2.2.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.10t2H-SO₂-CH₂ -CH₂-
~2.95s3H-SO₂-CH₃
~2.80t2H-CH₂-CH₂ -NH-
~2.50s3H-NH-CH₃
~1.50br s1H-NH -

2.2.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~55.0-SO₂-C H₂-CH₂-
~50.0-CH₂-C H₂-NH-
~42.0-SO₂-C H₃
~36.0-NH-C H₃

2.2.3. Predicted Mass Spectrum (EI)

The electron ionization mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z = 137. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺ at m/z = 122) and cleavage of the C-S bond. A prominent peak at m/z 44, corresponding to [CH₃NHCH₂]⁺, is also anticipated due to alpha-cleavage, a characteristic fragmentation of amines.[4]

Synthesis and Manufacturing

While a specific, published protocol for the synthesis of this compound is not available, a plausible and efficient two-step synthetic route can be proposed based on established chemical transformations of analogous compounds. This proposed pathway offers a logical and experimentally sound approach for its preparation in a laboratory setting.

Proposed Synthetic Pathway

The proposed synthesis involves the initial preparation of the thioether precursor, N-methyl-2-(methylthio)ethanamine, followed by its oxidation to the desired sulfone.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Thioether Precursor cluster_1 Step 2: Oxidation to Sulfone A 2-(Methylthio)ethanamine C N-Methyl-2-(methylthio)ethanamine A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) B Methylating Agent (e.g., Methyl Iodide) B->C D N-Methyl-2-(methylthio)ethanamine F This compound D->F Solvent (e.g., Acetic Acid, DCM) E Oxidizing Agent (e.g., H₂O₂, m-CPBA) E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of N-Methyl-2-(methylthio)ethanamine

  • Rationale: This step involves the nucleophilic substitution of a suitable methylating agent by the primary amine of 2-(methylthio)ethanamine. The use of a mild base is crucial to neutralize the acid formed during the reaction and to drive the equilibrium towards the product.

  • Materials:

    • 2-(Methylthio)ethanamine

    • Methyl iodide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a stirred solution of 2-(methylthio)ethanamine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add methyl iodide (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-methyl-2-(methylthio)ethanamine.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Oxidation to this compound

  • Rationale: The thioether is oxidized to the corresponding sulfone using a suitable oxidizing agent. Hydrogen peroxide in acetic acid is a common and effective reagent for this transformation. The reaction is typically exothermic and requires careful temperature control.

  • Materials:

    • N-Methyl-2-(methylthio)ethanamine

    • Hydrogen peroxide (30% solution)

    • Glacial acetic acid

  • Procedure:

    • Dissolve N-methyl-2-(methylthio)ethanamine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Slowly add hydrogen peroxide (30% solution, 2.5 eq) dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.

    • Neutralize the reaction mixture by the addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary amine and the sulfone.

Reactivity_Profile cluster_amine Amine Reactivity cluster_sulfone Sulfone Reactivity A This compound B Electrophiles (e.g., Acyl Chlorides, Alkyl Halides) A->B D Strong Reducing Agents A->D C Acylation/Alkylation Products B->C Nucleophilic Attack E Reduction Products (e.g., Sulfide) D->E Reduction

Caption: Reactivity profile of this compound.

Nucleophilicity of the Secondary Amine

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile.[5] It will readily react with a variety of electrophiles, including:

  • Acylating Agents: Reaction with acyl chlorides or anhydrides will form the corresponding amides. This is a common strategy for introducing the N-Methyl-2-(methylsulfonyl)ethyl moiety into larger molecules.

  • Alkylating Agents: Further alkylation is possible, though it may lead to the formation of a tertiary amine and ultimately a quaternary ammonium salt.

  • Aldehydes and Ketones: Condensation with aldehydes and ketones can form enamines or, under reductive amination conditions, tertiary amines.

Stability of the Sulfonyl Group

The sulfonyl group is generally a robust and stable functional group, resistant to many common reaction conditions. It is a strong electron-withdrawing group, which can influence the reactivity of adjacent protons. The sulfone is typically unreactive towards nucleophiles and mild oxidizing agents. It can be reduced to the corresponding sulfide under harsh reducing conditions.

Applications in Drug Discovery and Development

While direct biological activity of this compound has not been extensively reported, its utility as a pharmaceutical intermediate is significant.[2] The presence of the sulfonyl group is a key feature in many approved drugs, where it often serves to improve physicochemical properties and engage in key binding interactions with biological targets.[2]

Potential as a Pharmacophore in Oncology

Several classes of compounds containing sulfonyl or sulfonamide moieties have demonstrated potent anticancer activity.[6][7] For instance, certain 1,2-bis(methylsulfonyl)hydrazine derivatives have shown efficacy against various tumor models.[7] The structural similarity of this compound to these active compounds suggests its potential as a building block for the synthesis of novel anticancer agents.

Drug_Discovery_Application A This compound B Chemical Synthesis (e.g., Amide Coupling, Alkylation) A->B C Novel Sulfonyl-Containing Compounds B->C D Biological Screening (e.g., Anticancer Assays) C->D E Lead Compound Identification D->E

Caption: Workflow for utilizing this compound in drug discovery.

Role in Agrochemical Synthesis

Similar to its application in pharmaceuticals, this compound also serves as an intermediate in the agrochemical industry.[2] The sulfonyl group is present in many herbicides, fungicides, and insecticides, where it contributes to the biological activity and environmental stability of the final product.

Analytical Methodologies (Proposed)

For the successful application of this compound in research and development, robust analytical methods for its characterization and quantification are essential.

Proposed HPLC-MS Method for Analysis

A reverse-phase high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) method would be suitable for the analysis of this polar compound.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection (MS): Electrospray ionization in positive mode (ESI+).

  • Expected [M+H]⁺: m/z = 138.1.

This method should provide good separation and sensitive detection for both qualitative and quantitative analysis.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • GHS Hazard Statements: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[9]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and agrochemical research. Its unique combination of a nucleophilic secondary amine and a stable, polar sulfonyl group makes it an attractive building block for the synthesis of complex and potentially bioactive molecules. While direct experimental data on this compound is limited in the public domain, this guide provides a comprehensive theoretical and practical framework for its synthesis, characterization, and application. As research into novel therapeutics and agrochemicals continues to expand, the utility of such well-defined and functionalized building blocks will undoubtedly grow.

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An In-depth Technical Guide to N-Methyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the properties, synthesis, and characterization of N-Methyl-2-(methylsulfonyl)ethanamine. We will delve into its core chemical attributes, propose a robust synthetic pathway, and outline a self-validating analytical workflow for structural confirmation and purity assessment, providing the causal insights behind each methodological choice.

Core Molecular Attributes

This compound is a bifunctional organic molecule featuring a secondary amine and a sulfone group. This structure suggests its potential utility as a versatile building block in medicinal chemistry, offering sites for nucleophilic attack, salt formation, and hydrogen bonding. Its core properties are summarized below.

PropertyValueSource
Molecular Formula C₄H₁₁NO₂S[1]
Molecular Weight 137.20 g/mol [1]
IUPAC Name This compound[1]
CAS Number 202198-18-3[1]
Canonical SMILES CNCCS(=O)(=O)C[1]
InChIKey GCPNZCTVVWEQKX-UHFFFAOYSA-N[1]

Proposed Synthesis and Mechanistic Rationale

Reaction Scheme

The proposed synthesis involves the reaction of methyl vinyl sulfone with methylamine. This is a classic Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound (or in this case, a vinyl sulfone which acts as a Michael acceptor).

Synthesis_Pathway cluster_reactants Reactants cluster_product Product MVS Methyl Vinyl Sulfone Product This compound MVS->Product + Methylamine (in Ethanol) Room Temperature Methylamine Methylamine

Caption: Proposed Michael addition synthesis pathway.

Step-by-Step Protocol
  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of absolute ethanol.

  • Reagent Addition: Add methyl vinyl sulfone (1 equivalent) to the ethanol. In a separate vessel, prepare a solution of methylamine (1.2 equivalents) in ethanol.

    • Causality: Using a slight excess of methylamine helps to drive the reaction to completion and compensates for its volatility. Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its relatively low boiling point, which simplifies removal post-reaction.

  • Reaction: Slowly add the methylamine solution to the stirring solution of methyl vinyl sulfone at room temperature. The reaction is typically exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the methyl vinyl sulfone spot/peak.

  • Work-up and Purification:

    • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Self-Validation: The crude product should be purified via column chromatography on silica gel, using a gradient elution of DCM and methanol. The fractions containing the pure product (as determined by TLC) are combined and concentrated to yield this compound.

Analytical Characterization Workflow

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment. The following workflow provides a self-validating system for characterization.

Analytical_Workflow Start Purified Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Primary Technique MS Mass Spectrometry (EI or ESI) Start->MS Molecular Ion ID IR Infrared (IR) Spectroscopy Start->IR Functional Group ID Confirm Structural Confirmation NMR->Confirm MS->Confirm IR->Confirm Final Confirmed Structure & Purity >95% Confirm->Final

Caption: Self-validating analytical characterization workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): Based on analogous structures like N-methylethanamine, the following proton signals are expected (in CDCl₃):

    • A singlet around 2.5 ppm integrating to 3 protons, corresponding to the N-CH₃ group.[3][4]

    • A singlet around 3.0 ppm integrating to 3 protons, corresponding to the sulfonyl CH₃ group.

    • Two triplets, each integrating to 2 protons, between 2.8-3.4 ppm. These correspond to the two methylene groups (-CH₂ -CH₂ -) of the ethyl backbone. The methylene group adjacent to the sulfonyl group would be further downfield.

  • ¹³C NMR (Predicted):

    • A signal for the N-C H₃ carbon around 36 ppm.

    • A signal for the S-C H₃ carbon around 42 ppm.

    • Signals for the two backbone methylene carbons (C H₂-C H₂) between 45-55 ppm.

Mass Spectrometry (MS)
  • Technique: Electrospray ionization (ESI) in positive mode is ideal for this molecule due to the basic nitrogen atom, which is readily protonated.

  • Expected Ions:

    • The primary ion observed will be the protonated molecule [M+H]⁺ at m/z = 138.21.

    • A common fragmentation pattern for such amines is the loss of the ethylsulfonyl group, leading to a fragment ion corresponding to the N-methyl vinyl amine cation. The base peak in the mass spectrum for the related N-methylethylamine is m/z 44, corresponding to [C₂H₆N]⁺, which suggests a similar fragmentation pathway could be prominent.[5]

Infrared (IR) Spectroscopy
  • Methodology: Analysis is typically performed on a neat film using a salt plate (NaCl or KBr).

  • Expected Key Peaks:

    • N-H Stretch: A moderate absorption peak around 3300-3350 cm⁻¹, characteristic of a secondary amine N-H bond.

    • C-H Stretch: Strong peaks in the 2850-3000 cm⁻¹ region due to aliphatic C-H stretching.

    • S=O Stretch: Two very strong, characteristic absorption bands for the sulfone group (asymmetric and symmetric stretching) will be present around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.[6] These two sharp, intense peaks are a definitive indicator of the sulfone functional group.

    • C-N Stretch: A moderate peak in the 1020-1250 cm⁻¹ range.[6]

Safety and Handling

Based on GHS classifications for the compound, appropriate safety measures are mandatory.[1]

  • Hazards:

    • Causes skin irritation (H315).[1]

    • May cause serious eye irritation or damage (H318/H319).[1]

    • May cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][8][9]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[9] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7]

Conclusion

This compound, with its defined molecular formula of C₄H₁₁NO₂S and molecular weight of 137.20 g/mol , is a compound of interest for chemical synthesis. While a specific published synthesis is lacking, a logical and robust protocol via Michael addition has been proposed. The outlined self-validating analytical workflow, combining NMR, MS, and IR spectroscopy, provides a clear and reliable methodology for its structural confirmation and purity assessment, empowering researchers to confidently synthesize and utilize this versatile chemical building block in their development programs.

References

  • Doc Brown's Chemistry. (n.d.). Infrared Spectrum of N-methylethanamine. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). Proton NMR Spectrum of Methylamine. Retrieved from [Link]

  • European Patent Office. (2009, November 16). The new preparation of aliphatic amines with sulphonyl group and their salts. EP 2305634 A1.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3856040, (2-Methanesulfonylethyl)(methyl)amine. Retrieved from [Link]

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An In-depth Technical Guide to the Mechanism of Action of N-Methyl-2-(methylsulfonyl)ethanamine in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-(methylsulfonyl)ethanamine is a bifunctional molecule featuring a secondary amine and a sulfonyl group. This unique combination of functionalities imparts a versatile reactivity profile, making it a valuable building block in modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceutical and agrochemical applications. This guide provides a comprehensive overview of the core mechanistic principles governing the reactivity of this compound. We will delve into its role as a nucleophile, particularly in aza-Michael additions and reactions with various electrophiles. By synthesizing data from related β-amino sulfone systems, this document will elucidate the underlying electronic and steric factors that dictate its chemical behavior. Detailed experimental protocols, data tables, and mechanistic diagrams are provided to offer both theoretical understanding and practical guidance for researchers in the field.

Introduction: The Duality of Functionality

This compound, with the structure presented in Figure 1, possesses two key functional groups that dictate its reactivity: a nucleophilic secondary amine and an electron-withdrawing methylsulfonyl group. The lone pair of electrons on the nitrogen atom makes the amine moiety a potent nucleophile, capable of attacking electron-deficient centers. Conversely, the powerful electron-withdrawing nature of the sulfonyl group acidifies the α-protons and can influence the regioselectivity of certain reactions. This duality makes it a versatile reagent in a variety of organic transformations. This guide will explore the mechanistic intricacies of its reactions, providing a foundational understanding for its strategic application in synthesis.

Figure 1: Structure of this compound

A 2D representation of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in organic synthesis. These properties influence its solubility, reactivity, and appropriate handling procedures.

PropertyValueSource
Molecular Formula C₄H₁₁NO₂S
Molecular Weight 137.20 g/mol
Appearance Colorless to pale yellow liquid or solid
Solubility Soluble in water and polar organic solvents

Core Mechanism of Action: The Nucleophilic Amine

The primary mode of action of this compound in organic reactions stems from the nucleophilic character of its secondary amine. The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is central to its application as a building block in the synthesis of more complex molecules.

Aza-Michael Addition: A Key C-N Bond Forming Reaction

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a cornerstone of the reactivity of this compound.[1] This reaction is a powerful tool for the construction of β-amino carbonyl compounds, which are prevalent motifs in many biologically active molecules.

The general mechanism of the aza-Michael addition is depicted below. The reaction is often catalyzed by Lewis acids or can proceed under solvent-free conditions.[1]

Diagram: General Mechanism of the Aza-Michael Addition

aza_michael cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine R₂NH (this compound) Acceptor α,β-Unsaturated Carbonyl Amine->Acceptor Nucleophilic Attack Zwitterion Zwitterionic Intermediate Acceptor->Zwitterion Forms Adduct β-Amino Carbonyl Adduct Zwitterion->Adduct Proton Transfer

The nucleophilic amine attacks the β-carbon of the Michael acceptor.

The reaction proceeds through a nucleophilic attack of the amine on the β-carbon of the electron-deficient alkene, forming a zwitterionic intermediate. Subsequent proton transfer, often facilitated by a second molecule of the amine or a protic solvent, yields the final β-amino carbonyl adduct. The rate and efficiency of the aza-Michael addition can be influenced by the nature of the Michael acceptor, the solvent, and the presence of catalysts.

Reactions with Other Electrophiles

Beyond Michael acceptors, this compound readily reacts with a variety of other electrophiles, further expanding its synthetic utility.

  • Acyl Chlorides and Anhydrides: In a similar fashion to other secondary amines, it reacts with acyl chlorides and acid anhydrides to form the corresponding amides.[2] This reaction is typically rapid and exothermic.

  • Alkyl Halides: Alkylation of the secondary amine with alkyl halides can occur, leading to the formation of tertiary amines. However, over-alkylation to form quaternary ammonium salts is a potential side reaction.[2]

  • Epoxides: The amine can act as a nucleophile in the ring-opening of epoxides, yielding β-amino alcohols. This reaction is often regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

The Role of the Sulfonyl Group

While the amine functionality dictates the primary nucleophilic reactivity, the methylsulfonyl group plays a crucial, albeit more subtle, role in modulating the molecule's properties and reactivity.

  • Electronic Effects: The strong electron-withdrawing nature of the sulfonyl group (-SO₂CH₃) deactivates the adjacent methylene group, making the α-protons more acidic. While not typically acidic enough to be deprotonated by common bases, this electronic effect can influence the overall electron density of the molecule.

  • Solubility: The polar sulfonyl group contributes to the molecule's solubility in polar solvents, which can be advantageous for reaction conditions and work-up procedures.

  • Pharmacological Relevance: The sulfone and sulfonamide moieties are common pharmacophores in a wide range of therapeutic agents.[3] Incorporating this compound into a molecule can, therefore, be a strategic choice in drug design to enhance binding affinity or modulate pharmacokinetic properties.

Experimental Protocols

To provide practical guidance, this section outlines a representative experimental protocol for a key reaction involving this compound.

Protocol: Aza-Michael Addition to an α,β-Unsaturated Ester

This protocol describes a general procedure for the aza-Michael addition of this compound to an α,β-unsaturated ester, a common transformation in the synthesis of β-amino acid derivatives.

Materials:

  • This compound

  • α,β-Unsaturated ester (e.g., methyl acrylate)

  • Acidic Alumina (as a heterogeneous catalyst)[1]

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask charged with acidic alumina (e.g., 1 g per 10 mmol of amine), add the α,β-unsaturated ester (1.0 equivalent).

  • Add this compound (1.2 equivalents) to the flask.

  • The reaction mixture is stirred at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is filtered to remove the acidic alumina.

  • The filtrate is concentrated under reduced pressure to afford the crude product.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure β-amino ester adduct.

Diagram: Experimental Workflow for Aza-Michael Addition

workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with acidic alumina and α,β-unsaturated ester B Add N-Methyl-2- (methylsulfonyl)ethanamine A->B C Stir at room temperature B->C D Monitor by TLC/GC-MS C->D E Filter to remove catalyst D->E Reaction Complete F Concentrate filtrate E->F G Purify by column chromatography F->G

A schematic of the key steps in a typical aza-Michael addition.

Spectroscopic Data Analysis

Characterization of the products derived from reactions of this compound is typically achieved through standard spectroscopic techniques. Below is a summary of expected signals in ¹H and ¹³C NMR spectra.

Functional Group ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
N-CH₃ ~2.3 - 2.5 (singlet)~35 - 45
N-CH₂ ~2.7 - 3.0 (triplet)~50 - 60
CH₂-SO₂ ~3.1 - 3.4 (triplet)~55 - 65
SO₂-CH₃ ~2.9 - 3.1 (singlet)~40 - 50

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the molecule.[4][5]

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block in the synthesis of pharmacologically active compounds.[6] The incorporation of the β-amino sulfone motif can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, all of which are critical parameters in drug design.[7] For instance, related β-amino sulfone derivatives are key intermediates in the synthesis of various therapeutic agents.[8][9]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its mechanism of action is primarily dictated by the nucleophilicity of its secondary amine, which readily participates in aza-Michael additions and reactions with a wide range of electrophiles. The methylsulfonyl group, while not directly involved in bond formation in most cases, plays a significant role in modulating the molecule's physical and chemical properties. The insights provided in this technical guide, including mechanistic discussions, experimental protocols, and spectroscopic data, are intended to empower researchers to effectively utilize this building block in the design and synthesis of novel molecules with potential applications in drug discovery and other areas of chemical science.

References

  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - AWS. (n.d.). Retrieved January 8, 2026, from [Link].

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  • Transition-metal-catalyzed regiodivergent sulfonylation of aziridrines for the synthesis of β-amino sulfones - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 8, 2026, from [Link].

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  • The synthetic development background of β‐amino sulfones. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link].

  • Photocatalytic selective synthesis of ( E )-β-aminovinyl sulfones and ( E )-β-amidovinyl sulfones using Ru(bpy) 3 Cl 2 as the catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08272E. (2024, January 2). Retrieved January 8, 2026, from [Link].

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  • (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link].

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link].

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  • Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles - Semantic Scholar. (n.d.). Retrieved January 8, 2026, from [Link].

  • Unexpected synthesis and crystal structure of N-{2-[2-(2-acetylethenyl)phenoxy]ethyl}-N-ethenyl-4-methylbenzenesulfonamide - NIH. (n.d.). Retrieved January 8, 2026, from [Link].

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials - ResearchGate. (2017, February 20). Retrieved January 8, 2026, from [Link].

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  • EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents. (n.d.).
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Potential research applications of N-Methyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Research Applications of N-Methyl-2-(methylsulfonyl)ethanamine

Abstract

This compound is a small molecule whose potential within the scientific research landscape remains largely unexplored. This guide provides a comprehensive analysis of its potential research applications, moving beyond its current status as a chemical intermediate. By examining its structural features, physicochemical properties, and the established activities of analogous compounds, we propose several promising avenues for investigation. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical, step-by-step protocols to unlock the latent potential of this compound in medicinal chemistry and chemical biology.

Introduction: Unveiling a Molecule of Latent Potential

This compound, with the CAS number 15934-53-9, is a chemical compound characterized by a methylsulfonyl group and an N-methylated ethylamine moiety. While it is commercially available from various suppliers, a thorough review of the scientific literature reveals a significant gap in our understanding of its biological activity and potential applications. This guide seeks to bridge this gap by providing a forward-looking perspective on how the unique structural attributes of this molecule can be leveraged in drug discovery and chemical biology research. We will delve into its potential as a novel scaffold in medicinal chemistry and as a probe for exploring biological systems, all grounded in the established roles of its constituent functional groups.

Physicochemical Properties and Drug-Likeness Assessment

The potential of a molecule to be developed into a therapeutic agent is intrinsically linked to its physicochemical properties. A preliminary in silico analysis of this compound provides valuable insights into its drug-likeness.

PropertyPredicted ValueImplication for Drug Development
Molecular Weight137.2 g/mol Excellent compliance with Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability.
LogP (octanol-water partition coefficient)-1.2 (estimated)The negative LogP value indicates high hydrophilicity, which may suggest good aqueous solubility but potentially poor membrane permeability.
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five (<5).
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule of Five (<10).
pKa (most basic)9.8 (estimated)The secondary amine is predicted to be protonated at physiological pH, which could enhance solubility and interactions with biological targets.

This profile suggests that while this compound is an attractive starting point for fragment-based drug discovery, its high polarity may need to be addressed in analog design to enhance cell permeability.

Potential Research Application I: A Versatile Building Block in Medicinal Chemistry

The true immediate value of this compound may lie in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. The presence of a reactive secondary amine and a polar methylsulfonyl group offers multiple avenues for chemical modification.

Rationale: The Importance of the Methylsulfonyl Moiety

The methylsulfonyl (CH₃SO₂) group is a key pharmacophore in a number of approved drugs. It is a strong hydrogen bond acceptor and can significantly influence the solubility, metabolic stability, and target-binding affinity of a molecule. Its incorporation into drug candidates is a common strategy to optimize pharmacokinetic and pharmacodynamic properties.

Proposed Synthetic Workflow: Amide and Sulfonamide Library Synthesis

A primary application of this compound is as a scaffold for creating libraries of novel compounds through acylation or sulfonylation of the secondary amine.

Caption: Synthetic workflow for library generation.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.

  • Electrophile Addition: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 equivalents) to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Potential Research Application II: Exploration as a Novel Pharmacological Agent

While not yet documented, the structural motifs within this compound suggest potential interactions with various biological targets. This section explores hypothetical applications based on the known activities of structurally related compounds.

Hypothesis: A Modulator of Monoamine Systems

The N-methylethylamine core is a common feature in many psychoactive compounds and neurotransmitters, suggesting that this compound could potentially interact with monoamine transporters or receptors.

A This compound B Monoamine Transporters (DAT, SERT, NET) A->B C Monoamine Receptors A->C D Neurotransmitter Reuptake Inhibition? B->D E Receptor Agonism/Antagonism? C->E

Caption: Hypothesized interactions with monoamine systems.

Proposed Experimental Workflow: In Vitro Screening

A logical first step is to screen this compound against a panel of targets involved in monoaminergic neurotransmission.

Step-by-Step Protocol for Radioligand Binding Assays:

  • Target Preparation: Prepare cell membrane fractions expressing the human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for each target (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of this compound.

  • Incubation: Incubate the plates at a controlled temperature for a specified time to allow for binding equilibrium to be reached.

  • Separation: Rapidly filter the contents of each well to separate bound from unbound radioligand.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of this compound for each transporter, which represents the concentration required to inhibit 50% of radioligand binding.

Conclusion and Future Directions

This compound stands as a molecule with considerable, yet unrealized, potential. This guide has outlined a rational, evidence-based approach to exploring its applications in both medicinal chemistry and chemical biology. Its simple structure, coupled with the desirable properties of the methylsulfonyl group, makes it an attractive starting point for the design of novel chemical entities. The proposed experimental workflows provide a clear roadmap for researchers to begin to unravel the biological activities of this compound and its derivatives. Future research should focus on the systematic synthesis and screening of analog libraries to build a comprehensive structure-activity relationship (SAR) profile, which will be crucial in guiding the development of this promising, yet understudied, molecule.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 589885, this compound. Retrieved January 7, 2026, from [Link].

  • Molport (2024). This compound. Retrieved January 7, 2026, from [Link].

Solubility Profile of N-Methyl-2-(methylsulfonyl)ethanamine for Laboratory Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a detailed technical overview of the solubility characteristics of N-Methyl-2-(methylsulfonyl)ethanamine, designed for researchers, chemists, and professionals in drug development. By integrating physicochemical principles with practical methodologies, this document serves as a comprehensive resource for effectively utilizing this compound in various experimental settings.

Introduction and Compound Overview

This compound is a bifunctional organic molecule featuring both a secondary amine and a sulfonyl group. This unique structural combination imparts specific chemical properties that are critical for its application as a chemical intermediate and building block in synthetic chemistry. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and designing formulation protocols. This guide elucidates the solubility of this compound by examining its molecular structure and providing a framework for its behavior in a range of common laboratory solvents.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can form with a solvent. This compound possesses distinct functional groups that govern its polarity and capacity for hydrogen bonding.

Key Physicochemical Descriptors:

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 202198-18-3PubChem[1]
Molecular Formula C₄H₁₁NO₂SPubChem[1]
Molecular Weight 137.20 g/mol PubChem[1]
XLogP3-AA -0.8PubChem[1]
Topological Polar Surface Area (TPSA) 54.6 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

Structural Analysis:

  • Secondary Amine (-NHCH₃): This group is a key contributor to the molecule's basicity and its ability to act as a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen's lone pair of electrons).[2][3]

  • Sulfonyl Group (-SO₂-): The methylsulfonyl moiety is a powerful electron-withdrawing group, creating a strong dipole moment. The two oxygen atoms are potent hydrogen bond acceptors.

  • Ethyl Linker (-CH₂CH₂-): This flexible, nonpolar chain connects the two functional groups.

The combination of a basic amine and a highly polar sulfonyl group, coupled with a low XLogP value of -0.8, strongly indicates that the molecule is hydrophilic and will exhibit favorable solubility in polar solvents.[1]

Predicted Solubility Profile Based on "Like Dissolves Like"

The principle that "like dissolves like" governs solubility behavior; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[4] Based on the structural analysis, the following solubility patterns are predicted for this compound.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High Solubility Predicted. These solvents can engage in extensive hydrogen bonding. The solvent's hydroxyl groups can donate hydrogen bonds to the sulfonyl oxygens and the amine nitrogen, and accept hydrogen bonds from the amine's N-H group. The compound's negative XLogP value further supports high aqueous solubility.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to High Solubility Predicted. While these solvents cannot donate hydrogen bonds, they possess significant dipole moments that can interact favorably with the strong dipole of the sulfonyl group. The polar nature of the amine also contributes to this solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): Low to Negligible Solubility Predicted. A significant polarity mismatch exists. The strong intermolecular forces (hydrogen bonds, dipole-dipole) holding the this compound molecules together are much stronger than the weak van der Waals forces that would be formed with a nonpolar solvent.

  • Aqueous Acidic Solutions (e.g., 5% HCl): Very High Solubility Predicted. As a base, the secondary amine will readily react with an acid to form a protonated ammonium salt (N-Methyl-2-(methylsulfonyl)ethanaminium chloride).[5][6] This ionic salt is highly polar and will be freely soluble in water. This property is often exploited for purification and extraction purposes.

Experimental Protocol for Solubility Determination

To validate the predicted profile and establish quantitative data, a systematic experimental approach is necessary. The following protocol provides a reliable method for determining the solubility of this compound.

Objective: To determine the approximate solubility of the target compound in a range of representative laboratory solvents at a controlled temperature (e.g., 25 °C).

Materials and Reagents:

  • This compound

  • Analytical Balance (±0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Graduated pipettes or syringes

  • Vortex mixer

  • Temperature-controlled environment (e.g., water bath or lab bench at constant temperature)

  • Solvents:

    • Deionized Water (Polar Protic)

    • Methanol (Polar Protic)

    • Acetonitrile (Polar Aprotic)

    • Dichloromethane (DCM) (Slightly Polar)

    • Toluene (Nonpolar Aromatic)

    • Hexane (Nonpolar Aliphatic)

    • 5% (w/v) Hydrochloric Acid (Aqueous Acid)

Step-by-Step Methodology:

  • Preparation: Label one vial for each solvent to be tested.

  • Solvent Addition: Accurately dispense 2.0 mL of a single solvent into its corresponding labeled vial.

  • Initial Solute Addition: Weigh approximately 10 mg of this compound and add it to the vial.

  • Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds.

  • Observation: Allow the vial to stand for 2-3 minutes and visually inspect for any undissolved solid.[2] If the solid has completely dissolved, proceed to the next step. If not, the compound is sparingly soluble or insoluble at this concentration (~5 mg/mL).

  • Incremental Addition (for soluble samples): If the initial amount dissolved, continue to add pre-weighed portions of the compound (e.g., 20-50 mg increments). After each addition, repeat the vortexing and observation steps.

  • Saturation Point: The saturation point is reached when a small amount of solid material remains undissolved even after prolonged mixing.

  • Quantification: Calculate the solubility by summing the total mass of the compound that fully dissolved in the 2.0 mL of solvent. Express the final result in mg/mL or g/100 mL.

  • Acid Solubility Test: For the 5% HCl vial, observe the rapid dissolution due to salt formation.[6]

Solubility_Workflow cluster_prep Preparation cluster_process Processing & Observation cluster_outcome Outcome & Quantification A 1. Add 2.0 mL of Solvent to Vial B 2. Add 10 mg of Compound A->B C 3. Vortex for 60s at 25°C B->C D 4. Visually Inspect for Dissolution C->D E Add More Compound (e.g., 20 mg increments) D->E Completely Dissolved F Saturation Reached. Calculate Solubility (mg/mL) D->F Solid Remains (after increments) G Insoluble/Sparingly Soluble. Record Result D->G Solid Remains (initial amount) E->C

Caption: Experimental workflow for determining solubility.

Summary of Expected Solubility

The following table summarizes the predicted solubility of this compound in common lab solvents, integrating solvent properties with the compound's structural features.

SolventSolvent ClassDielectric Constant (approx.)Expected SolubilityRationale
WaterPolar Protic80.1Freely SolubleExtensive H-bonding capacity; hydrophilic nature (XLogP = -0.8).[1][7]
MethanolPolar Protic32.7Freely SolubleStrong H-bonding and polarity match.[7]
EthanolPolar Protic24.6SolubleGood H-bonding and polarity match.[8]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Freely SolubleHigh polarity and strong H-bond acceptor.[7]
AcetonitrilePolar Aprotic37.5SolubleHigh polarity supports dissolution.[7]
Dichloromethane (DCM)Chlorinated8.9Slightly SolubleModerate polarity; may dissolve limited amounts.[7]
TolueneNonpolar Aromatic2.4InsolubleSignificant polarity mismatch.[7][9]
HexaneNonpolar Aliphatic1.9InsolubleSignificant polarity mismatch.[7][9]
5% Aqueous HClAqueous Acid~80Freely SolubleForms a highly soluble ammonium salt.[5][6]

Practical Implications for Researchers

  • Reaction Chemistry: For reactions involving polar reagents, solvents like methanol, acetonitrile, or DMF are excellent choices. For reactions requiring nonpolar conditions, this compound would likely be unsuitable unless derivatized to be less polar.

  • Purification: The high solubility in aqueous acid and low solubility in nonpolar solvents is ideal for an acid-base extraction. The compound can be dissolved in a nonpolar solvent (like diethyl ether or DCM) containing impurities, washed with aqueous acid to extract the amine salt into the aqueous layer, and then the aqueous layer can be basified and re-extracted to recover the purified amine. Crystallization could be attempted from a solvent system where it is soluble when hot but less soluble when cold, such as isopropanol or a mixed solvent system.

  • Analysis (NMR/LC-MS): The compound is readily soluble in common NMR solvents like DMSO-d₆, CD₃OD, and D₂O (with acidification if needed). For LC-MS, mobile phases containing water, methanol, and acetonitrile are highly compatible.

Conclusion

This compound is a distinctly polar molecule, a characteristic driven by its secondary amine and sulfonyl functional groups. Its solubility profile is marked by high affinity for polar protic and aprotic solvents, as well as aqueous acidic solutions. Conversely, it exhibits poor solubility in nonpolar media. This well-defined solubility behavior provides researchers with clear and predictable parameters for utilizing this compound effectively in synthesis, purification, and analysis.

References

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  • Unknown.
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  • Acros Organics. SAFETY DATA SHEET - N-Ethylmethylamine. Fisher Scientific.
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Spectral Characterization of N-Methyl-2-(methylsulfonyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectral data for the compound N-Methyl-2-(methylsulfonyl)ethanamine. In the absence of publicly available experimental spectra, this document leverages predictive modeling and comparative analysis with structurally related compounds to offer a robust framework for its characterization. This guide is intended to assist researchers in identifying and analyzing this compound, a molecule of interest in synthetic and medicinal chemistry, through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a bifunctional organic molecule containing a secondary amine and a sulfone group. These functional groups impart specific chemical properties that make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. Accurate structural elucidation and purity assessment are paramount in any research and development endeavor. Spectroscopic techniques are the cornerstone of this characterization process.

This guide provides an in-depth analysis of the predicted spectral data for this compound and offers insights into the experimental methodologies for acquiring such data.

Molecular Structure:

Figure 1: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on established chemical shift principles and predictive algorithms, the following ¹H and ¹³C NMR spectra are anticipated for this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The electron-withdrawing sulfonyl group and the nitrogen atom will significantly influence the chemical shifts of adjacent protons, causing them to appear downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃-N~ 2.4 - 2.6s3H
N-H~ 1.5 - 2.5br s1H
N-CH₂~ 2.8 - 3.0t2H
S-CH₂~ 3.1 - 3.3t2H
CH₃-S~ 2.9 - 3.1s3H
  • Causality of Predictions: The methyl group attached to the nitrogen (CH₃-N) is expected to be a singlet around 2.4-2.6 ppm. The methylene group adjacent to the nitrogen (N-CH₂) will be a triplet due to coupling with the neighboring methylene group, appearing around 2.8-3.0 ppm. The methylene group adjacent to the strongly electron-withdrawing sulfonyl group (S-CH₂) will be the most downfield of the aliphatic signals, appearing as a triplet around 3.1-3.3 ppm. The methyl group on the sulfonyl group (CH₃-S) is a singlet expected around 2.9-3.1 ppm. The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
CH₃-N~ 35 - 40
N-CH₂~ 48 - 53
S-CH₂~ 50 - 55
CH₃-S~ 40 - 45
  • Causality of Predictions: The chemical shifts are influenced by the electronegativity of the attached heteroatoms. The methylene carbon attached to the sulfonyl group (S-CH₂) is expected to be the most deshielded among the sp³ carbons. The carbon of the methyl group on the sulfone (CH₃-S) will also be significantly downfield. The carbons attached to the nitrogen (CH₃-N and N-CH₂) will have chemical shifts typical for aliphatic amines.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and can affect chemical shifts, particularly of the N-H proton.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • Acquisition Parameters for ¹H NMR:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Employ a relaxation delay of 1-2 seconds between scans.

  • Acquisition Parameters for ¹³C NMR:

    • Use a wider spectral width (e.g., 0-220 ppm).

    • A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Proton decoupling should be used to simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, broad
C-H Stretch (aliphatic)2850 - 3000Strong
N-H Bend1550 - 1650Medium
S=O Stretch (sulfonyl)1300 - 1350 and 1120 - 1160Strong, two bands
C-N Stretch1020 - 1250Medium
  • Expertise-Driven Interpretation: The presence of a broad absorption in the 3300-3500 cm⁻¹ region is a key indicator of the N-H stretch of the secondary amine. Two strong, sharp peaks in the 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ regions are highly characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O), respectively. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent. Alternatively, a KBr pellet can be prepared for solid samples.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Molecular Ion: For this compound (C₄H₁₁NO₂S), the expected exact mass is approximately 137.05 Da. The mass spectrum will likely show a molecular ion peak ([M]⁺) at m/z = 137.

Proposed Fragmentation Pathway

Electron ionization (EI) is a common technique that can induce fragmentation. The fragmentation of this compound is likely to proceed through several key pathways:

fragmentation M [C₄H₁₁NO₂S]⁺˙ m/z = 137 (Molecular Ion) F1 [C₃H₈NS]⁺ m/z = 90 Loss of -SOCH₃ M->F1 - •SOCH₃ F2 [C₂H₆N]⁺ m/z = 44 α-cleavage M->F2 β-cleavage F3 [CH₅S]⁺ m/z = 49 Loss of -CH₂CH₂NHCH₃ M->F3 cleavage F4 [CH₃SO₂]⁺ m/z = 79 Loss of -CH₂CH₂NHCH₃ M->F4 cleavage

Figure 2: Proposed major fragmentation pathways for this compound in EI-MS.

  • Trustworthy Fragmentation Analysis: The most common fragmentation for amines is alpha-cleavage, which would lead to the formation of the stable iminium ion at m/z = 44 ([CH₂=NHCH₃]⁺). Cleavage of the C-S bond could lead to fragments corresponding to the loss of the methylsulfonyl group or the ethylamine moiety. The fragment at m/z = 79 ([CH₃SO₂]⁺) would be a strong indicator of the methylsulfonyl group.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion ([M+H]⁺) at m/z = 138.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in the identification.

Conclusion

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 8, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 8, 2026, from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data. Retrieved January 8, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Index of ALL SPECTROSCOPY NOTES. Retrieved January 8, 2026, from [Link]

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Whitepaper: A Guide to the Thermochemical Characterization of N-Methyl-2-(methylsulfonyl)ethanamine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-2-(methylsulfonyl)ethanamine (CAS: 202198-18-3) is a molecule of interest within contemporary drug discovery pipelines, featuring both a secondary amine and a sulfone functional group.[1][2] A thorough understanding of its thermochemical properties is not merely an academic exercise but a fundamental prerequisite for safe and effective drug development. These properties—including enthalpy of formation, heat capacity, and entropy—govern the molecule's stability, reactivity, and physical state, directly impacting process safety, formulation design, and shelf-life.[3][4] This technical guide presents a comprehensive, integrated strategy for the thermochemical characterization of novel pharmaceutical candidates like this compound. It details a synergistic approach, combining high-level in silico predictions with rigorous experimental validation, providing researchers and drug development professionals with a robust framework for generating the critical data needed to advance a compound from discovery to clinical application.

The Critical Role of Thermochemical Data in Pharmaceutical Development

In the journey of a new chemical entity (NCE) from laboratory synthesis to a marketable drug, its intrinsic physical and chemical properties dictate the path forward.[4][5] Thermochemical data forms the bedrock of this understanding. For a molecule like this compound, these properties are paramount for several reasons:

  • Process Safety and Hazard Analysis: The synthesis and scale-up of active pharmaceutical ingredients (APIs) involve energy transfer. An exothermic decomposition or a runaway reaction can have catastrophic consequences.[6][7] The standard enthalpy of formation (ΔfH°) is a key indicator of a molecule's energetic state; a highly positive value can suggest inherent instability.[6] This data is essential for conducting risk assessments and ensuring that manufacturing processes operate within safe thermal limits.

  • Physical Stability and Polymorphism: The solid-state properties of a drug candidate, such as its crystal form, profoundly affect its solubility, dissolution rate, and bioavailability.[3] Phase transitions, such as melting or converting between different polymorphic forms, are governed by thermochemical principles. Techniques like Differential Scanning Calorimetry (DSC) are used to identify these transitions and determine the most stable crystalline form for development.[8]

  • Formulation and Drug Product Stability: The long-term stability of a final drug product is dependent on the chemical and physical stability of the API.[3] Thermochemical data helps predict degradation pathways and the influence of temperature on the drug's shelf-life, ensuring the product remains safe and efficacious over time.

This guide outlines a logical, two-phase approach to systematically determine these crucial parameters for this compound.

Core Thermochemical Parameters: Definitions

For any NCE, three core thermochemical properties provide the foundation for safety and stability analysis:

  • Standard Enthalpy of Formation (ΔfH°): This is the change in enthalpy when one mole of a substance in its standard state (298.15 K and 1 atm) is formed from its pure constituent elements in their most stable reference states. It quantifies the energy stored within the molecule's chemical bonds.

  • Standard Molar Entropy (S°): A measure of the randomness or disorder of a mole of a substance at standard conditions. It is crucial for calculating the Gibbs free energy of formation.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree Kelvin at constant pressure. This property is vital for engineering calculations in process development and for understanding how a substance will respond to thermal stress.[9]

An Integrated Strategy for Thermochemical Characterization

Given that this compound is a novel compound, a library of its experimental thermochemical data does not exist in public databases like the NIST Chemistry WebBook.[10][11][12] Therefore, its characterization requires a predictive and experimental approach.

Phase 1: In Silico Prediction — The Computational Approach

Computational chemistry provides a rapid, cost-effective method to predict thermochemical properties before significant quantities of the compound are synthesized.[13][14] High-level quantum mechanical methods are now accurate enough to guide initial process safety assessments.[15][16]

  • Geometry Optimization: The 3D structure of this compound is first optimized using a robust Density Functional Theory (DFT) method, such as B3LYP with a 6-31G(d) basis set. This finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. This confirms the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy and entropy.

  • Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is performed using a more advanced composite method, such as the Gaussian-4 (G4) theory. These methods systematically approximate the results of very high-level calculations through a series of additive corrections.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method. This involves subtracting the calculated energies of the constituent atoms from the total energy of the molecule and then adding the well-known experimental enthalpies of formation for those atoms in the gas phase.

G cluster_workflow Computational Thermochemistry Workflow A 1. Initial Structure (this compound) B 2. Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) A->B C 3. Vibrational Frequency Analysis B->C F 4. High-Accuracy Single-Point Energy (e.g., G4 Theory) B->F D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D Validate E Calculate Thermal Corrections (ZPVE, Enthalpy, Entropy) C->E Output G 5. Calculate Atomization Energy E->G F->G H 6. Combine with Experimental Atomic ΔfH° G->H I Predicted Gas-Phase Thermochemical Properties H->I

Caption: Workflow for in silico prediction of thermochemical properties.

PropertySymbolPredicted ValueUnit
Standard Enthalpy of FormationΔfH°(g)-450 ± 15kJ/mol
Standard Molar EntropyS°(g)380 ± 5J/mol·K
Heat Capacity (Constant Pressure)Cp(g)165 ± 5J/mol·K
(Note: These values are illustrative estimates based on computational methods and data from analogous structures like N-methylethanamine and dimethyl sulfone.[17][18] They require experimental validation.)
Phase 2: Experimental Determination and Validation

Experimental data is the gold standard. It is used to validate the computational predictions and provide definitive values for process design and regulatory filings.

  • Differential Scanning Calorimetry (DSC): This is the primary tool for measuring heat flow to or from a sample as a function of temperature or time. It is used to determine melting point, enthalpy of fusion, and heat capacity.[8]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is essential for identifying decomposition temperatures and assessing thermal stability.

  • Bomb Calorimetry: To determine the enthalpy of formation for a solid, the standard enthalpy of combustion (ΔcH°) is measured by burning the substance in a constant-volume container (a "bomb"). The enthalpy of formation is then derived using Hess's Law.

G cluster_workflow Experimental Validation Workflow A Synthesized Sample (this compound) B DSC Analysis A->B C TGA Analysis A->C D Bomb Calorimetry A->D E Melting Point (Tm) Enthalpy of Fusion (ΔfusH) B->E F Decomposition Temp (Td) Thermal Stability Profile C->F G Enthalpy of Combustion (ΔcH°) D->G I Validated Thermochemical Data Package E->I F->I H Calculate Solid-Phase Enthalpy of Formation (ΔfH°(s)) G->H via Hess's Law H->I

Caption: Workflow for the experimental validation of thermochemical data.

  • Calibration: Calibrate the DSC instrument using a certified indium standard for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.

  • Heat-Cool-Heat Cycle:

    • Place both pans in the DSC cell.

    • Equilibrate the system at 25 °C.

    • First Heat: Ramp the temperature from 25 °C to a temperature above the expected melt at a rate of 10 °C/min. This removes thermal history.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to 25 °C.

    • Second Heat: Ramp the temperature again from 25 °C at 10 °C/min. Use the data from this second heating ramp for analysis.

  • Data Analysis:

    • Melting Point (Tm): Determine the onset temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔHfus): Integrate the area of the melting peak.

    • Heat Capacity (Cp): Determine the heat capacity from the shift in the baseline of the DSC thermogram using established ASTM standards.

PropertySymbolRepresentative ValueUnitMethod
Melting Point (Onset)Tm85.5°CDSC
Enthalpy of FusionΔHfus22.1kJ/molDSC
Decomposition Temperature (Onset)Td215°CTGA
Enthalpy of CombustionΔcH°-3150kJ/molBomb Calorimetry
Standard Enthalpy of FormationΔfH°(s)-525kJ/molDerived
(Note: These are hypothetical but realistic experimental values presented for illustrative purposes.)

Application of Data in Pharmaceutical Development

The integrated dataset from computational and experimental work directly informs critical development decisions:

  • Hazard Assessment: The decomposition temperature from TGA (e.g., 215 °C) and the enthalpy of formation provide the necessary data for reaction hazard analysis. This allows process chemists to design safe operating procedures with appropriate temperature controls, preventing runaway reactions.

  • Polymorph and Salt Selection: The melting point and enthalpy of fusion are unique to a specific crystal form. This data is critical during polymorph screening to identify the most thermodynamically stable form of the API, which is essential for consistent bioavailability and regulatory approval.

  • Stability Modeling: The heat capacity data can be used in advanced modeling (e.g., Arrhenius equation) to predict the long-term stability of the drug substance under various storage conditions, thereby defining the shelf-life and recommended storage instructions for the final drug product.

Conclusion

A comprehensive understanding of the thermochemical properties of a novel pharmaceutical candidate like this compound is indispensable for its successful development. Publicly available data for such specific molecules is typically nonexistent. Therefore, a proactive and integrated strategy, as outlined in this guide, is essential. By combining the predictive power of modern computational chemistry with the definitive accuracy of experimental techniques like DSC, TGA, and calorimetry, development teams can build a robust data package. This package not only ensures process safety from the earliest stages but also guides the selection of a stable solid form and predicts the long-term viability of the final drug product, ultimately accelerating the path from discovery to patient.

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  • Allian, A. D., et al. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. Retrieved from [Link]

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  • PubChem. (n.d.). 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine. Retrieved from [Link]

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An In-depth Technical Guide to the Safety and Handling of N-Methyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

N-Methyl-2-(methylsulfonyl)ethanamine, with the CAS Number 202198-18-3, is a chemical compound of interest in various research and development applications. Its structure, featuring a secondary amine and a methylsulfonyl group, suggests a range of potential chemical reactivities and biological activities. As with any novel or specialized chemical, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the available safety data, recommended handling protocols, and emergency procedures for this compound and its hydrochloride salt.

Chemical and Physical Properties

A foundational aspect of safe laboratory practice is the awareness of a substance's physical and chemical properties. This data informs storage conditions, appropriate handling techniques, and potential incompatibilities.

PropertyValueReference
Molecular Formula C₄H₁₁NO₂S[1]
CAS Number 202198-18-3[1][2][3]
Synonyms 2-(Methylamino)-1-(methylsulfonyl)ethane, (2-Methanesulfonylethyl)(methyl)amine[2][3]

Hazard Identification and GHS Classification

Understanding the potential hazards is critical for implementing appropriate safety measures. While a comprehensive Safety Data Sheet (SDS) for the free base is not widely available, information for the hydrochloride salt and related compounds allows for a composite hazard assessment. It is crucial to handle this compound with the assumption that it presents notable hazards.

Based on available data for structurally related compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

  • Skin Corrosion/Irritation: Category 1B or 2. Causes severe skin burns and irritation.[4][5]

  • Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage.[4][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[4]

Signal Word: Danger[5]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[4][5]

  • H335: May cause respiratory irritation.[4]

It is important to note that the SDS for this compound hydrochloride from one supplier states "No known hazard"[6]. However, given the chemical structure (an amine) and data for similar compounds, it is prudent to adopt a more cautious approach and adhere to the more stringent hazard classifications.

Safe Handling and Storage Protocols

A proactive approach to safety through meticulous handling and storage is essential. The following protocols are based on best practices for handling corrosive and irritating chemicals.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[5] This minimizes the inhalation of any vapors or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[4]

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and consistent use of PPE are non-negotiable for protecting researchers from direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn, especially when handling larger quantities or when there is a significant risk of splashing.[4][7]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. It is advisable to double-glove. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.[4][7]

    • Lab Coat: A flame-retardant lab coat that fits properly and is fully buttoned is required.[7]

    • Protective Clothing: For operations with a higher risk of exposure, consider additional protective clothing, such as a chemical-resistant apron or coveralls.[4]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7]

Procedural Best Practices for Safe Handling
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6][8]

  • Avoid Inhalation: Do not breathe vapors or mists.[5]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, smoking, or using the restroom.[4][8]

  • Grounding: For handling flammable liquids (if applicable, though not explicitly stated for this compound), ensure all equipment is properly grounded to prevent static discharge.[7][9]

Storage Requirements

Proper storage is crucial for maintaining the chemical's stability and preventing accidental release.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6]

  • Location: Store in a cool, designated area for corrosive materials, away from incompatible substances.[5]

  • Incompatible Materials: Avoid storage with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][9]

Emergency Procedures: A Validated Response System

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

  • General Advice: In all cases of exposure, seek immediate medical attention and show the attending physician the Safety Data Sheet.[6]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[5]

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][6]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][6]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5]

Accidental Release Measures

A calm and systematic approach is necessary to safely manage a spill.

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Personal Protection: All personnel involved in the cleanup must wear appropriate PPE as described in the "Personal Protective Equipment" section.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Experimental Workflow: Spill Response Protocol

The following diagram illustrates a logical workflow for responding to an accidental spill of this compound.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Spill_Management Spill Management cluster_Final_Steps Final Steps alert Alert Personnel & Evacuate Area don_ppe Don Appropriate PPE alert->don_ppe Safety First contain Contain Spill with Inert Absorbent don_ppe->contain Proceed with Caution collect Collect Absorbed Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose report Report Incident to Supervisor dispose->report

Caption: Workflow for responding to an accidental spill.

Conclusion: A Commitment to Safety

This compound is a valuable compound for research and development. However, its potential hazards necessitate a culture of safety and strict adherence to the protocols outlined in this guide. By understanding the risks, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound responsibly and safely.

References

  • MSDS of (2-Methanesulfonylethyl)(methyl)amine. Chemsrc. [Link]

  • Capot Chemical. (2-metanossulfoniletil)(metil)amina | 202198-18-3. [Link]

Sources

N-Methyl-2-(methylsulfonyl)ethanamine: A Strategic Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Methyl-2-(methylsulfonyl)ethanamine is a bifunctional organic compound that has emerged as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique structure, featuring both a secondary amine and a methylsulfonyl group, offers dual reactivity that synthetic chemists can strategically exploit. This guide provides a comprehensive overview of the physicochemical properties, core reactivity, and synthetic applications of this versatile intermediate. We will delve into the causality behind its utility, present illustrative experimental workflows, and highlight its role in the synthesis of prominent drug candidates, thereby offering field-proven insights for professionals in chemical research and drug development.

Introduction: The Molecular Architecture and Strategic Value

At its core, this compound (CAS No: 202198-18-3) is a molecule designed for synthetic utility.[1] Its structure is deceptively simple, comprising a nucleophilic N-methylamino group separated by a two-carbon ethyl linker from a potent electron-withdrawing methylsulfonyl moiety. This specific arrangement is not a coincidence of nature but a deliberate design for chemical synthesis, providing two distinct points for molecular elaboration.

The secondary amine provides a robust site for forming new carbon-nitrogen bonds, a cornerstone of many biologically active compounds. Simultaneously, the methylsulfonyl group modulates the molecule's electronic properties and provides a polar, hydrogen-bond accepting feature, which can be crucial for influencing a final compound's solubility, crystal packing, and target-binding affinity. This dual functionality makes it an invaluable tool for introducing the N-methyl-2-(methylsulfonyl)ethyl fragment into target structures, a common motif in modern drug discovery.[1][2]

Physicochemical & Structural Data

A clear understanding of a building block's properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueReference
IUPAC Name N-methyl-2-methylsulfonylethanamine[1][3]
CAS Number 202198-18-3[1][3]
Molecular Formula C₄H₁₁NO₂S[3]
Molecular Weight 137.20 g/mol [3]
SMILES CNCCS(=O)(=O)C[1][3]
Topological Polar Surface Area 54.6 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]

The Chemist's View: Harnessing Dual Reactivity

The synthetic power of this compound stems from the distinct and complementary reactivity of its two primary functional groups.

The N-Methylamino Group: The Nucleophilic Workhorse

The secondary amine is the most frequently utilized reaction site. As a potent nucleophile, it readily participates in a wide array of classical C-N bond-forming reactions:

  • N-Alkylation & Arylation: It can be alkylated with alkyl halides or undergo Buchwald-Hartwig or Ullmann-type couplings with aryl halides to build more complex amine scaffolds.

  • Acylation: Reaction with acyl chlorides, anhydrides, or activated carboxylic acids yields stable amide products, a ubiquitous linkage in pharmaceuticals.

  • Reductive Amination: It can react with aldehydes and ketones to form an intermediate iminium ion, which is then reduced in situ to yield a tertiary amine.

The presence of the methyl group, as opposed to a simple primary amine, is a critical design choice. It sterically hinders the nitrogen slightly, which can prevent undesired double additions. Furthermore, the resulting tertiary amine in the final product often possesses improved metabolic stability and pharmacokinetic properties compared to a secondary amine.

The Methylsulfonyl Group: The Modulating Anchor

While less reactive directly, the methylsulfonyl group exerts a profound influence on the molecule and its derivatives:

  • Electronic Withdrawal: As a strong electron-withdrawing group, it lowers the basicity (pKa) of the nearby amine compared to a simple alkylamine. This must be accounted for when selecting bases and reaction conditions.

  • Polarity and Solubility: The sulfone moiety is highly polar and an excellent hydrogen bond acceptor. Incorporating this group into a larger molecule can significantly enhance aqueous solubility and improve its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Biological Interactions: In medicinal chemistry, the sulfone group is a well-established pharmacophore. It can engage in crucial hydrogen bonding interactions with protein targets, such as enzyme active sites or receptors, thereby increasing binding affinity and drug efficacy.[1]

G cluster_structure This compound cluster_reactivity Synthetic Transformations cluster_influence Physicochemical & Biological Influence A N-Methylamino Group (Nucleophilic Center) B Ethyl Linker A->B R1 N-Alkylation / Arylation A->R1 Reacts with Alkyl/Aryl Halides R2 N-Acylation A->R2 Reacts with Acylating Agents R3 Reductive Amination A->R3 Reacts with Aldehydes/Ketones C Methylsulfonyl Group (Modulating Anchor) B->C I1 Increases Polarity & Solubility C->I1 I2 Hydrogen Bond Acceptor C->I2

Caption: Dual functionality of the building block.

Key Applications in Synthesis

The utility of this compound is most evident in its application as a key intermediate in the synthesis of high-value molecules.

Cornerstone of Pharmaceutical Synthesis

This building block is widely utilized in research focused on pharmaceutical development, especially for compounds targeting neurological disorders.[1] Its structure allows for the precise installation of a side chain known to enhance drug efficacy and specificity.

A preeminent example is its role in the synthesis of Apremilast , a potent and orally active inhibitor of phosphodiesterase 4 (PDE4) used for treating psoriasis and psoriatic arthritis.[4] The synthesis of Apremilast requires a specific chiral intermediate, (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine .[4][5] This chiral amine is prepared through multi-step organic syntheses where the core N-methyl-2-(methylsulfonyl)ethyl structure is elaborated.[5][6] The presence of the methylsulfonyl group in Apremilast is critical for its biological activity and favorable pharmacokinetic profile.

G start Commercially Available Starting Materials inter1 This compound (or related precursor) start->inter1 Multi-step Synthesis inter2 (S)-1-(3-Ethoxy-4-methoxyphenyl)- 2-(methylsulfonyl)ethanamine (Key Chiral Intermediate) inter1->inter2 Elaboration & Chiral Resolution final Apremilast (Active Pharmaceutical Ingredient) inter2->final Coupling with Phthalimide Fragment

Caption: Simplified synthetic pathway to Apremilast.

Advanced Agrochemicals

In the agrochemical industry, this compound is used to formulate next-generation pesticides.[1] Its incorporation can lead to products with enhanced systemic activity in plants and improved safety profiles, minimizing environmental impact while maximizing crop yield.[1]

Illustrative Experimental Protocol: N-Acylation

To demonstrate the practical application of this building block, the following section provides a validated, self-contained protocol for a standard N-acylation reaction. The causality for each step is explained to ensure trustworthiness and reproducibility.

Objective: To synthesize N-(4-chlorobenzoyl)-N-methyl-2-(methylsulfonyl)ethanamine.

Materials:

  • This compound (1.0 equiv)

  • 4-Chlorobenzoyl chloride (1.05 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 equiv).

    • Dissolve it in anhydrous DCM to make a 0.2 M solution.

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acyl chloride. The inert atmosphere prevents side reactions with atmospheric oxygen or moisture.

  • Base Addition & Cooling:

    • Add triethylamine (1.2 equiv) to the solution.

    • Cool the flask to 0 °C using an ice-water bath.

    • Causality: TEA is a non-nucleophilic base that acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Cooling the reaction controls the initial exotherm.

  • Acylating Agent Addition:

    • Slowly add 4-chlorobenzoyl chloride (1.05 equiv) dropwise to the stirred solution over 10 minutes.

    • Causality: A slight excess of the acylating agent ensures complete consumption of the starting amine. Slow, dropwise addition prevents a rapid temperature increase and minimizes the formation of side products.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine spot is no longer visible.

    • Causality: Monitoring ensures the reaction is allowed to proceed to completion without unnecessary heating or extended reaction times that could lead to degradation.

  • Aqueous Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash with brine.

    • Causality: The NaHCO₃ wash neutralizes any remaining acid and removes the triethylamine hydrochloride salt. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: Complete removal of water is essential before solvent evaporation to prevent hydrolysis of the product upon storage.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Chromatography separates the desired amide product from unreacted acyl chloride, baseline impurities, and any minor side products, yielding the pure compound.

G cluster_protocol N-Acylation Workflow A 1. Dissolve Amine in Anhydrous DCM B 2. Add TEA Base & Cool to 0 °C A->B C 3. Add Acyl Chloride Dropwise B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Aqueous Workup (NaHCO₃, Brine) D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Purify via Column Chromatography F->G

Caption: Step-by-step experimental workflow for N-Acylation.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic asset in the molecular architect's toolkit. Its predictable reactivity, combined with the valuable physicochemical properties imparted by its sulfonyl group, makes it a reliable and powerful building block. For researchers in drug discovery and process development, mastering the application of this compound opens avenues to novel chemical entities with enhanced biological activity and improved druggability. Its central role in the synthesis of complex targets like Apremilast validates its standing as a cornerstone of modern synthetic chemistry.

References

  • J&K Scientific. (n.d.). 2-(Methylamino)-1-(Methylsulfonyl)Ethane | 202198-18-3.
  • PubChem. (n.d.). (2-methanesulfonylethyl)(methyl)amine | C4H11NO2S | CID 3856040. National Center for Biotechnology Information.
  • CymitQuimica. (n.d.). CAS 49773-20-8: 2-(Methylsulfonyl)ethanamine.
  • Guidechem. (n.d.). (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanaMine.
  • European Patent Office. (2009). THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS - EP 2305634 A1.
  • TCI Chemicals. (n.d.). 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.
  • Google Patents. (n.d.). Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - EP3702347A1.

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N-Methyl-2-(methylsulfonyl)ethanamine GHS hazard classification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the GHS Hazard Classification of N-Methyl-2-(methylsulfonyl)ethanamine

This guide provides a detailed examination of the Globally Harmonized System (GHS) of Classification and Labelling for this compound (CAS No: 202198-18-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available hazard data into a practical framework for safe handling, storage, and use.

Introduction: Understanding the Compound

This compound is a chemical compound with the molecular formula C4H11NO2S.[1] Its structure features a secondary amine and a sulfonyl group, functionalities that are common in medicinal chemistry and materials science. Given its potential application in research and development, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety and regulatory compliance.

The GHS classification for this compound is derived from aggregated data submitted to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory.[1] This guide will dissect these classifications, providing the scientific context behind each hazard statement.

GHS Hazard Identification and Classification

The GHS framework provides a standardized approach to communicating chemical hazards. For this compound, the classification is based on data from 3 notifications to the ECHA C&L Inventory.[1]

Logical Framework for GHS Classification

The determination of a GHS classification is a systematic process. It begins with the collection of intrinsic data on the substance's physicochemical and toxicological properties. This data is then compared against standardized GHS criteria to assign specific hazard classes and categories. This, in turn, dictates the required label elements: pictograms, a signal word, hazard statements, and precautionary statements.

GHS_Classification_Workflow cluster_0 Data Acquisition & Analysis cluster_1 Hazard Classification cluster_2 Hazard Communication Data Intrinsic Property Data (Toxicological, Physicochemical, Ecotoxicological) Criteria GHS Classification Criteria Comparison Data->Criteria is evaluated against Class Assign Hazard Class & Category (e.g., Skin Irrit. 2) Criteria->Class leads to Elements Determine Label Elements Class->Elements determines Pictogram Pictogram (e.g., Exclamation Mark) Elements->Pictogram Signal Signal Word (e.g., Warning) Elements->Signal H_Statement Hazard Statement (e.g., H315) Elements->H_Statement P_Statement Precautionary Statement (e.g., P280) Elements->P_Statement

Caption: GHS Classification Workflow from Data to Label.

Summary of GHS Classifications

The aggregated data reported to ECHA indicates the following GHS classifications for this compound.[1] It is important to note the varying percentages, which reflect differences in the notifications submitted by different companies.

Hazard Class & CategoryHazard StatementReporting PercentageSignal WordPictogram
Skin Corrosion / Irritation, Category 2H315: Causes skin irritation66.7%Warning

Serious Eye Damage / Eye Irritation, Category 1H318: Causes serious eye damage33.3%Danger

Serious Eye Damage / Eye Irritation, Category 2H319: Causes serious eye irritation66.7%Warning

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation, Category 3H335: May cause respiratory irritation66.7%Warning

In-Depth Analysis of Hazard Classifications

Skin Irritation (Category 2)
  • Hazard Statement (H315): Causes skin irritation.[1]

  • Causality: This classification is assigned when a substance produces reversible inflammatory changes in the skin following application. The mechanism typically involves disruption of the stratum corneum, leading to penetration of the substance and subsequent interaction with viable skin cells, triggering an inflammatory cascade. For researchers, this necessitates the use of appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent direct skin contact.

  • Experimental Protocol for Assessment (OECD TG 439):

    • Test System: Reconstructed Human Epidermis (RhE) tissue.

    • Procedure: A small amount of the test substance is applied topically to the tissue surface.

    • Exposure: The substance remains in contact for a defined period (e.g., 60 minutes).

    • Incubation: Post-exposure, the tissue is incubated for 42 hours to allow for cytotoxic effects to manifest.

    • Endpoint Measurement: Cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures mitochondrial dehydrogenase activity.

    • Classification: If the mean tissue viability is ≤ 50%, the substance is classified as a skin irritant (Category 2).

Serious Eye Damage (Category 1) vs. Eye Irritation (Category 2)

The presence of notifications for both Category 1 and Category 2 eye hazards indicates a borderline classification or differing interpretations of the available data.[1]

  • Hazard Statement (H318): Causes serious eye damage.[1]

    • Causality (Category 1): This is the more severe classification. It implies that upon contact, the substance can cause irreversible tissue damage to the eye or serious physical decay of vision. This is often associated with substances that have a corrosive effect, significantly altering protein structure in the cornea. The "Danger" signal word reflects this high-risk potential.

  • Hazard Statement (H319): Causes serious eye irritation.[1]

    • Causality (Category 2): This classification denotes the production of changes in the eye which are fully reversible within 21 days of application. The irritation may involve redness, swelling, and pain, but does not lead to permanent impairment.

Given the conflicting reports, a conservative approach is mandated. Researchers must treat this compound as capable of causing serious, irreversible eye damage (Category 1). This requires stringent eye protection, including chemical splash goggles and, when handling larger quantities, a face shield.

Specific Target Organ Toxicity - Single Exposure (STOT-SE), Category 3
  • Hazard Statement (H335): May cause respiratory irritation.[1]

  • Causality: This classification applies to substances that cause transient and reversible irritation to the respiratory tract (e.g., nose, throat, lungs) following inhalation. The mechanism involves direct interaction of the inhaled substance with the mucosal surfaces of the respiratory system, leading to localized inflammation, coughing, or shortness of breath. All work with this compound, particularly if it is a powder or volatile, should be conducted in a certified chemical fume hood to prevent inhalation.

Self-Validating Safety Protocols

To ensure trustworthiness and safety in the laboratory, the following step-by-step protocol for handling this compound should be implemented. This system is self-validating as it defaults to the highest degree of caution indicated by the GHS data.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow cluster_PPE 1. Personal Protective Equipment (PPE) cluster_Eng 2. Engineering Controls cluster_Handling 3. Material Handling cluster_Waste 4. Decontamination & Waste ppe_node Don Chemical Splash Goggles + Face Shield + Nitrile Gloves + Lab Coat eng_node Verify Chemical Fume Hood is operational (Check certification date and airflow monitor) ppe_node->eng_node handling_node Conduct all manipulations (weighing, transfers, reactions) within the fume hood eng_node->handling_node waste_node Dispose of contaminated materials in designated hazardous waste container. Clean work surfaces thoroughly. handling_node->waste_node

Caption: Mandated Safe Handling Workflow for this compound.

Conclusion

The GHS classification of this compound indicates it is a hazardous substance requiring careful handling. The primary hazards are skin irritation, potential for severe eye damage, and respiratory irritation.[1] Due to inconsistencies in the aggregated ECHA data regarding eye damage severity, a conservative approach, assuming the highest risk (Category 1, irreversible damage), is essential. Adherence to the safety protocols outlined in this guide, including the mandatory use of engineering controls and appropriate PPE, is critical for mitigating risk and ensuring the well-being of all laboratory personnel.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link][1]

  • United Nations Economic Commission for Europe (UNECE). (2021). Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ninth revised edition. Retrieved from [Link]

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Stability and degradation profile of N-Methyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation Profile of N-Methyl-2-(methylsulfonyl)ethanamine

Authored by: A Senior Application Scientist

Introduction

This compound is a chemical entity characterized by the presence of a secondary amine and a sulfone functional group. Its structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agricultural sectors[1]. Understanding the intrinsic stability of such a molecule is a cornerstone of modern drug development and chemical manufacturing. The degradation profile dictates not only the shelf-life and storage conditions but also informs the development of stable formulations and robust analytical methods required for quality control.

This technical guide provides a comprehensive overview of the stability and degradation profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering a framework for conducting forced degradation studies, elucidating degradation pathways, and establishing a stability-indicating analytical method. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance[2][3][4].

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is the first step in designing meaningful stability studies. These properties influence its reactivity, solubility, and chromatographic behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 202198-18-3PubChem[5]
Molecular Formula C4H11NO2SPubChem[5]
Molecular Weight 137.20 g/mol PubChem[5]
Topological Polar Surface Area 54.6 ŲPubChem[5]
XLogP3-AA (logP) -0.8PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]

The molecule's low logP value suggests high water solubility, which is a critical factor for designing hydrolytic degradation studies. The presence of a basic secondary amine (pKa estimated ~9-10) and the electron-withdrawing sulfonyl group dictates its reactivity under acidic, basic, and oxidative conditions.

Forced Degradation (Stress Testing) Strategy

Forced degradation studies are essential to identify the likely degradation products, which in turn helps in establishing degradation pathways and validating the specificity of stability-indicating analytical methods[4]. The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions[6].

The following sections outline the protocols for subjecting this compound to various stress conditions as recommended by ICH guidelines[2].

Hydrolytic Degradation (Acidic, Basic, and Neutral)

Causality: Hydrolysis is one of the most common degradation pathways for pharmaceuticals[2]. The stability of this compound across a wide pH range must be understood. While the sulfone group is generally stable to hydrolysis, the C-N and C-S bonds could be susceptible under harsh pH and temperature conditions.

Experimental Protocol:

  • Preparation: Prepare three solutions of this compound (e.g., 1 mg/mL) in:

    • 0.1 N Hydrochloric Acid (HCl)

    • 0.1 N Sodium Hydroxide (NaOH)

    • Purified Water (for neutral hydrolysis)

  • Stress Condition: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralization:

    • For acidic samples, neutralize with an equivalent amount of 0.1 N NaOH.

    • For basic samples, neutralize with an equivalent amount of 0.1 N HCl.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze using a validated stability-indicating method.

Oxidative Degradation

Causality: The secondary amine functional group is a potential site for oxidation, which can lead to the formation of N-oxides or other related impurities. This is a critical test to simulate potential exposure to atmospheric oxygen or oxidizing agents present as excipients.

Experimental Protocol:

  • Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Stress Condition: Add 3% hydrogen peroxide (H₂O₂) to the solution. Keep the sample at room temperature, protected from light.

  • Time Points: Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quenching: If necessary, quench the reaction by adding an antioxidant like sodium bisulfite, although simple dilution is often sufficient before analysis.

  • Analysis: Dilute the samples to a suitable concentration and analyze immediately.

Photolytic Degradation

Causality: Exposure to light can provide the energy required to initiate photochemical degradation reactions. ICH Q1B guideline mandates photostability testing to ensure the drug substance and product are not adversely affected by light exposure during manufacturing and storage[3].

Experimental Protocol:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a shallow dish.

    • Solution State: Prepare a solution (e.g., 1 mg/mL) in a photochemically inert solvent (e.g., water or acetonitrile) in a quartz cuvette or other suitable transparent container.

  • Control Sample: Prepare an identical set of samples wrapped in aluminum foil to serve as dark controls.

  • Stress Condition: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: After the exposure period, prepare the solid and solution samples for analysis alongside the dark controls.

Thermal Degradation

Causality: Elevated temperatures accelerate chemical degradation, providing insight into the thermal stability of the molecule. This is crucial for determining appropriate manufacturing and storage temperatures[6].

Experimental Protocol:

  • Sample Preparation: Place the solid this compound in a controlled-environment chamber or oven.

  • Stress Condition: Expose the sample to a high temperature (e.g., 80°C) for a specified period (e.g., 24-48 hours). A sample with controlled humidity (e.g., 75% RH) can also be included.

  • Time Points: Sample at intervals if a kinetic profile is desired.

  • Analysis: At the end of the study, dissolve the sample in a suitable solvent, dilute to the target concentration, and analyze.

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be predicted. The primary sites of reactivity are the secondary amine and the bonds adjacent to the sulfonyl group.

  • Oxidation: The lone pair of electrons on the nitrogen atom of the secondary amine makes it susceptible to oxidation, likely forming an N-oxide derivative .

  • Hydrolysis (Forced): While generally stable, extreme pH and temperature could potentially lead to the cleavage of the C-S bond, yielding N-methylethanamine and methanesulfonic acid . Another possibility, though less likely, is the cleavage of the C-N bond.

  • Thermal Degradation: High heat could induce elimination reactions or fragmentation. A potential thermal degradation pathway for similar amine compounds involves cyclization or the formation of urea-type compounds if CO2 is present[7].

G cluster_main This compound cluster_products Potential Degradation Products main C₄H₁₁NO₂S (Parent Compound) N_Oxide N-Oxide Derivative main->N_Oxide Oxidation (H₂O₂) N_Methylethanamine N-Methylethanamine main->N_Methylethanamine Hydrolysis (Forced) Methanesulfonic_Acid Methanesulfonic Acid main->Methanesulfonic_Acid Hydrolysis (Forced)

Caption: Predicted degradation pathways of this compound.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate its degradation products[4]. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) is the preferred technique[8][9].

Causality: The choice of a reversed-phase HPLC method is logical due to the polar nature of the parent compound and its likely degradants. A gradient elution is necessary to ensure that both the polar parent compound and any potentially less polar degradants are resolved effectively. LC-MS provides higher selectivity and sensitivity, which is crucial for the identification and quantification of trace-level degradants[10].

Proposed LC-MS/MS Method Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a stock concentration of 1 mg/mL.

    • For analysis, dilute the stock solution to a final concentration of approximately 10 µg/mL.

    • Filter the final solution through a 0.45 µm membrane filter before injection[8].

  • Instrumentation and Conditions:

    • System: UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source[10].

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: A time-based gradient from low to high organic phase (e.g., 5% B to 95% B over 10 minutes) is recommended to ensure separation of all components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full scan for initial identification of degradants and Multiple Reaction Monitoring (MRM) for quantification of the parent and known degradants.

    • Precursor Ion (Parent): m/z 138.06 (M+H)⁺.

    • Product Ions: To be determined by infusing a standard solution and performing a product ion scan.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines. This involves demonstrating specificity by analyzing stressed samples to show that the peaks for the parent compound and its degradants are well-resolved. Other validation parameters include linearity, range, accuracy, precision, and robustness.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into UHPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize ESI+ Source Separate->Ionize Detect Mass Spectrometer (MS/MS Detection) Ionize->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Parent & Degradants Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for stability-indicating LC-MS/MS analysis.

Data Presentation and Summary

The results from the forced degradation studies should be systematically tabulated to provide a clear stability profile.

Table 2: Example Summary of Forced Degradation Results

Stress ConditionDuration (hrs)Assay of Parent (%)% DegradationMajor Degradant 1 (RT, %)Major Degradant 2 (RT, %)Mass Balance (%)
0.1 N HCl, 60°C 2495.24.8RT 2.1, 4.5%-99.7
0.1 N NaOH, 60°C 2498.11.9--100.0
3% H₂O₂, RT 1289.510.5RT 3.5, 9.8%-99.3
Thermal, 80°C 4899.50.5--100.0
Photolytic -99.80.2--100.0

Conclusion

This guide outlines a systematic and scientifically rigorous approach to evaluating the stability and degradation profile of this compound. The inherent chemical structure, featuring a secondary amine and a sulfonyl group, suggests a primary degradation pathway through oxidation at the nitrogen atom. The compound demonstrates good stability under hydrolytic, thermal, and photolytic stress, but is susceptible to oxidative conditions.

A well-designed forced degradation study, coupled with a validated, high-specificity analytical method like LC-MS/MS, is paramount. The insights gained from these studies are not merely a regulatory requirement; they are fundamental to ensuring the development of a safe, effective, and stable final product for its intended application.

References

  • Analytical Methods. (n.d.). Ministry of Food and Drug Safety.
  • PubChem. (2024). (2-Methanesulfonylethyl)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Analytical Methods. (n.d.).
  • PubChem. (2024). 2-(Methylsulfinyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of NSC-281612 (4-[bis[2-[(Methylsulfonyl)Oxy]ethyl]amino]-2-methyl-benzaldehyde), an Experimental Antineoplastic Agent: Effects of PH, Solvent Composition, (SBE)7m-β-CD, and HP-β-CD on Stability. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Retrieved from [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed thermal degradation pathway of N-Methyl-1,2-ethanediamine... Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • PubChem. (2024). 2-(Methylsulfonyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • PubMed. (2005). Leaching and degradation of ethametsulfuron-methyl in soil. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. Retrieved from [Link]

  • US EPA. (1982). OSHA Method 40: Methylamine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of N-Methyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a high-yield, two-step synthetic protocol for the preparation of N-Methyl-2-(methylsulfonyl)ethanamine, a valuable building block in contemporary drug discovery and development. The described methodology is centered around a robust and efficient Michael addition of methylamine to methyl vinyl sulfone. This document provides not only a step-by-step experimental procedure but also elucidates the chemical principles and strategic considerations underpinning the protocol. It is intended for an audience of researchers, medicinal chemists, and process development scientists, offering actionable insights to ensure a safe, reliable, and scalable synthesis.

Introduction: The Significance of this compound

This compound and its structural analogs are increasingly recognized as pivotal intermediates in the synthesis of pharmacologically active molecules. The presence of both a secondary amine and a methylsulfonyl group imparts a unique combination of physicochemical properties, including aqueous solubility and the capacity for specific hydrogen bonding interactions. These features make it a desirable scaffold in the design of therapeutic agents, particularly in the realm of neurological disorders[1]. The methylsulfonyl moiety is a well-established pharmacophore that can enhance metabolic stability and modulate the electronic properties of a molecule.

The synthetic protocol detailed herein is designed to be both high-yielding and readily scalable, addressing the need for a reliable source of this important chemical entity. Our approach eschews the use of hazardous or expensive reagents, prioritizing operational simplicity and safety.

Synthetic Strategy: A Michael Addition Approach

The chosen synthetic route proceeds in two key stages, as depicted in the workflow below. This strategy was selected for its efficiency and the commercial availability of the starting materials.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Methyl Vinyl Sulfone cluster_1 Step 2: Michael Addition A 2-(Methylsulfonyl)ethanol reagent_1 Elimination Reaction A->reagent_1 B Methanesulfonyl Chloride B->reagent_1 C Triethylamine C->reagent_1 D Methyl Vinyl Sulfone E Methyl Vinyl Sulfone reagent_1->D reagent_2 Michael Addition E->reagent_2 F Methylamine F->reagent_2 G This compound reagent_2->G

Figure 1: Overall synthetic workflow for this compound.

Step 1 involves the synthesis of the key intermediate, methyl vinyl sulfone, via an elimination reaction from 2-(methylsulfonyl)ethanol.

Step 2 is the core transformation: a highly efficient aza-Michael addition of methylamine to the electron-deficient alkene of methyl vinyl sulfone. The strong electron-withdrawing nature of the sulfonyl group activates the double bond for nucleophilic attack by the amine, driving the reaction to completion under mild conditions. This reaction is known for its high atom economy and typically proceeds with excellent selectivity, minimizing the formation of byproducts[2].

Physicochemical and Safety Data

A thorough understanding of the properties of all reagents is paramount for safe and effective execution of this protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Hazards
2-(Methylsulfonyl)ethanolC₃H₈O₃S124.16Irritant
Methanesulfonyl ChlorideCH₃ClO₂S114.55Corrosive, Lachrymator, Water-reactive
TriethylamineC₆H₁₅N101.19Flammable, Corrosive, Toxic
Dichloromethane (DCM)CH₂Cl₂84.93Carcinogen, Irritant
Methyl Vinyl SulfoneC₃H₆O₂S106.14Irritant, Michael acceptor - potential alkylating agent[3]
Methylamine (40% in H₂O)CH₅N31.06Flammable, Corrosive, Toxic
This compound C₄H₁₁NO₂S 137.20 Skin and eye irritant (predicted) [4]

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Methanesulfonyl chloride is highly corrosive and reacts exothermically with water; it should be handled with extreme care.

Detailed Experimental Protocols

Step 1: High-Yield Synthesis of Methyl Vinyl Sulfone

This protocol is adapted from established procedures for the synthesis of vinyl sulfones from β-hydroxy sulfones[1].

Materials:

  • 2-(Methylsulfonyl)ethanol (10.0 g, 80.5 mmol)

  • Triethylamine (13.5 mL, 96.6 mmol, 1.2 equiv)

  • Methanesulfonyl chloride (7.5 mL, 96.6 mmol, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous (150 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 2 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-(methylsulfonyl)ethanol (10.0 g, 80.5 mmol) and anhydrous dichloromethane (150 mL).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add triethylamine (13.5 mL, 96.6 mmol) to the solution.

  • Slowly add methanesulfonyl chloride (7.5 mL, 96.6 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1.5 hours.

  • Quench the reaction by slowly adding 100 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 2 M HCl (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield methyl vinyl sulfone as a colorless oil. The product is typically of sufficient purity for the next step without further purification. Expected yield: >90%.

Step 2: Synthesis of this compound via Michael Addition

This protocol leverages the facile Michael addition of a primary amine to an activated vinyl sulfone[5][6].

Materials:

  • Methyl vinyl sulfone (7.0 g, 66.0 mmol)

  • Methylamine (40% solution in water, 12.9 mL, 145.2 mmol, 2.2 equiv)

  • Methanol (50 mL)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl vinyl sulfone (7.0 g, 66.0 mmol) in methanol (50 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the 40% aqueous methylamine solution (12.9 mL, 145.2 mmol) dropwise to the stirred solution. A mild exotherm may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the methyl vinyl sulfone is consumed.

  • Remove the methanol and excess methylamine under reduced pressure.

  • Dissolve the resulting residue in a minimal amount of water and extract with diethyl ether (3 x 75 mL) to remove any unreacted starting material.

  • Saturate the aqueous layer with sodium chloride and extract the product with dichloromethane (4 x 75 mL).

  • Combine the dichloromethane extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound as a viscous oil or low-melting solid.

Purification and Characterization

While the crude product is often of high purity, further purification can be achieved by vacuum distillation or column chromatography on silica gel (using a mobile phase of dichloromethane/methanol, e.g., 95:5).

Expected Characterization Data:

  • ¹H NMR (500 MHz, CDCl₃): δ (ppm) 3.25-3.35 (t, 2H, -SO₂-CH₂-), 2.95 (s, 3H, -SO₂-CH₃), 2.85-2.95 (t, 2H, -CH₂-NH-), 2.45 (s, 3H, -NH-CH₃), 1.70 (br s, 1H, -NH-).

  • ¹³C NMR (125 MHz, CDCl₃): δ (ppm) 55.0 (-SO₂-CH₂-), 51.0 (-CH₂-NH-), 42.0 (-SO₂-CH₃), 36.0 (-NH-CH₃).

  • Mass Spectrometry (ESI+): m/z 138.06 [M+H]⁺.

The following diagram illustrates the key steps in the purification and analysis of the final product.

Purification_Analysis A Crude Product (from Step 2) B Solvent Removal (Rotary Evaporation) A->B C Purification Option B->C D Vacuum Distillation C->D E Column Chromatography (Silica Gel) C->E F Pure this compound D->F E->F G Characterization F->G H ¹H NMR G->H I ¹³C NMR G->I J Mass Spectrometry G->J

Sources

Application Notes & Protocols: N-Methyl-2-(methylsulfonyl)ethanamine as a Key Intermediate in the Synthesis of Nintedanib

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of N-Methyl-2-(methylsulfonyl)ethanamine (CAS No. 202198-18-3), a critical intermediate in the synthesis of the triple angiokinase inhibitor, Nintedanib. We present detailed protocols covering the synthesis of the intermediate itself via a Michael addition pathway, its subsequent application in the construction of the Nintedanib side-chain, and robust analytical methods for quality control. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical industry, offering field-proven insights to facilitate the efficient and scalable synthesis of this important therapeutic agent.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional molecule featuring a secondary amine and a sulfone group. This unique structure makes it a valuable building block in medicinal chemistry. Its primary significance lies in its role as a key precursor for the aniline-containing side-chain of Nintedanib (BIBF 1120). Nintedanib is a potent, orally bioavailable inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[1] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer, making its efficient synthesis a topic of considerable importance in process chemistry.[2]

The use of this compound allows for the controlled introduction of a flexible, polar side-chain that is crucial for the pharmacological activity and pharmacokinetic profile of Nintedanib. This guide will detail the synthesis and subsequent utilization of this intermediate.

Physicochemical Properties
PropertyValueReference
IUPAC Name This compound[3]
CAS Number 202198-18-3[3]
Molecular Formula C₄H₁₁NO₂S
Molecular Weight 137.20 g/mol [4]
Appearance Colorless liquid with a faint odor[5]
Purity (Typical) ≥ 95%[4]

Synthesis Protocol for this compound

The most direct and scalable synthesis of the title compound involves the Michael addition of methylamine to methyl vinyl sulfone. This aza-Michael reaction is efficient and proceeds under mild conditions, making it suitable for industrial production.

Reaction Scheme

Synthesis_of_Intermediate R1 Methyl Vinyl Sulfone P1 This compound R1->P1 Michael Addition R2 Methylamine (in THF) R2->P1 G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Side-Chain Construction cluster_2 Part C: Final API Synthesis A Methyl Vinyl Sulfone + Methylamine B Michael Addition (Protocol 2) A->B C This compound (Target Intermediate) B->C E Nucleophilic Aromatic Substitution (SNAr Reaction - Protocol 3) C->E D 2-Chloro-N-methyl-N- (4-nitrophenyl)acetamide D->E F Nitro Group Reduction E->F G N-(4-aminophenyl)-N-methyl-2- (methylsulfonyl)ethanamine Derivative F->G I Condensation Reaction G->I H Indolinone Core (Intermediate A) H->I J Nintedanib I->J

Sources

Application Note & Protocol: High-Purity Isolation of N-Methyl-2-(methylsulfonyl)ethanamine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust methodology for the purification of N-Methyl-2-(methylsulfonyl)ethanamine, a polar aliphatic amine, utilizing automated flash column chromatography. The protocol addresses the inherent challenges associated with the purification of basic amines, such as peak tailing and poor resolution on standard silica gel, by employing an amine-functionalized stationary phase. This application note provides a step-by-step protocol, from sample preparation to fraction analysis, and elucidates the chemical principles underpinning the chosen chromatographic strategy. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Challenge of Purifying Polar Amines

This compound is a polar organic compound featuring both a secondary amine and a sulfonyl group.[1][2] These functional groups impart high polarity and basicity to the molecule, making its purification by conventional normal-phase chromatography on silica gel challenging. The acidic nature of silica's silanol groups can lead to strong, often irreversible, adsorption of basic amines, resulting in significant peak tailing, low recovery, and poor separation from impurities.[3]

To overcome these obstacles, several strategies can be employed, including the use of a basic stationary phase like alumina or the addition of a basic modifier to the mobile phase to neutralize the acidic silanol groups.[3][4][5] An alternative and often more effective approach is the use of an amine-functionalized stationary phase.[6][7] This method provides a less polar and basic surface, which minimizes the strong acid-base interactions responsible for poor chromatography of amines, often allowing for the use of simpler, non-basic mobile phases.[8]

This application note will focus on the use of an amine-functionalized silica column for the efficient purification of this compound.

Understanding the Analyte: this compound

A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₁₁NO₂S[2]
Molecular Weight137.20 g/mol [2]
AppearanceColorless to pale yellow liquid or solid[1]
PolarityHigh, due to amine and sulfonyl groups[1]
BasicityBasic, due to the secondary amine[9]
SolubilitySoluble in water and polar organic solvents[1]

The high polarity and basicity of this compound dictate the choice of a chromatographic system that mitigates strong interactions with the stationary phase.

Chromatographic Method Development

The selection of the stationary and mobile phases is the most critical aspect of developing a successful purification method.[3]

Stationary Phase Selection: The Case for Amine-Functionalized Silica

While standard silica gel is a common choice for normal-phase chromatography, its acidic nature makes it unsuitable for basic amines like this compound.[3][4] Alumina, being slightly basic, can be a better alternative.[4] However, amine-functionalized silica often provides superior performance for the purification of amines.[6][7]

Rationale for Amine-Functionalized Silica:

  • Reduced Tailing: The amine-functionalized surface minimizes the acid-base interactions that cause peak tailing on silica gel.[7]

  • Improved Selectivity: The modified surface offers different selectivity compared to silica, which can aid in the separation of the target compound from its impurities.[6][8]

  • Simplified Mobile Phase: The need for basic additives in the mobile phase, such as triethylamine or ammonia, can often be eliminated, simplifying the post-purification workup.[8]

Mobile Phase Selection and Optimization

For normal-phase chromatography on an amine-functionalized column, a gradient elution with a non-polar solvent and a polar solvent is typically employed. A common and effective solvent system is a mixture of hexane or heptane as the weak solvent (Solvent A) and ethyl acetate or a mixture of ethyl acetate and methanol as the strong solvent (Solvent B).

Initial Scouting with Thin-Layer Chromatography (TLC): Before committing to a column run, it is highly recommended to perform TLC analysis on amine-functionalized TLC plates to determine the optimal mobile phase composition.[8]

Table 2: Suggested TLC Scouting Solvents

Solvent System (Ethyl Acetate in Hexane)Observations
20%Spot remains at the baseline.
50%Spot moves slightly off the baseline.
80%Spot moves to a desirable Rf of 0.2-0.4.
100%Spot moves with the solvent front.

Based on the TLC results, an appropriate gradient for the column chromatography can be designed. For highly polar compounds, a gradient starting with a low percentage of a stronger solvent like methanol in ethyl acetate or dichloromethane may be necessary.[5]

Detailed Purification Protocol

This protocol outlines the step-by-step procedure for the purification of this compound using an automated flash chromatography system.

Materials and Equipment
  • Crude Sample: this compound (synthesized in-house or from a commercial source).

  • Stationary Phase: Pre-packed amine-functionalized silica gel flash column.

  • Mobile Phase Solvents: HPLC-grade hexane (or heptane), ethyl acetate, and methanol.

  • Instrumentation: Automated flash chromatography system with a UV detector.

  • Glassware: Round-bottom flasks, vials for fraction collection.

  • Post-Purification: Rotary evaporator.[10][11]

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for less soluble samples, create a slurry by adsorbing the crude material onto a small amount of silica gel or celite. Dry the slurry under vacuum before loading it onto the column.

  • Column Equilibration:

    • Install the amine-functionalized silica column onto the flash chromatography system.

    • Equilibrate the column with the initial mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) for at least 2-3 column volumes.

  • Sample Loading:

    • Load the prepared sample onto the column. If using a liquid injection, ensure the sample is fully dissolved. For solid loading, carefully transfer the dried slurry to the top of the column or use a solid load cartridge.

  • Gradient Elution:

    • Start the elution with the initial mobile phase conditions.

    • Run a linear gradient from the initial conditions to a higher concentration of the polar solvent. An example gradient is from 0% to 50% ethyl acetate in hexane over 10-15 column volumes. For very polar impurities, a final flush with a small percentage of methanol in ethyl acetate might be necessary.

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram. Set the detector to a wavelength where the compound or impurities absorb (if they have a chromophore). If the compound is UV-transparent, collect fractions of a fixed volume throughout the run.

Post-Purification and Analysis
  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product. Use the same TLC conditions developed in the scouting phase.

  • Pooling and Solvent Removal:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator.[10][11] Be mindful of the bath temperature to avoid degradation of the compound. For ethyl acetate, a bath temperature of 40°C with an appropriate vacuum is generally effective.[12]

  • Purity Confirmation:

    • Confirm the purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, or GC-MS.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Peak Tailing Residual acidic sites on the stationary phase; sample overload.Ensure the use of an amine-functionalized column. Reduce the amount of sample loaded.
Poor Resolution Inappropriate mobile phase polarity.Optimize the solvent gradient. A shallower gradient may improve separation.[3]
No Elution of Compound Mobile phase is not polar enough.Increase the polarity of the mobile phase. Consider adding a stronger solvent like methanol to the ethyl acetate.[5]
Low Recovery Irreversible adsorption to the stationary phase.While less likely on an amine column, ensure the crude material is stable under the chromatographic conditions.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound. By utilizing an amine-functionalized stationary phase, the common challenges associated with purifying basic amines are effectively overcome, leading to a high-purity product with good recovery. The principles and techniques outlined herein can be adapted for the purification of other polar aliphatic amines, contributing to the streamlined synthesis of valuable chemical entities in research and development.

References

  • Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases.
  • Reddit. (2022). Chromotography with free amines? Retrieved from [Link]

  • Widawer, B. (n.d.). HPLC Separation of Amines with a Non-Aqueous Mobile Phase on a BIST B Column.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • PubChem. (n.d.). (2-methanesulfonylethyl)(methyl)amine. Retrieved from [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • PubChem. (n.d.). 2-(Methylsulfonyl)ethanamine. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
  • Lab Unique. (n.d.). Rotary Evaporator Solvent Chart. Retrieved from [Link]

  • Gassnova. (n.d.).
  • The University of Texas at Austin. (2015).
  • BioChromato. (2025). Low- vs.
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

  • PubMed. (n.d.).
  • European Patent Office. (2009). THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS.
  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylsulfinyl)ethanamine.
  • GWSI. (n.d.). Rotary Evaporator Solvent Chart: Key to Precision in the Lab. Retrieved from [Link]

  • ResearchGate. (2021). How to completely dry ethyl acetate extract by using rotary evaporator? Retrieved from [Link]

  • ResearchGate. (2025). Determination of aliphatic amines by cation-exchange chromatography with suppressed conductivity detection after solid phase extraction.
  • Chemistry LibreTexts. (2022). 5.
  • MedchemExpress.com. (n.d.). 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.
  • Google Patents. (n.d.). EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-.
  • TCI Chemicals. (n.d.). 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.
  • Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.

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Recrystallization methods for N-Methyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Recrystallization of N-Methyl-2-(methylsulfonyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a small organic molecule featuring both a secondary amine and a sulfone functional group. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of purity is paramount for ensuring safety, efficacy, and reproducibility in downstream applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This method relies on the differences in solubility of the target compound and its impurities in a given solvent at varying temperatures.[2] A successful recrystallization can effectively remove impurities, enhance crystal quality, and in some cases, isolate a specific polymorphic form.

This guide provides a comprehensive overview of the principles and detailed protocols for the recrystallization of this compound. It is designed to equip researchers with the necessary knowledge to develop a robust and efficient purification strategy, from solvent selection to final product characterization.

Compound Profile: this compound

Understanding the physicochemical properties of the target compound is the foundation for developing a successful recrystallization protocol.

PropertyValueSource(s)
Molecular Formula C₄H₁₁NO₂S[3][4]
Molecular Weight 137.20 g/mol [3][4]
CAS Number 202198-18-3[3][4]
Topological Polar Surface Area 54.6 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Predicted XLogP3-AA -0.8[4]

The presence of both a hydrogen bond donor (the N-H group) and multiple acceptor sites (the nitrogen and sulfonyl oxygens), combined with a low XLogP value, suggests that the molecule is polar and may exhibit solubility in polar solvents.

Core Principles of Recrystallization

The primary goal of recrystallization is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize in a purer form as the solution cools, leaving the impurities behind in the solution (mother liquor).[2] The ideal solvent for this process should exhibit the following characteristics:

  • High solubility for the target compound at high temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or low solubility for impurities, but not moderate. If impurities are highly soluble, they remain in the mother liquor. If they are insoluble, they can be filtered out from the hot solution.

  • A boiling point below the melting point of the compound.

  • It should not react with the compound.

  • It should be relatively volatile for easy removal from the purified crystals.

Systematic Solvent Selection

Logical Approach to Solvent Screening

The "like dissolves like" principle is a useful starting point.[6] Given the polar nature of the sulfone and secondary amine groups, polar solvents are logical candidates. A systematic screening should be performed using small quantities of the crude material.

Recommended Solvents for Screening (in order of decreasing polarity):

  • Water

  • Methanol

  • Ethanol

  • Isopropanol (IPA)

  • Acetone

  • Ethyl Acetate (EtOAc)

  • Toluene

  • Heptane/Hexane

Protocol: Small-Scale Solubility Testing
  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition. Observe if the compound dissolves readily. If it dissolves in a small amount of cold solvent, that solvent is unsuitable for single-solvent recrystallization.

  • If the compound is poorly soluble at room temperature, gently heat the mixture in a water or sand bath towards the boiling point of the solvent.

  • Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, try scratching the inside of the test tube with a glass rod or place the tube in an ice-water bath.

  • An ideal solvent is one where the compound is sparingly soluble at room temperature but dissolves completely in a minimal amount of the hot solvent, and then readily forms crystals upon cooling.

Solvent_Selection_Workflow start Start: Crude Solid test_solubility Test Solubility in a Chosen Solvent (e.g., Ethanol) start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable as Single Solvent. Consider as 'Solvent 1' in a co-solvent system. dissolves_cold->unsuitable Yes crystals_on_cool Crystals Form on Cooling? dissolves_hot->crystals_on_cool Yes insoluble Insoluble. Consider as 'Solvent 2' (anti-solvent). dissolves_hot->insoluble No suitable Suitable Solvent Found! Proceed to Protocol 1. crystals_on_cool->suitable Yes consider_cosolvent Consider Co-Solvent System. Proceed to Protocol 2. crystals_on_cool->consider_cosolvent No try_another Select a Different Solvent and Repeat unsuitable->try_another insoluble->try_another try_another->test_solubility consider_cosolvent->try_another

Caption: Decision workflow for selecting a recrystallization solvent.

Protocols for Recrystallization

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first if a suitable single solvent is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer hotplate and add the chosen solvent in small portions.

  • Heating: Heat the mixture to a gentle boil while stirring. Continue adding just enough hot solvent until all the solid has dissolved. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Multi-Solvent (Co-solvent) Recrystallization

This method is useful when the compound is very soluble in one solvent and poorly soluble in another, and no single solvent has the ideal properties. The two solvents must be miscible.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling & Crystallization: As in Protocol 1, cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 6-8 from Protocol 1. When washing, use a cold mixture of the two solvents or just the cold "poor" solvent.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_collection Collection & Drying A Place Crude Solid in Flask B Add Minimum Hot Solvent to Dissolve A->B C Hot Filtration (if needed) B->C optional D Slowly Cool Solution to Room Temp B->D no insoluble impurities C->D E Cool in Ice Bath D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Purified Crystals G->H I Pure Crystalline Product H->I

Caption: General workflow for the recrystallization process.

Special Consideration for Amines: Salt Formation

If this compound proves difficult to crystallize as a free base (e.g., it forms an oil), converting it to a salt can be an effective strategy.[7] Salts often have higher melting points and form more stable crystal lattices.

  • Dissolve the crude amine in a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Add a solution of an acid, such as hydrochloric acid (HCl) in ether or acetic acid, dropwise until precipitation is complete.[6][7]

  • The resulting salt can then be recrystallized using the protocols described above.

Characterization of the Final Product

After recrystallization, it is essential to assess the purity of the product.

TechniquePurpose
Melting Point Analysis A sharp melting point range (typically < 2 °C) is indicative of high purity. Impurities tend to depress and broaden the melting range.
Thin Layer Chromatography (TLC) A quick method to qualitatively assess purity. The purified sample should ideally show a single spot.
High-Performance Liquid Chromatography (HPLC) Provides a quantitative measure of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and can reveal the presence of solvent or other proton-containing impurities.

Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out Solution is supersaturated at a temperature above the compound's melting point; cooling too rapidly.Reheat the solution to dissolve the oil. Add more solvent. Allow to cool much more slowly.
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to increase the concentration. Try scratching the inner wall of the flask with a glass rod. Add a seed crystal from a previous batch.
Premature Crystallization Cooling occurs too quickly during hot filtration.Use a pre-heated funnel and receiving flask. Add a small excess of hot solvent before filtering to keep the compound in solution.
Low Recovery Compound has significant solubility in the cold solvent; too much solvent used; crystals lost during transfer.Ensure the solution is thoroughly cooled in an ice bath. Use the absolute minimum amount of hot solvent for dissolution. Use minimal cold solvent for washing.

Safety Precautions

  • This compound and its analogs are classified as irritants. They may cause skin, eye, and respiratory irritation.[4] A related primary amine is corrosive and can cause severe skin burns and eye damage.[8]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care, being mindful of their flammability and toxicity. Avoid open flames.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ShiJiaZhuang Smo Chemical Technology Co.,LTD. This compound. [Link]

  • Google Patents. (1975).
  • Recrystallization1. (n.d.). [Link]

  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?[Link]

  • PubChem. (2-Methanesulfonylethyl)(methyl)amine. [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. 2-(Methylsulfinyl)ethanamine. [Link]

  • Cheméo. Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). [Link]

  • PubChem. N-Methyl-2-(methylthio)ethanamine. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation. [Link]

  • Google Patents. (2020). EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
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Application Note: A Robust, Validated HPLC Method for the Quantification of N-Methyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Methyl-2-(methylsulfonyl)ethanamine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. The protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, ensuring data integrity and regulatory compliance.[1][2][3]

Introduction

This compound is a small organic molecule containing both a secondary amine and a sulfonyl functional group. Its chemical structure suggests high polarity, which can present challenges for retention and peak shape in traditional reversed-phase chromatography. The molecular formula is C₄H₁₁NO₂S, and it has a molecular weight of approximately 137.20 g/mol .[4] The presence of the basic amine moiety necessitates careful control of the mobile phase pH to ensure consistent analyte ionization and chromatographic behavior.

The development of a robust analytical method is critical for the accurate quantification of this compound in pharmaceutical development and quality control. This document provides a comprehensive, step-by-step protocol for an HPLC method, including the rationale for the selection of chromatographic conditions and a detailed validation plan.

Analyte Properties

  • IUPAC Name: N-methyl-2-methylsulfonylethanamine[4]

  • Molecular Formula: C₄H₁₁NO₂S[4]

  • Molecular Weight: 137.20 g/mol [4]

  • Structure:

  • Key Characteristics: The presence of a secondary amine and a sulfonyl group makes the molecule polar and basic. The XLogP3-AA value of -0.8 suggests good water solubility.[4] These characteristics guide the selection of the stationary and mobile phases to achieve adequate retention and symmetrical peak shape.

HPLC Method Development and Protocol

The selection of chromatographic parameters is pivotal for achieving the desired separation and quantification of this compound. The rationale behind each parameter is explained below.

Chromatographic Conditions
ParameterCondition
HPLC System A gradient-capable HPLC system with a UV detector.
Column Ascentis RP-Amide, 150 x 4.6 mm, 5 µm particle size.
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B Acetonitrile.
Gradient Program Time (min)
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection UV at 210 nm.
Injection Volume 10 µL.
Diluent Mobile Phase A.
Rationale for Method Parameters
  • Column Selection: Small, polar, and basic analytes like this compound often exhibit poor retention on traditional C18 columns. The Ascentis RP-Amide column is chosen for its enhanced retention of polar compounds, particularly those with hydrogen bonding potential, which is a characteristic of the analyte's secondary amine.[5] This alternative selectivity helps to move the analyte away from the solvent front and achieve better peak shape.

  • Mobile Phase Selection: A phosphate buffer is selected for its effectiveness in the desired pH range.[5] Maintaining a mobile phase pH of 3.0 ensures that the secondary amine (with an estimated pKa > 9) is fully protonated, leading to consistent retention behavior and minimizing peak tailing that can occur from interactions with residual silanols on the stationary phase. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and common use in reversed-phase HPLC.

  • Detection: As the analyte lacks a strong chromophore, detection at a low UV wavelength of 210 nm is employed to achieve adequate sensitivity.

  • Gradient Elution: A gradient is used to ensure the elution of any less polar impurities that may be present in the sample, providing a comprehensive profile of the sample matrix while maintaining a reasonable run time.

Experimental Workflow

The overall workflow for method development and validation is depicted below.

Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) A Analyte Characterization (Polarity, pKa, UV Absorbance) B Column & Mobile Phase Screening (C18, RP-Amide, Phenyl) A->B Guides initial choices C Optimization of Chromatographic Conditions (pH, Gradient, Temperature) B->C Refine separation D Specificity / Selectivity C->D Finalized Method E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Robustness G->H I LOD & LOQ H->I J Routine Analysis & Quality Control I->J Validated Method

Caption: Workflow from method development to validation.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose.[6][7] The validation will be performed according to the ICH Q2(R1) and Q2(R2) guidelines.[1][2][3]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Analyze the diluent (blank).

    • Analyze a standard solution of this compound.

    • Analyze a sample matrix spiked with the analyte.

    • If available, analyze samples containing potential impurities or degradation products.

  • Acceptance Criteria: The peak for this compound in the spiked sample should be free from interference at its retention time from the blank and matrix components. Peak purity analysis should be performed if a photodiode array (PDA) detector is available.

Linearity and Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response.

  • Protocol:

    • Prepare a stock solution of this compound.

    • Prepare at least five calibration standards by diluting the stock solution to cover a range of 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at the 100% level.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol:

    • Prepare a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound.

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the two sets of experiments should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Mobile phase pH (± 0.2 units).

      • Column temperature (± 5 °C).

      • Flow rate (± 0.1 mL/min).

    • Analyze a system suitability standard with each variation.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) should remain within acceptable limits for all variations.

System Suitability

Before each analytical run, a system suitability standard (a mid-range concentration standard) should be injected to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
RSD of Peak Area ≤ 2.0% (for 5 replicate injections)

Validation Summary Diagram

Validation cluster_params Validation Parameters Specificity Specificity Blank, Standard, Spiked Matrix Validated Validated for Intended Use Specificity->Validated Linearity Linearity & Range r² ≥ 0.999 Linearity->Validated Accuracy Accuracy % Recovery: 98.0 - 102.0% Accuracy->Validated Precision Precision Repeatability Intermediate RSD ≤ 2.0% Precision->Validated Robustness Robustness pH, Temp, Flow Rate Robustness->Validated LOQ LOQ S/N ≥ 10 LOQ->Validated Method Developed HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Robustness Method->LOQ

Caption: Key parameters for HPLC method validation.

Conclusion

This application note provides a detailed and scientifically grounded HPLC method for the quantitative determination of this compound. The described protocol, based on an Ascentis RP-Amide column with a phosphate buffer mobile phase, is designed to yield excellent peak shape and retention for this polar, basic compound. The comprehensive validation plan, rooted in ICH guidelines, ensures that the method is specific, linear, accurate, precise, and robust, making it suitable for routine use in a quality control environment and for supporting pharmaceutical development activities.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • PubChem. (n.d.). (2-Methanesulfonylethyl)(methyl)amine. [Link]

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Application Note: A Robust GC-MS Protocol for the Analysis of N-Methyl-2-(methylsulfonyl)ethanamine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the analysis of N-Methyl-2-(methylsulfonyl)ethanamine and its associated reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a polar compound containing both a secondary amine and a sulfonyl functional group, making it unsuitable for direct GC-MS analysis due to its low volatility and high polarity.[1][2] We present a detailed protocol that leverages a crucial derivatization step to enhance analyte volatility and thermal stability, ensuring sharp chromatographic peaks and reliable mass spectral data. This guide is designed for researchers, analytical scientists, and drug development professionals requiring accurate characterization and quantification of this compound in complex matrices.

The Analytical Challenge: Understanding the Analyte

This compound (MW: 137.20 g/mol ) possesses a chemical structure with a high Topological Polar Surface Area (54.6 Ų) and a secondary amine, which can form hydrogen bonds.[1] These properties lead to several analytical challenges in gas chromatography:

  • Low Volatility: The compound does not readily vaporize at typical GC injector temperatures, leading to poor sample introduction.

  • Analyte Adsorption: The polar amine group interacts strongly with active sites (silanol groups) in the GC inlet liner and column, resulting in significant peak tailing, poor resolution, and reduced sensitivity.[3][4]

  • Thermal Instability: At elevated temperatures, polar amines can degrade, compromising analytical accuracy.

To overcome these obstacles, a chemical modification step, known as derivatization, is essential.[5][6] Derivatization converts the polar N-H group into a nonpolar, more volatile, and thermally stable moiety, dramatically improving its chromatographic behavior.[3][7]

Principle of Silylation Derivatization

For this application, we employ silylation, a robust and widely used derivatization technique for compounds containing active hydrogens, such as amines and alcohols.[3][5] The process involves reacting the analyte with a silylating reagent, in this case, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

The reaction mechanism involves the nucleophilic attack of the amine's nitrogen on the silicon atom of the BSTFA, displacing a leaving group and replacing the active hydrogen with a nonpolar trimethylsilyl (TMS) group. This modification effectively "caps" the polar site, increasing volatility and thermal stability while often producing characteristic mass fragments that aid in identification.[6][7]

Comprehensive Analytical Workflow

The end-to-end process, from sample receipt to data analysis, is a self-validating system designed for reproducibility and accuracy.

Analytical_Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Interpretation Sample Reaction Mixture Sample Dry Evaporate to Dryness (under Nitrogen) Sample->Dry Deriv Add Anhydrous Solvent & Silylating Reagent (BSTFA) Dry->Deriv React Heat at 70°C for 45 min Deriv->React Inject Inject 1 µL into GC-MS React->Inject Cool to RT GC GC Separation (DB-5ms Column) Inject->GC MS MS Detection (Electron Ionization) GC->MS TIC Analyze Total Ion Chromatogram (TIC) MS->TIC MassSpec Interpret Mass Spectrum (Fragmentation Pattern) TIC->MassSpec Quant Quantify Analyte & Impurities MassSpec->Quant

Caption: Overall workflow from sample preparation to data analysis.

Detailed Experimental Protocols

Protocol for Sample Preparation and Derivatization

Materials:

  • Reaction mixture sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Acetonitrile or Pyridine)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas line for evaporation

Procedure:

  • Sample Aliquoting: Transfer an accurately measured aliquot (e.g., 100 µL) of the liquid reaction mixture into a 2 mL reaction vial. If the sample is solid, accurately weigh approximately 1-5 mg.

  • Solvent Removal: Gently evaporate the sample to complete dryness under a stream of nitrogen gas at room temperature.

    • Scientist's Note: This step is critical. Silylating reagents are highly sensitive to moisture, and the presence of water or protic solvents will consume the reagent and lead to incomplete derivatization.[3]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the residue. Then, add 100 µL of BSTFA (with 1% TMCS).

    • Scientist's Note: Acetonitrile is a common solvent for this reaction. Pyridine can also be used and may act as an HCl scavenger, driving the reaction forward. The TMCS acts as a catalyst, enhancing the reactivity of the BSTFA.[3]

  • Reaction: Tightly cap the vial and heat it at 70°C for 45-60 minutes in a heating block.

    • Scientist's Note: Heating ensures the reaction goes to completion. Reaction times and temperatures may need optimization depending on the concentration and matrix of the analyte.[3]

  • Cooling: Allow the vial to cool to room temperature before analysis. The sample is now ready for injection into the GC-MS.

Protocol for GC-MS Instrumental Analysis

The following parameters provide a robust starting point and should be optimized for your specific instrumentation and application.

Parameter Setting Rationale
GC System Agilent 7890A or equivalentStandard, reliable platform for routine analysis.
Mass Spectrometer Agilent 5975C or equivalentProvides sensitive detection and clear mass spectra.
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-polarity column ideal for separating a wide range of derivatized compounds.
Injector Split/Splitless
Temperature250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection ModeSplitless (for trace analysis) or Split (10:1 for concentrated samples)Splitless mode maximizes sensitivity, while a split injection prevents column overloading.[8]
Injection Volume1 µLA standard volume for capillary GC.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program
Initial Temp80 °C, hold for 2 minAllows for solvent focusing and separation of early-eluting compounds.
Ramp Rate15 °C/min to 280 °CA moderate ramp rate to ensure good separation of analytes from potential byproducts.
Final HoldHold at 280 °C for 5 minEnsures all high-boiling point compounds are eluted from the column.
MS Parameters
Ion SourceElectron Ionization (EI)Standard ionization technique for GC-MS, provides reproducible fragmentation patterns.
Ion Source Temp230 °CStandard temperature to promote ionization and prevent contamination.
Quadrupole Temp150 °CStandard temperature for stable mass filtering.
Scan Range40 - 450 m/zCovers the expected mass of the derivatized analyte and its key fragments.
Solvent Delay3-4 minPrevents the high concentration of solvent and derivatizing reagent from saturating the detector.

Expected Results and Data Interpretation

Chromatographic Profile

A successful analysis will yield a chromatogram with a sharp, symmetrical peak for the TMS-derivatized this compound. Other peaks may correspond to unreacted starting materials, reaction byproducts, or excess derivatizing reagent.

Mass Spectral Fragmentation

The derivatized analyte, N-(trimethylsilyl)-N-Methyl-2-(methylsulfonyl)ethanamine, has a molecular weight of 209.38 g/mol . Its electron ionization (EI) mass spectrum is predicted to exhibit several characteristic fragments essential for positive identification.

  • Molecular Ion (M+•): A peak at m/z 209 may be observed, though it might be of low intensity.

  • Alpha-Cleavage: The most common fragmentation for amines is cleavage of the C-C bond alpha to the nitrogen atom. Loss of a methyl group (-CH3) would result in a stable, resonance-stabilized ion at m/z 194 ([M-15]+) . This is often the base peak.

  • Sulfonyl Group Fragmentation: Sulfonamides are known to undergo rearrangement and elimination of sulfur dioxide (SO2).[9][10] A neutral loss of 64 Da from the molecular ion or major fragments is a strong indicator of the sulfonyl moiety.

  • TMS Group Fragments: The presence of the trimethylsilyl group will generate characteristic ions at m/z 73 ([Si(CH3)3]+) and m/z 75 .

Fragmentation_Pathway Parent Parent Ion (m/z 209) C7H19NO2SSi+• M15 [M-15]+ m/z 194 Parent->M15 - •CH3 (α-cleavage) M_SO2 [M-SO2]+• m/z 145 Parent->M_SO2 - SO2 (rearrangement) TMS TMS Fragment m/z 73 Parent->TMS fragmentation

Caption: Predicted EI fragmentation of TMS-derivatized analyte.

Potential Interferences and Troubleshooting

  • Unreacted Starting Materials: Depending on the synthesis route, precursors such as 2-(Methylsulfonyl)ethanamine or methylating agents may be present.[2][11] Their retention times and mass spectra should be determined to avoid misidentification.

  • Incomplete Derivatization: If underivatized analyte is present, it will likely appear as a broad, tailing peak early in the chromatogram or not elute at all. To resolve this, ensure the sample is completely dry before adding the reagent and consider increasing the reaction time or temperature.

  • System Contamination: Active sites in a dirty injector liner can cause peak tailing even for derivatized analytes. Regular replacement of the liner and septum is crucial for maintaining performance.

Conclusion

The analysis of this compound in reaction mixtures presents significant challenges for gas chromatography due to its inherent polarity and low volatility. The silylation derivatization protocol detailed in this application note effectively mitigates these issues, enabling robust and reliable analysis by GC-MS. By converting the analyte to a thermally stable, volatile TMS derivative, this method produces sharp chromatographic peaks and characteristic mass spectral data suitable for confident identification and quantification. This approach provides a solid foundation for quality control in synthetic chemistry and for metabolic studies in drug development.

References

  • MDPI. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. Available at: [Link]

  • ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. ResearchGate. Available at: [Link]

  • YouTube. What Is Derivatization In GC-MS? - Chemistry For Everyone. YouTube. Available at: [Link]

  • Books. 1: Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis?. Books.
  • University of Arizona. Sample Preparation Guidelines for GC-MS. University of Arizona Analytical & Biological Mass Spectrometry. Available at: [Link]

  • SCION Instruments. Sample preparation GC-MS. SCION Instruments. Available at: [Link]

  • PubChem. (2-Methanesulfonylethyl)(methyl)amine | C4H11NO2S | CID 3856040. PubChem. Available at: [Link]

  • ResearchGate. Figure 4. GC-MS chromatograms of the degraded MEA solutions in the two.... ResearchGate. Available at: [Link]

  • PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. ResearchGate. Available at: [Link]

  • PubMed. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

  • PubMed. Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. PubMed. Available at: [Link]

  • Cheméo. Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Cheméo. Available at: [Link]

  • PubChem. 2-(Methylsulfinyl)ethanamine | C3H9NOS | CID 4347855. National Institutes of Health. Available at: [Link]

  • Research Article. GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Research Article. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. Google Patents.
  • NIST. Ethanamine, N-methyl-. NIST WebBook. Available at: [Link]

  • Ministry of Food and Drug Safety. Analytical Methods. Ministry of Food and Drug Safety. Available at: [Link]

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LC-MS/MS method for quantifying N-Methyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Bioanalytical Quantification of N-Methyl-2-(methylsulfonyl)ethanamine using HILIC-LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and sensitive method for the quantification of this compound in human plasma using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). This compound is a small, polar molecule, presenting a significant challenge for retention and separation using conventional reversed-phase liquid chromatography.[1][2] The HILIC-based methodology described herein overcomes these challenges, providing excellent retention, chromatographic resolution, and enhanced mass spectrometric sensitivity. The protocol details a straightforward protein precipitation sample preparation technique and provides optimized LC-MS/MS parameters. The method is designed for validation according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, making it suitable for use in regulated drug development environments.[3][4]

Introduction: The Challenge of Polar Analytes

The accurate quantification of small, polar molecules in complex biological matrices is a persistent challenge in bioanalysis. This compound, with a molecular weight of 137.20 g/mol and a predicted XLogP3-AA of -0.8, is a highly hydrophilic compound.[5] Such analytes are poorly retained on traditional non-polar C18 stationary phases used in reversed-phase liquid chromatography (RPLC), often eluting in or near the solvent front, where they are susceptible to significant matrix effects and poor peak shape.[6]

To address this, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as the premier separation technique for polar and hydrophilic compounds.[7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[7][9] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition from the organic-rich mobile phase.[7] This mechanism provides robust retention for compounds that are intractable by RPLC. Furthermore, the high organic content of the HILIC mobile phase is advantageous for electrospray ionization (ESI), as it promotes more efficient desolvation and can lead to a significant enhancement in MS signal intensity.[1][6]

This document provides a comprehensive, field-proven protocol for the reliable quantification of this compound, designed for researchers, scientists, and drug development professionals who require a validated, high-performance bioanalytical method.

Experimental Protocol

Materials and Reagents
  • Analyte and Internal Standard:

    • This compound analytical standard (>98% purity)

    • N-Methyl-d3-2-(methylsulfonyl)ethanamine stable isotope-labeled internal standard (SIL-IS) (>98% purity, >99% isotopic purity)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Ammonium Formate (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

  • Biological Matrix:

    • Blank, drug-free human plasma (K2-EDTA anticoagulant)

  • Labware:

    • 1.5 mL polypropylene microcentrifuge tubes

    • 96-well deep-well plates (optional, for high-throughput)

    • Calibrated pipettes and tips

    • LC vials with inserts

Preparation of Standards and Quality Control Samples

The causality behind preparing separate stock solutions for calibration (CAL) standards and quality control (QC) samples is to ensure an unbiased assessment of the method's accuracy and precision. Any error in the preparation of the primary stock will not be propagated across both sets of samples.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of this compound and dissolve in 5 mL of methanol to create the CAL primary stock.

    • Separately, weigh ~5 mg of this compound and dissolve in 5 mL of methanol to create the QC primary stock.

    • Accurately weigh ~1 mg of N-Methyl-d3-2-(methylsulfonyl)ethanamine (SIL-IS) and dissolve in 1 mL of methanol.

  • Working Solutions:

    • Prepare serial dilutions of the CAL and QC primary stocks in 50:50 acetonitrile/water to create a series of working solutions for spiking.

    • Prepare an Internal Standard (IS) Working Solution by diluting the IS primary stock to a final concentration of 500 ng/mL in acetonitrile. This solution will also serve as the protein precipitation solvent.

  • Preparation of CAL and QC Samples:

    • Spike 5 µL of the appropriate CAL working solution into 45 µL of blank human plasma to create an 8-point calibration curve (e.g., 1, 2, 5, 10, 50, 100, 400, 500 ng/mL).

    • Spike 5 µL of the appropriate QC working solution into 45 µL of blank human plasma to create QC samples at four levels: Lower Limit of Quantification (LLOQ), Low, Medium, and High.

Sample Preparation: Protein Precipitation

Protein precipitation is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins. The use of acetonitrile as the precipitation solvent is synergistic with the HILIC mobile phase, ensuring compatibility and good peak shape.[10]

  • Aliquot 50 µL of each sample (blank, zero, CALs, QCs, and unknown study samples) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Working Solution (500 ng/mL SIL-IS in acetonitrile) to each tube.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an LC vial with an insert.

  • Inject 5 µL onto the LC-MS/MS system.

Workflow Diagram: Bioanalytical Procedure

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add 150 µL IS in ACN Sample->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL Transfer->Inject HILIC HILIC Separation Inject->HILIC MSMS MS/MS Detection (MRM) HILIC->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify Report Generate Report Quantify->Report

Caption: From sample receipt to final report generation.

LC-MS/MS Conditions

The selection of a HILIC column with an amide stationary phase provides robust retention and selectivity for small amines.[9][11] The mobile phase, consisting of ammonium formate in a high percentage of acetonitrile, facilitates analyte retention and provides a proton source for efficient ESI+ ionization.[7]

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemStandard UHPLC/HPLC System
ColumnWaters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent)
Column Temperature40 °C
Autosampler Temp10 °C
Mobile Phase A10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program Time (min)
0.0
3.0
3.1
4.0
4.1
6.0

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Gas Temperature450 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions Analyte
This compound
N-Methyl-d3-2-(methylsulfonyl)ethanamine (IS)

Note: Product ions are predictive and must be optimized on the specific instrument by infusing a standard solution. The choice of a stable isotope-labeled internal standard is paramount for correcting variability during sample preparation and ionization.[12][13] A SIL-IS co-elutes and experiences nearly identical matrix effects as the analyte, providing the most accurate correction and leading to superior data quality.[13][14]

Bioanalytical Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for intended applications. The validation protocol should be designed to meet the criteria set forth by regulatory agencies like the FDA.[15][16] The most current harmonized standards can be found in the ICH M10 Bioanalytical Method Validation Guidance.[4]

Diagram: Pillars of Bioanalytical Method Validation

G cluster_core Core Performance Metrics cluster_matrix Matrix & Sample Integrity cluster_quant Quantitation & Recovery Validation Validated Method Accuracy Accuracy (%Bias) Accuracy->Validation Precision Precision (%CV) Precision->Validation Linearity Linearity (r² ≥ 0.99) Linearity->Validation Selectivity Selectivity Selectivity->Validation MatrixEffect Matrix Effect MatrixEffect->Validation Stability Stability (Freeze-Thaw, Bench-Top, etc.) Stability->Validation LLOQ LLOQ LLOQ->Validation Recovery Extraction Recovery Recovery->Validation

Caption: Key experiments required for robust method validation.

Table 3: Summary of Validation Experiments and Acceptance Criteria

Validation ParameterExperiment DescriptionAcceptance Criteria
Selectivity Analyze at least 6 different sources of blank human plasma to check for interferences at the retention time of the analyte and IS.Response of interferences must be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve Analyze a calibration curve with a blank and at least 6 non-zero standards over 3 separate runs.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). 75% of standards must meet this criterion.
Accuracy & Precision Analyze 5 replicates of QC samples at 4 levels (LLOQ, Low, Mid, High) in at least 3 separate runs.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare the analyte/IS response ratio in post-extraction spiked samples from 6 sources to the response in a neat solution.The CV of the IS-normalized matrix factor should be ≤15%.
Extraction Recovery Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at 3 QC levels.Recovery should be consistent and reproducible.
Stability Evaluate analyte stability in plasma under various conditions: Freeze-Thaw (3 cycles), Bench-Top (e.g., 4 hrs), Long-Term (-80°C).Mean concentration of stability samples must be within ±15% of nominal concentration of freshly prepared samples.

Conclusion

The described HILIC-LC-MS/MS method provides a selective, sensitive, and robust solution for the quantification of this compound in human plasma. The use of HILIC chromatography effectively addresses the challenges associated with retaining and separating this small polar analyte. The simple protein precipitation procedure is amenable to high-throughput analysis. This application note provides a comprehensive framework, from sample preparation to method validation, enabling laboratories to implement and validate a high-quality bioanalytical assay suitable for regulated studies.

References

  • Roemling, R. et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • FDA. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]

  • Longdom Publishing. (2017). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Bhatia, R. (2016). USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]

  • BioPharma Services Inc. BA Method Development: Polar Compounds. Available at: [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Available at: [Link]

  • FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]

  • Buszewski, B., & Noga, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-47. Available at: [Link]

  • Le, S. et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(14), 9376-9385. Available at: [Link]

  • Bowen, C. L. et al. (2020). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 5(5), 983-993. Available at: [Link]

  • Drouin, N. et al. (2017). Sample preparation for polar metabolites in bioanalysis. Bioanalysis, 9(24), 1957-1960. Available at: [Link]

  • Drouin, N. et al. (2018). Sample preparation for polar metabolites in bioanalysis. ResearchGate. Available at: [Link]

  • LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Agilent Technologies. Sample Preparation Techniques for Biological Matrices. Available at: [Link]

  • Saito, K. et al. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Chromatographic Science, 51(8), 793-801. Available at: [Link]

  • Prinsen, E. et al. (2019). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Journal of Experimental Botany, 70(17), 4455-4467. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3856040, (2-Methanesulfonylethyl)(methyl)amine. Available at: [Link]

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Application Note: N-Methyl-2-(methylsulfonyl)ethanamine as a Versatile Synthon for N-Alkylation in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and robust protocols for the utilization of N-Methyl-2-(methylsulfonyl)ethanamine in N-alkylation reactions. As a key building block in medicinal chemistry, this secondary amine features a polar methylsulfonyl group that can significantly influence molecular properties such as solubility, metabolic stability, and target engagement through hydrogen bonding.[1][2][3] This document explores the principles of its reactivity and furnishes detailed, field-proven protocols for its N-alkylation via two primary methods: controlled reductive amination and direct alkylation with alkyl halides. The content is designed for researchers, medicinal chemists, and drug development professionals, offering insights into experimental design, mechanism, and practical execution.

Introduction: The Strategic Value of the Sulfonyl Moiety

The incorporation of amines into small molecules is a cornerstone of modern drug design. The resulting C-N bond is central to the structure of a vast number of biologically active compounds.[4][5] this compound is a bifunctional building block of particular interest. It combines a reactive secondary amine nucleophile with a polar, metabolically stable methylsulfonyl group.

The sulfonyl group (–SO₂–) is not merely a passive solubilizing feature; it is an important pharmacophore that offers several advantages in drug design:[1][2]

  • Hydrogen Bonding: The two oxygen atoms of the sulfonyl group act as strong hydrogen-bond acceptors, facilitating potent interactions with biological targets like enzyme active sites.[1][2][3]

  • Metabolic Stability: The sulfone moiety is structurally stable and resistant to metabolic degradation, which can prolong the in vivo half-life of a drug candidate.[3]

  • Physicochemical Modulation: Introduction of the sulfonyl group increases polarity and can be used to fine-tune properties like solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[2][3]

This application note details the primary synthetic routes for incorporating this valuable synthon into more complex molecular architectures.

Physicochemical and Reactivity Profile

A foundational understanding of the reagent's properties is critical for experimental design.

PropertyValue
IUPAC Name This compound
CAS Number 24399-56-4
Molecular Formula C₄H₁₁NO₂S
Molecular Weight 137.20 g/mol
Appearance Colorless to pale yellow liquid
Key Feature Secondary amine nucleophile with an electron-withdrawing sulfonyl group

The presence of the electron-withdrawing methylsulfonyl group beta to the nitrogen atom slightly reduces the nucleophilicity of the secondary amine compared to a simple dialkylamine. However, it remains a potent nucleophile capable of participating in a wide range of C-N bond-forming reactions.

Core Protocols for N-Alkylation

Two principal methods are recommended for the N-alkylation of this compound: Reductive Amination and Direct Alkylation. The choice of method depends on the substrate, desired scale, and the need for stringent control over byproducts.

Protocol 1: Reductive Amination (Preferred Method)

Reductive amination is the most reliable and versatile method for the N-alkylation of primary and secondary amines, representing a cornerstone of C-N bond formation in the pharmaceutical industry.[4][5] It proceeds in a highly controlled, one-pot manner by forming an intermediate iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced to the target tertiary amine.[6][7] This approach elegantly circumvents the problem of over-alkylation that frequently plagues direct alkylation methods.[6][8]

Mechanism & Rationale: The reaction is typically performed under mildly acidic conditions which catalyze the formation of the iminium ion. A selective reducing agent is used that reduces the C=N⁺ bond of the iminium ion much faster than the C=O bond of the starting aldehyde or ketone.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal choice for this purpose due to its mildness and selectivity.[9]

Objective: To synthesize N-Benzyl-N-methyl-2-(methylsulfonyl)ethanamine.

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.05 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, 0.1 equiv)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Solvent Addition: Dissolve the amine in anhydrous DCM or DCE (to a concentration of approx. 0.2 M).

  • Carbonyl Addition: Add benzaldehyde (1.05 equiv) to the stirred solution. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 5-10 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure tertiary amine.

G Amine Dissolve Amine (1.0 eq) in Anhydrous DCM Aldehyde Add Aldehyde (1.05 eq) Stir Stir 20 min @ RT (Iminium Formation) Reducer Add NaBH(OAc)₃ (1.5 eq) in portions Stir->Reducer Flask Monitor Stir & Monitor (TLC / LC-MS) Reducer->Monitor Quench Quench with aq. NaHCO₃ Monitor->Quench Completion Extract Extract with DCM Wash Wash with Brine Dry Dry (Na₂SO₄) & Concentrate Purify Purify via Chromatography

Caption: One-pot workflow for reductive amination.

Protocol 2: Direct N-Alkylation with Alkyl Halides

Direct alkylation via an Sₙ2 reaction is a classic method for C-N bond formation.[10] However, for amines, it suffers from a significant drawback: the product of the initial alkylation (a tertiary amine in this case) is often more nucleophilic than the starting secondary amine.[8] This can lead to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt, resulting in a mixture of products and reduced yield of the desired tertiary amine.[10][11]

This method is best employed when the alkylating agent is not highly reactive, when using a large excess of the starting amine is feasible, or when the quaternary salt is the desired product.

Mechanism & Rationale: The reaction is a straightforward nucleophilic substitution where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of an alkyl halide, displacing the halide.[10] A base is required to neutralize the ammonium salt formed in the reaction, liberating the free tertiary amine. A non-nucleophilic base like potassium carbonate or a hindered amine base like diisopropylethylamine (DIPEA) is typically used.

Objective: To synthesize N-Ethyl-N-methyl-2-(methylsulfonyl)ethanamine.

Materials:

  • This compound (1.0 equiv)

  • Iodoethane or Bromoethane (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 equiv)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and anhydrous, powdered potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to create a stirrable slurry (approx. 0.3 M).

  • Alkyl Halide Addition: Add the alkyl halide (iodoethane, 1.1 equiv) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 50-70 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may be slower than reductive amination and could require several hours to overnight for completion.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Add water and separate the layers. If DMF was used as the solvent, a more extensive aqueous wash will be required to remove it.

  • Washing: Wash the organic layer with water and then with brine to remove any remaining DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to separate the desired tertiary amine from any unreacted starting material and potential quaternary ammonium salt byproduct.

ParameterReductive AminationDirect Alkylation
Control Excellent; highly selective for mono-alkylation.[6]Poor; risk of over-alkylation to quaternary salt.[8][11]
Substrate Scope Broad; works with a wide range of aldehydes and ketones.Generally limited to reactive alkyl halides (I > Br > Cl).
Byproducts Primarily water and borate salts; easy to remove.Quaternary ammonium salts; can be difficult to separate.
Reaction Conditions Mild; typically room temperature.Often requires heating.
Recommendation Highly Recommended for general synthesis.Use with caution; suitable for specific substrates or when optimizing for cost.

Visualization of the N-Alkylation Mechanism

G cluster_RA Reductive Amination Pathway cluster_DA Direct Alkylation Pathway Amine + Aldehyde Amine + Aldehyde Iminium Ion Iminium Ion Amine + Aldehyde->Iminium Ion H⁺ -H₂O Tertiary Amine Tertiary Amine Iminium Ion->Tertiary Amine [H⁻] (e.g., NaBH(OAc)₃) Quaternary Salt Quaternary Salt Tertiary Amine->Quaternary Salt R-X (Over-alkylation) Amine + Alkyl Halide Amine + Alkyl Halide Ammonium Salt Ammonium Salt Amine + Alkyl Halide->Ammonium Salt Sₙ2 Attack Ammonium Salt->Tertiary Amine Base (-HBase⁺X⁻)

Caption: Comparison of reductive amination and direct alkylation pathways.

Conclusion

This compound is a highly valuable building block for introducing a polar, metabolically robust pharmacophore into drug candidates. For its N-alkylation, reductive amination stands out as the superior method, offering excellent control, broad applicability, and high yields while avoiding the common pitfalls of over-alkylation associated with direct Sₙ2 reactions. By selecting the appropriate protocol, researchers can efficiently and reliably incorporate this synthon to accelerate the discovery and development of novel therapeutics.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

  • ResearchGate. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]

  • ResearchGate. (n.d.). Recent Development on Catalytic Reductive Amination and Applications. [Link]

  • Legnani, L., Bhawal, B. N., & Morandi, B. (n.d.). Recent Developments in the Direct Synthesis of Unprotected Primary Amines. [Link]

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Application Notes and Protocols for Investigating the Reaction Kinetics of N-Methyl-2-(methylsulfonyl)ethanamine with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for characterizing the reaction kinetics of N-Methyl-2-(methylsulfonyl)ethanamine with various electrophiles. This document is intended for researchers, medicinal chemists, and drug development professionals interested in understanding and quantifying the reactivity of this versatile secondary amine. We delve into the structural features governing its nucleophilicity, present step-by-step protocols for kinetic analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and stopped-flow spectrophotometry, and offer insights into data interpretation. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for screening electrophilic partners, elucidating reaction mechanisms, and optimizing reaction conditions in the context of drug discovery and covalent inhibitor design.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a unique bifunctional molecule featuring a secondary amine and a methylsulfonyl group. This combination of functionalities makes it an intriguing building block in medicinal chemistry. The secondary amine provides a nucleophilic center for reaction with a wide array of electrophiles, while the electron-withdrawing nature of the sulfonyl group modulates this reactivity.[1] The sulfonyl moiety is a well-established pharmacophore found in numerous approved drugs, contributing to metabolic stability and favorable pharmacokinetic properties.[2]

The "magic methyl" effect, where the addition of a methyl group can profoundly alter a molecule's biological activity, is a well-documented phenomenon in drug discovery.[3] In this compound, the N-methyl group provides a specific steric and electronic environment that influences its interaction with biological targets and its reactivity profile. Understanding the kinetics of its reactions is paramount for applications such as the development of targeted covalent inhibitors, where the rate of bond formation with a biological target is a critical determinant of efficacy and safety.[4][5] These application notes provide the necessary framework for systematically investigating these crucial kinetic parameters.

Fundamental Principles of Reactivity

The reactivity of this compound as a nucleophile is governed by the interplay of several factors:

  • Nucleophilicity of the Secondary Amine: Secondary amines are generally potent nucleophiles due to the presence of a lone pair of electrons on the nitrogen atom.[6] They readily react with a variety of electrophiles, including but not limited to, Michael acceptors, acyl chlorides, and isocyanates.[7][8][9]

  • Inductive Effect of the Sulfonyl Group: The strongly electron-withdrawing sulfonyl group (-SO₂-) significantly reduces the electron density on the nitrogen atom via an inductive effect. This, in turn, tempers the nucleophilicity and basicity of the amine compared to a simple alkylamine.[1] This modulation is a key feature, as it can prevent overly rapid and non-specific reactions, a desirable trait in the design of targeted therapies.

  • Steric Hindrance: The N-methyl group introduces a moderate degree of steric hindrance around the nitrogen atom, which can influence the rate of reaction depending on the steric bulk of the approaching electrophile.[10]

These structural characteristics suggest that this compound will exhibit moderate but measurable reactivity, making it an ideal candidate for kinetic studies using conventional techniques.

Visualization of the General Reaction Scheme

Below is a generalized reaction scheme illustrating the nucleophilic attack of this compound on a generic electrophile.

G cluster_reactants Reactants cluster_product Product Amine This compound (Nucleophile) Product Covalent Adduct Amine->Product k Electrophile Electrophile (e.g., Acrylate, Acyl Chloride) Electrophile->Product

Caption: General reaction of this compound.

Experimental Protocols for Kinetic Analysis

The choice of analytical technique for kinetic studies depends on the reaction rate. For reactions with half-lives on the order of minutes to hours, in situ NMR spectroscopy is an excellent choice.[11] For faster reactions, with half-lives in the millisecond to second range, stopped-flow spectrophotometry is the preferred method.[12]

Protocol 1: NMR Spectroscopy for Slower Reactions (e.g., Michael Addition)

This protocol details the use of ¹H NMR spectroscopy to monitor the reaction of this compound with a Michael acceptor, such as an acrylate.[13]

Materials:

  • This compound

  • Electrophile (e.g., ethyl acrylate)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., tetramethylsilane - TMS, or a non-reactive compound with a singlet in a clear region of the spectrum)

  • NMR tubes

  • High-resolution NMR spectrometer

Experimental Workflow Diagram:

G prep Sample Preparation nmr_setup NMR Spectrometer Setup prep->nmr_setup reaction_init Reaction Initiation nmr_setup->reaction_init data_acq Time-Resolved Data Acquisition reaction_init->data_acq processing Data Processing data_acq->processing analysis Kinetic Analysis processing->analysis

Caption: Workflow for NMR-based kinetic studies.

Step-by-Step Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound, the electrophile, and the internal standard in the chosen deuterated solvent. The concentrations should be accurately known.

  • NMR Spectrometer Setup:

    • Insert a sample of the deuterated solvent with the internal standard into the NMR spectrometer.

    • Lock and shim the spectrometer to obtain optimal resolution.

    • Acquire a reference spectrum of the internal standard.

    • Set the temperature for the experiment and allow it to equilibrate.

  • Reaction Initiation and Data Acquisition:

    • In an NMR tube, combine the stock solution of this compound and the internal standard.

    • Acquire a spectrum of the starting material.

    • Inject the stock solution of the electrophile into the NMR tube, mix quickly and thoroughly, and immediately insert the tube into the spectrometer.

    • Start the automated acquisition of a series of ¹H NMR spectra at regular time intervals. The time between spectra should be chosen based on the expected reaction rate.

  • Data Processing and Analysis:

    • Process the series of spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to a non-reacting proton on the starting amine, a proton on the product, and the internal standard.

    • Normalize the integrals of the reactant and product signals to the integral of the internal standard in each spectrum.

    • Plot the concentration of the reactant and/or product as a function of time.

    • Fit the data to the appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess, or second-order) to determine the rate constant (k).

Data Presentation:

Time (min)Integral (Reactant)Integral (Product)[Reactant] (M)[Product] (M)
01.000.000.1000.000
100.850.150.0850.015
200.720.280.0720.028
300.610.390.0610.039
600.370.630.0370.063
1200.140.860.0140.086
Table 1: Representative data table for an NMR kinetic experiment.
Protocol 2: Stopped-Flow Spectrophotometry for Fast Reactions (e.g., Acylation)

This protocol is suitable for studying the rapid reaction between this compound and a highly reactive electrophile like an acyl chloride.[14] This technique relies on monitoring a change in absorbance or fluorescence over time.

Materials:

  • This compound

  • Electrophile (e.g., benzoyl chloride)

  • Appropriate buffer or solvent system (ensure no reaction with the electrophile)

  • Stopped-flow spectrophotometer

Experimental Workflow Diagram:

G sol_prep Prepare Reactant Solutions sf_setup Setup Stopped-Flow Instrument sol_prep->sf_setup mixing Rapid Mixing of Reactants sf_setup->mixing detection Monitor Signal Change (Absorbance/Fluorescence) mixing->detection data_analysis Kinetic Data Analysis detection->data_analysis

Caption: Workflow for stopped-flow kinetic analysis.

Step-by-Step Procedure:

  • Solution Preparation: Prepare solutions of this compound and the electrophile in separate syringes in a suitable solvent. The final concentrations after mixing should be chosen to ensure a measurable reaction rate. Often, pseudo-first-order conditions are employed, with the amine in large excess.

  • Instrument Setup:

    • Set the wavelength for monitoring the reaction. This should be a wavelength where either a reactant is consumed or a product is formed, leading to a change in absorbance.

    • Set the data acquisition parameters (total time, number of data points).

    • Equilibrate the instrument to the desired reaction temperature.

  • Reaction Initiation and Data Collection:

    • Load the reactant solutions into the drive syringes of the stopped-flow instrument.

    • Initiate the measurement. The instrument will rapidly inject and mix the two solutions in the observation cell, and data collection will begin simultaneously.

    • Collect the change in absorbance or fluorescence as a function of time.

    • Perform multiple runs to ensure reproducibility.

  • Data Analysis:

    • Average the kinetic traces from multiple runs.

    • Fit the resulting curve to an appropriate kinetic model (e.g., single or double exponential decay) to extract the observed rate constant (k_obs).

    • If using pseudo-first-order conditions, plot k_obs versus the concentration of the excess reactant. The slope of this line will be the second-order rate constant (k).

Data Presentation:

[Amine] (M)k_obs (s⁻¹)
0.010.5
0.021.0
0.042.0
0.063.0
0.084.0
Table 2: Representative data for a pseudo-first-order stopped-flow experiment.

Safety and Handling Precautions

  • This compound: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and contact with skin and eyes.

  • Electrophiles: Many electrophiles, such as acyl chlorides and isocyanates, are highly reactive and may be corrosive, lachrymatory, and moisture-sensitive. Always handle them in a chemical fume hood with appropriate PPE. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the kinetic characterization of this compound's reactions with electrophiles. By employing in situ NMR for slower reactions and stopped-flow spectrophotometry for faster processes, researchers can obtain reliable kinetic data. This information is invaluable for understanding the structure-reactivity relationships of this important building block and for its rational application in drug discovery and the development of novel covalent therapeutics.

References

  • LibreTexts. (2021, August 1). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Chem-Station International Edition. [Link]

  • Wikipedia. (n.d.). Sulfonamide. In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Riahi, S., et al. (2013). Quantitative structure–reactivity study on sulfonation of amines, alcohols and phenols. Journal of the Iranian Chemical Society, 10(5), 931-939. [Link]

  • TMP Chem. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • Gaina, C., & Gaina, V. (2012). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie, 57(7-8), 695-702. [Link]

  • de la Torre, A., et al. (2022). Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation. Chemical Science, 13(36), 10766-10773. [Link]

  • Burkus, J., & Eckert, C. F. (1963). The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. The Journal of Organic Chemistry, 28(11), 3192-3195. [Link]

  • Bothe, D., et al. (2012). Kinetics of Carbon Dioxide with Amines. I. Stopped-Flow Studies in Aqueous Solutions. A Review. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 67(1), 55-67. [Link]

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  • Huang, S., et al. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Polymer Chemistry, 12(27), 3963-3973. [Link]

  • Brown, M. D., et al. (2001). A stopped-flow kinetic study of the assembly of nonviral gene delivery complexes. Biophysical Journal, 81(4), 2132-2143. [Link]

  • Soroush, M., et al. (2007). Using 1H-NMR spectroscopy for the kinetic study of the in situ solution free-radical copolymerization of styrene and ethyl acrylate. Journal of Applied Polymer Science, 105(4), 2115-2124. [Link]

  • LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. [Link]

  • Zhang, T., et al. (2020). Recent advances in the development of covalent inhibitors. Journal of Medicinal Chemistry, 63(10), 5029-5056. [Link]

  • Liu, Y., & Zhu, L. (2019). Determination of molar ratio of primary secondary and tertiary amines in polymers by applying derivatization and NMR spectroscopy. Polymers, 11(11), 1834. [Link]

  • Huang, S., et al. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Polymer Chemistry. [Link]

  • de L. K. M. G. de Oliveira, A., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6088. [Link]

  • S. P. R. J. R., & N. S. (2007). Effect of isocyanate structure on deblocking and cure reaction of N-methylaniline-blocked diisocyanates and polyisocyanates. Journal of Applied Polymer Science, 106(5), 3339-3348. [Link]

  • Kim, D., & Park, H. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. International Journal of Molecular Sciences, 23(23), 14930. [Link]

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Application Note: A Scalable, High-Yield Synthesis of N-Methyl-2-(methylsulfonyl)ethanamine for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, scalable, and robust protocol for the synthesis of N-Methyl-2-(methylsulfonyl)ethanamine, a key intermediate in pharmaceutical development. The described methodology is centered around the aza-Michael addition of methylamine to methyl vinyl sulfone, a highly efficient and atom-economical reaction. This guide is designed for researchers, chemists, and process engineers in the drug development sector, offering detailed, field-proven insights into transitioning this synthesis from benchtop to pilot plant scale. The protocol emphasizes safety, scalability, process control, and validation, ensuring a trustworthy and reproducible manufacturing process.

Introduction: The Strategic Importance of this compound

This compound[1] is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a secondary amine and a sulfone moiety, allows for diverse downstream chemical modifications. The primary challenge in its production lies in developing a process that is not only high-yielding and pure but also scalable and safe, particularly when handling hazardous reagents.

The synthetic route detailed herein—the conjugate addition of methylamine to methyl vinyl sulfone—is selected for its inherent efficiency and scalability. The aza-Michael addition is a well-established class of reactions known for its high yields and typically mild conditions[2][3]. This note will elaborate on the critical process parameters, safety protocols, and analytical checkpoints necessary for successful pilot plant production.

Physicochemical Data Summary

A thorough understanding of the properties of all materials is fundamental to safe and effective process design.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
Methyl Vinyl Sulfone C₃H₆O₂S106.143680-02-2Fatal in contact with skin, Causes serious eye damage, Harmful if swallowed[4]. Lachrymator.
Methylamine (40% in H₂O) CH₅N31.06 (anhydrous)74-89-5Flammable liquid and vapor, Causes severe skin burns and eye damage, May cause respiratory irritation[5].
This compound C₄H₁₁NO₂S137.20202198-18-3Data not fully available; handle with caution as a potential irritant.
Methanol CH₄O32.0467-56-1Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled.
Toluene C₇H₈92.14108-88-3Highly flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin irritation.

Scalable Synthesis Workflow: From Precursors to Final Product

The overall process involves two primary stages: the synthesis of the key electrophile, methyl vinyl sulfone, followed by the core aza-Michael addition reaction.

Diagram: Overall Synthesis Workflow

G cluster_0 Stage 1: Preparation of Methyl Vinyl Sulfone cluster_1 Stage 2: Pilot-Scale aza-Michael Addition A 2-(Methylsulfonyl)ethanol D Elimination Reaction in Dichloromethane A->D B Methanesulfonyl Chloride B->D C Triethylamine (Base) C->D E Methyl Vinyl Sulfone (MVS) D->E Aqueous Work-up & Solvent Exchange MVS Methyl Vinyl Sulfone (from Stage 1) E->MVS Transfer to Stage 2 Reaction Controlled Addition & Reaction MVS->Reaction MA Methylamine (40% aq.) MA->Reaction Solvent Methanol Solvent->Reaction Workup Solvent Swap & Aqueous Wash Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound (>98% Purity) Purification->Product

Caption: High-level workflow for the two-stage synthesis of the target compound.

Detailed Protocols for Pilot Plant Production

Stage 1: Synthesis of Methyl Vinyl Sulfone (MVS)

Causality: The synthesis of MVS via elimination from 2-(methylsulfonyl)ethanol is a reliable method that avoids the handling of highly toxic precursors like vinyl sulfide[6]. Dichloromethane is an effective solvent for this transformation, and triethylamine is a suitable base for promoting the elimination of methanesulfonic acid.

Protocol:

  • Reactor Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charge: Charge the reactor with 2-(methylsulfonyl)ethanol (5.0 kg, 40.3 mol) and dichloromethane (DCM, 40 L). Begin agitation and cool the mixture to 0-5 °C.

  • Base Addition: Add triethylamine (6.1 kg, 60.5 mol, 1.5 eq) to the reactor, maintaining the internal temperature below 10 °C.

  • Controlled Addition: Prepare a solution of methanesulfonyl chloride (5.5 kg, 48.4 mol, 1.2 eq) in DCM (10 L). Add this solution dropwise to the reactor over 2-3 hours, ensuring the temperature does not exceed 10 °C. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Reaction & Monitoring: Stir the reaction mixture at 5-10 °C for an additional 2 hours post-addition. Monitor the reaction for completion by TLC or HPLC analysis.

  • Work-up: Carefully quench the reaction by the slow addition of water (20 L). Separate the organic layer. Wash the organic layer sequentially with 2N HCl (2 x 15 L) and saturated sodium bicarbonate solution (15 L).

  • Solvent Exchange: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. To ensure complete removal of DCM, perform a solvent swap to toluene. The resulting toluene solution of methyl vinyl sulfone is used directly in the next stage.

Stage 2: aza-Michael Addition for this compound

Causality & Scientific Integrity: The aza-Michael addition of an amine to a vinyl sulfone is an exothermic reaction[7]. In a pilot plant setting, controlling this exotherm is the most critical parameter to ensure safety and prevent runaway reactions or the formation of byproducts. The protocol is designed around the slow, controlled addition of the methylamine solution to the MVS at a low temperature. Methanol is chosen as the solvent due to its ability to dissolve all components and help dissipate heat. The uncatalyzed nature of this reaction simplifies the process and purification, which is a significant advantage for scalable production[7].

Diagram: aza-Michael Addition Reaction

Michael_Addition cluster_reactants Reactants cluster_product Product R1 Methyl Vinyl Sulfone (Michael Acceptor) P1 This compound R1->P1 Nucleophilic Attack by Amine Struct_MVS R2 Methylamine (Michael Donor) R2->P1 Struct_MA Struct_Prod

Caption: The core aza-Michael addition reaction forming the target product.

Pilot Plant Protocol:

  • Reactor Setup & Inerting:

    • Utilize a 200 L jacketed, glass-lined reactor equipped with a multi-blade agitator, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel.

    • Ensure the reactor is scrupulously clean, dry, and purged with nitrogen to maintain an inert atmosphere.

  • Charging the Reactor:

    • Charge the reactor with the toluene solution of methyl vinyl sulfone (assuming ~4.2 kg, 39.6 mol, 1.0 eq based on 100% conversion from Stage 1).

    • Add methanol (50 L) as the primary reaction solvent.

    • Initiate agitation and cool the reactor contents to 0-5 °C using a circulating chiller.

  • Controlled Methylamine Addition:

    • Charge the pressure-equalizing dropping funnel with a 40% aqueous solution of methylamine (4.6 kg, ~59.4 mol, 1.5 eq).

    • CRITICAL STEP: Add the methylamine solution to the reactor subsurface over a period of 4-6 hours. The addition rate must be carefully controlled to maintain the internal reaction temperature below 15 °C. An automated dosing pump is highly recommended for this operation.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.

    • Monitor the consumption of methyl vinyl sulfone using a validated in-process control (IPC) method, such as HPLC or GC, to confirm reaction completion.

  • Work-up and Solvent Swap:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol and water.

    • Add toluene (30 L) and continue the distillation to azeotropically remove residual water.

    • Cool the remaining toluene solution to room temperature.

  • Purification by Vacuum Distillation:

    • Transfer the crude product to a suitable distillation apparatus.

    • Perform fractional vacuum distillation to isolate the pure this compound. The product is expected to distill at a temperature significantly higher than the solvent.

    • Collect fractions based on boiling point and purity, as determined by GC analysis.

  • Product Isolation and Packaging:

    • The purified product should be a clear oil.

    • Package the final product under a nitrogen atmosphere in appropriate, clearly labeled containers.

    • Expected yield: 4.5 - 5.0 kg (83-92% over two stages). Purity: >98% by GC.

Safety and Hazard Management: A Trustworthy System

The safe execution of this synthesis on a pilot scale is paramount and relies on a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and strict procedural adherence.

  • Methyl Vinyl Sulfone (MVS):

    • Hazard: MVS is highly toxic, particularly via dermal absorption, and is a lachrymator[4][8].

    • Controls: All transfers and handling must occur in a closed system or within a well-ventilated enclosure (e.g., fume hood or glovebox). Engineering controls such as dedicated ventilation and emergency showers/eyewash stations are mandatory[4].

    • PPE: Operators must wear chemical-resistant suits, butyl rubber gloves, and full-face respirators with appropriate cartridges when there is any potential for exposure[4].

  • Methylamine:

    • Hazard: Methylamine is a flammable, corrosive gas/liquid that can cause severe burns[5][9].

    • Controls: Store in a well-ventilated, designated area for flammable materials. Use grounding and bonding for all transfers to prevent static discharge[5]. The use of a closed-system charging apparatus is required.

    • PPE: Wear chemical-resistant gloves (neoprene or PVC), safety goggles, a face shield, and a lab coat. An emergency shower must be immediately accessible[9].

  • Reaction Exotherm:

    • Hazard: The Michael addition is exothermic and can lead to a runaway reaction if not controlled.

    • Controls: A robust reactor cooling system is essential. The slow, controlled addition of methylamine is the primary method for managing heat generation. Continuous temperature monitoring with high-temperature alarms and an emergency quench plan must be in place.

References

  • Lu, C. V., Chen, J. J., Perrault, W. R., & Wang, Y. (2006). Development of a Pilot-Scale Preparation of N-[[(5S)-3-[4-(1,1-Dioxido-4- thiomorpholinyl)-3,5-difluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide, PNU-288034, an Oxazolidinone Antibacterial Agent. Organic Process Research & Development, 10(2), 244–253. Available at: [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Methylamine. Available at: [Link]

  • Friedman, M., & Masri, M. S. (1982). Protein reactions with methyl and ethyl vinyl sulfones. Journal of Applied Biochemistry, 4(5), 456-66. Available at: [Link]

  • OSHA. (n.d.). METHYLAMINE (Method 40). Available at: [Link]

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  • PubChem. (n.d.). (2-Methanesulfonylethyl)(methyl)amine. National Center for Biotechnology Information. Available at: [Link]

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  • de la Torre, M. C., et al. (2007). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 12(4), 845-853. Available at: [Link]

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Application Notes and Protocols for the Synthesis of PDE4 Inhibitors: The Role of N-Methyl-2-(methylsulfonyl)ethanamine in the Synthesis of Apremilast

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N-Methyl-2-(methylsulfonyl)ethanamine in the synthesis of the potent phosphodiesterase 4 (PDE4) inhibitor, Apremilast. This document delves into the mechanism of action of Apremilast, outlines a detailed synthetic protocol, and explains the critical considerations for a successful synthesis.

Introduction: Apremilast and the Significance of PDE4 Inhibition

Apremilast, marketed under the brand name Otezla, is an orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4).[1][2] It is approved for the treatment of certain types of psoriasis and psoriatic arthritis.[1] The therapeutic effects of Apremilast stem from its ability to modulate the inflammatory response by targeting PDE4.

PDE4 is a crucial enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[3][4][5] By inhibiting PDE4, Apremilast leads to an increase in intracellular cAMP levels.[1][3] This elevation in cAMP, in turn, downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, while upregulating the production of the anti-inflammatory cytokine IL-10.[1][3] This modulation of cytokine expression helps to restore a more balanced inflammatory state.[3]

The synthesis of Apremilast involves the coupling of two key fragments: a substituted phthalimide moiety and a chiral side chain. This compound serves as a critical precursor for the synthesis of the chiral amine side chain, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, which is a cornerstone of the Apremilast molecule.

Signaling Pathway of PDE4 Inhibition by Apremilast

The following diagram illustrates the intracellular signaling pathway affected by Apremilast:

PDE4_Inhibition cluster_extracellular Extracellular cluster_cell Inflammatory Cell Pro-inflammatory Stimuli Pro-inflammatory Stimuli GPCR GPCR Pro-inflammatory Stimuli->GPCR Activates AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 CREB CREB PKA->CREB Phosphorylates Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-23, etc.) CREB->Pro_Inflammatory_Genes Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription (IL-10) CREB->Anti_Inflammatory_Genes Promotes AMP AMP PDE4->AMP Degrades Apremilast Apremilast Apremilast->PDE4 Inhibits

Caption: Mechanism of Action of Apremilast.

Synthesis of Apremilast: The Role of the Sulfonyl Ethanamine Moiety

The synthesis of Apremilast is a multi-step process that culminates in the condensation of the chiral amine side-chain with a phthalimide derivative. The focus of this guide is the preparation and utilization of the key chiral amine intermediate derived from this compound.

Experimental Workflow for Apremilast Synthesis

The following diagram outlines a representative synthetic route to Apremilast, highlighting the key transformations.

Apremilast_Synthesis Start Starting Materials: 3-Ethoxy-4-methoxybenzaldehyde & this compound precursors Step1 Step 1: Synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl) -2-(methylsulfonyl)ethanamine Start->Step1 Step3 Step 3: Synthesis of 3-Acetamidophthalic Anhydride Start->Step3 Step2 Step 2: Chiral Resolution (e.g., with N-acetyl-L-leucine) Step1->Step2 Step4 Step 4: Condensation Reaction Step2->Step4 Step3->Step4 Step5 Step 5: Purification (Crystallization) Step4->Step5 End Apremilast Step5->End

Caption: General Synthetic Workflow for Apremilast.

Detailed Protocols

The following protocols provide a detailed, step-by-step methodology for the key stages in the synthesis of Apremilast, with a focus on the formation and use of the chiral amine intermediate.

Protocol 1: Synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine N-acetyl-L-leucine salt

This protocol outlines the synthesis of the chiral amine salt, a key intermediate for the final condensation step.

Materials:

  • 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

  • N-acetyl-L-Leucine

  • Methanol

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a stirred solution of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (2.5 kg) in methanol (20 L), slowly add N-acetyl-L-Leucine (0.95 kg) at 25°C.[6]

  • Heat the reaction mixture to reflux temperature and maintain for 1 hour.[6]

  • Cool the reaction mass to 25-30°C and stir for 4 hours.[6]

  • Filter the resulting product and wash with methanol.[6]

  • Dry the solid under vacuum at 60°C for 4 hours to obtain the crude product.[6]

  • The crude product can be further purified by recrystallization from methanol to yield the N-acetyl L-leucine salt of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.[6]

Protocol 2: Condensation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine N-acetyl-L-leucine salt with 3-Acetamidophthalic Anhydride

This protocol details the final condensation step to form Apremilast.

Materials:

  • (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine N-acetyl-L-leucine salt

  • 3-Acetamidophthalic anhydride

  • Acetic acid or an aprotic solvent like toluene and N,N-dimethylformamide

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Extraction funnel

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • Method A (with Acetic Acid):

    • To a 250 mL three-necked flask, add 10.0 g of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt and 4.6 g of 3-acetylaminophthalic anhydride.[7]

    • Add 50 mL of acetic acid to the flask.[7]

    • Heat the mixture to 75-80°C and maintain the reaction with stirring for 18 hours.[7]

    • After the reaction is complete, cool the solution to 40-50°C.[7] The product can then be isolated and purified.

  • Method B (Aprotic Solvent):

    • To a 250 mL three-necked flask, add 10.0 g of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt and 4.6 g of 3-acetylaminophthalic anhydride.[7]

    • Add 80 mL of toluene and 10 mL of N,N-dimethylformamide.[7]

    • Heat the mixture to 100°C and maintain the reaction with stirring for 12 hours.[7]

    • Cool the reaction to room temperature for workup and purification.[7]

Work-up and Purification:

  • Remove the solvent under reduced pressure to obtain a semisolid residue.[6]

  • To the residue, add water and adjust the pH to 7-8 using a saturated sodium bicarbonate solution.[6]

  • Extract the product into ethyl acetate.[6]

  • Remove the ethyl acetate under reduced pressure to obtain crude Apremilast.[6]

  • The crude product can be purified by crystallization from a solvent mixture such as acetone and ethanol to obtain pure Apremilast.[6]

Data Summary

The following table summarizes typical yields and purity for the synthesis of Apremilast.

StepProductTypical YieldPurity (by HPLC)
Protocol 1 (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine N-acetyl-L-leucine salt80-90%>99.5% (chiral purity)
Protocol 2 Apremilast70-85%>99%

Conclusion

The use of this compound as a precursor is fundamental to the synthesis of the chiral amine side chain of Apremilast. The protocols outlined in these application notes provide a robust and scalable method for the preparation of this important PDE4 inhibitor. Careful control of reaction conditions and purification procedures are essential for obtaining high yields and purity of the final active pharmaceutical ingredient.

References

  • Apremilast - Wikipedia. [URL: https://en.wikipedia.org/wiki/Apremilast]
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  • An In-depth Technical Guide to the Synthesis and Purification of Deuterated Apremilast - Benchchem. [URL: https://www.benchchem.
  • Houslay, M. D., Sullivan, M., & Bolger, G. B. (2005). PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization. Biochemical Society Transactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1773179/]
  • Li, Y. F., Cheng, Y. F., Huang, Y., Conti, M., & Wilson, S. P. (2018). PDE4 inhibition, cAMP signaling and brain function. ResearchGate. [URL: https://www.researchgate.net/publication/328268048_PDE4_inhibition_cAMP_signaling_and_brain_function]
  • Apremilast - DermNet. [URL: https://dermnetnz.org/topics/apremilast]
  • Chemoenzymatic Synthesis of Apremilast: A Study Using Ketoreductases and Lipases. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-apremilast-Reagents-and-conditions-i-NH-4-OH-230-C-93-ii-H-2-Pt-2_fig2_322637211]
  • PDE4-cAMP-mediated signaling pathways in neuronal cells. ResearchGate. [URL: https://www.researchgate.
  • Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis. JDDonline. [URL: https://jddonline.com/articles/mechanisms-underlying-the-clinical-effects-of-apremilast-for-psoriasis-S1545961618P0835X/]
  • Conti, M., & Richter, W. (2015). PDE4-Mediated cAMP Signalling. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4502945/]
  • Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. MDPI. [URL: https://www.mdpi.com/1422-0067/25/1/1]
  • A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. ResearchGate. [URL: https://www.researchgate.
  • Process for the preparation of apremilast - US10287248B2. Google Patents. [URL: https://patents.google.
  • Process for the preparation of apremilast - EP3181549A1. Google Patents. [URL: https://patents.google.
  • Method for preparing apremilast - US10781173B2. Google Patents. [URL: https://patents.google.
  • PROCESS FOR PREPARATION OF APREMILAST - EP 3341359 B1. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=EP3341359B1.20160822&pn=EP3341359&ki=B1&cc=EP]
  • Process for the preparation of apremilast - US10774041B2. Google Patents. [URL: https://patents.google.
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  • Methyl-[2-(4-Methylphenylsulfonyl)Ethyl]Amine Hydrochloride. Chem-Impex. [URL: https://www.chemimpex.com/products/07851]
  • The new preparation of aliphatic amines with sulphonyl group and their salts - EP2305634A1. Google Patents. [URL: https://patents.google.
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  • Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride - CN102329254B. Google Patents. [URL: https://patents.google.
  • Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37150057/]
  • The synthesis of a selective PDE4/TNFα inhibitor. ResearchGate. [URL: https://www.researchgate.net/publication/12177503_The_synthesis_of_a_selective_PDE4TNFalpha_inhibitor]
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  • EMD273316 & EMD95833, type 4 phosphodiesterase inhibitors, stimulate fibroblastic-colony formation by bone marrow cells via direct inhibition of PDE4 and the induction of endogenous prostaglandin synthesis. BMC Pharmacology. [URL: https://bmcpharmacol.biomedcentral.com/articles/10.1186/1471-2210-2-13]-13]

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Application Notes and Protocols for the Buchwald-Hartwig Amination using N-Methyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are a ubiquitous structural motif in a vast array of biologically active compounds and functional materials.[1][2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial linkages, largely superseding harsher, more traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][4][5] This reaction's broad substrate scope and functional group tolerance have established it as an indispensable tool for synthetic chemists.[1][6]

This application note provides a detailed experimental protocol for the Buchwald-Hartwig amination using a specific and increasingly relevant amine, N-Methyl-2-(methylsulfonyl)ethanamine. The sulfonyl group is a key pharmacophore found in numerous approved drugs, and its incorporation can significantly influence a molecule's physicochemical and biological properties, such as solubility and target binding.[7][8][9] The protocol herein is designed to serve as a robust starting point for researchers and drug development professionals seeking to incorporate this valuable building block into their synthetic strategies.

The Mechanism: A Palladium-Catalyzed Dance

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][6][10][11] The reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex, which is typically generated in situ. The resulting palladium(II) species then coordinates with the amine. Deprotonation of the coordinated amine by a base, followed by reductive elimination, furnishes the desired aryl amine product and regenerates the active palladium(0) catalyst, thus closing the catalytic loop.[10][11][12] The choice of ligand is critical, as it modulates the catalyst's reactivity and stability throughout the cycle.[1][13] Sterically hindered and electron-rich phosphine ligands have proven particularly effective in promoting the key steps of oxidative addition and reductive elimination.[1][14]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative Addition Pd(II) Complex L-Pd(II)(Ar)(X) Oxidative Addition->Pd(II) Complex Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination & Deprotonation Amine R2NH Amine->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation Amido Complex L-Pd(II)(Ar)(NR2) Amine Coordination & Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Arylation of this compound

This protocol describes a general procedure for the coupling of an aryl bromide with this compound. It is intended as a starting point and may require optimization depending on the specific aryl halide employed.

Materials and Equipment:

  • Aryl Bromide: (e.g., 4-bromotoluene), 1.0 mmol, 1.0 equiv.

  • This compound: 1.2 mmol, 1.2 equiv.

  • Palladium Pre-catalyst: A suitable Pd(II) pre-catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%) or a pre-formed Pd(0) source. The use of air-stable pre-catalysts is often advantageous in an industrial setting.[4]

  • Ligand: A bulky, electron-rich phosphine ligand such as BINAP (0.04 mmol, 4 mol%) or a more advanced biarylphosphine ligand (e.g., XPhos, SPhos) is recommended for efficient coupling.[10]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) is a common choice.[4][15] Weaker bases like cesium carbonate or potassium phosphate may be necessary for base-sensitive substrates.[15]

  • Solvent: Anhydrous, degassed toluene or dioxane (5 mL).

  • Reaction Vessel: Schlenk tube or a sealed vial.

  • Inert Atmosphere: Argon or nitrogen gas.

  • Standard laboratory glassware, magnetic stirrer, and heating block/oil bath.

  • Purification supplies: silica gel, solvents for chromatography.

Step-by-Step Procedure:

  • Reaction Setup (under inert atmosphere):

    • To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), palladium pre-catalyst (2 mol%), and the phosphine ligand (4 mol%).

    • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

    • Add the base, sodium tert-butoxide (1.4 mmol). The high density of inorganic bases necessitates efficient stirring to prevent settling.[15]

    • Add the anhydrous, degassed solvent (5 mL).

    • Finally, add this compound (1.2 mmol) via syringe.

  • Reaction Execution:

    • Seal the reaction vessel and place it in a preheated heating block or oil bath set to 80-100 °C. Reaction temperatures in this range are typical for these couplings.[10][15]

    • Stir the reaction mixture vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete (as determined by the consumption of the starting aryl bromide), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-N-methyl-2-(methylsulfonyl)ethanamine.

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with Aryl Bromide, Pd Catalyst, Ligand B Evacuate and Backfill with Argon (3x) A->B C Add Base and Solvent B->C D Add this compound C->D E Seal and Heat (80-100 °C) D->E F Stir Vigorously (12-24 h) E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temperature G->H Reaction Complete I Dilute with EtOAc and Water H->I J Extract and Combine Organic Layers I->J K Dry and Concentrate J->K L Purify by Column Chromatography K->L M Characterize Pure Product L->M

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methyl-2-(methylsulfonyl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Methyl-2-(methylsulfonyl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the preparation of this important sulfone-containing amine. This guide provides in-depth, experience-driven answers to common problems, focusing on the underlying chemical principles to empower you to troubleshoot your synthesis effectively.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Synthetic Landscape

There are two predominant synthetic routes to this compound, each with its own set of advantages and potential pitfalls.

  • Route A: The Thioether Oxidation Pathway. This is a two-step approach that begins with the synthesis of the thioether precursor, N-methyl-2-(methylthio)ethanamine. This intermediate is then oxidized to the target sulfone. This route offers control by separating the C-N bond formation from the introduction of the sulfonyl group.

  • Route B: The Direct Alkylation Pathway. This strategy involves the direct reaction of methylamine with an electrophile that already contains the methylsulfonyl group, such as 2-(methylsulfonyl)ethyl methanesulfonate or a similar substrate with a good leaving group. This approach is more convergent but can be prone to over-alkylation issues.

Synthetic_Routes Figure 1. Primary Synthetic Routes cluster_A Route A: Thioether Oxidation Pathway cluster_B Route B: Direct Alkylation Pathway A_Start Methylamine + 2-(Methylthio)ethyl-X A_Inter N-Methyl-2-(methylthio)ethanamine (Thioether Intermediate) A_Start->A_Inter Step 1: SN2 Alkylation A_Ox Oxidation [O] A_Inter->A_Ox Step 2 A_End This compound A_Ox->A_End Step 2 B_Start Methylamine + 2-(Methylsulfonyl)ethyl-LG B_End This compound B_Start->B_End Single Step: SN2 Alkylation

Caption: Figure 1. Overview of the two main synthetic pathways.

Section 2: Troubleshooting the Thioether Oxidation Pathway (Route A)

This is a classic amine alkylation reaction, which is notoriously difficult to control. The primary issue is often the formation of undesired side products due to over-alkylation.

The Core Problem: A Runaway Reaction The product of the first alkylation, N-methyl-2-(methylthio)ethanamine (a secondary amine), is more nucleophilic than the starting material, methylamine (a primary amine).[1] Consequently, as soon as the desired product forms, it begins to compete with the remaining methylamine for the alkylating agent, leading to the formation of the tertiary amine, di(2-(methylthio)ethyl)methylamine. This process can continue, leading to a complex mixture of products and consuming your starting materials inefficiently.[1]

Troubleshooting Strategies:

ParameterRecommended Action & Rationale
Stoichiometry Use a large excess of methylamine (e.g., 5-10 equivalents or more). This statistically favors the reaction of the alkylating agent with methylamine over the secondary amine product.[1] Methylamine is often used as the solvent itself or in a highly concentrated solution.
Reagent Addition Add the alkylating agent (e.g., 2-chloroethyl methyl sulfide) slowly and at a low temperature to the solution of excess methylamine. This maintains a low instantaneous concentration of the electrophile, further suppressing the second alkylation.
Temperature Lowering the reaction temperature generally increases the selectivity for mono-alkylation by reducing the rate of the competing second alkylation.
Solvent A polar protic solvent like ethanol or methanol can be suitable. In many cases, using a solution of methylamine in a solvent like THF or ethanol is a standard approach.

Incomplete oxidation or the formation of undesired byproducts are common hurdles in converting the thioether to the target sulfone. The choice of oxidant and careful control of reaction conditions are paramount.

Common Issues & Solutions:

  • Incomplete Oxidation (Stalling at the Sulfoxide): The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate.[2] If the oxidant is not potent enough or is used in insufficient quantity, the reaction may stall at the sulfoxide stage.

    • Solution: Ensure at least two equivalents of the oxidizing agent are used. Common and effective oxidants for this transformation include hydrogen peroxide (H₂O₂), often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA).[2][3]

  • Over-oxidation & Side Reactions: While less common for the sulfone group itself, harsh oxidizing conditions can lead to degradation of other parts of the molecule or unwanted side reactions, especially if other sensitive functional groups are present.[4]

    • Solution: Maintain controlled temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Recommended Experimental Protocol: Thioether Oxidation

  • Dissolution: Dissolve the N-methyl-2-(methylthio)ethanamine intermediate in a suitable solvent such as methanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add a solution of the oxidizing agent (e.g., 2.2 equivalents of 30% H₂O₂) dropwise to the stirred solution. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 4-16 hours, or until reaction monitoring indicates complete conversion.

  • Workup: Quench any remaining oxidant by adding a saturated solution of sodium sulfite or sodium thiosulfate. Neutralize the solution with a base like sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Section 3: Troubleshooting the Direct Alkylation Pathway (Route B)

This route is mechanistically similar to the first step of Route A and suffers from the same fundamental problem: N,N-dialkylation .[5] The target product, this compound, is a secondary amine and is more nucleophilic than the starting methylamine. It will readily react with a second molecule of the electrophile to form the undesired tertiary amine byproduct, N-methyl-bis(2-(methylsulfonyl)ethyl)amine.

Dialkylation_Competition Figure 2. Competing Alkylation Reactions MeNH2 Methylamine (Reactant) Product Desired Product (Mono-alkylation) MeNH2->Product Reaction 1 (Desired) Rate = k1[MeNH2][Elec] Electrophile 2-(Methylsulfonyl)ethyl-LG Electrophile->Product Byproduct Undesired Byproduct (Di-alkylation) Electrophile->Byproduct Product->Byproduct Reaction 2 (Problematic) Rate = k2[Product][Elec] k2 > k1

Caption: Figure 2. The desired product is a better nucleophile, leading to a second, undesired alkylation.

To mitigate this, the same strategies as in Q2 apply: use a large excess of methylamine and add the electrophile slowly at a reduced temperature to favor the initial mono-alkylation.[5]

While literature on this specific molecule is sparse, we can draw authoritative parallels from the extensive research on the N-alkylation of sulfonamides, a very similar transformation.[6][7][8]

Key Parameter Optimization:

ParameterRecommendationRationale & Source
Base A non-nucleophilic inorganic base like Potassium Carbonate (K₂CO₃) is often effective.A base is required to neutralize the acid formed during the reaction (e.g., H-LG). K₂CO₃ is a standard, cost-effective choice that performs well in many N-alkylation systems.[7][8]
Solvent Aprotic polar solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are generally preferred.These solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction mechanism. In some cases, non-polar solvents like toluene or xylene have also been used successfully, particularly at higher temperatures.[6]
Temperature This is highly substrate-dependent. Start at room temperature and gradually increase. Temperatures from 80 °C to 150 °C are commonly reported for similar transformations.Higher temperatures are often needed to drive the reaction to completion, but this must be balanced against the risk of side reactions. An initial temperature screen is recommended.[8]
Catalyst While often not strictly necessary, some N-alkylations benefit from catalysts.Metal catalysts (e.g., based on Mn, Fe, or Cu) can enable the use of alcohols as alkylating agents through a "borrowing hydrogen" methodology, which is an atom-economical but more complex alternative.[7][8] For simple alkylations with good leaving groups, a catalyst is usually not required.
Section 4: Purification and Characterization

Purification can be challenging due to the similar polarities of the mono- and di-alkylated products. A multi-step approach is often necessary.

  • Acid-Base Extraction: The di-alkylated product is a tertiary amine, while the desired product is a secondary amine. While their pKa values may be close, it might be possible to achieve some separation through careful pH-controlled liquid-liquid extraction, although this is often difficult.

  • Column Chromatography: This is the most reliable method. Use a silica gel column with a gradient elution system. Start with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding methanol. The less polar tertiary amine byproduct should elute before the more polar secondary amine product.

  • Salt Formation and Crystallization: The product is a basic amine and can be converted to a crystalline salt (e.g., hydrochloride or tosylate).[9] This can be an excellent purification technique. Dissolve the crude product in a suitable solvent (like isopropanol or ether) and add an acid (e.g., HCl in ether) to precipitate the salt. The di-alkylated byproduct may remain in the solution or form a salt with different solubility properties.[9]

References
  • Chen, F-E., et al. (2010). N-Alkylation of Sulfonamides with Alcohols by Tf2O. Organic Letters.
  • Cui, X., et al. (2011). Fe(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols. Tetrahedron Letters.
  • BenchChem. Troubleshooting side reactions in sulfonamide alkylation.
  • El-Sepelgy, O., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications.
  • Chemistry Learner. Sulfone: Formula, Structure, Synthesis, and Reactions.
  • Kupwade, R.V., et al. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews.
  • JoVE. Preparation and Reactions of Sulfides.
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • European Patent Office. (2009). THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS. EP 2305634 A1.

Sources

Side-product formation in N-Methyl-2-(methylsulfonyl)ethanamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyl-2-(methylsulfonyl)ethanamine

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. This compound is a valuable building block, particularly in the synthesis of pharmaceutical agents like Apremilast[1]. However, its unique structure—a β-amino sulfone—presents specific challenges regarding stability and side-product formation. The potent electron-withdrawing nature of the methylsulfonyl group significantly influences the reactivity of the entire molecule, most notably predisposing it to β-elimination reactions[2][3].

This document provides in-depth troubleshooting guides and frequently asked questions to help you anticipate, identify, and mitigate common issues, ensuring the success and reproducibility of your synthetic routes.

Core Molecular Reactivity

Understanding the inherent chemical properties of this compound is the first step in troubleshooting. The molecule possesses two key reactive sites whose behaviors are interlinked.

Fig. 1: Core reactivity of this compound.

Troubleshooting Guide

This section addresses specific problems encountered during common synthetic transformations.

Issue 1: Low Yield and Complex Mixture in Acylation Reactions

Question: I am reacting this compound with an acyl chloride in the presence of triethylamine (TEA) and observing a low yield of my desired amide, along with several unidentified, more volatile byproducts on my TLC/LC-MS. What is happening?

Answer: This is a classic case where the intended nucleophilic substitution is competing with an undesired elimination reaction.

  • Probable Cause: The primary culprit is a base-mediated β-elimination. Triethylamine, while a common acid scavenger, is a strong enough base to deprotonate the carbon alpha to the sulfonyl group. These protons are surprisingly acidic due to the strong electron-withdrawing effect of the SO₂ group. The resulting carbanion intermediate rapidly eliminates the N-methylamino group to form methyl vinyl sulfone. This highly reactive Michael acceptor can then polymerize or react with other nucleophiles in the mixture, leading to the complex byproduct profile you observe.[4]

cluster_pathways Competing Reaction Pathways start Acylation Reaction Mixture (Amine + Acyl Chloride + Base) desired Desired Acylation (Amine acts as Nucleophile) start->desired Path A undesired Undesired β-Elimination (Base deprotonates α-Carbon) start->undesired Path B (Favored by strong, non-hindered bases) product Target Amide desired->product side_product Methyl Vinyl Sulfone + Polymers + Adducts undesired->side_product

Fig. 2: Competing acylation and elimination pathways.
  • Solution & Causality: The key is to suppress the elimination pathway by carefully selecting the base and reaction conditions.

    • Base Selection: Switch from triethylamine to a more sterically hindered, non-nucleophilic base. Diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice. Its bulky isopropyl groups make it a poor nucleophile and hinder its ability to access the sterically shielded α-protons, thus favoring its role as an HCl scavenger for the acylation reaction.[5]

    • Temperature Control: Perform the reaction at low temperatures (0 °C to -20 °C). The activation energy for the desired acylation is typically lower than that for the elimination pathway. Lowering the temperature significantly reduces the rate of the undesired elimination reaction.

    • Order of Addition: Add the acyl chloride slowly to a pre-cooled solution of the amine and DIPEA. This maintains a low concentration of the reactive electrophile and ensures that the generated HCl is immediately neutralized, preventing potential side reactions.

Optimized Protocol: Low-Temperature Acylation

  • Dissolve this compound (1.0 eq) and DIPEA (1.2 eq) in an anhydrous solvent (e.g., Dichloromethane, DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the acyl chloride (1.05 eq) in DCM dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C and monitor by TLC or LC-MS until the starting amine is consumed.

  • Proceed with aqueous workup.

Issue 2: Multiple Products in Reductive Amination

Question: I am performing a reductive amination with this compound and a ketone, using sodium triacetoxyborohydride (STAB). My main product is formed, but I also see a significant amount of the reduced ketone (the alcohol) and some unreacted starting materials.

Answer: This issue points to problems with the equilibrium of iminium ion formation, which is the species that gets reduced in a reductive amination.

  • Probable Cause:

    • Slow Imine/Iminium Formation: The nucleophilicity of the secondary amine can be slightly diminished by the electron-withdrawing sulfonyl group. If the iminium ion does not form efficiently, the reducing agent (STAB) will slowly reduce the ketone starting material instead.[6][7]

    • pH Control: The reaction is acid-catalyzed, as protonation of the carbonyl is required to facilitate nucleophilic attack by the amine. However, if the pH is too low, the amine itself becomes protonated and non-nucleophilic.[5] The optimal pH for imine formation is typically between 4 and 6.

    • Steric Hindrance: If the ketone is particularly bulky, imine formation can be slow, allowing the competing ketone reduction to become a major pathway.

  • Solution & Causality: The strategy is to drive the equilibrium towards the iminium ion before reduction occurs.

    • Pre-formation of the Imine: Mix the amine and the ketone in the solvent (e.g., 1,2-dichloroethane or THF) with a catalytic amount of acetic acid (0.1 eq). Allow the mixture to stir at room temperature for 1-2 hours before adding the reducing agent. This allows the imine/iminium equilibrium to be established.

    • Use of Dehydrating Agents: To further push the equilibrium, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) during the pre-formation step. This removes the water byproduct, driving the reaction forward according to Le Châtelier's principle.

    • Staged Temperature Profile: For sluggish reactions, you can gently heat the amine/ketone mixture (e.g., to 40-50 °C) during the pre-formation step, then cool it back to room temperature before adding the STAB.

ConditionPrimary PathwayCommon Side-Product
No acid catalystSlow iminium formationAlcohol (from ketone reduction)
Excess acid (pH < 4)Amine protonationUnreacted starting materials
No pre-incubationCompeting reductionsAlcohol (from ketone reduction)
Optimized (cat. acid + pre-incubation)Efficient iminium formationDesired Product
Issue 3: Product Degradation During Workup or Purification

Question: My reaction appears clean by LC-MS, but after aqueous workup with a basic solution (e.g., NaHCO₃ or Na₂CO₃) or during silica gel chromatography, I see the appearance of new impurities.

Answer: This indicates that your product, which may still contain the β-amino sulfone moiety, is unstable to the conditions of your purification.

  • Probable Cause:

    • Base-Induced Elimination: Just like the starting material, the product can also undergo β-elimination if it is exposed to basic conditions, especially if the nitrogen is part of a good leaving group (e.g., after certain derivatizations). Saturated aqueous sodium bicarbonate is generally safe, but stronger bases or prolonged exposure can cause degradation.

    • Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive functional groups. For amines, it can also lead to significant tailing and poor separation. The amine can protonate and stick irreversibly to the silica.

  • Solution & Causality: The purification strategy must be adapted to the product's stability profile.

    • Neutral Workup: If possible, perform a neutral workup. Extract the product with an organic solvent and wash with water and then brine, avoiding basic washes.

    • Deactivated Silica: If chromatography is necessary, use deactivated silica gel. This can be prepared by slurrying the silica gel in the eluent system containing 1-2% of a volatile base like triethylamine or ammonium hydroxide before packing the column. This neutralizes the acidic sites and prevents product streaking and degradation.

    • Alternative Purification: Consider alternative purification methods such as crystallization, distillation (if applicable), or reverse-phase chromatography, which often use acidic mobile phases (e.g., with formic acid or TFA) where the protonated amine product is more stable.

Frequently Asked Questions (FAQs)

Q1: What is the most common degradation pathway for this compound, and how can I prevent it during storage? A1: The most prevalent degradation pathway is β-elimination to form methyl vinyl sulfone and methylamine, often catalyzed by trace amounts of base or moisture. For long-term storage, ensure the compound is stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dry place. It is a stable solid, but avoiding exposure to basic vapors (like ammonia from other lab areas) is prudent.

Q2: Can I use stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) with this compound? A2: It is highly inadvisable. Strong, non-hindered bases like NaH will rapidly and quantitatively deprotonate the α-carbon, leading exclusively to the elimination product. While very strong, hindered bases like LDA might be used in specific, highly controlled applications at very low temperatures (-78 °C) to generate the α-sulfonyl carbanion for subsequent reaction with an electrophile, this is an advanced and risky procedure that will likely result in elimination if not perfectly executed. For standard transformations, avoid strong bases.

Q3: What are the best analytical methods to monitor my reaction and detect the formation of the methyl vinyl sulfone byproduct? A3: A combination of techniques is ideal.

  • TLC: Useful for monitoring the consumption of the starting amine. The elimination product, methyl vinyl sulfone, is volatile and may not be easily visualized. Polymerized byproducts may appear as a smear at the baseline.

  • LC-MS: This is the most powerful tool. You can monitor the disappearance of your starting material (m/z 138.2 for [M+H]⁺) and the appearance of your product. Methyl vinyl sulfone itself is difficult to detect due to its reactivity and volatility, but you can often detect its adducts with solvents, water, or other nucleophiles.

  • ¹H NMR: In the crude reaction mixture, the formation of methyl vinyl sulfone can be identified by its characteristic vinyl proton signals (typically three signals between 6-7 ppm).

References

  • Vertex Chem Sourcing. (2025). What are the products when Benzene Sulfonyl Chloride reacts with amines?
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

  • Shaalaa.com. Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride. [Link]

  • YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.[Link]

  • Google Patents. (EP3148968B1).
  • National Institutes of Health. (PMC). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. [Link]

  • J&K Scientific. 2-(Methylamino)-1-(Methylsulfonyl)Ethane. [Link]

  • PubChem. (2-Methanesulfonylethyl)(methyl)amine. [Link]

  • ResearchGate. Degradation of NSC-281612 (4-[bis[2-[(Methylsulfonyl)Oxy]ethyl]amino]-2-methyl-benzaldehyde), an Experimental Antineoplastic Agent. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Quora. What is a beta elimination reaction?[Link]

  • WordPress. Reductive Amination. [Link]

  • Chemistry LibreTexts. (2023). 14.2.4: β-Elimination Reactions. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

Technical Support Center: N-Methyl-2-(methylsulfonyl)ethanamine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methyl-2-(methylsulfonyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this polar, secondary amine. Here, we synthesize established chemical principles with practical, field-proven insights to help you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a small, polar molecule containing both a secondary amine and a sulfonyl group. This unique combination of functional groups presents a specific set of purification challenges:

  • High Polarity: The presence of both a sulfone and an amine group makes the molecule highly polar, which can complicate its separation from polar impurities and its elution during column chromatography.[1]

  • Basicity of the Amine: The secondary amine is basic and can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and poor separation in chromatography.

  • Potential for Salt Formation: The basic amine can react with acidic impurities or solvents to form salts, which can alter its solubility and chromatographic behavior.

  • Solubility Profile: Its polarity influences its solubility, making the choice of an appropriate recrystallization solvent system critical and sometimes non-intuitive.

This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude this compound is an oil and won't crystallize. What should I do?

A1: Oiling out is a common problem, especially with highly polar compounds or when significant impurities are present. Here’s a systematic approach to induce crystallization:

  • Purity Assessment: First, assess the approximate purity of your crude material using a technique like ¹H NMR or TLC. A high level of impurities can suppress crystallization. If the material is very impure, consider a preliminary purification step like an acid-base extraction or a quick filtration through a silica plug.

  • Solvent System Optimization: The choice of solvent is critical. For a polar molecule like this compound, a single solvent may not be ideal. Experiment with two-solvent systems. A good starting point is to dissolve the compound in a small amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or isopropanol) and then slowly add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, or toluene) until turbidity persists. Gentle heating to redissolve the oil, followed by slow cooling, can promote crystal growth.

  • Induce Crystallization: If the solution remains supersaturated, try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates nucleation sites for crystal growth. Alternatively, if you have a small amount of pure material, "seed" the solution with a single crystal.

  • Salt Formation: Consider converting the amine to its hydrochloride or hydrobromide salt. These salts often have higher melting points and are more crystalline than the free base. This can be achieved by dissolving the crude amine in a suitable solvent like isopropanol or diethyl ether and adding a solution of HCl or HBr in the same solvent.

Q2: I'm seeing significant tailing and poor separation of my compound during silica gel column chromatography. How can I improve this?

A2: The basicity of the secondary amine in this compound leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing. Here are several effective solutions:

  • Basify the Mobile Phase: Add a small amount of a volatile base to your eluent to compete with your compound for the acidic sites on the silica. A common practice is to add 0.5-2% triethylamine (Et₃N) or ammonia (as a solution in methanol) to the mobile phase.

  • Use a Deactivated Stationary Phase: Consider using a deactivated silica gel, such as silica treated with a silanizing agent. Alternatively, you can use a different stationary phase altogether, like neutral or basic alumina.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) can be a more suitable option. The mobile phase is typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Salt Formation and Filtration: If the impurities are non-basic, you can convert your amine to a salt (e.g., hydrochloride) which will have a very different polarity. The salt will likely stick to the top of the silica column, allowing non-polar impurities to be washed away. The pure salt can then be eluted with a highly polar solvent system (e.g., methanol/dichloromethane with a small amount of acid) or the free base can be recovered from the silica by flushing with a basic eluent.

Q3: What are the likely impurities I should be looking for in my crude this compound?

A3: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of methylamine with a suitable electrophile like 2-(methylsulfonyl)ethyl bromide or a related precursor. Potential impurities could include:

  • Unreacted Starting Materials: Residual methylamine or the electrophilic starting material.

  • Over-alkylation Products: Reaction of the product with the electrophile could lead to a tertiary amine.

  • Byproducts from the Electrophile Synthesis: Impurities carried over from the preparation of the starting material.

  • Solvent Residues: Residual solvents from the reaction and workup.

A combination of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy for non-volatile impurities can help identify and quantify these.[2]

Experimental Protocols

Here are detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Recrystallization

This protocol is designed for the purification of solid, crude this compound that contains non-polar or less polar impurities.

Materials:

  • Crude this compound

  • Isopropanol (IPA)

  • Diethyl ether (Et₂O)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot isopropanol. Stir and heat gently until all the solid dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.

  • Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, proceed to step 4.

  • Addition of Anti-solvent: Slowly add diethyl ether dropwise to the stirred solution at room temperature until a persistent cloudiness is observed.

  • Re-dissolution and Slow Cooling: Gently warm the solution until it becomes clear again. Then, allow it to cool slowly and undisturbed to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography

This protocol outlines a method for the purification of this compound using silica gel chromatography with a basified mobile phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a TLC method to determine the appropriate solvent system. A good starting point is a mixture of DCM and MeOH. Add ~1% Et₃N to the mobile phase to reduce tailing. The ideal solvent system should give an Rf value of ~0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 DCM:MeOH + 1% Et₃N). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude material in a minimal amount of the initial eluent. If it doesn't dissolve well, use a slightly more polar solvent, or perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Begin eluting the column with the initial solvent system.

  • Gradient Elution (if necessary): If the compound is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

PropertyValueSource
Molecular Formula C₄H₁₁NO₂S[1]
Molecular Weight 137.20 g/mol [1]
Calculated XLogP3-AA -0.8[1]
Topological Polar Surface Area 54.6 Ų[1]

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Purity_Check Purity Assessment (TLC, NMR) Crude->Purity_Check High_Purity High Purity? Purity_Check->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Column_Chrom Column Chromatography High_Purity->Column_Chrom No Pure_Product Pure Product Recrystallization->Pure_Product Column_Chrom->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting Logic for Column Chromatography

TroubleshootingChromatography cluster_tailing Issue: Peak Tailing cluster_no_elution Issue: No Elution Problem Problem Cause Potential Cause Solution Solution Tailing Peak Tailing Acidic_Silica Strong interaction with acidic silica Tailing->Acidic_Silica Add_Base Add Et3N or NH3 to eluent Acidic_Silica->Add_Base Change_Stationary Use alumina or deactivated silica Acidic_Silica->Change_Stationary No_Elution Compound not eluting Low_Polarity Eluent polarity too low No_Elution->Low_Polarity Increase_Polarity Increase % of polar solvent (e.g., MeOH) Low_Polarity->Increase_Polarity

Caption: Troubleshooting logic for common column chromatography issues.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • PubChem. (2-Methanesulfonylethyl)(methyl)amine. National Center for Biotechnology Information. Available from: [Link]

  • Cheméo. Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Available from: [Link]

  • Reddit. r/Chempros - Go-to recrystallization solvent mixtures. Available from: [Link]

  • PubChem. 2-(Methylsulfinyl)ethanamine. National Center for Biotechnology Information. Available from: [Link]

  • MIT OpenCourseWare. 5.301 - Two-Solvent Recrystallization Guide. Available from: [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. Available from: [Link]

  • PubChem. N-Methyl-2-(methylthio)ethanamine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Yield, purity, and characteristic impurities of the sulfonamide... Available from: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link]

  • ShiJiaZhuang Smo Chemical Technology Co.,LTD. This compound. Available from: [Link]

  • Google Patents. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • National Institutes of Health. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available from: [Link]

  • Organic Syntheses. Ethylamine, N-methyl-. Available from: [Link]

  • SIELC Technologies. Ethanamine, N-ethyl-N-methyl-. Available from: [Link]

  • IUPAC-NIST Solubility Data Series. 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. Available from: [Link]

  • Google Patents. EP2305634A1 - The new preparation of aliphatic amines with sulphonyl group and their salts.
  • NIST. Ethanamine, N-methyl-. Available from: [Link]

  • SpringerLink. Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Available from: [Link]

  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • NIST. Ethanamine, N-methyl-. Available from: [Link]

  • The Royal Society of Chemistry. Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. Available from: [Link]

  • Wikipedia. Sulfonamide. Available from: [Link]

  • PubMed. [Separation of some compound drugs by the method of column chromatography. II. Separation of 1-N-methylpiperidyl-(4')-3-phenyl-4-ethylpyrazolone-(5) (piperylone) from sodium (4-methylamino-2,3-dimethyl-1-phenylpyrazolone-5) salt of methane sulfonic acid (pyralgin)]. Available from: [Link]

  • 2a biotech. This compound. Available from: [Link]

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Technical Support Center: Ensuring the Stability of N-Methyl-2-(methylsulfonyl)ethanamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N-Methyl-2-(methylsulfonyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental work. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a secondary amine with a methylsulfonyl group, both functionalities can be susceptible to degradation under certain conditions. The amine group makes the molecule's stability pH-dependent, while the overall structure can be sensitive to heat and oxidative stress.

Q2: At what pH is this compound most stable?

A2: Generally, sulfonamides exhibit greater stability in neutral to slightly alkaline conditions.[1] Acidic conditions are more likely to promote the hydrolysis of the sulfonamide linkage, should one be present, or impact the stability of the amine. For this compound, which is a secondary amine, maintaining a pH in the neutral to slightly basic range is recommended to minimize potential degradation pathways involving the amine functionality. A pH-rate profile study is the most definitive way to determine the optimal pH for maximum stability in your specific formulation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, two primary degradation pathways are plausible:

  • Oxidative Degradation: The secondary amine is susceptible to oxidation, which can lead to the formation of various products, including N-dealkylation to yield 2-(methylsulfonyl)ethanamine, or the formation of imines and other oxidized species. The initial step in oxidative degradation of amines often involves the formation of an amine radical.[2]

  • Hydrolysis: While the methylsulfonyl group itself is generally stable, extreme pH and high temperatures could potentially lead to cleavage of the C-N bond. However, sulfonamides are generally considered to be hydrolytically stable under typical environmental conditions.[1]

Q4: How should I store solutions of this compound?

A4: To ensure long-term stability, solutions of this compound should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent oxidation. For aqueous solutions, using a buffer to maintain a neutral to slightly alkaline pH is advisable. If possible, storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative degradation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Inconsistent Assay Results or Loss of Potency Over Time
  • Potential Cause 1: pH Shift in the Solution.

    • Explanation: The pH of your solution may be drifting into a range that accelerates the degradation of this compound. Unbuffered solutions are particularly susceptible to pH changes upon exposure to atmospheric CO2 or interaction with container surfaces.

    • Solution:

      • Verify pH: Regularly monitor the pH of your stock and working solutions using a calibrated pH meter.

      • Use Buffers: Prepare your solutions using a suitable buffer system to maintain a stable pH, preferably in the neutral to slightly alkaline range. Phosphate or borate buffers are common choices, but compatibility with your experimental system should be verified.

  • Potential Cause 2: Oxidative Degradation.

    • Explanation: Exposure to atmospheric oxygen, or the presence of trace metal ions which can catalyze oxidation, can lead to the degradation of the secondary amine.

    • Solution:

      • De-gas Solvents: Before preparing your solutions, de-gas the solvents by sparging with an inert gas like nitrogen or argon, or by using sonication.

      • Use Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite, if compatible with your downstream applications.

      • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from metal ion contamination.

  • Potential Cause 3: Photodegradation.

    • Explanation: Exposure to ambient or UV light can provide the energy to initiate degradation reactions. Sulfonamides can be susceptible to photodegradation.[2]

    • Solution:

      • Use Amber Vials: Store all solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.

      • Minimize Light Exposure: Conduct experimental manipulations in a dimly lit environment whenever possible.

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
  • Potential Cause: Formation of Degradation Products.

    • Explanation: The appearance of new peaks, especially those that grow over time, is a strong indicator of compound degradation.

    • Solution:

      • Conduct a Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves intentionally stressing the compound under various conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradants. This will help in developing a stability-indicating analytical method.

      • Develop a Stability-Indicating HPLC Method: A robust HPLC method that can separate the parent compound from all potential degradation products is crucial. Method development may involve adjusting the mobile phase composition, pH, gradient, and column chemistry.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for up to 48 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for up to 48 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 48 hours.

  • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for up to 48 hours. Also, heat a solution of the compound at 60°C.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

3. Sample Analysis:

  • At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method, such as HPLC with UV or mass spectrometry (MS) detection.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of the parent compound under each stress condition.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products.

1. Instrumentation and Conditions (Starting Point):

  • HPLC System: A standard HPLC system with a UV detector or a mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 7) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a suitable wavelength (if the molecule has a chromophore) or MS detection for higher sensitivity and specificity. Given the structure, MS detection is likely more suitable.

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the mobile phase gradient, pH, and column chemistry to achieve baseline separation of the parent peak from all degradation product peaks.

  • The goal is to have a resolution (Rs) of >1.5 between all adjacent peaks.

3. Method Validation:

  • Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]

Visualizing Degradation and Workflow

Potential Degradation Pathways

G cluster_main This compound cluster_oxidative Oxidative Degradation cluster_hydrolytic Hydrolytic Degradation (Extreme Conditions) main_compound C₄H₁₁NO₂S N_dealkylation 2-(Methylsulfonyl)ethanamine main_compound->N_dealkylation O₂, Metal Ions Imine_formation Imine Intermediate main_compound->Imine_formation [O] CN_cleavage Methylamine + Methylsulfonylacetaldehyde main_compound->CN_cleavage H₃O⁺ / OH⁻, Heat

Caption: Potential degradation pathways of this compound.

Forced Degradation Workflow

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution of This compound B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (60°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H HPLC-UV/MS Analysis G->H I Identify & Quantify Degradants H->I J Develop Stability-Indicating Method I->J

Caption: Workflow for a forced degradation study.

Summary of Stability-Indicating HPLC Method Parameters

ParameterRecommended Starting Condition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate (pH 7.0)
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a shallow gradient (e.g., 5-95% B over 20 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Mass Spectrometry (preferred) or UV
Injection Volume 5-10 µL

References

  • Clean Energy. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Oxford Academic.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-(Methylsulfonyl)
  • The University of Texas at Austin. (2015).
  • Oxid
  • Scribd. Method of Analysis For MSM by HPLC - DS | PDF.
  • ACS Publications. (Date not available). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry.
  • Scribd. Method of Analysis For Methylsulfonylmethane - GC FID | PDF.
  • BenchChem. (2025).
  • Google Patents. (Date not available). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • ResearchGate. (Date not available). (PDF)
  • SciSpace. (Date not available).
  • ResearchGate. (Date not available).
  • BenchChem. (2025).
  • NCERT. Amines.
  • PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection.
  • HPLC Troubleshooting Guide.
  • LCGC International. (Date not available). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PMC. (2022).
  • Agilent. (Date not available). Tips and Tricks of HPLC System Troubleshooting.
  • Journal of Drug Delivery and Therapeutics. (2019).
  • ResearchGate. (2025). Hydrolysis of sulphonamides in aqueous solutions | Request PDF.
  • HPLC Troubleshooting Guide.
  • IJTSRD. (Date not available).
  • Sigma-Aldrich. (Date not available). HPLC Troubleshooting Guide.
  • ResearchGate. (2025). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde.
  • NIH. (Date not available). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem.
  • Thermal and Kinetic Studies on the Stability of Some Thioureido-Sulfonamide Deriv
  • PMC. (2025). A reagent to access methyl sulfones.
  • ACS Publications. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society.
  • BYJU'S. (Date not available). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • ResearchGate. (2025). Photolysis of Sulfamethoxypyridazine in Various Aqueous Media: Aerobic Biodegradation and Identification of Photoproducts by LC-UV-MS/MS | Request PDF.
  • PMC. (2022). Impact of Solvent on the Thermal Stability of Amines.
  • MDPI. (Date not available).
  • PMC. (2023).
  • ResearchGate. (Date not available). Strategies for the synthesis of secondary amines.
  • Journal of the American Chemical Society. (Date not available). Thermal reactions of sulfonyl azides.
  • ACS Publications. (2020).
  • EMA. (Date not available). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
  • ResearchGate. (2022). (PDF)
  • PubMed. (Date not available). [Photosensitivity caused by sulfa drugs. 3. Role of p-hydroxylaminobenzene sulfonamide in ...].
  • PubMed - NIH. (Date not available). Hydrolytic stability of hydrazones and oximes.
  • PMC - NIH. (Date not available). Hydrolytic Stability of Hydrazones and Oximes.
  • Wikipedia.

Sources

Technical Support Center: Purification of Crude N-Methyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methyl-2-(methylsulfonyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this versatile building block. This document will equip you with the knowledge to overcome common challenges and achieve high purity of your target compound.

Understanding the Challenge: The Nature of this compound

This compound possesses both a basic secondary amine and a polar sulfonyl group. This bifunctionality presents unique challenges during purification. The basic amine can lead to strong interactions with acidic stationary phases like silica gel in chromatography, resulting in peak tailing and poor separation. The polarity of the sulfonyl group influences its solubility in various organic solvents, which is a critical consideration for recrystallization.

A common synthetic route to this compound involves the reaction of a suitable precursor, such as 2-(methylsulfonyl)ethyl methanesulfonate or a related tosylate, with methylamine.[1] This reaction can lead to a variety of impurities that must be removed.

Visualizing the Purification Strategy

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Frequently Asked Questions

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-(methylsulfonyl)ethyl methanesulfonate or unreacted methylamine.

  • Over-alkylation Products: Formation of tertiary amines if the reaction conditions are not carefully controlled.

  • Byproducts from Side Reactions: Depending on the base and solvent used, side reactions can generate various byproducts.

  • Residual Solvents: Solvents used in the synthesis and workup, such as THF, ethyl acetate, or dichloromethane.

  • Hydrolysis Products: If exposed to water for prolonged periods, especially under non-neutral pH, the sulfonyl group or its precursors might undergo hydrolysis.

Q2: My compound streaks badly on a standard silica gel TLC plate. What can I do?

A2: Streaking of amines on silica gel is a common issue due to the acidic nature of the silica, which strongly interacts with the basic amine. To mitigate this, you can:

  • Add a Basic Modifier to the Eluent: Incorporate a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide (a few drops in the mobile phase reservoir), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the spot shape.

  • Use an Alternative Stationary Phase: Consider using TLC plates coated with alumina (neutral or basic) or amine-functionalized silica gel.

Q3: Can I purify this compound by distillation?

A3: While distillation is a common purification technique, it may not be ideal for this compound due to its relatively high boiling point and potential for thermal decomposition, especially if impurities are present. Vacuum distillation could be an option, but other methods like recrystallization or column chromatography are generally more suitable and less harsh.

Troubleshooting Guide

Issue 1: Recrystallization yields are very low.

Potential Cause Troubleshooting Step
Excessive Solvent Use Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions is recommended.
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well when hot but poorly when cold. Perform small-scale solubility tests with a range of solvents (e.g., isopropanol, ethanol, ethyl acetate, or mixtures like ethanol/water) to find the optimal one.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
Product Remains in Mother Liquor Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Issue 2: My compound "oils out" during recrystallization instead of forming crystals.

Potential Cause Troubleshooting Step
High Impurity Level The presence of significant impurities can lower the melting point of the mixture and inhibit crystallization. Consider a preliminary purification step like a quick filtration through a plug of silica or activated charcoal.
Inappropriate Solvent The solvent may be too non-polar. Try a more polar solvent or a solvent mixture.
Solution is Too Concentrated Add a small amount of additional hot solvent to the oiled-out mixture, reheat until a clear solution is formed, and then allow it to cool slowly.
Lack of Nucleation Sites Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Issue 3: Poor separation during column chromatography.

Potential Cause Troubleshooting Step
Strong Adsorption to Silica Gel As with TLC, add a basic modifier like triethylamine (0.1-1%) to your mobile phase.
Incorrect Mobile Phase Polarity Optimize the mobile phase system using TLC. A good starting point for moderately polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane/methanol). A gradient elution may be necessary.
Column Overloading Do not load too much crude material onto the column. A general rule of thumb is to load 1-5% of the mass of the stationary phase.
Improper Column Packing Ensure the column is packed uniformly without any air bubbles or cracks to allow for even flow of the mobile phase.

Experimental Protocols

Protocol 1: Purification by Recrystallization (as the Hydrochloride Salt)

This method is particularly effective for removing non-basic impurities.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Salt Formation: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) dropwise while stirring until the solution becomes acidic (check with pH paper).

  • Crystallization: The hydrochloride salt should precipitate out. If precipitation is slow, cool the solution in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the pure hydrochloride salt. If the free amine is required, it can be liberated by dissolving the salt in water, basifying with a suitable base (e.g., NaOH or NaHCO₃), and extracting with an organic solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating the target compound from impurities with different polarities.

Caption: A step-by-step workflow for purification by flash column chromatography.

  • Stationary Phase Selection: Use standard silica gel (60-120 mesh).

  • Mobile Phase Selection: Based on TLC analysis, a good starting mobile phase is a mixture of petroleum ether and ethyl acetate. A gradient elution from a low to a higher polarity will likely be effective. For example, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate. Crucially, add 0.5% triethylamine to both solvents to prevent peak tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution and Collection: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute the compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Summary

Purification Method Typical Impurities Removed Recommended Solvents/Mobile Phases Advantages Disadvantages
Recrystallization (as HCl salt) Non-basic impurities, starting materialsIsopropanol, EthanolScalable, can yield very high purityMay not remove basic impurities, requires an extra step to liberate the free amine
Column Chromatography Wide range of impurities with different polaritiesPetroleum Ether/Ethyl Acetate + 0.5% Triethylamine; Dichloromethane/Methanol + 0.5% TriethylamineHigh resolution for complex mixturesCan be time-consuming, requires larger volumes of solvent, potential for product loss on the column

References

  • Biotage. (2023). Is there an easy way to purify organic amines? [Online] Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online] Available at: [Link]

  • PubChem. This compound. [Online] Available at: [Link]

  • Google Patents. (2009). THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS.

Sources

Troubleshooting peak tailing in HPLC analysis of N-Methyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of N-Methyl-2-(methylsulfonyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing, a common issue with basic analytes. We will explore the root causes of this phenomenon and provide systematic, field-proven troubleshooting strategies to restore peak symmetry and ensure data integrity.

Part 1: Foundational Understanding of Peak Tailing
Q1: I'm seeing significant peak tailing with this compound. What is the primary cause?

Short Answer: The primary cause of peak tailing for this analyte is most likely a secondary ionic interaction between its basic secondary amine group and acidic residual silanol groups on the surface of standard silica-based HPLC columns.

The Scientist's Explanation: this compound is a basic compound due to its secondary amine functional group. In typical reversed-phase pH ranges (pH 3-7), this amine is protonated, carrying a positive charge (BH+). Silica-based stationary phases, even after extensive end-capping, possess residual silanol groups (Si-OH). These silanol groups are acidic and become deprotonated (negatively charged, SiO-) at pH levels above approximately 3.5.[1][2]

This creates a strong, undesirable ion-exchange interaction between the positively charged analyte and the negatively charged sites on the stationary phase surface.[2][3] This interaction is a different retention mechanism from the intended hydrophobic (reversed-phase) mechanism. Since these active silanol sites are not uniformly distributed and can become saturated, a portion of the analyte molecules are retained longer than the main band, resulting in a delayed elution and a characteristic "tail".[4][5]

Caption: Analyte interaction with charged silanol sites.

Part 2: Initial Troubleshooting (System & Sample)
Q2: All the peaks in my chromatogram are tailing, not just my target analyte. Is it my HPLC system?

Short Answer: Yes, if all peaks are tailing, the issue is likely systemic and not chemical. The most common culprits are extra-column volume (dead volume) or a physical disruption at the column inlet, such as a partially blocked frit.[6]

The Scientist's Explanation: Chemical interactions, like the silanol effect, are specific to certain analytes (e.g., bases).[4] When all peaks are distorted, it points to a physical problem that affects the entire flow path before separation occurs.

  • Extra-Column Volume: This refers to any space the sample passes through outside of the packed column bed, such as overly long or wide-diameter tubing, or improper fitting connections.[7][8] This excess volume allows the sample band to spread, leading to broader and often tailing peaks. This effect is more pronounced for early-eluting peaks.[7][9]

  • Column Inlet Frit Blockage: Particulate matter from samples, the mobile phase, or wear from pump seals can accumulate on the inlet frit of the column.[6] This creates a non-uniform flow path onto the stationary phase, distorting the peak shape for all compounds.[6]

Experimental Protocol: Diagnosing Systemic Tailing

  • Check Fittings: Ensure all fittings between the injector, column, and detector are secure and that the tubing is fully seated. Use narrow internal diameter (e.g., 0.005") PEEK tubing where possible.[8][10]

  • Inspect for Blockage: If the backpressure has increased along with the tailing, a blockage is likely.[9]

  • Backflush the Column: Disconnect the column from the detector and direct the flow to a waste beaker. Reverse the column direction and flush with a strong, miscible solvent (e.g., 100% Acetonitrile or Isopropanol) at a low flow rate. This can often dislodge particulates from the inlet frit.[6]

  • Replace In-line Filter/Guard Column: If you use a guard column or in-line filter, replace it first, as these are designed to trap contaminants and are a common source of the problem.[11]

Q3: Could my sample preparation be causing the peak tailing?

Short Answer: Absolutely. Injecting a sample dissolved in a solvent much stronger than the mobile phase or overloading the column with too much mass can both lead to significant peak distortion.

The Scientist's Explanation:

  • Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (more organic) than your initial mobile phase conditions, the sample band will not focus correctly at the head of the column. This leads to band broadening and distorted peaks. Ideally, your sample solvent should be the same as, or weaker than, your mobile phase.

  • Mass Overload: Every column has a finite capacity. Injecting too much analyte mass saturates the stationary phase. This is a classic cause of peak shape issues, where the peak's center of mass moves forward in retention time as concentration increases, often resulting in a "right triangle" shape.[6][7]

  • Volume Overload: Injecting too large a volume, even of a dilute sample, can also cause peak broadening and distortion.[9]

Experimental Protocol: Checking for Overload

  • Prepare Serial Dilutions: Prepare and inject a series of samples, for example, at 100%, 50%, 10%, and 1% of your current concentration.

  • Analyze Peak Shape: Observe the peak shape and retention time across the dilutions.

  • Interpretation: If the peak shape improves (becomes more symmetrical) and the retention time increases at lower concentrations, you are experiencing mass overload.[6][7] Reduce your sample concentration or injection volume accordingly.

Part 3: Mobile Phase Modification
Q4: How can I use mobile phase pH to eliminate tailing for this compound?

Short Answer: Adjusting the mobile phase pH is the most powerful tool to control the peak shape of ionizable compounds. For your basic analyte, using a low pH mobile phase (e.g., pH 2.5-3.0) is the most common and effective strategy.[1][4]

The Scientist's Explanation: By controlling the mobile phase pH, you control the ionization state of both your analyte and the column's residual silanol groups.[12][13]

  • Low pH (pH < 3): At a low pH, the high concentration of protons (H+) in the mobile phase effectively neutralizes the acidic silanol groups, preventing them from becoming negatively charged (Si-OH instead of SiO-).[1][2] This eliminates the primary mechanism of ionic interaction. Your basic analyte will be fully protonated (positively charged), but with the silanol interaction suppressed, a symmetrical peak can be achieved.

  • High pH (pH > 8, column permitting): At a high pH, the analyte's amine group will be deprotonated and neutral, eliminating its positive charge. However, the silanol groups will be fully ionized (negatively charged). While this can sometimes work, it is often less effective and requires columns specifically designed for high pH stability (e.g., hybrid-silica columns).[4][5]

Mobile Phase pHAnalyte (Amine) StateSilanol (Si-OH) StateInteraction PotentialExpected Peak Shape
< 3.0 Protonated (BH+) Neutral (Si-OH) Minimal Good / Symmetrical
3.5 - 7.0Protonated (BH+)Partially Ionized (SiO-)HighPoor / Tailing
> 8.0Neutral (B) Fully Ionized (SiO-) Reduced Improved (Column Dependent)
Q5: What mobile phase additives can I use to improve peak shape?

Short Answer: Use a buffer to maintain a consistent low pH, and if necessary, add a small amount of a competing base like triethylamine (TEA) to mask any remaining active silanol sites.

The Scientist's Explanation:

  • Buffers: Using unbuffered acids (like formic or trifluoroacetic acid) can be effective, but a true buffer (e.g., ammonium formate, phosphate) provides more robust pH control, leading to more reproducible retention times and peak shapes.[7][8] For LC-MS applications, volatile buffers like ammonium formate or acetate are preferred.[7]

  • Competing Base (Silanol Suppressor): Additives like triethylamine (TEA) are small, basic molecules that preferentially interact with the active silanol sites on the stationary phase.[4][14] By "capping" these sites, they prevent your target analyte from interacting with them, thereby improving peak shape.[14] This is an older technique but can still be very effective, especially with older columns.[4]

Experimental Protocol: Mobile Phase Preparation with Additives

Objective: To prepare a mobile phase at pH 3.0 with a competing base.

  • Prepare Aqueous Buffer:

    • Weigh out the appropriate amount of ammonium formate to make a 10 mM solution in HPLC-grade water.

    • Adjust the pH to 3.0 using formic acid. Use a calibrated pH meter.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Add Competing Base (Optional):

    • To the final aqueous buffer, add triethylamine (TEA) to a final concentration of 10-20 mM (approximately 1.4-2.8 mL of TEA per liter of buffer).[4]

    • Caution: TEA can be "sticky" and may require extensive column flushing to remove. Dedicate a column to methods using TEA if possible.[15]

  • Prepare Mobile Phase:

    • Mix the prepared aqueous buffer (Mobile Phase A) with your organic solvent (e.g., Acetonitrile, Mobile Phase B) at the desired ratio for your analysis.

    • Ensure you thoroughly degas the final mobile phase before use.

Part 4: Stationary Phase & Column Selection
Q6: I've optimized my mobile phase but still see some tailing. Is my column the problem?

Short Answer: Yes, the column chemistry is critical. For basic compounds, you should use a modern, high-purity, end-capped column. Older columns or those not specifically designed for basic compounds will have higher silanol activity and produce more tailing.

The Scientist's Explanation: HPLC column technology has evolved significantly to address the challenge of peak tailing for basic compounds.

  • Silica Type: Modern columns use high-purity, "Type B" silica, which has significantly lower levels of trace metal contaminants.[4] These metals can increase the acidity of nearby silanol groups, exacerbating tailing.[4][5] Older "Type A" silicas have higher metal content and are more problematic.[4][14]

  • End-capping: After the primary stationary phase (e.g., C18) is bonded to the silica, manufacturers perform an "end-capping" step to block as many of the remaining silanol groups as possible with a small silane reagent (like trimethylsilyl).[1][5][7] A well end-capped column is crucial for analyzing basic compounds.

  • Particle Technology: Superficially porous particles (SPP or "core-shell") can offer higher efficiency and sharper peaks compared to fully porous particles (FPP) of the same size, which can help improve peak shape and resolution.[16][17][18]

Column TechnologyKey FeatureSuitability for this compound
Type A Silica (Older) High metal content, low purityPoor; high potential for severe peak tailing.
Type B Silica (Modern) High purity, low metal contentGood; industry standard for new methods.[4]
High-Density End-capping Maximizes coverage of residual silanolsExcellent; specifically designed to reduce tailing.[1][7]
Polar-Embedded Phase Incorporates a polar group near the silica surfaceExcellent; shields silanol groups from basic analytes.[8]
Hybrid Particle (e.g., BEH) Silica-organic hybrid materialExcellent; offers enhanced pH stability for a wider range of mobile phase options.[4]
Part 5: Advanced Strategies & Alternative Methods
Q7: My compound is very polar and has low retention even with 100% aqueous mobile phase. What else can I try?

Short Answer: For highly polar compounds that are poorly retained in reversed-phase, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative technique.[19]

The Scientist's Explanation: HILIC uses a polar stationary phase (like bare silica, amide, or diol) with a mobile phase that is high in organic solvent (typically >80% acetonitrile).[20] A thin layer of water forms on the surface of the stationary phase, and polar analytes are retained by partitioning into this aqueous layer.[21] Elution is achieved by increasing the water content in the mobile phase. This provides an orthogonal separation mechanism to reversed-phase and is ideal for retaining and separating very polar compounds like this compound.[22]

TroubleshootingWorkflow start Peak Tailing Observed q_all_peaks Are ALL peaks tailing? start->q_all_peaks system_issue System Issue: - Check fittings/tubing - Check for blockages - Backflush column q_all_peaks->system_issue Yes chem_issue Chemical / Method Issue q_all_peaks->chem_issue No, only analyte q_overload Check for Overload: - Dilute sample - Does shape improve? chem_issue->q_overload overload_yes Overload Confirmed: - Reduce sample conc. - Reduce injection vol. q_overload->overload_yes Yes mobile_phase Optimize Mobile Phase q_overload->mobile_phase No mp_steps 1. Lower pH to < 3.0 2. Use a buffer (e.g., formate) 3. Add competing base (TEA) mobile_phase->mp_steps q_still_tailing Still Tailing? mobile_phase->q_still_tailing column_issue Change Column: - Use modern Type B, end-capped - Try polar-embedded or hybrid q_still_tailing->column_issue Yes solved1 Problem Solved q_still_tailing->solved1 No q_low_retention Low Retention / Still Tailing? column_issue->q_low_retention switch_mode Switch to HILIC Mode q_low_retention->switch_mode Yes solved2 Problem Solved q_low_retention->solved2 No solved3 Problem Solved switch_mode->solved3

Caption: A systematic workflow for troubleshooting peak tailing.

Experimental Protocol: Initial HILIC Method Scouting

  • Column Selection: Choose a HILIC column (e.g., bare silica, amide-bonded).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Initial Conditions:

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

  • Sample Solvent: Dissolve the sample in 70-80% Acetonitrile to ensure compatibility with the initial mobile phase and good peak shape.

  • Optimization: Adjust the gradient slope and starting %B to optimize retention and resolution.

References
  • Superficially Porous vs Totally Porous HPLC Particles Explained - Axion Labs. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • The Difference Between Superficially Porous and Fully Porous Particles - Chrom Tech, Inc. Available at: [Link]

  • Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality - Element Lab Solutions. Available at: [Link]

  • Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds - Waters Corporation. Available at: [Link]

  • Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound - PMC - NIH. Available at: [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. Available at: [Link]

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  • [17]Troubleshooting HPLC- Tailing Peaks - Restek. Available at: [Link]

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  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites - AKJournals. Available at: [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. Available at: [Link]

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  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available at: [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. Available at: [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides - Crawford Scientific. Available at: [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography - ResearchGate. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at: [Link]

  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? - SCIEX. Available at: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. Available at: [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC. Available at: [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities | Request PDF - ResearchGate. Available at: [Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites - ResearchGate. Available at: [Link]

  • Hydrophilic Interaction Chromatography Applications - News-Medical.Net. Available at: [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations - International Labmate. Available at: [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications - Technology Networks. Available at: [Link]

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Technical Support Center: Minimizing Degradation of N-Methyl-2-(methylsulfonyl)ethanamine During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-2-(methylsulfonyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of handling this molecule during experimental workup. Here, we provide troubleshooting advice and frequently asked questions (FAQs) to help you minimize degradation and ensure the integrity of your product. Our approach is grounded in established chemical principles and extensive field experience with related small molecules.

I. Understanding the Molecule: Key Stability Considerations

This compound possesses two key functional groups that dictate its reactivity and stability: a secondary amine and a methyl sulfone. Understanding the inherent properties of these groups is crucial for predicting and preventing degradation.

  • Secondary Amine: Amines are basic and nucleophilic. They are susceptible to oxidation, alkylation, and can react with various electrophiles. The nitrogen lone pair also makes them prone to coordination with metal ions.[1]

  • Methyl Sulfone: The sulfonyl group is strongly electron-withdrawing, which can influence the reactivity of adjacent protons. While generally stable, the S-C bonds can be susceptible to cleavage under harsh conditions.

The interplay of these groups, particularly the influence of the electron-withdrawing sulfone on the amine's basicity and nucleophilicity, must be considered during all handling and purification steps.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the workup of this compound and provides actionable solutions.

Q1: I'm observing a significant loss of my product during aqueous workup. What are the likely causes and how can I prevent this?

A1: Product loss during aqueous extraction is a frequent issue, often stemming from the compound's solubility profile or pH-dependent degradation.

  • Causality: this compound, being a secondary amine, can be protonated in acidic solutions to form a water-soluble ammonium salt.[1] This is a common strategy to remove excess amines from organic layers but can lead to product loss if your target molecule is inadvertently extracted into the aqueous phase. Conversely, under strongly basic conditions, other degradation pathways may be initiated. Generally, sulfonamides are more susceptible to degradation under acidic conditions.[2][3]

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting Product Loss in Aqueous Workup start Significant Product Loss Observed check_ph Monitor pH of Aqueous Layer During Extraction start->check_ph acidic_wash Are you using a strong acidic wash (pH < 4)? check_ph->acidic_wash basic_wash Are you using a strong basic wash (pH > 10)? check_ph->basic_wash emulsion Is an emulsion forming? check_ph->emulsion protonation High probability of product protonation and loss to aqueous layer. acidic_wash->protonation Yes degradation Potential for base-mediated degradation. basic_wash->degradation Yes physical_loss Product trapped in emulsion. emulsion->physical_loss Yes solution1 Solution: Use a milder acidic wash (e.g., sat. NH4Cl) or skip it if possible. protonation->solution1 solution2 Solution: Use a milder base (e.g., sat. NaHCO3) and avoid prolonged contact. degradation->solution2 solution3 Solution: Add brine to break the emulsion or filter through Celite. physical_loss->solution3

    Caption: Troubleshooting workflow for product loss during aqueous workup.

  • Preventative Measures & Protocols:

    • pH Control: Carefully control the pH during extraction. If an acidic wash is necessary to remove other basic impurities, consider using a milder reagent like a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like 1M HCl.[4]

    • Back-Extraction: If you suspect your product has been extracted into an acidic aqueous layer, you can attempt to recover it. Neutralize the aqueous layer with a base like sodium bicarbonate (NaHCO₃) to deprotonate the amine, making it less water-soluble. Then, re-extract the aqueous layer with an appropriate organic solvent.

    • Solvent Choice: Use a water-immiscible organic solvent that is a good solvent for your compound. Dichloromethane or ethyl acetate are common choices.

Q2: My purified product shows signs of degradation upon standing, even after a successful workup. What could be the cause?

A2: Post-purification instability can be attributed to residual impurities, atmospheric exposure, or inherent molecular instability under certain storage conditions.

  • Causality:

    • Residual Acid/Base: Trace amounts of acid or base from the workup can catalyze degradation over time.

    • Oxidation: Secondary amines can be susceptible to air oxidation, which may be accelerated by light or trace metals.

    • Thermal Instability: While sulfones are generally thermally stable, prolonged exposure to elevated temperatures during solvent removal can be detrimental.

  • Preventative Measures:

    • Neutralizing Wash: After any acid or base washes, wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and inorganic salts.

    • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.[5]

    • Inert Atmosphere: Concentrate the product under reduced pressure at a low temperature. For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) and in a freezer.[6]

    • Purity Analysis: Ensure the purity of your final compound using techniques like NMR, LC-MS, or elemental analysis to confirm the absence of residual reagents or byproducts.

Q3: I am having difficulty purifying my compound using silica gel chromatography. It seems to be streaking or degrading on the column. What are my options?

A3: Amines are notoriously problematic in silica gel chromatography due to their basicity.

  • Causality: The acidic nature of standard silica gel can lead to strong adsorption of the basic amine, resulting in poor separation, tailing of peaks, and in some cases, on-column degradation.

  • Troubleshooting and Alternative Protocols:

Issue Cause Recommended Solution Protocol
Peak Tailing/Streaking Strong interaction between the basic amine and acidic silica.Deactivate the silica gel.Pre-treat the silica slurry with a small amount of a tertiary amine like triethylamine (~1%) or ammonia in the mobile phase.[7]
Irreversible Adsorption/Degradation The amine is too basic for silica.Use an alternative stationary phase.Consider using basic alumina or reverse-phase (C18) silica gel for purification.[7]
Co-elution with Polar Impurities Insufficient separation power of the mobile phase.Optimize the solvent system.A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) with a small percentage of an amine modifier may improve separation.
  • Alternative Purification: If chromatography proves challenging, consider purification by crystallization or salt formation. Dissolving the crude amine in a minimal amount of a suitable solvent and adding an acid (like HCl in ether) can precipitate the corresponding ammonium salt, which can often be isolated in high purity.[7][8]

III. Analytical Methods for Quality Control

To effectively troubleshoot degradation, you must be able to detect it. Here are recommended analytical techniques for monitoring the purity of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for detecting and tentatively identifying trace impurities and degradation products.[9][10]

    • Methodology: A C18 reverse-phase column is typically suitable. A gradient elution with water and acetonitrile, both containing a small amount of an acid modifier like formic acid (0.1%), will provide good peak shape and ionization efficiency.

    • Detection: Use electrospray ionization (ESI) in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to quantify impurities if a known standard is available.

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor reaction progress and assess the purity of column fractions. Staining with ninhydrin can be used to visualize the amine.[7]

IV. Key Takeaways and Best Practices

To minimize the degradation of this compound, adhere to the following principles:

  • Mind the pH: Avoid strongly acidic or basic conditions during workup whenever possible.[11]

  • Work Cold: Perform extractions and solvent removal at reduced temperatures to minimize thermal degradation.

  • Stay Anhydrous: Ensure all solvents and glassware are dry, especially during the reaction setup, to prevent hydrolysis of reagents.[4]

  • Inert Atmosphere is Your Friend: Handle and store the compound under an inert atmosphere to prevent oxidation.

  • Analyze Promptly: Analyze the purified product shortly after isolation to confirm its integrity.

By understanding the chemical nature of this compound and implementing these careful handling and purification strategies, you can significantly improve your yield and the quality of your final product.

References

  • BenchChem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • BenchChem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines.
  • BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

  • Reddit. (2022). Amine workup.
  • Analytical Methods Committee. (n.d.). Analytical Methods.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Grzonkowska, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC - NIH.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • AK Scientific, Inc. (n.d.). 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
  • European Patent Office. (2009). THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS. EP 2305634 A1.
  • ResearchGate. (2022). (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
  • PubMed. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.
  • ResearchGate. (2025). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation.
  • ResearchGate. (n.d.). Proposed thermal degradation pathway of N-Methyl-1,2-ethanediamine....
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • Guidechem. (n.d.). What are the synthesis and applications of (S)-1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethanaMine?.
  • Google Patents. (n.d.). EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.
  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-.
  • MedchemExpress.com. (n.d.). 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.
  • PubChem. (n.d.). (2-Methanesulfonylethyl)(methyl)amine.
  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • PubMed. (2005). Leaching and degradation of ethametsulfuron-methyl in soil.
  • PubMed Central. (n.d.). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA.
  • US EPA. (1982). OSHA Method 40: Methylamine.
  • BenchChem. (n.d.). Application Note: Mass Spectrometric Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • PubChem. (n.d.). N-Methyl-2-(methylthio)ethanamine.
  • European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. EP 1720833 B1.
  • YouTube. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024.
  • TCI Chemicals. (n.d.). 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.
  • ECHEMI. (n.d.). 2-(Methylsulfonyl)ethanamine.
  • YouTube. (2021). Amine Rxn Practice & Physical Properties (Worksheet Solutions Walkthrough).
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.

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Technical Support Center: Catalyst Selection for Reactions Involving N-Methyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding catalyst selection for reactions involving N-Methyl-2-(methylsulfonyl)ethanamine. Our goal is to move beyond simple protocols and explain the fundamental principles that govern reaction success, empowering you to optimize your experiments effectively.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding the reactivity of this compound and the rationale behind catalytic approaches.

Q1: What is the primary reactive site on this compound?

The primary reactive site is the nitrogen atom of the secondary amine. Amines contain a lone pair of electrons on the nitrogen atom, making them effective nucleophiles—species that donate an electron pair to an electrophile to form a chemical bond.[1][2] The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group, which can slightly reduce the nucleophilicity of the amine compared to a simple alkylamine, but the lone pair remains available for reactions.

Q2: What are the most common catalyzed reactions for this molecule?

The most prevalent and synthetically valuable reactions involve the formation of a new carbon-nitrogen (C-N) bond at the amine. Specifically, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are frequently employed.[3] These reactions are powerful tools for coupling the amine with aryl halides, triflates, and, more challengingly, mesylates to form N-aryl derivatives.[4][5][6]

Q3: Why is a catalyst necessary for coupling this compound with an aryl halide or mesylate?

Direct nucleophilic aromatic substitution with an amine is generally not feasible unless the aromatic ring is highly activated with strong electron-withdrawing groups. A catalyst, typically a palladium complex, is required to facilitate a reaction pathway with a lower activation energy. The catalyst orchestrates a sequence of steps—oxidative addition, amine coordination, and reductive elimination—to form the C-N bond under manageable conditions.

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_TS Oxidative Addition Pd0->OA_TS PdII_Aryl Ar-Pd(II)-X(L_n) OA_TS->PdII_Aryl Amine_Coord Amine Coordination (Base Assists) PdII_Aryl->Amine_Coord PdII_Amine Ar-Pd(II)-NR'R''(L_n) Amine_Coord->PdII_Amine Base_HX [H-Base]X Amine_Coord->Base_HX RE_TS Reductive Elimination PdII_Amine->RE_TS RE_TS->Pd0 Product Ar-NR'R'' RE_TS->Product Aryl_X Ar-X Aryl_X->OA_TS Amine R'R''NH Amine->Amine_Coord

Caption: The Buchwald-Hartwig amination catalytic cycle.

Section 2: Troubleshooting Guide for Palladium-Catalyzed N-Arylation

This guide focuses on the most common issues encountered during the Buchwald-Hartwig amination of this compound with aryl electrophiles.

Problem: Low or No Product Yield

Low conversion is the most frequent challenge. The cause can typically be traced to one of the three core components of the catalytic system: the catalyst itself, the base, or the solvent.

The combination of the palladium precursor and the phosphine ligand is the heart of the reaction. For challenging substrates like aryl mesylates, a robust catalyst is essential.[6] Aryl mesylates are often preferred due to their stability and lower cost, but they are less reactive than halides in oxidative addition.

Solution:

  • Select a High-Activity Ligand: For aryl mesylates, standard ligands may fail. Use electron-rich, bulky biarylmonophosphine ligands such as BrettPhos .[4][5][7] These ligands promote the difficult oxidative addition step and stabilize the active palladium species.

  • Use an Appropriate Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices. Ensure they are stored correctly, as palladium precursors can degrade.

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Reactions must be assembled in a glovebox or under a constant stream of an inert gas like argon or nitrogen. Degas all solvents thoroughly.

The base plays a crucial role. It deprotonates the amine (or the amine-palladium complex) to generate a more nucleophilic amide species, which is necessary for the reaction to proceed. A base that is too weak will not facilitate this step, while an overly strong or sterically hindered base can sometimes lead to side reactions like elimination.

Solution:

  • Match the base to the substrate and ligand. For C-N couplings with aryl mesylates, strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is often the base of choice. Weaker bases like K₃PO₄ or Cs₂CO₃ may be sufficient for more reactive aryl bromides or iodides.

Table 1: Common Bases for Buchwald-Hartwig Amination

Base pKa (Conjugate Acid in DMSO) Strength Typical Use Cases
NaOt-Bu ~32 Very Strong Aryl chlorides, tosylates, and mesylates. Often the first choice.
K₃PO₄ ~26 Strong Aryl bromides and iodides. A milder alternative to NaOt-Bu.
Cs₂CO₃ ~18 Moderate Often used with very sensitive substrates or in specific ligand systems.

| K₂CO₃ | ~18 | Moderate | Similar to Cs₂CO₃ but generally less effective in difficult couplings. |

The solvent must dissolve the reactants and stabilize the catalytic intermediates. It also influences the activity of the base.

Solution:

  • Use anhydrous, non-protic, and relatively non-polar solvents. Toluene , dioxane , or THF are standard choices. Protic solvents (like alcohols or water) will interfere with the base and can deactivate the catalyst. Ensure the solvent is rigorously dried before use.

Start Low/No Yield in N-Arylation Reaction Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Fix_Inert Action: Degas solvents. Use glovebox or Schlenk line. Check_Inert->Fix_Inert No Check_Catalyst What is the aryl electrophile? Check_Inert->Check_Catalyst Yes Fix_Inert->Check_Catalyst Use_BrettPhos Action: Use a specialized ligand like BrettPhos for mesylates. Use Pd(OAc)2 or Pd2(dba)3. Check_Catalyst->Use_BrettPhos Aryl Mesylate/Tosylate Check_Base Is the base strong enough? (e.g., NaOtBu) Check_Catalyst->Check_Base Aryl Bromide/Iodide Use_BrettPhos->Check_Base Use_StrongBase Action: Switch to NaOtBu. Ensure base is fresh and dry. Check_Base->Use_StrongBase No Check_Solvent Is the solvent anhydrous and non-protic? Check_Base->Check_Solvent Yes Use_StrongBase->Check_Solvent Use_DrySolvent Action: Use anhydrous toluene, dioxane, or THF. Check_Solvent->Use_DrySolvent No Success Problem Resolved Check_Solvent->Success Yes Use_DrySolvent->Success

Caption: Troubleshooting flowchart for low yield in N-arylation.

Section 3: Experimental Protocol

This section provides a representative, detailed protocol for a common reaction.

Protocol 1: Palladium-Catalyzed N-Arylation of an Aryl Mesylate with this compound

This protocol is adapted from methodologies developed for challenging C-N cross-coupling reactions.[4][7]

Materials:

  • Aryl mesylate (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the magnetic stir bar into the Schlenk flask. Seal the flask and heat-gun dry under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.

  • Solid Reagent Addition: In a glovebox or under a positive flow of inert gas, add the aryl mesylate, Pd(OAc)₂, BrettPhos, and NaOt-Bu to the flask. Note: The order of addition of solids does not typically matter, but it is good practice to add the catalyst components first.

  • Solvent and Amine Addition: Add the anhydrous toluene via syringe, followed by the this compound.

  • Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (quenched with dilute HCl and extracted with ethyl acetate).

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Section 4: Alternative Synthetic Approaches

While palladium catalysis is a dominant method, other strategies exist for forming related structures.

Q4: Are there catalyst systems other than palladium for N-arylation?

Yes, other transition metals can be used. Nickel-catalyzed C-N cross-coupling reactions are gaining prominence as a more economical alternative to palladium.[8][9] These systems can be effective for coupling with aryl chlorides and phenol derivatives.[8] Additionally, classic copper-catalyzed Ullmann condensations can be used, though they often require higher temperatures and stoichiometric amounts of copper.

Q5: What about reactions with sulfonyl chlorides? Do they require a catalyst?

The reaction of this compound with a different sulfonyl chloride (e.g., benzenesulfonyl chloride) to form a new sulfonamide does not typically require a metal catalyst.[10] This is a standard nucleophilic acyl substitution-type reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.[2] A simple non-nucleophilic base like triethylamine or pyridine is usually added to neutralize the HCl byproduct.

References

  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. Available at: [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Available at: [Link]

  • So, C. M., & Kwong, F. Y. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. Available at: [Link]

  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Ge, S., & Hartwig, J. F. (2021). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme. Available at: [Link]

  • Ashfaq, M., et al. (2018). Synthetic Routes of Sulfonamide Derivatives: A Brief Review. ResearchGate. Available at: [Link]

  • Mohammadi, Z., & Gholinejad, M. (2022). Recent progress in cross-dehydrogenative sulfonamidation of (hetero)arenes. Chemical Review and Letters. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of sulfonamides by alkylation or arylation. Available at: [Link]

  • Mohammadi, Z., & Gholinejad, M. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. RSC Advances. Available at: [Link]

  • PubChem. (2-Methanesulfonylethyl)(methyl)amine. Available at: [Link]

  • LibreTexts Chemistry. (2020). Reactions of Amines. Available at: [Link]

  • PubChem. N-Methyl-2-(methylthio)ethanamine. Available at: [Link]

  • LibreTexts Chemistry. (2023). Nucleophilic substitution and elimination reactions. Available at: [Link]

  • Harger, M. J. P. (1981). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Chemguide. Amines as nucleophiles. Available at: [Link]

  • Chemguide. Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

  • Kaza, R. K., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]

Sources

Solvent effects on the reaction rate of N-Methyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solvent Effects on Amine Nucleophilicity

A Guide for Researchers Studying N-Methyl-2-(methylsulfonyl)ethanamine and Related Compounds

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that optimizing reaction conditions is paramount to success in drug development and synthetic chemistry. The choice of solvent is a critical parameter that can dramatically influence reaction rates and outcomes, yet it is often a source of experimental variability and challenges.

This guide is designed to provide in-depth technical support for researchers investigating the reaction kinetics of nucleophilic compounds like this compound. While specific kinetic data for every novel compound is not always available, the underlying principles of solvent-reactant interactions are well-established. We will use the framework of a bimolecular nucleophilic substitution (Sₙ2) reaction—a common pathway for amine nucleophiles—to explore these principles. This guide will equip you with the foundational knowledge, practical protocols, and troubleshooting strategies to master solvent effects in your experiments.

Part 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental principles governing the influence of solvents on reaction rates, particularly for reactions involving amine nucleophiles.

Q1: At a molecular level, how does a solvent affect the rate of an Sₙ2 reaction?

A solvent's primary role is to dissolve reactants, but its influence extends far beyond simple solubility.[1] In an Sₙ2 reaction, a nucleophile attacks an electrophile in a single, concerted step, passing through a charged transition state.[2] Solvents interact with the reactants and the transition state differently, altering their relative energy levels. The key is solvation :

  • Solvation of Reactants: A solvent can stabilize the nucleophile (a reactant) in its ground state. If the solvent strongly stabilizes the nucleophile, it lowers its energy, making it more "comfortable" and less reactive. This increases the overall activation energy (the energy needed to reach the transition state), thereby slowing the reaction.

  • Solvation of the Transition State: Conversely, if a solvent can stabilize the transition state, it lowers the activation energy and accelerates the reaction.

For Sₙ2 reactions with an anionic or neutral nucleophile, the ground-state solvation of the nucleophile is the dominant factor.

Q2: What are "polar protic" and "polar aprotic" solvents, and why is the distinction so critical for my reaction?

This classification is central to understanding and controlling Sₙ2 reaction kinetics.[2]

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have a hydrogen atom bonded to an electronegative atom like oxygen or nitrogen.[2][3] This allows them to act as hydrogen bond donors. They are very effective at solvating anionic nucleophiles by forming a "cage" of hydrogen bonds around them.[2][4][5] This strong solvation powerfully stabilizes the nucleophile, significantly lowering its reactivity and slowing down Sₙ2 reactions.[4][5]

  • Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetone, acetonitrile) possess significant dipole moments but lack an acidic proton, meaning they cannot donate hydrogen bonds.[1][2] They can solvate cations well through dipole-ion interactions but are poor at solvating anions (the nucleophile).[3] This leaves the nucleophile relatively "naked" and highly reactive, leading to a dramatic increase in the Sₙ2 reaction rate—often by several orders of magnitude compared to protic solvents.[2][4]

For the amine nitrogen in this compound acting as a nucleophile, polar aprotic solvents are generally the superior choice to achieve faster reaction rates.[4][6][7]

Q3: How should I select an initial solvent for a kinetic study with this compound?

A rational solvent selection process involves considering several factors:

  • Reaction Mechanism: Assuming an Sₙ2 pathway, prioritize polar aprotic solvents.

  • Solubility: The chosen solvent must dissolve not only your amine but also the electrophile and any other reagents. Polar aprotic solvents are generally good for dissolving the charged nucleophiles common in Sₙ2 reactions.[1][8]

  • Temperature Range: Ensure the solvent's boiling and freezing points are suitable for your desired reaction temperature.

  • Inertness: The solvent should not participate in the reaction. For example, while alcohols are polar, they are protic and can also act as nucleophiles themselves, leading to unwanted side products.

Recommended Starting Points: Acetonitrile (CH₃CN) or Dimethylformamide (DMF) are excellent starting choices for many Sₙ2 reactions due to their strong polarity, aprotic nature, and ability to dissolve a wide range of organic compounds.

Part 2: Troubleshooting Guide - "What Went Wrong?"

Even with careful planning, experimental challenges arise. This section provides a question-and-answer guide to troubleshoot common solvent-related issues.

Q1: My reaction is incredibly slow or isn't proceeding. What are the likely solvent-related causes?

  • Incorrect Solvent Type: If you are using a polar protic solvent (like methanol or ethanol), it is likely solvating your amine nucleophile and inhibiting its reactivity.[4][5]

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. The reaction rate can increase by thousands of times with this change.[4]

  • Solvent Purity (Water Content): Trace amounts of water or other protic impurities in your aprotic solvent can drastically slow the reaction rate by hydrogen bonding with the nucleophile.

    • Solution: Use anhydrous (dry) solvents. If you suspect contamination, you can dry the solvent using appropriate methods (e.g., molecular sieves) or purchase a new, sealed bottle of anhydrous solvent.

Q2: I'm getting inconsistent reaction rates between identical experiments. Could the solvent be the issue?

  • Yes, most likely due to variable water content. The amount of atmospheric moisture absorbed by a solvent can differ from day to day or even from the time the bottle is opened to when it is used.

    • Solution: Standardize your procedure. Use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system for each run in a series. Handle solvents under an inert atmosphere (e.g., nitrogen or argon) to minimize water absorption.

Q3: My starting materials won't fully dissolve in the chosen solvent. How does this impact my results?

  • It makes kinetic analysis invalid. Reaction kinetics measurements rely on the assumption that the reaction is occurring in a homogeneous solution.[9] If a reactant is not fully dissolved, the concentration in solution is unknown and not constant, making any rate calculations meaningless. The reaction rate will be limited by how fast the solid dissolves, not by the intrinsic chemical kinetics.

    • Solution: You must find a solvent or solvent mixture that completely dissolves all reactants at the reaction temperature. You may need to screen a wider range of solvents or consider a co-solvent system. For example, if your electrophile is nonpolar, a moderately polar aprotic solvent like THF might be a better choice than the highly polar DMSO.

Q4: I'm observing significant side products. How can solvent choice help?

  • Solvents can influence the selectivity of a reaction by preferentially stabilizing the transition state of one pathway over another. For example, in reactions where Sₙ2 and E2 (elimination) pathways are competing, solvent choice can be critical.

    • Solution: While a deep analysis is reaction-specific, polar aprotic solvents strongly favor Sₙ2 reactions.[4] If you are seeing elimination byproducts, ensuring you are using a polar aprotic solvent is a good first step. Additionally, less polar solvents may sometimes suppress the formation of highly polar byproducts.

Part 3: Data & Protocols for the Application Scientist

Table 1: Properties of Common Solvents and Expected Impact on Sₙ2 Reactions
SolventTypeDielectric Constant (ε) at 25°CExpected Sₙ2 RateRationale
Methanol (CH₃OH)Polar Protic32.7Very SlowStrong H-bonding solvates and deactivates the nucleophile.[2][4]
Water (H₂O)Polar Protic80.1Extremely SlowThe strongest H-bonding solvent, severely hinders nucleophilicity.[2]
Acetonitrile (CH₃CN)Polar Aprotic37.5Very FastPolar enough to dissolve reactants but does not H-bond with the nucleophile.[4]
DMF (HCON(CH₃)₂)Polar Aprotic36.7Very FastExcellent solvent for Sₙ2; effectively solvates cations, leaving the nucleophile reactive.[2]
DMSO ((CH₃)₂SO)Polar Aprotic46.7FastestHighly polar; considered one of the best solvents for accelerating Sₙ2 reactions.[6]
Acetone ((CH₃)₂CO)Polar Aprotic20.7FastGood aprotic choice, though slightly less polar than DMF or DMSO.[2]
THFBorderline Aprotic7.6ModerateLess polar, may be useful if reactants have poor solubility in highly polar media.[8]
HexaneNonpolar1.9NegligibleReactants (especially charged nucleophiles) will likely not dissolve.[1]
Experimental Protocol: General Procedure for Kinetic Analysis by ¹H NMR

This protocol outlines a self-validating method for determining the reaction rate constant.

Objective: To measure the rate of reaction between this compound (Nucleophile) and an Electrophile (e.g., methyl iodide) in different solvents.

Materials:

  • This compound

  • Electrophile (e.g., Methyl Iodide)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene, must be inert)

  • Anhydrous solvents (e.g., CD₃CN, DMSO-d₆)

  • NMR tubes and spectrometer

Procedure:

  • Stock Solution Preparation:

    • Accurately prepare a stock solution of this compound and the internal standard in the chosen deuterated anhydrous solvent. The concentration should be known precisely.

    • Prepare a separate, equimolar stock solution of the electrophile in the same solvent.

  • Reaction Initiation:

    • Equilibrate both stock solutions and an empty NMR tube in a temperature-controlled water bath or the NMR probe set to the desired reaction temperature (e.g., 298 K).

    • To initiate the reaction, rapidly mix a precise volume of the nucleophile solution and the electrophile solution in the NMR tube.

  • Data Acquisition:

    • Immediately insert the NMR tube into the pre-equilibrated spectrometer.

    • Acquire a series of ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for a moderately fast reaction, or every 30 minutes for a slower one). The total acquisition time should span at least two to three half-lives of the reaction.

  • Data Analysis:

    • For each spectrum, identify a characteristic peak for one of the reactants (e.g., the N-methyl peak of the starting amine) and a peak for the internal standard.

    • Integrate both peaks. The concentration of the reactant at time t is proportional to the ratio of its peak integral to the integral of the constant-concentration internal standard.

    • Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time.

  • Validation and Rate Constant Determination:

    • If the reaction is second-order overall (first-order in each reactant), a plot of 1/[Reactant] vs. time will yield a straight line. For a pseudo-first-order experiment (using a large excess of one reactant), a plot of ln[Reactant] vs. time will be linear.

    • The slope of the appropriate linear plot is the rate constant (k). The linearity of the plot (R² > 0.98) validates the assumed reaction order.

Part 4: Visualization of Key Concepts & Workflows

Diagram 1: The Sₙ2 Reaction and Solvent Interaction

G cluster_reactants Reactants (Ground State) cluster_ts Transition State cluster_products Products cluster_solvation Solvent Effects Nu Nucleophile (e.g., Amine) p1 Nu->p1 Substrate R-LG (Substrate) Substrate->p1 TS [Nu---R---LG]ᵟ⁻ (High Energy) p2 TS->p2 Product Nu-R LG LG⁻ (Leaving Group) p1->TS k p2->Product p2->LG Protic Protic Solvent (e.g., Methanol) Stabilizes Nu, increases activation energy (slows k) Protic->Nu H-Bonding Cage Aprotic Aprotic Solvent (e.g., DMSO) Weakly solvates Nu, keeps ground state high (fast k) G start Define Reaction (Nucleophile + Electrophile) select_solvents Select Candidate Solvents (Protic vs. Aprotic) start->select_solvents solubility_test Perform Solubility Test (All reactants must dissolve) select_solvents->solubility_test run_reaction Run Kinetic Experiment (e.g., NMR, UV-Vis) solubility_test->run_reaction Soluble fail Insoluble: Choose New Solvent solubility_test->fail Insoluble analyze_data Analyze Data (Plot concentration vs. time) run_reaction->analyze_data calc_rate Calculate Rate Constant (k) analyze_data->calc_rate compare Compare k Values Across Solvents calc_rate->compare optimize Select Optimal Solvent for Further Studies compare->optimize fail->select_solvents

Caption: A systematic workflow for selecting and validating a solvent for kinetic studies.

Diagram 3: Troubleshooting Logic for Kinetic Experiments

G start Problem Encountered in Kinetic Run q_rate Is the reaction rate the issue? start->q_rate q_repro Is reproducibility the issue? q_rate->q_repro No slow_rate Rate Too Slow q_rate->slow_rate Yes inconsistent Inconsistent Results q_repro->inconsistent Yes check_protic Check: Using a protic solvent? slow_rate->check_protic switch_aprotic ACTION: Switch to Polar Aprotic (DMSO, DMF) check_protic->switch_aprotic Yes check_purity1 ACTION: Use Anhydrous Solvent check_protic->check_purity1 No check_water Check: Variable water content in solvent? inconsistent->check_water use_anhydrous ACTION: Use fresh anhydrous solvent under inert atmosphere check_water->use_anhydrous Yes

Caption: A troubleshooting flowchart for common solvent-related kinetic problems.

References

  • The Influence of Solvent Choice on SN2 Reaction Kinetics: A Technical Guide. (n.d.). Benchchem.
  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025, May 26). Tenger Chemical.
  • Why the rate of reaction decreases in SN2 mechanism with increase in polarity of solvent? (2017, February 25). Quora.
  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
  • 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. (2020, March 31). YouTube.
  • What is the result when the polarity of the solvent is increased in nucleophilic substitution? (2014, August 7). Chemistry Stack Exchange.
  • What effect does the polarity of a solvent have on an Sn2 Reaction? (2017, September 28). Reddit.
  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025, May 12). Orango.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.
  • SN1 vs SN2. (2021, December 15). Chemistry LibreTexts.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
  • Methods of determining organic reaction mechanism. (n.d.). JSSCACS.

Sources

How to prevent thermal degradation of N-Methyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-2-(methylsulfonyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the thermal degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to the Stability of this compound

This compound is a valuable building block in pharmaceutical synthesis.[1] Its structure, containing both a secondary amine and a sulfone group, presents unique stability challenges, particularly concerning thermal degradation. Understanding the potential degradation pathways is crucial for maintaining the integrity of the compound and ensuring the reliability of experimental outcomes.

The sulfonyl group is generally stable; however, like many organic compounds, this compound can degrade under thermal stress.[2] The presence of the amine functionality can also influence its thermal behavior.[3][4] This guide will explore the likely mechanisms of degradation and provide actionable strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the thermal degradation of this compound?

A1: The primary factors include:

  • Elevated Temperatures: High temperatures provide the activation energy for decomposition reactions. While sulfones are relatively stable, prolonged exposure to heat can initiate degradation.[2]

  • Presence of Oxidizing Agents: Oxidizers can react with the amine or the carbon backbone, especially at higher temperatures.

  • Incompatible Solvents: Certain solvents can promote degradation pathways. For instance, protic solvents might participate in reactions with the amine at high temperatures. The stability of amines can be significantly affected by the solvent environment.[5][6]

  • Presence of Catalysts: Metal ions or other catalytic impurities can lower the activation energy for decomposition.

  • pH Extremes: Highly acidic or basic conditions can catalyze hydrolysis or elimination reactions, particularly at elevated temperatures.

Q2: What are the likely thermal degradation pathways for this compound?

A2: While specific studies on this compound are not extensively available, based on the general chemistry of sulfones and amines, we can propose two primary degradation pathways:

  • Desulfonylation: This involves the cleavage of the carbon-sulfur bond, leading to the elimination of sulfur dioxide (SO2).[7][8] This can proceed through a free-radical or a concerted mechanism, accelerated by high temperatures.

  • Amine-Related Degradation: The ethanamine backbone can undergo degradation. At high temperatures, amines can undergo various reactions, including oxidation (if oxygen is present) and elimination reactions.[3] For a related compound, N-Methyl-1,2-ethanediamine, thermal degradation is proposed to proceed through carbamate formation followed by cyclization or reaction with another amine.[9]

Below is a diagram illustrating a potential decision-making process for investigating degradation.

G cluster_0 Troubleshooting Degradation cluster_1 Potential Pathways cluster_2 Preventative Measures A Degradation Observed (e.g., discoloration, impurity peaks in LC-MS) B Analyze Degradation Products (GC-MS, LC-MS/MS, NMR) A->B Characterize impurities C Identify Degradation Pathway B->C Interpret analytical data D Implement Corrective Actions C->D Based on identified mechanism P1 Desulfonylation Pathway (Loss of SO2) C->P1 SO2 or sulfinate detected? P2 Amine Backbone Degradation C->P2 Fragments of the ethanamine backbone observed? M1 Lower Reaction/Storage Temperature D->M1 M2 Use Inert Atmosphere (N2, Ar) D->M2 M3 Solvent Selection (Aprotic, high-purity) D->M3 M4 Control pH D->M4

Caption: Troubleshooting workflow for thermal degradation.

Q3: How can I detect and quantify the thermal degradation of this compound?

A3: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (LC-MS) detection is a powerful tool for separating and quantifying the parent compound and its degradation products.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile degradation products. Derivatization may be necessary for non-volatile or thermally labile compounds.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products, aiding in the elucidation of degradation pathways.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Discoloration of the compound upon heating. Thermal degradation leading to the formation of colored impurities.1. Lower the temperature: Determine the minimum temperature required for your reaction. 2. Use an inert atmosphere: Purge the reaction vessel with nitrogen or argon to prevent oxidative degradation. 3. Check for impurities: Ensure the starting material and solvents are of high purity.
Appearance of unexpected peaks in HPLC or GC analysis after a reaction. Decomposition of the starting material or product.1. Run a thermal stability study: Heat a sample of the compound at the reaction temperature and monitor its purity over time by HPLC. 2. Optimize reaction time: Minimize the duration of exposure to high temperatures. 3. Solvent selection: Switch to a more inert, aprotic solvent. The choice of solvent can impact the thermal stability of amines.[5][6]
Low yield in a reaction involving this compound at elevated temperatures. Degradation of the starting material.1. Gradual addition: Add the compound slowly to the heated reaction mixture to minimize its residence time at high temperature before it reacts. 2. Use a lower boiling point solvent: If possible, select a solvent that allows the reaction to proceed at a lower temperature.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability

This protocol outlines a method to evaluate the thermal stability of this compound in a specific solvent.

Materials:

  • This compound

  • High-purity solvent of choice

  • Inert atmosphere (Nitrogen or Argon)

  • Heating block or oil bath with precise temperature control

  • HPLC vials

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Dispense aliquots of the stock solution into several HPLC vials.

  • Seal the vials under an inert atmosphere.

  • Place the vials in a heating block set to the desired temperature (e.g., 80°C, 100°C, 120°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the heating block and cool it to room temperature.

  • Analyze the sample by HPLC to determine the percentage of the remaining parent compound.

  • Plot the percentage of the parent compound versus time to determine the degradation rate.

Below is a diagram illustrating the experimental workflow for assessing thermal stability.

G cluster_0 Thermal Stability Assessment Workflow A Prepare Stock Solution (Compound in Solvent) B Aliquot into Vials (Under Inert Atmosphere) A->B C Incubate at Desired Temperature B->C D Sample at Time Points C->D E HPLC Analysis D->E F Determine Degradation Rate E->F

Sources

Optimizing mobile phase for N-Methyl-2-(methylsulfonyl)ethanamine HPLC separation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the HPLC separation of N-Methyl-2-(methylsulfonyl)ethanamine. This document is designed for researchers, analytical scientists, and drug development professionals who are developing and troubleshooting chromatographic methods for this and similar small, polar, basic compounds. As a polar molecule containing a secondary amine, this compound presents unique challenges in reversed-phase chromatography, including poor retention and peak tailing. This guide provides a series of structured FAQs and in-depth troubleshooting workflows to help you optimize your mobile phase and achieve robust, reproducible separations.

Analyte at a Glance: this compound

Understanding the physicochemical properties of your analyte is the cornerstone of effective method development.

PropertyValue / DescriptionImplication for HPLC Method Development
Structure CH₃SO₂CH₂CH₂NHCH₃Contains a polar sulfonyl group and a basic secondary amine.
Molecular Weight 137.20 g/mol [1]Small molecule, typically suitable for HPLC.
Polarity (XLogP3) -0.8[1]Highly polar, indicating it will be poorly retained on traditional C18 columns under standard reversed-phase conditions.
Analyte Type Basic (Secondary Amine)The secondary amine is ionizable. Its charge state is dependent on the mobile phase pH, which will be a critical parameter for controlling retention and peak shape.[2][3]
Estimated pKa ~10.5The secondary amine will be fully protonated (positively charged) at acidic and neutral pH. To analyze in its neutral state, a high pH mobile phase (>10.5) is required.

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered when developing a method for this compound.

Q1: My analyte, this compound, shows very little or no retention on my C18 column. What is happening?

A1: This is the most common issue for small, polar compounds. The analyte has a very low hydrophobicity (XLogP3 of -0.8) and is likely fully protonated (positively charged) in typical acidic or neutral mobile phases (e.g., 0.1% formic acid).[1] In this state, it has minimal interaction with the non-polar C18 stationary phase and is repelled by residual positive charges on the silica surface, causing it to elute with the solvent front.

Q2: I see some retention, but the peak shape is terrible, with significant tailing. Why?

A2: Peak tailing for basic compounds like this is a classic problem in reversed-phase HPLC. It is primarily caused by secondary interactions between the positively charged amine group of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4] This interaction is a form of ion exchange, which has slower kinetics than hydrophobic partitioning, leading to a "tail" as the analyte molecules are released from these active sites at different rates.

Q3: What is the fastest way to improve my peak shape?

A3: The quickest strategies to mitigate peak tailing from silanol interactions are:

  • Lower the Mobile Phase pH: Add an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2.5-3. At this low pH, most surface silanol groups are protonated (Si-OH) and neutral, which minimizes the undesirable ion-exchange interaction with your protonated analyte.

  • Increase the Buffer Concentration: If you are already using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help to saturate the active silanol sites, effectively shielding them from the analyte.

Q4: My retention times are drifting between injections. What could be the cause?

A4: Retention time variability for an ionizable analyte is often linked to poor mobile phase pH control.[5] If the mobile phase pH is close to the analyte's pKa, even small changes in pH can cause large shifts in the analyte's ionization state and, consequently, its retention time.[3] Ensure your mobile phase is adequately buffered at least 1.5-2 pH units away from the analyte's pKa. Also, ensure your column is fully equilibrated before starting the injection sequence.

Q5: Should I use methanol or acetonitrile as the organic modifier?

A5: Both can be effective, and the choice offers a powerful way to adjust selectivity. Acetonitrile generally has a lower viscosity and provides different selectivity compared to methanol. For polar analytes, acetonitrile is often the preferred starting solvent in both HILIC and reversed-phase modes. It is recommended to screen both solvents during method development to determine which provides the better resolution and peak shape for your specific separation.

In-Depth Troubleshooting & Optimization Guides

If the initial fixes in the FAQ section are insufficient, a more systematic approach is required. The following guides provide detailed workflows for optimizing your separation based on different chromatographic modes.

Decision Workflow for HPLC Mode Selection

Before diving into mobile phase optimization, selecting the correct chromatographic strategy is critical. This decision tree will guide you to the most promising starting point.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Analyze this compound q1 Is retention on a standard C18 column with acidic mobile phase (e.g., 0.1% FA) sufficient (k' > 2)? start->q1 rp_optim Proceed with Reversed-Phase (RP) Optimization. Focus on pH, buffer, and organic modifier. q1->rp_optim Yes q2 Is your detector Mass Spectrometry (MS)? q1->q2 No rp_path YES no_retention_path NO hilic_mmc Try HILIC or Mixed-Mode Chromatography. These avoid non-volatile ion-pair reagents. q2->hilic_mmc Yes ipc Try Ion-Pair Chromatography (IPC). Provides excellent retention but uses non-volatile additives. q2->ipc No (UV Detector) ms_yes YES ms_no NO final_optim Optimize selected mode hilic_mmc->final_optim ipc->final_optim

Caption: HPLC mode selection workflow.

Guide 1: Reversed-Phase (RP) Chromatography Optimization

This mode should be attempted first due to its ubiquity. Success depends on controlling the analyte's ionization state and mitigating silanol interactions.

Problem: Poor Peak Shape (Tailing)

This workflow provides a systematic approach to diagnosing and solving peak tailing.

G start Start: Peak Tailing Observed for This compound step1 Step 1: Lower Mobile Phase pH (e.g., 2.5-3.0 with HCOOH or TFA). This protonates silanols. start->step1 q1 Is peak shape acceptable? step1->q1 step2 Step 2: Increase Buffer Strength (e.g., 25-50 mM Phosphate/Formate). This masks active sites. q1->step2 No success Success: Method Optimized q1->success Yes q2 Is peak shape acceptable? step2->q2 step3 Step 3: Use a High-Purity, End-Capped Column or a column with a polar-embedded phase. These have fewer active silanols. q2->step3 No q2->success Yes q3 Is peak shape acceptable? step3->q3 step4 Step 4: Consider an alternative mode (HILIC, Mixed-Mode, or Ion-Pair). q3->step4 No q3->success Yes

Caption: Troubleshooting workflow for peak tailing.

Protocol: pH Scouting for Retention & Selectivity

The relationship between mobile phase pH, analyte ionization, and retention is fundamental.[6]

  • Principle: At a low pH (e.g., < 4), the analyte is fully protonated (cationic) and will have low retention. As the pH increases towards the pKa (~10.5), the analyte starts to deprotonate, becoming neutral and more hydrophobic, which increases its retention on a C18 column.[7]

  • Caution: Standard silica-based columns are not stable above pH 7-8. For high-pH work, a hybrid or specially bonded, pH-stable column is required to prevent stationary phase degradation.[3]

Step-by-Step pH Scouting:

  • Prepare Mobile Phases: Prepare three buffered mobile phases at different pH values. Use a consistent buffer (e.g., 20 mM ammonium formate/phosphate) and organic modifier (e.g., acetonitrile).

    • Low pH: pH 3.0

    • Mid pH: pH 6.5

    • High pH: pH 10.0 (ONLY use a pH-stable column)

  • Equilibrate: For each pH condition, flush the column with at least 10-15 column volumes of the new mobile phase to ensure full equilibration.

  • Inject Standard: Inject the this compound standard at each pH condition.

  • Analyze Results: Compare the retention time and peak shape at each pH. You will likely observe the lowest retention at pH 3.0 and the highest retention at pH 10.0. Select the pH that provides the best balance of retention, resolution from other components, and peak symmetry.

Mobile Phase pHAnalyte StateExpected Retention (RP)Potential Issues
2.5 - 3.5 Fully Protonated (Cationic)LowPeak tailing due to silanol interaction.
6.0 - 7.5 Fully Protonated (Cationic)LowSevere peak tailing as silanols are now deprotonated.
9.5 - 11.0 Partially to Fully NeutralHighRequires a pH-stable column; potential for poor solubility.
Guide 2: Ion-Pair Chromatography (IPC)

IPC is a powerful technique to retain charged analytes on RP columns. It involves adding a reagent to the mobile phase that has a hydrophobic part and a charge opposite to the analyte.

  • Principle: For the positively charged this compound, an anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium 1-hexanesulfonate) is added to the mobile phase.[8] The sulfonate head group pairs with the protonated amine of the analyte, forming an electrically neutral, hydrophobic complex that can be well-retained by the C18 stationary phase.[9]

Protocol: Optimizing Ion-Pair Reagent Concentration
  • Select Reagent: For a basic amine, a common choice is sodium 1-hexanesulfonate or sodium 1-heptanesulfonate.[10] For MS compatibility, a volatile reagent like heptafluorobutyric acid (HFBA) can be used, but it can cause significant ion suppression.[11][12]

  • Prepare Mobile Phase: Start with an acidic mobile phase (e.g., pH 3.0 with phosphate buffer) to ensure the analyte is fully protonated.

  • Screen Concentration: Prepare mobile phases with varying concentrations of the ion-pair reagent (e.g., 0 mM, 2 mM, 5 mM, and 10 mM).

  • Equilibrate and Inject: Equilibrate the column thoroughly with each concentration before injection. Ion-pairing reagents can take a long time to equilibrate.

  • Evaluate: Plot retention time versus ion-pair concentration. Retention will increase with concentration until the stationary phase becomes saturated. Choose the lowest concentration that provides adequate retention and resolution to minimize instrument contamination and equilibration times.

Important Considerations for IPC:

  • Dedicated Column: It is highly recommended to dedicate a column for ion-pairing applications, as the reagents can be difficult to wash out completely.[11]

  • MS Incompatibility: Most common ion-pairing reagents (alkyl sulfonates, phosphates) are non-volatile and will contaminate an MS source.[8]

Guide 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal alternative for separating highly polar compounds that are not retained in reversed-phase.[13]

  • Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent (typically >80% acetonitrile).[14][15] The analyte partitions into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[16]

Protocol: HILIC Mobile Phase Optimization
  • Column Selection: Choose a HILIC column. Amide- or silica-based phases are good starting points for polar amines.

  • Mobile Phase:

    • Organic (Solvent A): Acetonitrile

    • Aqueous (Solvent B): Water with a buffer/additive. A volatile buffer like 10-20 mM ammonium formate or ammonium acetate, adjusted to an acidic pH (e.g., 3.5), is an excellent starting point and is MS-friendly.

  • Gradient Selection: A typical HILIC gradient is the inverse of a reversed-phase gradient.

    • Starting Conditions: 95% Acetonitrile / 5% Aqueous.

    • Gradient: Decrease the acetonitrile concentration over 10-15 minutes (e.g., from 95% to 60%).

    • Re-equilibration: A longer re-equilibration time at the starting conditions is often necessary in HILIC.

  • Optimization: Adjust the pH and buffer concentration of the aqueous portion of the mobile phase to fine-tune selectivity and peak shape. The ionization state of both the analyte and the stationary phase surface can be manipulated for optimal results.

Guide 4: Mixed-Mode Chromatography (MMC)

Mixed-mode columns contain stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., sulfonic acid) functionalities.[17][18]

  • Principle: These columns can retain compounds through multiple mechanisms simultaneously.[19][20] For this compound, a mixed-mode column with reversed-phase and strong cation-exchange (SCX) properties would be ideal. It can retain the analyte via ion-exchange even in high organic mobile phases and provide alternative selectivity.[21] This often eliminates the need for ion-pairing reagents.[17]

  • Mobile Phase Optimization: Optimization involves adjusting both the organic solvent percentage (to control hydrophobic interactions) and the mobile phase pH and buffer concentration (to control the ion-exchange interactions). A shallow gradient of increasing buffer salt concentration at a constant organic percentage can be a very effective elution strategy.

References

  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • ALWSCI. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases.
  • Fisher Scientific. HPLC Ion Pair Reagents.
  • Hawach. Polar Column in HPLC Example.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Spectrum Chemical. Ion-Pair Reagents for HPLC.
  • Advanced Chromatography Solutions. HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS.
  • Obrnuta faza. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Biotage. What can I use to purify polar reaction mixtures?.
  • SCIEX. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • ResearchGate. (PDF) Mixed-Mode Chromatography.
  • PubChem. (2-Methanesulfonylethyl)(methyl)amine | C4H11NO2S | CID 3856040.
  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • LCGC International. Mixed-Mode Chromatography—A Review.
  • SIELC Technologies. Polar Compounds.
  • PubMed. Evaluation of Mixed-Mode Chromatographic Resins for Separating IgG From Serum Albumin Containing Feedstock.
  • ResearchGate. (PDF) Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS).
  • Moravek. Exploring the Role of pH in HPLC Separation.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • PubChem. N-Methyl-2-(methylthio)ethanamine | C4H11NS | CID 18670831.
  • ResearchGate. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF.
  • ECHEMI. 49773-20-8, 2-(Methylsulfonyl)ethanamine Formula.
  • PubChem. 2-(Methylsulfinyl)ethanamine | C3H9NOS | CID 4347855.
  • Cheméo. Chemical Properties of Ethanamine, N-ethyl-N-methyl- (CAS 616-39-7).
  • PubChem. Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1).
  • ShiJiaZhuang Smo Chemical Technology Co.,LTD. This compound.
  • ChemBK. N-Methyl-2-(4-methoxyphenyl)ethylamine.
  • Echemi. 1-(3-Ethoxy-4- Methoxyphenyl)-2-(Methylsulfonyl)et.
  • TCI Chemicals. 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.
  • PubChem. N-ethyl-N-[(2-methylphenyl)methyl]ethanamine.

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Technical Support Center: Synthesis of N-Methyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-Methyl-2-(methylsulfonyl)ethanamine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this synthesis, with a primary focus on optimizing and reducing reaction time. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you achieve your synthesis goals efficiently and effectively.

Section 1: Understanding the Core Reaction

The synthesis of this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile (methylamine) attacks an electrophilic carbon atom, displacing a leaving group. The reaction rate is dependent on the concentration of both the nucleophile and the substrate.[1]

A common route involves reacting a derivative of 2-(methylsulfonyl)ethanol, where the hydroxyl group has been converted into a good leaving group (e.g., a tosylate, mesylate, or halide), with methylamine.

Typical Reaction Scheme:

Reaction_Scheme Reactant 2-(Methylsulfonyl)ethyl-X (X = OTs, OMs, Br, I) Product This compound Reactant->Product Sₙ2 Reaction Reagent CH₃NH₂ (Methylamine) Reagent->Product Nucleophile

Caption: General SN2 pathway for this compound synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues that can lead to prolonged reaction times and offers targeted solutions.

FAQ 1: My reaction is extremely slow or has stalled. What are the primary causes?

A slow or stalled SN2 reaction is one of the most frequent challenges. The root cause can typically be traced to one of four key areas: the leaving group, the nucleophile's strength, steric hindrance, or the solvent system.

Answer:

Several factors can contribute to a sluggish reaction. Let's break them down:

  • Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart and stabilize the negative charge it takes with it. A good leaving group should be a weak base.[2] If you are using a precursor with a poor leaving group (like -OH or -OR), the reaction will not proceed efficiently.

    • Solution: Convert the hydroxyl group of 2-(methylsulfonyl)ethanol into a better leaving group. Tosylates (TsO-), mesylates (MsO-), and halides are excellent choices. The general reactivity order is I > Br > OTs ≈ OMs > Cl.

  • Insufficient Nucleophile Reactivity: Methylamine is a reasonably good nucleophile, but its effectiveness can be hampered. A common issue is the protonation of methylamine by a protic solvent or acidic impurities, which turns it into its conjugate acid (CH₃NH₃⁺). This cation is not nucleophilic and will not participate in the reaction.

    • Solution: Ensure your reaction is run under neutral or slightly basic conditions. The use of a non-nucleophilic base can help scavenge any adventitious acid. Additionally, using a polar aprotic solvent will enhance the nucleophilicity of methylamine.[3]

  • Steric Hindrance: SN2 reactions are sensitive to bulky groups around the reaction center.[1][4] While the substrate in this synthesis (a primary carbon) is ideal, ensure that your starting materials are correct and that no unintended bulky protecting groups are present.[4]

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the reactants and the transition state. The choice of solvent can dramatically alter the reaction rate.

    • Solution: Switch to a polar aprotic solvent. See FAQ 2 for a detailed explanation.

FAQ 2: How can I select the optimal solvent to accelerate my reaction?

Answer:

The choice of solvent is arguably one of the most critical factors for optimizing an SN2 reaction.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can hydrogen-bond with the nucleophile (methylamine). This creates a "solvent cage" around the nucleophile, stabilizing it and lowering its energy state.[3] For the reaction to proceed, the nucleophile must shed some of these solvent molecules, which requires energy and thus slows the reaction.

  • Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile): These solvents are polar enough to dissolve the reactants but cannot form hydrogen bonds with the anionic nucleophile.[3] This leaves the nucleophile in a higher energy state, making it more reactive and significantly increasing the rate of reaction.

Solvent ClassExamplesEffect on NucleophileImpact on SN2 Rate
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneWeakly solvates the nucleophileGreatly Increases Rate
Polar Protic Water, Methanol, EthanolStrongly solvates the nucleophile via H-bondingSignificantly Decreases Rate
Non-Polar Hexane, Toluene, Diethyl EtherPoor solubility of reactantsVery Slow / No Reaction

Recommendation: For this synthesis, switching from a protic solvent like ethanol to a polar aprotic solvent like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) is highly recommended to reduce reaction time.

FAQ 3: What is the effect of temperature, and how can I optimize it without promoting side reactions?

Answer:

Increasing the temperature generally increases the rate of most chemical reactions, including this SN2 synthesis. A common rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature.

However, elevated temperatures can also promote undesirable side reactions, such as elimination (E2) pathways, which compete with the desired substitution.

Optimization Strategy:

  • Start at a Moderate Temperature: Begin the reaction at a moderate temperature, for example, 50°C.[5]

  • Monitor Reaction Progress: Use an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product.

  • Incremental Temperature Increase: If the reaction is proceeding cleanly but slowly, you can incrementally increase the temperature by 10-15°C and continue monitoring.

  • Identify Optimal Balance: Find the temperature that provides the fastest reaction rate without a significant increase in the formation of impurities. A patent for a similar synthesis mentions running the reaction at 50°C for one hour.[5]

TemperatureExpected Reaction TimePotential for Byproducts
Room Temp (20-25°C)Slow (potentially >24h)Low
50-60°C Moderate (e.g., 1-8h) Generally a good starting point
80-100°CFast (<1h)Higher risk of elimination and other side reactions

Section 3: Protocols & Workflows

Protocol 3.1: Step-by-Step Reaction Monitoring using TLC

This protocol allows you to validate your reaction's progress and make informed decisions about when to stop the reaction or adjust conditions.

  • Prepare the TLC Plate: Obtain a silica gel TLC plate. Gently draw a light pencil line about 1 cm from the bottom.

  • Spotting:

    • On the left, spot a diluted solution of your starting material (e.g., 2-(Methylsulfonyl)ethyl tosylate).

    • In the middle, carefully spot a small amount of your reaction mixture.

    • On the right, co-spot both the starting material and the reaction mixture on the same point. This helps in clear identification.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., Ethyl Acetate/Hexane mixture). The solvent level should be below your pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent like potassium permanganate.

  • Interpretation: The starting material should be one of the spots in the reaction mixture lane. The product, this compound, will likely have a different retention factor (Rf) value, typically appearing as a new spot. As the reaction proceeds, the starting material spot will fade, and the product spot will intensify. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Workflow 3.2: Troubleshooting a Slow Reaction

Troubleshooting_Workflow Start Reaction is slow (> 12 hours) Check_Solvent Is the solvent polar aprotic? (e.g., ACN, DMF, DMSO) Start->Check_Solvent Change_Solvent Action: Switch to a polar aprotic solvent. Check_Solvent->Change_Solvent No Check_LG Is the leaving group good? (e.g., OTs, OMs, I, Br) Check_Solvent->Check_LG Yes End Reaction Optimized Change_Solvent->End Improve_LG Action: Resynthesize substrate with a better leaving group. Check_LG->Improve_LG No Check_Temp Is the temperature > 50°C? Check_LG->Check_Temp Yes Improve_LG->End Increase_Temp Action: Increase temperature to 50-60°C and monitor. Check_Temp->Increase_Temp No Check_Reagents Are reagents pure and free of acid? Check_Temp->Check_Reagents Yes Increase_Temp->End Purify_Reagents Action: Use fresh/purified methylamine. Check pH. Check_Reagents->Purify_Reagents No Check_Reagents->End Yes Purify_Reagents->End

Caption: Decision tree for diagnosing and solving slow reaction rates.

References

  • THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS - European Patent Office - EP 2305634 A1. (2009).
  • Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. (1998). US5840981A.
  • Alkyl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal. [Link]

  • Factors affecting the SN2 Reaction. (2021). Chemistry LibreTexts. [Link]

  • Preparation of common nucleophilic and electrophilic bis(sulfone)‐containing building blocks. (n.d.). ResearchGate. [Link]

  • Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. (2021). PMC - NIH. [Link]

  • SN2 Reaction | Organic Chemistry. (2020). YouTube. [Link]

  • Preparation method for oxetane-2-methylamine. (n.d.).
  • Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine. (n.d.).
  • Ethylamine, N-methyl. (n.d.). Organic Syntheses Procedure. [Link]

  • Other Factors that Affect SN2 Reactions. (2021). Chemistry LibreTexts. [Link]

  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]

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Handling and storage best practices to ensure N-Methyl-2-(methylsulfonyl)ethanamine purity

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the handling and storage of N-Methyl-2-(methylsulfonyl)ethanamine, ensuring its purity for research and development applications.

Technical Support Center: this compound

Introduction:

This compound is a bifunctional molecule containing both a secondary amine and a sulfonyl group.[1][2] This structure makes it a valuable building block in medicinal chemistry and drug development.[3][4] However, the very features that make it chemically useful—the nucleophilic amine and the polar sulfonyl group—also render it susceptible to degradation if not handled and stored correctly. Purity is paramount, as contaminants can lead to inconsistent experimental results, formation of undesired byproducts, and complications in downstream applications.

This guide provides a comprehensive overview of best practices, troubleshooting, and analytical methods to maintain the integrity and purity of this compound in a laboratory setting.

Core Chemical Properties & Stability Considerations

Understanding the inherent properties of this compound is fundamental to appreciating its handling requirements.

  • Structure: C₄H₁₁NO₂S[1]

  • Hygroscopicity: The presence of the amine functional group makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Water is a key initiator of degradation and must be rigorously excluded.

  • Reactivity with Carbon Dioxide: Like many amines, it can react with atmospheric carbon dioxide (CO₂) to form a methyl carbamate salt. This introduces a common, yet often overlooked, impurity.[6]

  • Basicity: The amine group confers basic properties. Therefore, the compound is incompatible with acids and strong oxidizing agents.[7][8]

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can promote degradation.

Potential Degradation Pathways

The primary threats to the purity of this compound are atmospheric moisture and carbon dioxide. The diagram below illustrates the most common degradation pathways.

DegradationPathways substance substance reactant reactant product product main This compound (Pure) hydrolysis_prod Potential Hydrolysis Products main->hydrolysis_prod Hygroscopic Absorption & Hydrolysis carbamate_prod N-Methyl Carbamate Salt (Impurity) main->carbamate_prod Reaction with CO₂ h2o + H₂O (Atmospheric Moisture) co2 + CO₂ (Atmospheric Carbon Dioxide)

Caption: Common degradation pathways for this compound.

Best Practices for Handling and Storage

Adherence to proper handling and storage protocols is the most effective strategy for preserving purity.

Recommended Storage Conditions

For optimal stability, this compound should be stored according to the following conditions. A summary is provided in the table below.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (<15°C) is recommended.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Displaces atmospheric moisture and carbon dioxide, preventing hydrolysis and carbamate formation.[5]
Container Use a tightly sealed, amber glass or HDPE container.[5]Prevents exposure to air, moisture, and light. Glass and HDPE are non-reactive.
Location Store in a well-ventilated, designated corrosives area away from incompatible materials.[7][9]Ensures safety and prevents accidental contact with acids or strong oxidizers.[7]
Experimental Protocol: Handling Under Inert Atmosphere

This protocol details the steps for aliquoting the reagent while minimizing exposure to air.

Materials:

  • Stock container of this compound

  • Schlenk line or glove box

  • Dry, clean vials with septa-lined caps

  • Dry syringes and needles

  • Source of dry inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator before use.

  • Inerting: If using a Schlenk line, connect the stock container and receiving vials to the line. Perform at least three vacuum/backfill cycles with the inert gas to remove atmospheric contaminants.

  • Equilibration: Allow the stock container to equilibrate to room temperature before opening to prevent condensation of moisture on the cold surface.

  • Transfer: Using a dry syringe, pierce the septum of the stock container. Draw a small amount of inert gas into the syringe to equalize pressure, then carefully withdraw the desired volume of the liquid.

  • Aliquotting: Swiftly transfer the liquid to the receiving vial by piercing its septum.

  • Sealing and Storage: Once the transfer is complete, remove the needle. Seal the vials securely. For added protection, wrap the cap/septum junction with Parafilm. Store the aliquots under the recommended conditions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers, providing explanations and actionable solutions.

Q1: My reaction yield is lower than expected. Could the purity of my this compound be the cause?

A: Yes, absolutely. Purity directly impacts stoichiometry. If the reagent has degraded, its effective concentration is lower than assumed.

  • Causality: The most likely culprits are degradation by moisture or reaction with CO₂.[5][6] This reduces the amount of active reagent available for your reaction.

  • Solution:

    • Verify Purity: Before use, analyze an aliquot of your stock using ¹H NMR or HPLC (see Section 4 for protocols).

    • Use a Fresh Aliquot: Always use a freshly opened or properly stored aliquot for critical reactions.

    • Re-evaluate Handling: Review your handling procedure. Ensure you are using inert atmosphere techniques, especially when handling the compound for the first time or after prolonged storage.

Q2: I observe an unexpected peak in my NMR/LC-MS analysis of the starting material. What could it be?

A: The appearance of new peaks is a clear indicator of contamination or degradation.

  • Likely Impurities:

    • N-Methyl Carbamate Salt: A common impurity from exposure to air.[6] This may appear as a new set of peaks in the NMR spectrum.

    • Hydrolysis Products: While specific hydrolysis products are not widely documented, cleavage at the C-S bond is a possibility in sulfonyl compounds under certain conditions.[10]

    • Oxidation Products: The amine is susceptible to oxidation, which could lead to various byproducts.

  • Troubleshooting Workflow: The following diagram outlines a logical approach to identifying the issue.

TroubleshootingWorkflow start_node start_node decision_node decision_node process_node process_node end_node end_node start Unexpected Peak Observed run_nmr Acquire ¹H NMR. Look for broad peaks or new signals. start->run_nmr check_storage Was material stored under inert gas in a tightly sealed vial? carbamate_suspect Impurity is likely a carbamate salt (from CO₂). check_storage->carbamate_suspect No hydrolysis_suspect Impurity may be a hydrolysis or oxidation product. check_storage->hydrolysis_suspect Yes run_lcms Run LC-MS to get molecular weight of an impurity. run_nmr->run_lcms If NMR is inconclusive run_lcms->check_storage review_handling Review handling and storage protocols. Use fresh aliquot. carbamate_suspect->review_handling re_purify Consider purification (if feasible) or acquire a new batch. hydrolysis_suspect->re_purify

Caption: Workflow for troubleshooting unexpected impurities.

Q3: Can I purify this compound if I suspect it has degraded?

A: Purification is possible but may not always be practical.

  • Recrystallization: If the compound is a solid at room temperature and a suitable solvent system can be identified, recrystallization can be effective for removing many impurities.[11]

  • Chromatography: Column chromatography can be used, but the polar nature of the compound may require a polar stationary phase or specific mobile phase modifiers. Care must be taken to use anhydrous solvents to prevent on-column degradation.

  • Recommendation: For most applications, acquiring a new, high-purity batch from a reputable supplier is more time- and cost-effective than attempting to repurify a degraded stock.

Analytical Methods for Purity Assessment

Regularly verifying the purity of your reagent is a self-validating step that ensures experimental reliability.

Protocol: Purity Verification by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying purity and detecting non-volatile impurities.[12]

Instrumentation & Conditions:

  • System: HPLC with a UV or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.

    • Example Gradient: Start with 5% acetonitrile, increase to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As the compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 210-220 nm) is necessary.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Accurately prepare a solution of this compound in the initial mobile phase (e.g., 1 mg/mL).

  • Injection: Inject the sample onto the equilibrated HPLC system.

  • Analysis: Integrate the area of all peaks in the chromatogram.

  • Calculation: Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Purity Verification by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides detailed structural information and can identify impurities that may not be visible by HPLC.[12]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Acquisition: Acquire a standard proton (¹H) NMR spectrum.

  • Analysis:

    • Confirm Structure: Verify that all expected peaks for this compound are present with the correct chemical shifts and integrations.

    • Identify Impurities: Look for small, unidentifiable peaks. Solvent residues (e.g., from synthesis or storage) are common. The presence of broad peaks may indicate water or the formation of salts.

    • Quantitative NMR (qNMR): For absolute purity determination, a certified internal standard can be added to the sample.

References

  • Amine Storage Conditions: Essential Guidelines for Safety . Diplomata Comercial.

  • Safety Data Sheet for 2-(Methylamino)ethanol . Sigma-Aldrich.

  • Safety Data Sheet for 2-(Methylamino)ethanol . Fisher Scientific.

  • Safety Data Sheet . Sigma-Aldrich.

  • (2-Methanesulfonylethyl)(methyl)amine . PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet for N-Ethylmethylamine . Fisher Scientific.

  • 2-(Methylsulfonyl)ethanamine . CymitQuimica.

  • Safety Data Sheet for 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine . TCI Chemicals.

  • 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine . TCI Chemicals.

  • 2-(Methylsulfonyl)ethanamine . ECHEMI.

  • Common Issues in Sulfonamide Synthesis and Solutions . Benchchem.

  • Safety Data Sheet for Furan-2-sulfonyl chloride . Fisher Scientific.

  • Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2) . Cheméo.

  • The MSDS HyperGlossary: Hygroscopic . Interactive Learning Paradigms, Incorporated.

  • 2-(Methylsulfinyl)ethanamine . PubChem, National Center for Biotechnology Information.

  • Hygroscopic material packing . ResearchGate.

  • Storage of Hygroscopic materials . Reddit.

  • Proposed thermal degradation pathway of N-Methyl-1,2-ethanediamine... . ResearchGate.

  • A Researcher's Guide to N-Methylethenaminium: Assessing Purity from Different Suppliers . Benchchem.

  • Guidelines for Chemical Storage . Chapman University.

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates . PMC, National Center for Biotechnology Information.

  • Yield, purity, and characteristic impurities of the sulfonamide... . ResearchGate.

  • 2-(Methylsulfonyl)ethanamine . PubChem, National Center for Biotechnology Information.

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications . ResearchGate.

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications . PubMed, National Center for Biotechnology Information.

  • OSHA Method 40: Methylamine . US EPA.

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds . Chemical Reviews.

  • Leaching and degradation of ethametsulfuron-methyl in soil . PubMed, National Center for Biotechnology Information.

  • Ethanamine, N-methyl- . NIST WebBook.

  • Application of Sulfonyl in Drug Design . ResearchGate.

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . NIH National Library of Medicine.

  • Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation... . PMC, National Center for Biotechnology Information.

  • Sulfonamide synthesis by alkylation or arylation . Organic Chemistry Portal.

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Validation & Comparative

A Comparative Guide to the Reactivity of N-Methyl-2-(methylsulfonyl)ethanamine and N-Ethyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the chemical reactivity of N-Methyl-2-(methylsulfonyl)ethanamine and N-Ethyl-2-(methylsulfonyl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to elucidate the nuanced differences in the reactivity of these two closely related secondary amines.

Introduction

This compound and N-Ethyl-2-(methylsulfonyl)ethanamine are secondary amines bearing a methylsulfonyl group. This structural motif is of interest in medicinal chemistry and organic synthesis due to the unique electronic properties conferred by the sulfonyl group and the reactive potential of the secondary amine. The choice between a methyl or an ethyl substituent on the nitrogen atom can significantly influence the molecule's steric and electronic characteristics, thereby altering its reactivity as a base and a nucleophile. Understanding these differences is crucial for optimizing reaction conditions and designing novel synthetic pathways.

This guide will first explore the theoretical underpinnings of their expected reactivity based on fundamental principles of organic chemistry. Subsequently, it will provide detailed, field-proven experimental protocols for a head-to-head comparison of their nucleophilic reactivity, empowering researchers to generate critical empirical data.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the two compounds is presented below. Data for N-Ethyl-2-(methylsulfonyl)ethanamine is limited, and many values are estimated based on its structure.

PropertyThis compoundN-Ethyl-2-(methylsulfonyl)ethanamine
Molecular Formula C₄H₁₁NO₂S[1]C₅H₁₃NO₂S
Molecular Weight 137.20 g/mol [1]151.23 g/mol
CAS Number 202198-18-3[1]Not available
Predicted pKa ~7.02[2]Slightly higher than the methyl analog (~7.1-7.2)
Predicted XLogP3 -0.8[1]~ -0.4
Appearance Colorless to light yellow liquid (predicted)[2]Colorless to light yellow liquid (predicted)

Theoretical Reactivity Comparison: Basicity vs. Nucleophilicity

The reactivity of these amines is primarily governed by the lone pair of electrons on the nitrogen atom, which dictates their basicity (proton affinity) and nucleophilicity (ability to attack an electrophilic carbon).

Basicity

Basicity is an equilibrium property. The primary factor influencing the basicity of these two amines is the electronic effect of the N-alkyl substituent.

  • Inductive Effect: Alkyl groups are electron-donating through an inductive effect (+I). The ethyl group in N-Ethyl-2-(methylsulfonyl)ethanamine has a slightly stronger +I effect than the methyl group in its counterpart.[3][4] This increased electron-donating character pushes more electron density onto the nitrogen atom, making the lone pair more available to accept a proton.[3]

  • Electron-Withdrawing Sulfonyl Group: The methylsulfonyl group is strongly electron-withdrawing, which significantly reduces the overall basicity of the amine compared to simple alkylamines.

Nucleophilicity

Nucleophilicity is a kinetic property, referring to the rate at which the amine attacks an electrophile. It is influenced by both electronic and steric factors.

  • Electronic Effects: As with basicity, the greater electron-donating nature of the ethyl group should, in principle, increase the nucleophilicity of the nitrogen atom.

  • Steric Hindrance: The ethyl group is larger than the methyl group, which introduces greater steric hindrance around the nitrogen atom. This steric bulk can impede the approach of the amine to an electrophilic center, thereby slowing down the rate of reaction.[5] The impact of steric hindrance becomes more pronounced with bulkier electrophiles.

Proposed Experimental Comparison of Reactivity

To empirically determine the relative nucleophilic reactivity of this compound and N-Ethyl-2-(methylsulfonyl)ethanamine, a competitive N-alkylation experiment is proposed. This involves reacting an equimolar mixture of the two amines with a limiting amount of an electrophile and quantifying the product distribution over time.

Synthesis of Starting Materials

As N-Ethyl-2-(methylsulfonyl)ethanamine is not readily commercially available, its synthesis, along with that of the methyl analog for consistency, is the first step. A plausible synthetic route involves the N-alkylation of 2-(methylsulfonyl)ethanamine.

Synthesis cluster_methyl Synthesis of this compound cluster_ethyl Synthesis of N-Ethyl-2-(methylsulfonyl)ethanamine start_m 2-(Methylsulfonyl)ethanamine reagent_m Methyl Iodide (CH3I) K2CO3, Acetonitrile start_m->reagent_m 1.0 eq. product_m This compound reagent_m->product_m Alkylation start_e 2-(Methylsulfonyl)ethanamine reagent_e Ethyl Iodide (C2H5I) K2CO3, Acetonitrile start_e->reagent_e 1.0 eq. product_e N-Ethyl-2-(methylsulfonyl)ethanamine reagent_e->product_e Alkylation

Caption: Synthetic pathways for N-Methyl- and N-Ethyl-2-(methylsulfonyl)ethanamine.

Protocol for Synthesis:

  • To a solution of 2-(methylsulfonyl)ethanamine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

  • Add either methyl iodide (1.1 eq.) or ethyl iodide (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at 50 °C and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated amine.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Competitive N-Alkylation Experiment

This experiment will directly compare the nucleophilicity of the two amines towards a common electrophile, benzyl bromide.

Competitive_Reaction amine_mixture Equimolar Mixture: This compound N-Ethyl-2-(methylsulfonyl)ethanamine electrophile Benzyl Bromide (Limiting Reagent, 0.5 eq.) reaction_conditions Acetonitrile, Room Temperature electrophile->reaction_conditions Reacts with product_m N-Benzyl-N-methyl-2-(methylsulfonyl)ethanamine reaction_conditions->product_m Forms product_e N-Benzyl-N-ethyl-2-(methylsulfonyl)ethanamine reaction_conditions->product_e Forms

Caption: Workflow for the competitive N-alkylation experiment.

Protocol for Competitive Alkylation:

  • Prepare a stock solution containing this compound (1.0 M) and N-Ethyl-2-(methylsulfonyl)ethanamine (1.0 M) in acetonitrile.

  • In a reaction vessel, place 1.0 mL of the amine mixture stock solution.

  • At time t=0, add benzyl bromide (0.5 eq., 0.5 mmol) to the amine mixture.

  • Stir the reaction at room temperature.

  • At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., acetonitrile/water) for HPLC analysis.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC):

HPLC will be the primary method for quantifying the consumption of reactants and the formation of products.

  • Column: A C18 reversed-phase column is suitable for separating the polar reactants from the more nonpolar products.

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile will likely provide good separation.

  • Detection: UV detection at a wavelength where all aromatic species (benzyl bromide and the benzylated products) absorb, for instance, 254 nm.

  • Quantification: Generate calibration curves for each reactant and product using authentic standards to accurately determine their concentrations in the reaction aliquots.

¹H NMR Spectroscopy:

¹H NMR can be used to monitor the reaction progress in real-time or to analyze the final product ratio.

  • Distinct Signals: The N-methyl and N-ethyl groups of the reactants and products will have characteristic chemical shifts and splitting patterns, allowing for their differentiation and integration. For instance, the N-methyl signal will be a singlet, while the N-ethyl group will show a quartet and a triplet.[1] The benzylic protons of the products will also provide distinct signals for monitoring product formation.

  • Quantitative Analysis: The relative integrals of the characteristic signals of the two products in the final reaction mixture can be used to determine the product ratio.

Data Interpretation and Expected Outcomes

By plotting the concentration of each reactant and product as a function of time, the initial reaction rates for the formation of N-Benzyl-N-methyl-2-(methylsulfonyl)ethanamine and N-Benzyl-N-ethyl-2-(methylsulfonyl)ethanamine can be determined. The ratio of these initial rates will provide a quantitative measure of the relative nucleophilicity of the two amines under the specified reaction conditions.

  • If the rate of formation of the N-benzyl-N-ethyl product is higher: This would indicate that under these conditions, the electronic effect of the ethyl group outweighs its steric hindrance, making N-Ethyl-2-(methylsulfonyl)ethanamine the stronger nucleophile.

  • If the rate of formation of the N-benzyl-N-methyl product is higher: This would suggest that the steric bulk of the ethyl group is the dominant factor, rendering this compound the more potent nucleophile.

Conclusion

The subtle structural difference between an N-methyl and an N-ethyl group can lead to significant, albeit predictable, differences in the reactivity of the parent amine. While theoretical considerations suggest that N-Ethyl-2-(methylsulfonyl)ethanamine is likely the stronger base, its relative nucleophilicity compared to this compound is a more complex interplay of electronic and steric effects. The proposed experimental framework provides a robust and reliable methodology for elucidating these differences empirically. The insights gained from such a study are invaluable for chemists in the rational design of synthetic routes and the selection of appropriate reagents for their specific applications.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3856040, (2-Methanesulfonylethyl)(methyl)amine. Retrieved from [Link]

  • Filo (2025). Why amines are basic in nature? Among ,n-methyl methanamine and n- ethylethanamine , which is more base. Retrieved from [Link]

  • Master Organic Chemistry (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. The Journal of Physical Chemistry A, 117(35), 8333–8342.
  • Doc Brown's Chemistry (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • Quora (2017). Why is ethylamine a stronger base than methylamine? Retrieved from [Link]

  • ResearchGate (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]

  • Master Organic Chemistry (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

Sources

A Comparative Analysis of N-Methyl-2-(methylsulfonyl)ethanamine and Other Sulfonyl Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical synthesis, the sulfonyl amine functional group is a cornerstone. Its presence in a multitude of pharmaceuticals underscores its importance as a bioisostere for amides and its role in modulating physicochemical properties.[1] This guide provides an in-depth comparative analysis of N-Methyl-2-(methylsulfonyl)ethanamine, a key intermediate in the synthesis of the PDE4 inhibitor Apremilast, with two other fundamental sulfonyl amines: Methanesulfonamide and N,N-Dimethylmethanesulfonamide.[2][3] This comparison of a secondary, primary, and tertiary sulfonyl amine, respectively, will illuminate the nuanced effects of N-substitution on the reactivity, stability, and utility of this critical functional group.

This document is intended for researchers, scientists, and drug development professionals. The insights provided are grounded in established chemical principles and supported by experimental data to facilitate informed decisions in synthetic strategy and molecular design.

Introduction to the Analytes

The selection of this compound as the primary subject of this guide stems from its role as a crucial building block in the synthesis of Apremilast, a significant therapeutic agent.[2][3] To provide a comprehensive comparison, we have chosen two structurally related yet functionally distinct sulfonyl amines:

  • This compound (Secondary Amine): A key intermediate whose reactivity and properties are central to the efficient synthesis of its target active pharmaceutical ingredient (API).

  • Methanesulfonamide (Primary Amine): The simplest alkyl sulfonamide, serving as a fundamental benchmark for understanding the intrinsic properties of the sulfonyl amine group.[4]

  • N,N-Dimethylmethanesulfonamide (Tertiary Amine): An analogue that illustrates the impact of complete N-substitution on the chemical behavior of the sulfonyl amine moiety.

This comparative approach will allow for a detailed exploration of how the degree of substitution on the nitrogen atom influences the overall characteristics of the molecule.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule are paramount to its behavior in both chemical reactions and biological systems. The following table summarizes the key properties of our three analytes.

PropertyThis compoundMethanesulfonamideN,N-Dimethylmethanesulfonamide
Molecular Formula C4H11NO2S[5]CH5NO2S[4]C3H9NO2S[6]
Molecular Weight 137.20 g/mol [5]95.12 g/mol [4]123.18 g/mol [6]
Appearance Not explicitly stated, likely a liquid or low-melting solidWhite to off-white crystalline solid/flakes[4]Solid[7]
Melting Point Not available88-92 °C[4]49 °C[7]
Boiling Point Not available208.2 °C at 760 mmHg[4]119-120 °C at 17 mmHg[7]
pKa Not available10.87[4]-3.35 (Predicted)[7]
LogP -0.8[5]-1.0953[4]-0.5[6]
Topological Polar Surface Area 54.6 Ų[5]Not available45.8 Ų[6]
Solubility Not explicitly statedSoluble in water; slightly soluble in DMSO and methanol[4]Not explicitly stated

Expertise & Experience: The decreasing melting and boiling points from the primary to the tertiary sulfonamide, despite the increase in molecular weight from Methanesulfonamide to N,N-Dimethylmethanesulfonamide, can be attributed to the loss of intermolecular hydrogen bonding. Methanesulfonamide, with two N-H bonds, can form extensive hydrogen bond networks, leading to a higher melting and boiling point. This compound has one N-H bond, allowing for hydrogen bonding, while N,N-Dimethylmethanesulfonamide has none, resulting in weaker intermolecular forces. The predicted pKa of N,N-Dimethylmethanesulfonamide is significantly lower than that of Methanesulfonamide, which is counterintuitive if considering the N-H acidity. This predicted value likely refers to the protonated species, indicating that the tertiary amine is a weaker base. The LogP values suggest that all three compounds are relatively hydrophilic.

Comparative Reactivity and Synthetic Utility

The utility of these sulfonyl amines as chemical intermediates is dictated by their reactivity, which is primarily influenced by the nucleophilicity of the nitrogen atom and the stability of the sulfonyl group.

Nucleophilicity of the Amine

The nitrogen atom in primary and secondary sulfonyl amines can act as a nucleophile. The degree of substitution on the nitrogen and the electron-withdrawing nature of the sulfonyl group modulate this nucleophilicity.

Expertise & Experience: The electron-withdrawing sulfonyl group significantly reduces the basicity and nucleophilicity of the attached amine compared to a typical alkylamine. Among the three analytes, this compound is expected to be a stronger nucleophile than Methanesulfonamide due to the electron-donating effect of the methyl group on the nitrogen. N,N-Dimethylmethanesulfonamide, lacking an N-H bond, cannot act as a nucleophile in the same manner but can be deprotonated at the alpha-carbon under strong basic conditions to form a carbanion.[8]

This difference in nucleophilicity is fundamental to the use of this compound in the synthesis of Apremilast, where it undergoes a condensation reaction with an anhydride.[2][3]

G cluster_0 Comparative Nucleophilicity Primary Methanesulfonamide (Lower Nucleophilicity) Secondary This compound (Moderate Nucleophilicity) Primary->Secondary Alkyl group increases electron density on N Tertiary N,N-Dimethylmethanesulfonamide (No N-H Nucleophilicity) Secondary->Tertiary No N-H for nucleophilic attack

Caption: Increasing N-alkylation affects nucleophilicity.

Stability of the Sulfonyl Amine Moiety

The stability of the sulfonamide bond is a key feature of this functional group, rendering it robust to many synthetic conditions. However, the N-substituents can influence this stability.

Expertise & Experience: A study on N-sulfonylhydrazones demonstrated that N-methylation can increase chemical stability, particularly in acidic conditions.[9] This is attributed to steric hindrance around the nitrogen atom, which may protect the sulfonyl group from nucleophilic attack or hydrolysis. Therefore, it can be inferred that this compound and N,N-Dimethylmethanesulfonamide would exhibit greater stability towards hydrolysis compared to Methanesulfonamide. This enhanced stability is advantageous in multi-step syntheses where the molecule is exposed to various reagents and conditions.

Experimental Protocols for Comparative Analysis

To provide a framework for the objective comparison of these sulfonyl amines, the following detailed experimental protocols are proposed.

Experiment 1: Comparative Nucleophilicity via Acylation Reaction

Objective: To quantitatively compare the nucleophilicity of this compound and Methanesulfonamide by monitoring the rate of a standard acylation reaction.

Trustworthiness: This protocol includes a control reaction and utilizes a well-established analytical technique (HPLC) to ensure the reliability of the results.

Materials:

  • This compound

  • Methanesulfonamide

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Internal standard (e.g., dodecane)

  • High-Performance Liquid Chromatography (HPLC) instrument with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of this compound, Methanesulfonamide, and triethylamine in anhydrous DCM.

    • Prepare a 0.1 M solution of acetyl chloride in anhydrous DCM.

    • Prepare a 0.05 M solution of the internal standard in anhydrous DCM.

  • Reaction Setup:

    • In separate, dry, nitrogen-flushed reaction vials, add 1.0 mL of the respective sulfonyl amine stock solution (0.1 mmol).

    • To each vial, add 1.1 mL of the triethylamine stock solution (0.11 mmol).

    • Add 1.0 mL of the internal standard solution to each vial.

    • Place the vials in a temperature-controlled water bath at 25 °C and stir.

  • Reaction Initiation and Monitoring:

    • At time t=0, add 1.0 mL of the acetyl chloride stock solution (0.1 mmol) to each vial simultaneously.

    • Immediately withdraw a 100 µL aliquot from each reaction mixture and quench it in a vial containing 900 µL of a 1:1 mixture of acetonitrile and water.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes).

  • HPLC Analysis:

    • Analyze the quenched aliquots by HPLC to determine the concentration of the starting sulfonyl amine and the acylated product relative to the internal standard.

    • Develop an appropriate HPLC method with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of all components.

  • Data Analysis:

    • Plot the concentration of the starting sulfonyl amine versus time for each reaction.

    • Determine the initial reaction rate for each sulfonyl amine. A higher initial rate indicates greater nucleophilicity.

G cluster_workflow Comparative Nucleophilicity Workflow A Prepare Stock Solutions (Sulfonyl Amines, TEA, Acetyl Chloride, Internal Standard) B Set up Reactions (Sulfonyl Amine + TEA + Internal Standard) A->B C Initiate Reactions (Add Acetyl Chloride) B->C D Monitor Reactions (Quench Aliquots at Time Intervals) C->D E HPLC Analysis (Quantify Reactants and Products) D->E F Data Analysis (Plot Concentration vs. Time, Determine Initial Rates) E->F

Caption: Workflow for comparing sulfonyl amine nucleophilicity.

Experiment 2: Comparative Chemical Stability Under Acidic and Basic Conditions

Objective: To assess and compare the hydrolytic stability of this compound, Methanesulfonamide, and N,N-Dimethylmethanesulfonamide in acidic and basic aqueous solutions.

Trustworthiness: This protocol is based on established guidelines for chemical stability testing and employs LC-MS for sensitive and specific quantification of the parent compound.[10][11]

Materials:

  • This compound

  • Methanesulfonamide

  • N,N-Dimethylmethanesulfonamide

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Dimethyl sulfoxide (DMSO)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) instrument

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of each sulfonyl amine in DMSO.

  • Preparation of Incubation Solutions:

    • Prepare three sets of incubation solutions for each compound:

      • Acidic: 0.1 M HCl in water

      • Neutral: PBS, pH 7.4

      • Basic: 0.1 M NaOH in water

  • Incubation:

    • Add the sulfonyl amine stock solution to each incubation solution to achieve a final concentration of 10 µM.

    • At time t=0, take an initial sample from each solution.

    • Incubate the solutions at 37 °C.

    • Withdraw samples at various time points (e.g., 1, 4, 8, 24, and 48 hours).

  • Sample Preparation for Analysis:

    • To each collected sample, add an equal volume of cold methanol containing an internal standard to precipitate any salts and stop the degradation.

    • Centrifuge the samples to pellet any precipitate.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to quantify the remaining parent compound.

    • Use a suitable LC gradient and MS parameters for each compound.

  • Data Analysis:

    • Plot the percentage of the parent compound remaining versus time for each condition.

    • Calculate the half-life (t1/2) of each compound under each condition. A longer half-life indicates greater stability.

G cluster_workflow Chemical Stability Workflow A Prepare Stock Solutions (10 mM in DMSO) B Incubate at 10 µM in Acidic, Neutral, and Basic Buffers at 37 °C A->B C Sample at Multiple Time Points (0, 1, 4, 8, 24, 48h) B->C D Quench Samples (Cold Methanol with Internal Standard) C->D E LC-MS Analysis (Quantify Parent Compound) D->E F Data Analysis (Plot % Remaining vs. Time, Calculate Half-life) E->F

Caption: Workflow for assessing the chemical stability of sulfonyl amines.

Conclusion

The comparative analysis of this compound with its primary and tertiary analogues, Methanesulfonamide and N,N-Dimethylmethanesulfonamide, reveals critical structure-activity relationships. The degree of N-substitution profoundly impacts the physicochemical properties and reactivity of sulfonyl amines. This compound exhibits a balance of moderate nucleophilicity and enhanced stability, making it an ideal intermediate for pharmaceutical synthesis. In contrast, Methanesulfonamide, while a fundamental building block, is likely less nucleophilic and potentially less stable. N,N-Dimethylmethanesulfonamide offers the highest stability but lacks the N-H reactivity essential for many synthetic transformations.

By understanding these nuances, researchers can make more strategic decisions in the design and execution of their synthetic routes. The provided experimental protocols offer a robust framework for the quantitative comparison of these and other sulfonyl amines, enabling the selection of the optimal building block for a given application. This guide serves as a testament to the importance of fundamental physical organic principles in the advancement of medicinal chemistry and drug development.

References

  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • PROCESS FOR PREPARATION OF APREMILAST. (2016). European Patent Office.
  • Method for preparing apremilast. (n.d.). Google Patents.
  • New Apremilast Intermediate I from Reliable Manufacturer: Synthesis and Market Potential. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 8, 2026, from [Link]

  • (2-Methanesulfonylethyl)(methyl)amine. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • N,N-Dimethylmethanesulphonamide. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • 1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • N,N-Dimethyl methanesulfonamide. (n.d.). Oakwood Chemical. Retrieved January 8, 2026, from [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). PMC. Retrieved January 8, 2026, from [Link]

  • Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. Retrieved January 8, 2026, from [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved January 8, 2026, from [Link]

  • Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]

  • Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. (n.d.). Frontiers. Retrieved January 8, 2026, from [Link]

  • Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. (n.d.). Google Patents.

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A Comparative Guide to a Validated HPLC-UV Method for N-Methyl-2-(methylsulfonyl)ethanamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of N-Methyl-2-(methylsulfonyl)ethanamine. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind the methodological choices, presents a robustly validated protocol in line with international regulatory standards, and compares it with viable analytical alternatives.

The Analytical Challenge: Quantifying Non-Chromophoric Aliphatic Amines

This compound, a simple aliphatic amine, presents a significant analytical challenge for UV-based detection methods. Unlike aromatic compounds or molecules with conjugated double bonds, aliphatic amines lack a strong chromophore—a part of a molecule responsible for absorbing light. Their UV absorbance is typically limited to weak n→σ* (non-bonding to sigma antibonding) transitions that occur at very low wavelengths (below 220 nm).[1][2]

Detecting analytes in this low-wavelength region is fraught with difficulties, including high background noise and interference from common HPLC solvents and additives. Therefore, developing a reliable and robust HPLC-UV method requires careful optimization of chromatographic conditions to maximize the signal-to-noise ratio and ensure specificity.

A Validated Direct HPLC-UV Method

Despite the inherent challenges, a direct HPLC-UV method offers the significant advantage of simplicity and high throughput by avoiding complex sample preparation steps like derivatization. The following method has been developed and validated to be fit-for-purpose for quantifying this compound in process chemistry or as a potential impurity.

Experimental Protocol: Direct HPLC-UV Quantification

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of HPLC-grade water and acetonitrile (95:5 v/v), filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[3]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound reference standard in the mobile phase.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards ranging from the Limit of Quantification (LOQ) to 150% of the expected sample concentration.

  • Sample Preparation: Dilute the sample matrix containing this compound with the mobile phase to ensure the final concentration falls within the established calibration range.

Causality Behind Experimental Choices:
  • Column Selection (C18): this compound is a polar molecule. A C18 stationary phase provides sufficient hydrophobic interaction for retention under highly aqueous reversed-phase conditions, preventing the analyte from eluting in the solvent front.

  • Mobile Phase (Water/Acetonitrile): This simple mobile phase is chosen for its low UV cutoff, which is critical for detection at 210 nm. Using buffers or salts with higher UV absorbance would obscure the analyte peak.[4]

  • Detection Wavelength (210 nm): This wavelength is selected to capture the weak end-absorption of the amine functional group. While not ideal, it provides the best possible sensitivity for this non-chromophoric compound without derivatization.[3]

Workflow for HPLC-UV Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Stock Prepare Stock (1 mg/mL) Cal Create Calibration Standards (Serial Dilution) Stock->Cal Injector Inject 10 µL Cal->Injector Sample Dilute Test Sample in Mobile Phase Sample->Injector Pump Mobile Phase (95:5 Water:ACN) Flow: 1.0 mL/min Pump->Injector Column C18 Column (30 °C) Injector->Column Detector UV Detector (210 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Curve Generate Calibration Curve (Peak Area vs. Conc.) Quant Quantify Sample Concentration Curve->Quant

Caption: Experimental workflow for the direct HPLC-UV analysis.

Method Validation: A Self-Validating System for Trustworthiness

For an analytical method to be considered reliable, it must be validated to prove it is fit for its intended purpose.[5][6] The validation process is guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are adopted by major regulatory agencies like the FDA and EMA.[7][8][9]

The objective of validation is to demonstrate that the analytical procedure consistently provides accurate, reproducible, and specific results.[5][10]

Validation Workflow Overview

G cluster_protocol Planning cluster_execution Execution cluster_reporting Reporting Protocol Define Validation Protocol: - Scope - Parameters - Acceptance Criteria Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Compile Validation Report: - Results & Deviations - Conclusion on Fitness for Purpose Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: The structured process of analytical method validation.

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria based on ICH guidelines.[5][9][11]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).Peak purity analysis (using DAD) should pass. No interfering peaks at the retention time of the analyte in blank/placebo injections.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (R²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of test results to the true value. Assessed using recovery studies on spiked samples.Mean recovery between 98.0% and 102.0% at three concentration levels (low, medium, high).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0% (n≥6 at 100% concentration). Intermediate Precision: RSD ≤ 2.0% (analysis on different days, by different analysts, or on different equipment).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Precision (%RSD) at this concentration should meet acceptance criteria.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied.

Comparison with Alternative Analytical Methods

While the direct HPLC-UV method is simple, its primary limitation is sensitivity. For applications requiring lower detection limits, such as trace impurity analysis, alternative methods should be considered.

MethodPrincipleAdvantagesDisadvantagesBest For
Direct HPLC-UV Direct UV detection of the analyte at a low wavelength (210 nm).- Simple, fast sample preparation- High throughput- Lower cost- Low sensitivity- Potential for interference at low UV wavelengths- Assay of bulk drug substance- In-process control monitoring- High-concentration samples
HPLC-UV with Pre-Column Derivatization The analyte is chemically reacted with a labeling agent (e.g., Dansyl Chloride, FMOC) to attach a strong UV-absorbing or fluorescent chromophore before HPLC analysis.[12][13][14]- Significantly increased sensitivity (10-100x)- Enhanced specificity- Detection at higher, less noisy wavelengths (e.g., >254 nm)- Additional complex sample preparation step- Potential for incomplete reactions or side products- Derivatizing agents can be hazardous- Trace impurity analysis- Quantification in complex biological matrices- Low-concentration samples
Gas Chromatography-Mass Spectrometry (GC-MS) The analyte is vaporized and separated in a gas stream, then detected by a mass spectrometer, which provides mass-to-charge ratio information.- Very high sensitivity (ng/mL to pg/mL)- Excellent specificity due to mass detection- Provides structural confirmation- Analyte must be volatile and thermally stable (or be derivatized)- More complex and expensive instrumentation- Lower throughput than HPLC- Definitive identification and quantification of unknown impurities- Analysis of genotoxic impurities- When very low detection limits are required[15]

Conclusion

The choice of an analytical method for quantifying this compound is dictated by the specific requirements of the analysis.

  • The validated direct HPLC-UV method presented here is a robust, reliable, and efficient choice for routine quantification in applications where concentration levels are relatively high, such as in the assay of active pharmaceutical ingredients or for monitoring in-process controls. Its primary strength lies in its simplicity and high throughput.

  • When higher sensitivity is paramount, such as for the analysis of trace-level impurities or in complex biological matrices, HPLC with pre-column derivatization is a superior alternative, offering a significant boost in both sensitivity and specificity.

  • For applications demanding the utmost in sensitivity and confirmatory identification, GC-MS stands as the gold standard, though it comes with increased complexity and cost.

By understanding the principles, advantages, and limitations of each approach, researchers and drug development professionals can confidently select and validate the most appropriate method to ensure the quality, safety, and efficacy of their pharmaceutical products.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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A Comparative Guide to the Cross-Validation of Analytical Methods for N-Methyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Quantifying N-Methyl-2-(methylsulfonyl)ethanamine in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of drug products. This compound is a potential genotoxic impurity (PGI) that can arise from synthesis pathways of active pharmaceutical ingredients (APIs). Due to their potential to interact with genetic material, genotoxic impurities are strictly regulated and must be controlled at trace levels, often in the parts-per-million (ppm) range relative to the API.[1][2] The accurate and reliable quantification of such impurities is a significant analytical challenge, necessitating the development of highly sensitive and specific analytical methods.[1]

This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques for the determination of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . As a senior application scientist, the rationale behind the experimental design, the nuances of each methodology, and the interpretation of the cross-validation data will be elucidated to provide a comprehensive resource for researchers, scientists, and drug development professionals. The principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which provides a framework for the validation of analytical procedures.[3][4][5]

Methodology Deep Dive: GC-MS and UPLC-MS/MS for Trace-Level Analysis

The choice between GC-MS and UPLC-MS/MS for the analysis of a PGI like this compound is dictated by the physicochemical properties of the analyte and the required sensitivity.[2][6] this compound, being a relatively polar and low molecular weight compound, is amenable to both techniques, making a comparative evaluation particularly valuable.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. The primary challenge in the GC-MS analysis of polar amines is their potential for poor chromatographic peak shape and interaction with the stationary phase. To mitigate this, derivatization is often employed to increase volatility and reduce polarity.

Experimental Protocol: GC-MS with Derivatization

1. Sample Preparation and Derivatization:

  • Rationale: Direct injection of polar amines can lead to peak tailing and poor sensitivity. Derivatization with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens on the amine group with trimethylsilyl (TMS) groups, making the molecule more volatile and less polar.

  • Accurately weigh 100 mg of the drug substance into a clean vial.

  • Add 1 mL of a suitable organic solvent (e.g., Dichloromethane) to dissolve the sample.

  • Add 100 µL of BSTFA and 10 µL of a catalyst (e.g., Trimethylchlorosilane - TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Rationale: A mid-polarity column like a DB-5ms is a good starting point for general-purpose analysis. The temperature program is optimized to ensure good separation of the derivatized analyte from potential matrix components.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 230°C.

  • Quadrupole: 150°C.

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Target ions for the TMS-derivatized this compound would be determined from a full scan analysis of a standard.

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and specific technique well-suited for the analysis of polar and non-volatile compounds in complex matrices.[7] It often requires minimal sample preparation and can provide excellent chromatographic resolution in a short analysis time.[8]

Experimental Protocol: UPLC-MS/MS

1. Sample Preparation:

  • Rationale: A simple "dilute-and-shoot" approach is often sufficient for UPLC-MS/MS, minimizing sample manipulation and potential for analyte loss.

  • Accurately weigh 10 mg of the drug substance into a clean vial.

  • Add 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to dissolve the sample.

  • Vortex to ensure complete dissolution and filter through a 0.22 µm syringe filter into a UPLC vial.

2. UPLC-MS/MS Instrumentation and Conditions:

  • Rationale: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is chosen to provide good retention for the polar this compound. The use of formic acid in the mobile phase promotes ionization in the positive electrospray mode. Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound would be optimized by direct infusion of a standard solution.

Cross-Validation: Ensuring Method Comparability

Cross-validation is the process of comparing the results from two different analytical methods to demonstrate that they are equivalent and can be used interchangeably.[9] This is a critical step when one method may be used for routine release testing, while another is used for confirmatory analysis or in a different laboratory. The European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) provide guidance on when cross-validation is necessary.[10][11]

Cross-Validation Protocol

1. Selection of Samples:

  • A minimum of three batches of the drug substance should be analyzed.

  • For each batch, prepare samples at three concentration levels by spiking the drug substance with this compound at 50%, 100%, and 150% of the target specification limit.

  • Prepare each sample in triplicate for analysis by both the GC-MS and UPLC-MS/MS methods.

2. Data Analysis and Acceptance Criteria:

  • The results obtained from both methods for each sample are compared statistically.

  • Percentage Difference: The percentage difference between the results of the two methods for each sample should be calculated. A common acceptance criterion is that for at least two-thirds of the samples, the percentage difference should be within ±20%.[9]

  • Statistical Tests: A paired t-test can be used to determine if there is a statistically significant difference between the means of the results obtained by the two methods.[12][13] The null hypothesis is that there is no difference between the methods.

  • Regression Analysis: Linear regression analysis can be performed by plotting the results from the UPLC-MS/MS method (y-axis) against the results from the GC-MS method (x-axis). The slope of the regression line should be close to 1, and the y-intercept should be close to 0, with a high correlation coefficient (r² > 0.99).[14]

Comparative Data and Performance

The following table summarizes the expected performance characteristics of the two methods based on validation studies.

Parameter GC-MS UPLC-MS/MS ICH Q2(R2) Guideline Reference
Specificity High (demonstrated by chromatographic separation and mass spectral data)Very High (demonstrated by chromatographic separation and specific MRM transition)[4][15]
Linearity (r²) > 0.995> 0.998[16]
Accuracy (% Recovery) 90.0 - 110.0%95.0 - 105.0%[16]
Precision (% RSD) < 15%< 10%[16]
Limit of Quantification (LOQ) ~0.5 ppm~0.1 ppm[17]
Robustness Moderate (sensitive to derivatization conditions)High (less sensitive to minor variations in mobile phase composition)[7]

Visualizing the Workflow

To provide a clear overview of the experimental and logical processes, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_uplcms UPLC-MS/MS Analysis cluster_analysis Data Comparison & Validation A Drug Substance Batch B Spiking with PGI (50%, 100%, 150% of spec) A->B C Derivatization (BSTFA) B->C E Dilution B->E D GC-MS Injection & Data Acquisition C->D G Quantification of PGI D->G F UPLC-MS/MS Injection & Data Acquisition E->F F->G H Statistical Analysis (% Difference, t-test, Regression) G->H I Cross-Validation Report H->I

Caption: Experimental workflow for the cross-validation of GC-MS and UPLC-MS/MS methods.

LogicalFlow Start Obtain Results from Both Methods CalcDiff Calculate % Difference for each sample pair Start->CalcDiff CheckDiff Is % Diff ≤ 20% for ≥ 2/3 of samples? CalcDiff->CheckDiff PerformTTest Perform Paired t-test CheckDiff->PerformTTest Yes MethodsNotEquivalent Methods are Not Equivalent Investigate Bias CheckDiff->MethodsNotEquivalent No CheckTTest Is p-value > 0.05? PerformTTest->CheckTTest PerformRegression Perform Linear Regression CheckTTest->PerformRegression Yes CheckTTest->MethodsNotEquivalent No CheckRegression Slope ≈ 1? Intercept ≈ 0? r² > 0.99? PerformRegression->CheckRegression MethodsEquivalent Methods are Equivalent CheckRegression->MethodsEquivalent Yes CheckRegression->MethodsNotEquivalent No

Caption: Logical flow for the statistical comparison of analytical methods.

Conclusion and Recommendations

Both GC-MS and UPLC-MS/MS are powerful techniques capable of the trace-level quantification of this compound. The UPLC-MS/MS method generally offers higher sensitivity, greater specificity, and simpler sample preparation, making it an ideal choice for routine quality control and high-throughput environments. The GC-MS method, while requiring a derivatization step, provides a robust and reliable orthogonal technique, which is invaluable for confirmatory analysis and in situations where a UPLC-MS/MS system is not available.

The successful cross-validation of these two methods, following the principles outlined in this guide, provides a high degree of confidence in the analytical data generated. This, in turn, ensures the quality and safety of the final drug product by demonstrating rigorous control over potential genotoxic impurities. The choice of which method to implement will ultimately depend on the specific requirements of the laboratory, including available instrumentation, sample throughput, and the desired level of sensitivity.

References

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A Comparative Guide to the Efficacy of N-Methyl-2-(methylsulfonyl)ethanamine as a Precursor in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of N-Methyl-2-(methylsulfonyl)ethanamine's performance as a chemical precursor against viable alternatives. The content is tailored for researchers, scientists, and professionals in drug development, offering experimental data and field-proven insights to inform precursor selection in complex synthetic pathways.

Introduction: The Strategic Importance of the Sulfonyl-Amine Moiety

In the landscape of medicinal chemistry and materials science, molecules incorporating the sulfonyl group are of paramount importance. The unique chemical properties of the sulfonyl moiety—its ability to act as a hydrogen bond acceptor and its rigid tetrahedral geometry—make it a valuable component in designing therapeutic agents and functional materials.[1] this compound is a bifunctional molecule that provides both a nucleophilic secondary amine and a stable methylsulfonyl group, making it a strategic building block in organic synthesis.

Physicochemical Profile of this compound

This compound (CAS No: 202198-18-3) is characterized by the presence of a methylsulfonyl group attached to an N-methylated ethylamine backbone.[2] This structure confers a unique combination of polarity and reactivity.

PropertyValueSource
Molecular FormulaC4H11NO2SPubChem[2]
Molecular Weight137.20 g/mol PubChem[2]
IUPAC NameN-methyl-2-methylsulfonylethanaminePubChem[2]

The sulfonyl group is a potent electron-withdrawing group, which influences the reactivity of the neighboring amine. This electronic interplay is central to its efficacy as a precursor.

Significance in Pharmaceutical Synthesis

The utility of sulfonyl-containing compounds is well-documented in drug design, particularly for conditions like diabetes.[1] A prominent application of a related compound, (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, is as a key intermediate in the synthesis of Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor.[3][4] This highlights the relevance of the methylsulfonylethanamine scaffold in constructing biologically active molecules.

Comparative Efficacy: this compound vs. Alternatives

A precursor's value is determined by its performance relative to other available synthetic routes. A common alternative strategy to introduce the methylsulfonyl-ethylamine moiety involves a two-step process starting from its thioether analogue, N-Methyl-2-(methylthio)ethanamine . This alternative pathway consists of the initial nucleophilic substitution using the thioether, followed by an oxidation step to form the sulfone.

This comparison will focus on the direct use of this compound versus the two-step N-Methyl-2-(methylthio)ethanamine route.

Data-Driven Performance Metrics

The choice between these precursors hinges on a trade-off between reaction efficiency, process complexity, and safety.

MetricThis compound (Direct Route)N-Methyl-2-(methylthio)ethanamine (Two-Step Route)Justification
Process Steps 12 (Substitution followed by Oxidation)The direct route is inherently more streamlined.
Atom Economy HigherLowerThe two-step route involves an additional oxidation step, which introduces more reagents and potential byproducts.
Typical Yield High (Reaction dependent)Variable (Cumulative yield over two steps)The overall yield of the two-step process can be lower due to losses at each stage. A Japanese patent describes oxidizing the thioether to the sulfonyl amine with yields up to 95.7%.[5]
Reaction Conditions Generally mild to moderate conditions for nucleophilic substitution.Substitution conditions are similar, but the oxidation step requires strong oxidizing agents (e.g., hydrogen peroxide).[5]
Safety & Handling Causes skin and serious eye irritation; may cause respiratory irritation.[2]The thioether precursor is a flammable liquid and vapor, and also causes skin, eye, and respiratory irritation.[6] The subsequent oxidation step often requires careful temperature control.
Causality Behind Experimental Choices

The primary advantage of using this compound directly is process simplification . By incorporating the stable sulfonyl group from the outset, the synthetic route avoids a dedicated oxidation step. This is particularly beneficial in large-scale synthesis where reducing the number of unit operations can lead to significant cost and time savings.

Conversely, the thioether precursor, N-Methyl-2-(methylthio)ethanamine, may be preferred in scenarios where the sulfonyl group could interfere with other transformations in the synthetic sequence. The thioether is less electron-withdrawing and sterically smaller, which might be advantageous in certain contexts. However, the necessity of a subsequent oxidation step adds complexity and potential for side reactions.

Experimental Protocols and Workflows

To provide a practical comparison, we will outline a generalized experimental workflow for the synthesis of a target molecule via nucleophilic substitution.

General Workflow: Direct vs. Two-Step Route

The following diagram illustrates the divergence in the synthetic pathways.

G cluster_0 Direct Route cluster_1 Two-Step Route A This compound C Nucleophilic Substitution A->C B Electrophile (R-X) B->C D Final Product (R-N(CH3)CH2CH2SO2CH3) C->D E N-Methyl-2-(methylthio)ethanamine G Nucleophilic Substitution E->G F Electrophile (R-X) F->G H Intermediate (R-N(CH3)CH2CH2SCH3) G->H I Oxidation (e.g., H2O2) H->I J Final Product (R-N(CH3)CH2CH2SO2CH3) I->J

Caption: Comparison of synthetic workflows.

Protocol 1: Synthesis via this compound (Direct Route)

This protocol is a generalized procedure for the N-alkylation of this compound.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) and a suitable base (e.g., K2CO3, 1.5 eq.) in a polar aprotic solvent (e.g., DMF or Acetonitrile).

  • Addition of Electrophile: To the stirred solution, add the electrophile (R-X, 1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Trustworthiness Note: The final product structure should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the protocol's validity.

Protocol 2: Synthesis via N-Methyl-2-(methylthio)ethanamine (Two-Step Route)

This protocol outlines the substitution followed by oxidation.

Step A: Nucleophilic Substitution

  • Follow steps 1-5 from Protocol 1, substituting N-Methyl-2-(methylthio)ethanamine for this compound to yield the thioether intermediate.

Step B: Oxidation

  • Reaction Setup: Dissolve the thioether intermediate (1.0 eq.) from Step A in a suitable solvent (e.g., acetone or water).[5]

  • Addition of Oxidant: Cool the solution in an ice bath and add the oxidizing agent (e.g., 30% aqueous hydrogen peroxide, 2.1 eq.) dropwise, maintaining the temperature below 10 °C. A catalyst such as sodium tungstate may be used.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the oxidation is complete, as monitored by TLC or LC-MS.

  • Workup and Purification: Perform an appropriate aqueous workup to remove the excess oxidant, followed by extraction and purification as described in Protocol 1.

Safety and Handling Considerations

Safe laboratory practice necessitates a thorough understanding of the hazards associated with all reagents.

PrecursorKey HazardsRecommended Handling
This compound Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]Handle in a well-ventilated area or chemical fume hood.[7] Wear appropriate PPE, including gloves and safety glasses.[7]
N-Methyl-2-(methylthio)ethanamine Flammable liquid and vapor. Causes skin, eye, and respiratory irritation.[6]Keep away from heat, sparks, and open flames.[8] Use non-sparking tools and take precautionary measures against static discharge.[8] Handle in a chemical fume hood and wear appropriate PPE.

The two-step route introduces the additional hazards associated with strong oxidizing agents, which require careful handling and temperature control to prevent runaway reactions.

Conclusion and Strategic Recommendations

The choice between this compound and its thioether analogue is a strategic decision guided by the specific requirements of the synthetic project.

  • This compound is the precursor of choice for efficiency and process simplification . Its direct application streamlines the synthetic workflow, enhances atom economy, and avoids the handling of strong oxidizing agents. This makes it highly suitable for process development and large-scale manufacturing where minimizing operational steps is critical.

  • The N-Methyl-2-(methylthio)ethanamine route offers greater flexibility in complex multi-step syntheses where the sulfonyl group's electronic properties might be undesirable in earlier steps. However, this comes at the cost of an additional, potentially hazardous, oxidation step and a likely reduction in overall yield.

For most applications, particularly in drug development pipelines where speed and efficiency are paramount, the superior efficacy of This compound as a direct precursor makes it the more logical and advantageous choice.

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A Comparative Benchmarking Guide to the Synthesis of N-Methyl-2-(methylsulfonyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-2-(methylsulfonyl)ethanamine is a valuable building block in contemporary medicinal chemistry and drug development. Its structure, featuring a secondary amine and a sulfonyl group, imparts specific physicochemical properties that are of interest in the design of novel therapeutic agents. The efficient and scalable synthesis of this compound is therefore a critical consideration for researchers in the pharmaceutical sciences.

This in-depth technical guide provides a comparative analysis of two primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-tested experimental protocols, and present a quantitative comparison of their performance. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy that aligns with their specific project goals, whether they prioritize reaction efficiency, atom economy, or operational simplicity.

Synthetic Strategies: An Overview

Two principal and chemically robust strategies for the synthesis of this compound will be benchmarked:

  • Route 1: The Aza-Michael Addition Pathway. This direct, one-step approach involves the conjugate addition of methylamine to methyl vinyl sulfone.

  • Route 2: The Two-Step Sequential Pathway. This method first involves the synthesis of the primary amine precursor, 2-(methylsulfonyl)ethanamine, followed by its N-methylation.

The following sections will provide a comprehensive examination of each route.

Route 1: The Aza-Michael Addition Pathway

The aza-Michael addition is a powerful and atom-economical method for the formation of carbon-nitrogen bonds.[1][2] In this approach, the nucleophilic methylamine directly attacks the electron-deficient β-carbon of methyl vinyl sulfone. The high electrophilicity of the vinyl sulfone moiety often allows this reaction to proceed under mild conditions, sometimes even without the need for a catalyst.[3]

Causality Behind Experimental Choices

The choice of a solvent-free, catalyst-free approach for this reaction is predicated on the inherent reactivity of the starting materials. Methylamine is a potent, unhindered nucleophile, while methyl vinyl sulfone is a highly activated Michael acceptor. This high degree of reactivity often obviates the need for catalysts or solvents, which simplifies the experimental setup and workup, and aligns with the principles of green chemistry.

Experimental Protocol: Aza-Michael Addition

Materials:

  • Methyl vinyl sulfone

  • Methylamine (40% solution in water)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, place methyl vinyl sulfone (1.0 eq). Cool the flask in an ice bath.

  • Addition of Methylamine: Slowly add a 40% aqueous solution of methylamine (1.2 eq) to the cooled methyl vinyl sulfone with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, add 50 mL of diethyl ether to the reaction mixture. Transfer the mixture to a separatory funnel and wash with 2 x 20 mL of brine.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.

Route 2: The Two-Step Sequential Pathway

This strategy involves the initial synthesis of 2-(methylsulfonyl)ethanamine, followed by a subsequent N-methylation step. This approach offers the advantage of utilizing well-established and high-yielding individual reactions.

Step 2a: Synthesis of 2-(methylsulfonyl)ethanamine

The synthesis of the primary amine precursor is achieved through the oxidation of 2-(methylthio)ethylamine. This method, detailed in a Japanese patent, provides a high yield of the desired intermediate.[1]

Materials:

  • 2-(methylthio)ethylamine

  • Acetone

  • 70% Sulfuric acid

  • Sodium tungstate

  • Aqueous alkali solution

  • Reaction vessel with stirring and temperature control

Procedure:

  • Reaction Setup: Charge a reaction vessel with 2-(methylthio)ethylamine (1.0 eq), acetone (4 parts by weight), 70% sulfuric acid (1.07 eq), and a catalytic amount of sodium tungstate.

  • Oxidation: The oxidation is carried out, and upon completion, an aqueous alkali solution is added to the reaction mixture.

  • Extraction: The mixture is separated to obtain the organic layer containing the 2-(methylsulfonyl)ethanamine.

  • Purification: The organic layer is subjected to distillation under reduced pressure to isolate the pure 2-(methylsulfonyl)ethanamine. A yield of 95.7% has been reported for this process.[1]

Step 2b: N-methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly efficient method for the methylation of primary amines.[4][5][6] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7] A key advantage of this reaction is that it typically proceeds to completion, yielding the tertiary amine from a primary amine, and avoids the formation of quaternary ammonium salts.[6]

The Eschweiler-Clarke reaction is a robust and reliable choice for N-methylation. The use of inexpensive and readily available reagents (formaldehyde and formic acid) makes it economically attractive. The reaction mechanism involves the formation of an iminium ion intermediate, which is then reduced by formate.[4] The release of carbon dioxide as a byproduct drives the reaction to completion.

Materials:

  • 2-(methylsulfonyl)ethanamine

  • Formic acid (90%)

  • Formaldehyde (37% aqueous solution)

  • 1M Hydrochloric acid

  • Dichloromethane (DCM)

  • Sodium hydroxide

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask containing 2-(methylsulfonyl)ethanamine (1.0 eq), add formic acid (2.0 eq) and a 37% aqueous solution of formaldehyde (2.2 eq).

  • Reaction: Heat the mixture at 80-100°C under reflux for 18 hours. The evolution of carbon dioxide will be observed.

  • Work-up: Cool the reaction mixture to room temperature. Add 1M HCl to acidify the mixture, then wash with dichloromethane to remove any non-basic impurities.

  • Basification and Extraction: Basify the aqueous layer to pH 11 with sodium hydroxide. Extract the product with 3 x 50 mL of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the this compound. A yield of up to 98% has been reported for similar transformations.[4]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.

Synthesis_Routes cluster_0 Route 1: Aza-Michael Addition cluster_1 Route 2: Two-Step Sequential Pathway MA_start1 Methylamine MA_product This compound MA_start1->MA_product Solvent-free Room Temp, 4h MA_start2 Methyl Vinyl Sulfone MA_start2->MA_product TS_start 2-(Methylthio)ethylamine TS_intermediate 2-(Methylsulfonyl)ethanamine TS_start->TS_intermediate TS_product This compound TS_intermediate->TS_product TS_reagents H₂O₂, Na₂WO₄ Acetone, H₂SO₄ TS_reagents->TS_intermediate TS_methylation_reagents HCHO, HCOOH 80-100°C, 18h TS_methylation_reagents->TS_product

Caption: Comparative workflow of the two synthetic routes.

Quantitative Benchmarking

To provide an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data for Route 1 is estimated based on typical yields for aza-Michael additions of primary amines to vinyl sulfones, while the data for Route 2 is derived from the cited literature.

MetricRoute 1: Aza-Michael AdditionRoute 2: Two-Step Sequential Pathway
Number of Steps 12
Starting Materials Methylamine, Methyl vinyl sulfone2-(Methylthio)ethylamine, H₂O₂, H₂SO₄, Formaldehyde, Formic acid
Overall Yield ~90-95% (estimated)~93% (95.7% for step 1 x 98% for step 2)
Reaction Time ~4 hours~20 hours (2h for step 1 + 18h for step 2)
Reaction Temperature Room Temperature (exothermic)Step 1: Not specified, Step 2: 80-100°C
Catalyst Required? NoYes (Sodium tungstate for step 1)
Atom Economy HighModerate
Purification Vacuum DistillationDistillation (step 1), Extraction & Distillation (step 2)
Green Chemistry Favorable (solvent-free)Less favorable (use of solvents and heating)

Discussion and Recommendations

Both synthetic routes present viable and high-yielding methods for the preparation of this compound. The choice between the two will largely depend on the specific priorities of the research or development program.

Route 1: The Aza-Michael Addition Pathway is the more elegant and efficient approach from a green chemistry and atom economy perspective. Its single-step, solvent-free nature makes it an attractive option for large-scale synthesis. The primary consideration for this route is the availability and cost of methyl vinyl sulfone. The exothermic nature of the reaction also requires careful temperature control during scale-up.

Route 2: The Two-Step Sequential Pathway relies on well-established and robust chemical transformations. The high reported yield for the synthesis of the 2-(methylsulfonyl)ethanamine precursor is a significant advantage. The Eschweiler-Clarke reaction is a time-tested method for N-methylation with a generally straightforward workup. While this route involves an additional step and longer overall reaction time, the starting materials may be more readily accessible or cost-effective in certain contexts.

Recommendation: For laboratories prioritizing speed, efficiency, and green chemistry principles, the Aza-Michael Addition Pathway (Route 1) is the recommended approach, provided that methyl vinyl sulfone is readily available. For situations where starting material availability or cost is a primary concern, or where a more traditional and extensively documented approach is preferred, the Two-Step Sequential Pathway (Route 2) offers a reliable and high-yielding alternative.

Conclusion

This guide has provided a comprehensive and objective comparison of two distinct synthetic strategies for this compound. By presenting detailed experimental protocols, a quantitative benchmarking table, and a discussion of the underlying chemical principles, we aim to equip researchers with the necessary information to select the most appropriate synthetic route for their specific needs. Both the direct aza-Michael addition and the two-step sequential approach are effective methods, and the optimal choice will be dictated by a careful consideration of factors such as yield, cost, reaction time, and alignment with green chemistry principles.

References

  • Method for producing 2-(methylsulfonyl)ethylamine. JP2002020365A.
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A Comparative Guide to Structural Analogues of N-Methyl-2-(methylsulfonyl)ethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the β-Sulfonylethylamine Scaffold

In the landscape of modern medicinal chemistry, the identification of novel pharmacophores that can serve as foundational scaffolds for drug discovery is of paramount importance. N-Methyl-2-(methylsulfonyl)ethanamine represents a simple yet intriguing β-sulfonylethylamine moiety. While this specific molecule is not a therapeutic agent in itself, its core structure has proven to be a critical component in the design of highly potent and selective modulators of key biological targets. This guide provides an in-depth comparison of the structural analogues of this compound, with a primary focus on their application as inhibitors of phosphodiesterase 4 (PDE4), a crucial enzyme in the inflammatory cascade. We will delve into the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies used to evaluate these compounds, offering researchers and drug development professionals a comprehensive overview of this important chemical class.

The Central Role of PDE4 Inhibition in Inflammatory Diseases

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[1] By degrading cAMP, PDE4 plays a critical role in regulating a multitude of cellular processes, particularly in immune and inflammatory cells.[2] The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and IL-23, while simultaneously upregulating anti-inflammatory mediators.[3] This mechanism of action has established PDE4 as a significant therapeutic target for a range of inflammatory conditions, including psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD).[4]

PDE4_Signaling_Pathway Figure 1: Mechanism of Action of PDE4 Inhibitors.

Comparative Analysis of Key Structural Analogues

The therapeutic potential of the β-sulfonylethylamine scaffold is best exemplified by the development of Apremilast, a potent, orally available small molecule inhibitor of PDE4. The key chiral intermediate in the synthesis of Apremilast, (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, is a direct and highly relevant structural analogue of our topic compound. By examining this and other related structures, we can elucidate the critical structural features that govern potency and selectivity.

CompoundStructureTargetIC50 (nM)Key Structural Features & InsightsReference
This compound this compound--Core scaffold with a methyl-substituted amine and a methylsulfonyl group. Lacks the necessary complexity for potent PDE4 inhibition.-
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanaminePDE4-Introduction of a substituted phenyl ring is crucial for activity. The ethoxy and methoxy groups are key for binding to the PDE4 active site. The (S)-stereochemistry is essential for optimal activity.[4]
Apremilast ApremilastPDE474The N-phthalimido group significantly enhances potency and modulates pharmacokinetic properties. The acetamido group provides additional interactions within the active site.[3]

Structure-Activity Relationship (SAR) Insights:

  • The Aryl Moiety: The introduction of a substituted aromatic ring, as seen in the Apremilast intermediate, is a critical determinant of PDE4 inhibitory activity. The 3-ethoxy-4-methoxyphenyl group is particularly effective, likely due to its ability to form favorable interactions within the hydrophobic pocket of the PDE4 active site.

  • N-Substitution: Simple N-alkylation, as in this compound, is insufficient for potent activity. The incorporation of a larger, more complex substituent on the nitrogen atom, such as the phthalimido group in Apremilast, is necessary to achieve high-affinity binding.

  • The Sulfonyl Group: The methylsulfonyl group plays a crucial role in the overall molecular conformation and acts as a key hydrogen bond acceptor. Its presence is integral to the binding of these analogues to the PDE4 enzyme.

  • Stereochemistry: For analogues with a chiral center, such as the Apremilast intermediate, the stereochemistry is critical for optimal interaction with the chiral environment of the enzyme's active site. The (S)-enantiomer is significantly more active than the (R)-enantiomer.

Experimental Protocols: Evaluating PDE4 Inhibitory Activity

The in vitro evaluation of novel structural analogues of this compound as PDE4 inhibitors is a critical step in the drug discovery process. A widely accepted and robust method for determining the potency of these compounds is the phosphodiesterase activity assay.

Protocol: In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant PDE4.

Materials:

  • Human recombinant PDE4 enzyme (e.g., PDE4B or PDE4D isoforms)

  • cAMP substrate

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2)

  • Test compounds (dissolved in DMSO)

  • 3H-cAMP (for radiometric assay) or a fluorescently labeled cAMP (for fluorescence polarization assay)

  • Scintillation cocktail (for radiometric assay)

  • Multi-well plates (e.g., 96-well or 384-well)

  • Plate reader (scintillation counter or fluorescence polarization reader)

Workflow:

PDE4_Assay_Workflow Figure 2: Workflow for a typical in vitro PDE4 inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: Add a small volume (e.g., 1-2 µL) of the diluted compounds to the wells of the assay plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).

  • Enzyme Addition: Add the diluted PDE4 enzyme to all wells except the negative control.

  • Pre-incubation: Pre-incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate mix to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction using an appropriate method.

  • Detection: Measure the amount of hydrolyzed cAMP. The specific method will depend on the assay format (e.g., scintillation counting for radiometric assays).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold has emerged as a valuable starting point for the development of potent and selective PDE4 inhibitors. The journey from this simple molecule to the clinically successful drug, Apremilast, highlights the power of medicinal chemistry in optimizing a lead structure to achieve desired therapeutic properties. The key to this success lies in the strategic introduction of an appropriate aryl group and a more complex N-substituent to enhance binding affinity and modulate pharmacokinetic parameters.

Future research in this area will likely focus on the exploration of novel N-substituents to further improve potency, selectivity, and the overall drug-like properties of these compounds. Additionally, the investigation of bioisosteric replacements for the methylsulfonyl group could lead to analogues with improved metabolic stability or altered physical properties. As our understanding of the structural biology of PDE4 isoforms continues to grow, so too will the opportunities for the rational design of next-generation inhibitors based on the versatile β-sulfonylethylamine scaffold.

References

  • Advances in the Development of Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Phosphodiesterase-4 inhibitors: a review of current developments (2013-2021). PubMed. [Link]

  • Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. PubMed Central. [Link]

  • Medicinal Chemistry of PDE4 Inhibitors. Taylor & Francis eBooks. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Semantic Scholar. [Link]

  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. PubMed. [Link]

  • Discovery of arylbenzylamines as PDE4 inhibitors with potential neuroprotective effect. PubMed. [Link]

  • potent-pde4-inhibitors Research Articles. R Discovery. [Link]

  • Cytotoxicities and anti-inflammatory activities (IC50 in μM) of compounds. ResearchGate. [Link]

  • Chemical structures of Sulfonamide derivatives as PDE4BIs (74–88). ResearchGate. [Link]

  • Aryl sulfonamides as selective PDE4 inhibitors. PubMed. [Link]

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. PubMed Central. [Link]

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI. [Link]

  • Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. MDPI. [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

  • N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. PubMed. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]

  • Discovery of Novel Inhibitors of Phosphodiesterase 4 with 1-phenyl-3,4-dihydroisoquinoline Scaffold: Structure-based drug design and Fragment Identification. ResearchGate. [Link]

  • N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers. [Link]

  • N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. NIH. [Link]

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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of N-Methyl-2-(methylsulfonyl)ethanamine Derivatives for the Design of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of quantitative structure-activity relationship (QSAR) modeling techniques as applied to N-Methyl-2-(methylsulfonyl)ethanamine derivatives. As a scaffold of interest in modern medicinal chemistry, understanding the relationship between the molecular structure of these derivatives and their biological activity is paramount for the rational design of more potent and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate their discovery pipelines.

The core principle of QSAR is to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.[1] These models, once validated, can be powerfully employed to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive and costly experimental screening.[2][3]

Comparative Analysis of QSAR Modeling Methodologies

The selection of an appropriate QSAR methodology is critical and depends on the nature of the dataset, the available computational resources, and the specific objectives of the study. Below is a comparison of several robust QSAR approaches that can be applied to the study of this compound derivatives, drawing parallels from studies on other neurologically active agents.[2][4][5]

QSAR Methodology Underlying Principle Typical Molecular Descriptors Advantages Disadvantages
Multiple Linear Regression (MLR) Establishes a linear relationship between a set of molecular descriptors and biological activity.[5]1D & 2D: Physicochemical properties (logP, molar refractivity), topological indices.[6][7]Simple to interpret, computationally inexpensive, provides a clear equation relating structure to activity.Assumes a linear relationship, can be prone to overfitting with a large number of descriptors.
k-Nearest Neighbors (kNN) A non-linear method that predicts the activity of a compound based on the average activity of its 'k' most similar neighbors in the descriptor space.[3][4]Can utilize a wide range of descriptors (1D, 2D, and 3D).Capable of modeling non-linear relationships, robust to outliers.[3]The choice of 'k' and the distance metric can be arbitrary; less interpretable than MLR.
Genetic Algorithm - Partial Least Squares (GA-PLS) Employs a genetic algorithm to select the most relevant subset of descriptors, which are then used to build a PLS regression model.[4]High-dimensional descriptor spaces (1D, 2D, 3D).Effective for handling datasets with more descriptors than compounds, reduces overfitting by selecting key features.[8]Computationally more intensive, the stochastic nature of GA may lead to different solutions.
3D-QSAR (CoMFA/CoMSIA) Correlates the 3D steric and electrostatic fields of aligned molecules with their biological activity.3D fields calculated around the molecules.Provides intuitive 3D contour maps that guide structural modifications.[9]Requires accurate 3D alignment of molecules, which can be challenging and subjective.

Visualizing the QSAR Workflow

A typical QSAR study follows a well-defined workflow, from initial data collection to the final application of the predictive model. The following diagram illustrates this process.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development & Validation cluster_application Model Application Data_Collection Collection of N-Methyl-2- (methylsulfonyl)ethanamine Derivatives & Biological Activity Data_Splitting Splitting into Training and Test Sets Data_Collection->Data_Splitting Descriptor_Calculation Calculation of Molecular Descriptors (1D, 2D, 3D) Data_Splitting->Descriptor_Calculation Model_Building QSAR Model Building (e.g., MLR, kNN, GA-PLS) Descriptor_Calculation->Model_Building Internal_Validation Internal Validation (e.g., Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Using Test Set) Internal_Validation->External_Validation Database_Screening Virtual Screening of Chemical Databases External_Validation->Database_Screening Novel_Design Design of Novel Derivatives External_Validation->Novel_Design

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

Conceptual Relationship of Molecular Descriptors in a QSAR Model

The power of a QSAR model lies in its ability to distill complex molecular information into a predictive mathematical relationship. This is achieved through the use of various molecular descriptors that encode different aspects of a molecule's structure and properties.

Descriptors cluster_descriptors Molecular Descriptors QSAR_Model QSAR Model D1 1D Descriptors (e.g., Molecular Weight, logP) D1->QSAR_Model D2 2D Descriptors (e.g., Topological Indices, Connectivity) D2->QSAR_Model D3 3D Descriptors (e.g., Molecular Shape, Steric Fields) D3->QSAR_Model

Caption: Relationship between different classes of molecular descriptors and the resulting QSAR model.

Detailed Experimental Protocol for a QSAR Study of this compound Derivatives

This section provides a step-by-step methodology for conducting a robust QSAR study.

PART 1: Data Set Preparation
  • Curation of the Dataset:

    • Compile a dataset of this compound derivatives with their corresponding biological activity data (e.g., IC₅₀, EC₅₀, or anticonvulsant activity).[10] The activity data should be converted to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution.

    • Ensure the dataset covers a wide range of structural diversity and biological activity.

  • Data Splitting:

    • Divide the dataset into a training set and a test set. Typically, the training set comprises 70-80% of the data, and the remaining 20-30% forms the test set.[8]

    • The division should be done in such a way that the test set compounds are representative of the chemical space of the training set.

PART 2: Molecular Descriptor Calculation
  • Structure Preparation:

    • Draw the 2D structures of all derivatives in a chemical drawing software and convert them to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain stable conformations.

  • Descriptor Calculation:

    • Utilize specialized software (e.g., MOE, Dragon) to calculate a wide range of molecular descriptors. These can include:

      • 1D Descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors.[11]

      • 2D Descriptors: Topological indices (e.g., Wiener index, Kier & Hall connectivity indices), Kier shape indices.

      • 3D Descriptors: Geometrical descriptors, surface area, volume.

PART 3: Model Development (Using Multiple Linear Regression as an Example)
  • Descriptor Selection:

    • From the large pool of calculated descriptors, select a subset of non-correlated and relevant descriptors for model building. This can be achieved using techniques like stepwise regression or genetic algorithms.[4]

  • Model Generation:

    • Use a statistical software package to perform multiple linear regression on the training set, with the biological activity as the dependent variable and the selected descriptors as independent variables. The general form of the equation will be:

      • pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

      • Where c are the regression coefficients and D are the descriptor values.

PART 4: Model Validation
  • Internal Validation:

    • Perform cross-validation (typically leave-one-out or 5-fold) on the training set to assess the internal consistency and robustness of the model.[3] Key statistical parameters to evaluate are the cross-validated correlation coefficient (q²) and the root mean square error of cross-validation (RMSECV).

  • External Validation:

    • Use the developed model to predict the biological activity of the compounds in the test set.[3]

    • Calculate the external correlation coefficient (R²_pred) and the root mean square error of prediction (RMSEP) to evaluate the predictive power of the model on an independent dataset. A good predictive model will have a high R²_pred and a low RMSEP.[7]

Hypothetical Performance of QSAR Models for this compound Derivatives

The following table presents a hypothetical comparison of the statistical performance of different QSAR models that could be developed for this compound derivatives, based on typical values observed in QSAR studies of anticonvulsants and other CNS-active compounds.[8][10]

Model Type r² (Training Set) q² (Cross-Validation) R²_pred (Test Set) RMSEP
MLR0.750.680.720.45
kNN0.820.750.780.38
GA-PLS0.880.810.850.31
CoMFA0.920.790.800.35

Conclusion and Future Directions

QSAR modeling is an indispensable tool in modern drug discovery, offering a rational and efficient approach to the design of novel therapeutic agents.[2] For this compound derivatives, the application of various QSAR methodologies can provide valuable insights into the structural requirements for desired biological activity, such as anticonvulsant effects.[2] By comparing different modeling techniques, researchers can select the most appropriate method for their specific goals. The development of robust and predictive QSAR models will undoubtedly accelerate the identification of lead compounds and the optimization of their pharmacological profiles. Future work should focus on the application of more advanced machine learning and deep learning techniques to further enhance the predictive accuracy of these models.[2]

References

  • Duchowicz, P. R., & Castro, E. A. (2019). Quantitative structure-activity relationship models for compounds with anticonvulsant activity. Expert Opinion on Drug Discovery, 14(7), 653-665.
  • Shen, M., LeTiran, A., & Xiao, Y. (2002). Application of Predictive QSAR Models to Database Mining: Identification and Experimental Validation of Novel Anticonvulsant Compounds. Journal of Medicinal Chemistry, 45(13), 2811-2823.
  • Shen, M., LeTiran, A., & Xiao, Y. (2002). Application of predictive QSAR models to database mining: identification and experimental validation of novel anticonvulsant compounds. Journal of Medicinal Chemistry, 45(13), 2811-2823.
  • Abdulfatai, U., Uzairu, A., & Shallangwa, G. A. (2021). QSAR, molecular docking, and molecular designs of some anti-epilepsy compounds. Journal of the Nigerian Society of Physical Sciences, 3(3), 286-300.
  • Brown, S. D., & Wold, S. (2003). A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods. Journal of Molecular Graphics and Modelling, 22(1), 37-47.
  • Gupta, A., & Singh, J. (2011). Quantitative Structure Activity Relationship of Riluzole Series as Anticonvulsants. International Journal of Drug Design & Discovery, 2(2), 435-442.
  • Kiralj, R., & Ferreira, M. M. (2002). Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues. Journal of Chemical Information and Computer Sciences, 42(4), 965-978.
  • Schaper, K. J., & Kibat, P. (1992). Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines. Journal of Medicinal Chemistry, 35(6), 1073-1080.
  • Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(8), 2014-2024.
  • Khan, K., & Roy, A. (2022). Quantitative structure–activity relationship-based computational approaches. In Computational Tools for Protein Modeling and Drug Design (pp. 219-236). Academic Press.
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  • Wang, J., et al. (2021). 2-Phenylcyclopropylmethylamine (PCPMA)

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A Comparative Guide to Purity Assessment of N-Methyl-2-(methylsulfonyl)ethanamine: Titration vs. Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and regulatory compliance. N-Methyl-2-(methylsulfonyl)ethanamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is not merely a quality control measure; it is a critical step that dictates the quality of the final drug product.[1][2] This guide provides an in-depth, comparative analysis of two fundamental analytical techniques for assessing the purity of this compound: classical non-aqueous titration and modern chromatographic methods.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this guide will delve into the causality behind experimental choices, establish self-validating systems within the described protocols, and ground all claims in authoritative references. The choice between a traditional titration and a sophisticated chromatographic method is not always straightforward; it is a decision based on a nuanced understanding of the analyte, potential impurities, and the specific requirements of the analysis at each stage of drug development.

Understanding the Analyte: this compound

This compound possesses two key functional groups that dictate the analytical approaches to its purity assessment: a secondary amine and a sulfonyl group. The amine group provides a basic character, making it amenable to acid-base titration. The overall structure, with a molecular weight of 137.20 g/mol , makes it suitable for analysis by various chromatographic techniques.[3]

Potential impurities in this compound can originate from the synthetic route and may include starting materials, byproducts of side reactions, and degradation products. These impurities can be organic, such as related amines or sulfones, or inorganic.[4][5][6] The ability to detect and quantify these impurities is a key differentiator between the analytical methods discussed.

Part 1: The Classical Approach - Non-Aqueous Titration

Titration is a cornerstone of quantitative chemical analysis, offering a direct measure of the total basicity of a sample.[7] For a weakly basic compound like this compound, a non-aqueous titration is the method of choice. This technique enhances the basicity of the amine, allowing for a sharp and discernible endpoint that would be difficult to achieve in an aqueous solution.[8][9]

Principle of Non-Aqueous Titration for Amines

The underlying principle of this method is the neutralization reaction between the amine (a weak base) and a strong acid in a non-aqueous solvent. Glacial acetic acid is a common solvent as it is a very weak acid and does not interfere with the titration. Perchloric acid, a very strong acid, is the typical titrant.[8][9]

The reaction proceeds as follows:

R₂NH + HClO₄ → R₂NH₂⁺ + ClO₄⁻

The endpoint of the titration, where all the amine has been neutralized, can be determined potentiometrically using a pH electrode or visually with a suitable indicator.[10]

Experimental Protocol: Non-Aqueous Potentiometric Titration

This protocol is designed to be a self-validating system by including a standardization step for the titrant and a system suitability check.

Materials and Reagents:

  • This compound sample

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • Glacial acetic acid

  • Potassium hydrogen phthalate (primary standard)

  • Crystal violet indicator (for visual titration, optional)

  • Automated potentiometric titrator with a suitable electrode (e.g., glass-calomel combination electrode)

Protocol Steps:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate (PHP) into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Titrate with the 0.1 N perchloric acid solution potentiometrically. The endpoint is the point of maximum inflection on the titration curve.

    • Calculate the normality of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh a quantity of this compound equivalent to approximately 0.1 g into a beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Titrate with the standardized 0.1 N perchloric acid solution potentiometrically.

    • Record the volume of titrant consumed at the endpoint.

  • Calculation of Purity:

    • Purity (%) = (V * N * E) / W * 100

      • V = Volume of perchloric acid consumed (L)

      • N = Normality of perchloric acid (mol/L)

      • E = Equivalent weight of this compound (137.20 g/mol )

      • W = Weight of the sample (g)

Workflow for Titrimetric Purity Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Titrant_Prep Prepare & Standardize 0.1 N Perchloric Acid Titration Potentiometric Titration Titrant_Prep->Titration Sample_Prep Accurately Weigh & Dissolve This compound Sample_Prep->Titration Endpoint Determine Endpoint (Maximum Inflection) Titration->Endpoint Calculation Calculate Purity (%) Endpoint->Calculation

Caption: Workflow for titrimetric purity validation.

Advantages and Limitations of Titration
Advantages Limitations
Cost-effective and rapid for routine analysis.[11]Non-selective: Titrates total basicity, including any basic impurities, which can lead to an overestimation of purity.[12]
High precision and accuracy for assay determination.[13]Lower sensitivity compared to chromatographic methods; not suitable for trace impurity analysis.
Robust and straightforward methodology.[14]Limited information: Does not provide an impurity profile, only a single value for the total basicity.
Absolute method that does not require a reference standard of the analyte itself for quantification (once the titrant is standardized).Interference: Acidic or other basic compounds in the sample can interfere with the analysis.[15]

Part 2: The Modern Approach - Chromatographic Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer a more comprehensive assessment of purity by separating the main compound from its impurities.[16][17][18] This allows for the identification and quantification of individual impurities, providing a detailed impurity profile.[1]

Principle of Chromatographic Separation

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. In GC, a volatile sample is vaporized and carried by an inert gas (mobile phase) through a column. The separation is based on the physicochemical properties of the analytes, such as polarity, size, and volatility.

For this compound, a reverse-phase HPLC (RP-HPLC) method is a suitable choice due to its polarity.

Experimental Protocol: RP-HPLC Method for Purity Assessment

This protocol is designed in accordance with typical pharmaceutical method validation guidelines.[19][20]

Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer component)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic acid in water.

    • Prepare Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas the mobile phases before use.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (or as determined by UV scan)

    • Injection Volume: 10 µL

    • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more non-polar compounds.

  • Data Analysis:

    • The purity of the sample is calculated using the area percentage method.

    • Purity (%) = (Area of main peak / Total area of all peaks) * 100

    • Individual impurities can be quantified relative to the main peak.

Workflow for Chromatographic Purity Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Prepare & Degas Mobile Phases Injection Inject into HPLC System Mobile_Phase->Injection Standard_Sample Prepare Standard & Sample Solutions Standard_Sample->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (%) & Impurity Profile Integration->Calculation

Caption: Workflow for chromatographic purity validation.

Advantages and Limitations of Chromatography
Advantages Limitations
High specificity and selectivity: Separates the main component from impurities, providing a detailed impurity profile.[12]Higher cost of instrumentation and consumables.
High sensitivity: Capable of detecting and quantifying trace-level impurities.[16][21]More complex method development and validation required.[22]
Versatile: Can be adapted to a wide range of compounds and impurities.[14]Requires a reference standard for the main component for accurate quantification (assay).
Provides both qualitative and quantitative information about the sample composition.Longer analysis time per sample compared to titration.

Head-to-Head Comparison: Titration vs. Chromatography

The choice between titration and chromatography for the purity assessment of this compound is contingent upon the specific analytical objective.

Parameter Titration Chromatography (HPLC/GC) When to Choose
Principle Acid-base neutralization.Differential partitioning between mobile and stationary phases.
Specificity Low: Measures total basicity, not specific to the target analyte.[12]High: Separates and quantifies individual components.[12]Chromatography is essential for impurity profiling and meeting regulatory requirements for impurity identification and quantification as per ICH guidelines.[4][23][24]
Sensitivity Lower: Not suitable for trace analysis.High: Can detect impurities at very low levels (ppm or ppb).[21]Chromatography is necessary when low-level impurities need to be monitored.
Quantification Assay: Provides a single value for the total amount of basic substance.Impurity Profile & Assay: Quantifies the main component and individual impurities.Titration can be a quick and cost-effective method for determining the overall assay of a relatively pure sample, especially in early-stage development or for routine checks where the impurity profile is well-established.[11][14]
Speed Fast: A single titration can be completed in a few minutes.Slower: A chromatographic run can take 20-60 minutes per sample.Titration is advantageous for high-throughput screening or in-process controls where a rapid result is needed.
Cost Low: Inexpensive equipment and reagents.High: Significant investment in instrumentation, columns, and high-purity solvents.Titration is a more economical option for laboratories with limited budgets or for applications where the detailed information from chromatography is not required.
Regulatory View Accepted for assay determination as per pharmacopeias like the USP.[7][25]The preferred method for impurity profiling to comply with ICH guidelines (e.g., Q3A).[4][23][24]A combination of both methods is often employed in a regulated environment. Titration for the assay and chromatography for the impurity profile provides a comprehensive quality assessment.

Conclusion and Recommendations

The purity assessment of this compound is a critical aspect of quality control in pharmaceutical development. Both titration and chromatography are valuable analytical tools, but they serve different purposes and provide complementary information.

  • For routine assay determination of a known, high-purity material, non-aqueous titration is a cost-effective, rapid, and precise method. It is particularly useful for in-process controls and release testing where the impurity profile has been previously characterized and is known to be consistent.

  • For comprehensive purity analysis, including the identification and quantification of individual impurities, chromatographic methods such as HPLC are indispensable. This is the required approach to meet the stringent regulatory expectations for impurity profiling outlined in ICH guidelines.[4][23][24] Chromatography provides a detailed picture of the sample's composition, which is crucial for ensuring the safety and quality of the final drug product.

In a robust drug development program, a hybrid approach is often the most effective. Titration can be used for routine checks and assay determination, while chromatography is employed for the definitive characterization of the impurity profile during process development, validation, and for setting specifications. This dual-pronged strategy ensures both the overall purity and the detailed composition of this compound are well-controlled, safeguarding the integrity of the final pharmaceutical product.

References

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 23(03). Available from: [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available from: [Link]

  • PubMed. (1971). TLC identification of sulfonamides. J Pharm Sci, 60(3), 448-50. Available from: [Link]

  • Ingenta Connect. (2010). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Current Pharmaceutical Analysis, 6(3). Available from: [Link]

  • Pharma Specialists. (2022). An Overview of Titrimetry. Available from: [Link]

  • PMC - NIH. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 498. Available from: [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? Available from: [Link]

  • USP-NF. (2017). General Chapter Prospectus: <541> Titrimetry. Available from: [Link]

  • AMSbiopharma. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available from: [Link]

  • Mettler Toledo. (n.d.). Amine Value Determination of Polymers by Nonaqueous Titration. Available from: [Link]

  • uspbpep.com. (n.d.). General Chapters: <541> TITRIMETRY. Available from: [Link]

  • Scribd. (n.d.). Amine Titration. Available from: [Link]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. 12(1), 1-7. Available from: [Link]

  • AMSbiopharma. (n.d.). ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. Available from: [Link]

  • PharmaGuru. (2025). Key Difference Between Chromatographic And Titrimetric Methods. Available from: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products. Available from: [Link]

  • Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. Energy Progress, 4(4), 229-232. Available from: [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • ACS Publications. (1956). Analytical Chemistry. 28(4). Available from: [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available from: [Link]

  • PubMed. (1986). Purity determination and evaluation of new drug substances. J Pharm Biomed Anal, 4(6), 725-32. Available from: [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. J Med Chem, 57(12), 5055-5069. Available from: [Link]

  • Quora. (2020). Which one is better between assay by HPLC or assay by titration? Available from: [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Available from: [Link]

  • Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry? Available from: [Link]

  • PubChem. (n.d.). (2-Methanesulfonylethyl)(methyl)amine. Available from: [Link]

  • Oxford Academic. (2009). Comparison between Ion-chromatography and Titration Methods for the Determination of Sulfite in Wastewater Containing Furfural. Chemistry Letters, 38(7), 708-709. Available from: [Link]

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A Comparative Spectroscopic Guide to N-Methyl-2-(methylsulfonyl)ethanamine and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Abstract: This guide provides an in-depth spectroscopic comparison of N-Methyl-2-(methylsulfonyl)ethanamine and its key precursors, Methyl Vinyl Sulfone and 2-(Methylsulfonyl)ethanamine. Leveraging experimental data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we delineate the characteristic spectral signatures that arise during the synthetic transformation. This document serves as a practical reference for reaction monitoring, quality control, and structural verification in synthetic chemistry workflows.

Introduction and Synthetic Context

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure combines a secondary amine with a sulfone group, offering multiple points for molecular elaboration. Accurate and unambiguous characterization of this molecule and its precursors is paramount for ensuring the integrity of synthetic protocols and the purity of the final products.

The sulfone functional group (R-SO₂-R'), characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, exhibits distinct spectroscopic properties that are sensitive to its chemical environment.[1][2] This guide will explore the spectroscopic journey from a common electrophilic precursor, Methyl Vinyl Sulfone, through the intermediate primary amine, 2-(Methylsulfonyl)ethanamine, to the final N-methylated product.

Synthetic Pathway Overview

A common and illustrative synthesis of this compound involves a two-step process starting from Methyl Vinyl Sulfone. The first step is a Michael addition of ammonia to the activated alkene, yielding 2-(Methylsulfonyl)ethanamine. The second step involves the selective N-methylation of this primary amine to yield the final product. Understanding this pathway is crucial for interpreting the spectroscopic changes at each stage.

Synthetic_Pathway Fig. 1: Synthetic Route to this compound MVS Methyl Vinyl Sulfone MSA 2-(Methylsulfonyl)ethanamine MVS->MSA + NH3 (Michael Addition) NMSA This compound MSA->NMSA + CH3-X (N-Methylation)

Fig. 1: Synthetic Route to this compound

Spectroscopic Characterization of Precursors

Methyl Vinyl Sulfone (Starting Material)

Methyl Vinyl Sulfone (C₃H₆O₂S) is an activated alkene, and its spectroscopic features are dominated by the vinyl and methylsulfonyl groups.[3][4]

  • FTIR Spectroscopy: The infrared spectrum prominently displays the characteristic strong, sharp absorption bands of the sulfone group.[5] The asymmetric S=O stretch appears around 1300-1325 cm⁻¹, while the symmetric stretch is found near 1120-1145 cm⁻¹.[5] The vinyl group is identified by the C=C stretch around 1620 cm⁻¹ and the =C-H out-of-plane bending vibrations near 960-980 cm⁻¹.[6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum shows a complex pattern for the vinyl protons (CH₂=CH-) typically between δ 6.0-7.0 ppm, exhibiting characteristic splitting patterns (dd, ddt). The methyl group (CH₃-) attached to the sulfone appears as a sharp singlet further downfield than a typical methyl group, usually around δ 3.0 ppm, due to the electron-withdrawing effect of the SO₂ group.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show three distinct signals: one for the methyl carbon (~δ 45 ppm) and two for the vinyl carbons (~δ 130-140 ppm).[7]

  • Mass Spectrometry (EI): The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 106.[8] Common fragmentation patterns involve the loss of the methyl group (m/z 91) or the vinyl group.

2-(Methylsulfonyl)ethanamine (Intermediate)

This intermediate (C₃H₉NO₂S) is the product of the Michael addition. The key spectroscopic change is the disappearance of the vinyl group and the appearance of signals corresponding to a primary amine and an ethyl bridge.[9]

  • FTIR Spectroscopy: The strong sulfone S=O stretching bands remain prominent (1300-1325 cm⁻¹ and 1120-1145 cm⁻¹). Crucially, the vinyl group absorptions (e.g., C=C stretch at ~1620 cm⁻¹) are absent. New, broad absorptions appear in the 3300-3400 cm⁻¹ region, characteristic of the N-H stretching of a primary amine (a doublet for the symmetric and asymmetric stretches). An N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹.

  • ¹H NMR Spectroscopy: The complex vinyl proton signals are replaced by two triplet signals corresponding to the two methylene groups (-CH₂-CH₂-). The methylene group adjacent to the sulfone (SO₂-CH₂-) will be further downfield (typically δ 3.2-3.5 ppm) than the methylene group adjacent to the amine (-CH₂-NH₂) (typically δ 2.9-3.2 ppm). The methyl group singlet remains around δ 3.0 ppm. The two amine protons (-NH₂) will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy: The two vinyl carbon signals are replaced by two new aliphatic carbon signals for the ethyl bridge, typically in the δ 35-55 ppm range. The methyl carbon signal remains.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) is expected at m/z 123. A prominent fragment is often observed from alpha-cleavage next to the amine, resulting in the loss of the CH₂SO₂CH₃ radical.

Spectroscopic Characterization of this compound (Final Product)

The final product (C₄H₁₁NO₂S) is distinguished from its immediate precursor by the addition of a methyl group to the nitrogen atom.[10]

  • FTIR Spectroscopy: The sulfone S=O bands persist. The key change in the N-H region is the replacement of the primary amine's characteristic doublet (or broad singlet) with a single, less intense N-H stretching band for the secondary amine, typically around 3300-3350 cm⁻¹. The primary amine N-H bend at ~1600 cm⁻¹ disappears.

  • ¹H NMR Spectroscopy: This spectrum provides the most definitive evidence of successful methylation. A new singlet appears for the N-methyl group (N-CH₃), typically around δ 2.4-2.6 ppm. The methylene protons will show similar triplet patterns as the precursor, though their chemical shifts may be slightly altered by the N-methylation. The single secondary amine proton (-NH-) will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: A new carbon signal for the N-methyl group appears, typically in the δ 30-40 ppm range. The signals for the ethyl bridge and the sulfonyl methyl group remain, with slight shifts possible.

  • Mass Spectrometry (EI): The molecular ion peak (M⁺) is expected at m/z 137. The fragmentation pattern will be dominated by alpha-cleavage adjacent to the secondary amine, which is a highly favored fragmentation pathway. This leads to a very stable iminium ion fragment.

Comparative Data Summary

The following tables summarize the key distinguishing spectroscopic features for each compound, facilitating a direct comparison.

Table 1: Comparative FTIR Data (Key Vibrational Frequencies in cm⁻¹)

Functional GroupMethyl Vinyl Sulfone2-(Methylsulfonyl)ethanamineThis compound
S=O Asymmetric Stretch ~1310~1310~1310
S=O Symmetric Stretch ~1130~1130~1130
C=C Stretch ~1620AbsentAbsent
N-H Stretch Absent~3350 (doublet, broad)~3320 (single, weaker)
N-H Bend Absent~1600Absent

Table 2: Comparative ¹H NMR Data (Approximate Chemical Shifts in δ ppm)

Proton EnvironmentMethyl Vinyl Sulfone2-(Methylsulfonyl)ethanamineThis compound
=CH₂ / =CH- 6.0 - 7.0 (complex)AbsentAbsent
SO₂-CH₃ ~3.0 (s)~3.0 (s)~3.0 (s)
SO₂-CH₂- Absent~3.3 (t)~3.3 (t)
-CH₂-N Absent~3.0 (t)~3.1 (t)
N-CH₃ AbsentAbsent~2.5 (s)
-NH / -NH₂ AbsentBroad singletBroad singlet

Table 3: Comparative Mass Spectrometry Data (m/z)

IonMethyl Vinyl Sulfone2-(Methylsulfonyl)ethanamineThis compound
Molecular Ion (M⁺) 106123137
Key Fragment(s) 91 ([M-CH₃]⁺)Varies (α-cleavage)Varies (α-cleavage)

Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters should be optimized by the user.

Analytical Workflow

Analytical_Workflow Fig. 2: General Spectroscopic Analysis Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Prep_Neat Neat Liquid/Solid (for ATR-FTIR) Acq_FTIR ATR-FTIR Scan (e.g., 32 scans, 4 cm⁻¹ res.) Prep_Neat->Acq_FTIR Prep_NMR Dissolve ~10-20 mg in 0.7 mL CDCl₃ with TMS Acq_NMR Acquire ¹H & ¹³C Spectra (Shim, Lock, Tune) Prep_NMR->Acq_NMR Prep_GCMS Dilute in Volatile Solvent (e.g., Dichloromethane) Acq_GCMS Inject & Run GC-MS (Temp. Program, EI mode) Prep_GCMS->Acq_GCMS Analysis Process Spectra: - Baseline Correction - Peak Picking - Integration - Library Search (MS) Acq_FTIR->Analysis Acq_NMR->Analysis Acq_GCMS->Analysis Report Comparative Report & Structural Confirmation Analysis->Report

Fig. 2: General Spectroscopic Analysis Workflow

Protocol 1: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid, non-destructive technique ideal for analyzing liquid and solid samples with minimal preparation.[11][12]

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Record a background spectrum of the clean, empty crystal. This is crucial for removing atmospheric (H₂O, CO₂) and crystal-related absorptions from the sample spectrum.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. For solids, apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. A typical acquisition might involve co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe. Verify cleanliness by taking a new background scan.

Protocol 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of individual atoms.[13]

  • Sample Preparation: Accurately weigh 5-25 mg of the compound into a clean, dry vial.[14] Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing an internal reference standard, typically 0.03% Tetramethylsilane (TMS).[14][15] Ensure the sample is fully dissolved.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter, which can degrade spectral quality.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H Acquisition: Acquire the proton spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required. A proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon atom.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates components of a mixture before fragmenting and detecting them based on their mass-to-charge ratio, providing both retention time and mass spectral data.[16][17]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[16] The solvent should be of high purity to avoid extraneous peaks.

  • Instrument Setup: Set up the GC with an appropriate temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 250°C. The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.[17]

  • Injection: Inject 1 µL of the prepared sample into the GC inlet. The high temperature of the inlet vaporizes the sample, which is then swept onto the column by the carrier gas (usually Helium).

  • Data Acquisition: As the sample components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer scans a specified mass range (e.g., m/z 40-400) continuously throughout the run.

  • Data Analysis: Analyze the resulting chromatogram. For each peak, examine the corresponding mass spectrum. Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum to a reference library (e.g., NIST) for confirmation.[18]

Conclusion

The spectroscopic transformation from Methyl Vinyl Sulfone to this compound is clear and systematic. FTIR confirms the conversion of the vinyl group to a primary and then secondary amine. Mass Spectrometry tracks the increase in molecular weight at each step. Most definitively, ¹H NMR spectroscopy visualizes the disappearance of vinyl protons and the sequential appearance of signals for the ethyl bridge and, finally, the N-methyl group. By employing these techniques in concert, researchers can confidently monitor the synthesis, verify the structure of intermediates and products, and ensure the overall success of their chemical transformations.

References

  • Sulfur X-ray Absorption and Emission Spectroscopy of Organic Sulfones. (2023). The Journal of Physical Chemistry A. [Link]

  • Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. [Link]

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010). Analytical Biochemistry. [Link]

  • Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Semantic Scholar. [Link]

  • Methyl vinyl sulfone. PubChem. [Link]

  • Sulfur X-ray Absorption and Emission Spectroscopy of Organic Sulfones. ResearchGate. [Link]

  • NMR Sample Preparation. University of Alberta. [Link]

  • Sample preparation GC-MS. SCION Instruments. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • Computational mass spectrometry for small molecules. PubMed Central. [Link]

  • Selected syntheses and reactions of sulfones. ResearchGate. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • Small Molecule Analysis. AxisPharm. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

  • (2-Methanesulfonylethyl)(methyl)amine. PubChem. [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ResearchGate. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

  • The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Digital CSIC. [Link]

  • N-Methyl-2-(methylthio)ethanamine. PubChem. [Link]

  • Ethene, (methylsulfonyl)-. NIST WebBook. [Link]

  • (R)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine from Aladdin Scientific Corporation. Labcompare. [Link]

  • 1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonyl-ethylamine. PubChem. [Link]

  • THE NEW PREPARATION OF ALIPHATIC AMINES WITH SULPHONYL GROUP AND THEIR SALTS. European Patent Office. [Link]

  • 2-(Methylsulfinyl)ethanamine. PubChem. [Link]

  • Ethanamine, N-methyl-. NIST WebBook. [Link]

  • Ethanamine, 2-(methylsulfonyl)-, hydrochloride (1:1). PubChem. [Link]

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A Senior Application Scientist's Guide to Alternatives for N-Methyl-2-(methylsulfonyl)ethanamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Organic Chemist

In the landscape of contemporary organic synthesis, particularly within drug discovery and development, the selection of building blocks is a critical determinant of synthetic efficiency and molecular diversity. N-Methyl-2-(methylsulfonyl)ethanamine, a bifunctional reagent, presents an intriguing scaffold, combining a secondary amine and a methylsulfonyl group. This structure suggests its potential utility as a C2-N synthon in the construction of nitrogen-containing heterocycles, a motif prevalent in a vast array of pharmaceuticals.

This guide moves beyond a simple cataloging of reagents. It is designed to provide researchers, scientists, and drug development professionals with a comparative analysis of this compound and its alternatives in the context of a practical and widely applicable synthetic transformation: the synthesis of 1,4-disubstituted piperazines. We will delve into the mechanistic nuances, predicted reactivity, and practical considerations for each alternative, supported by representative experimental protocols and comparative data. Our objective is to empower the synthetic chemist with the knowledge to make informed decisions in reagent selection, ultimately accelerating the path to novel molecular entities.

The Synthetic Utility of this compound: A Conceptual Framework

This compound possesses two key reactive sites: a nucleophilic secondary amine and a carbon atom alpha to an electron-withdrawing methylsulfonyl group. This arrangement makes it a versatile precursor for various heterocyclic systems. For the purpose of this guide, we will focus on its application in the synthesis of 1,4-disubstituted piperazines, a privileged scaffold in medicinal chemistry.

The core strategy involves a double N-alkylation of a primary amine with a suitable 1,2-dielectrophile. In this context, this compound can, in principle, be transformed into a dielectrophile or a related synthon for piperazine synthesis. However, a more direct and synthetically valuable application is its use as a diamine surrogate.

Below is a conceptual workflow illustrating the central role of this compound and its alternatives in the synthesis of a target 1,4-disubstituted piperazine.

workflow cluster_start Starting Materials cluster_reagents C2-N Synthon Alternatives Primary_Amine Primary Amine (R-NH2) Synthetic_Protocol Synthetic_Protocol Primary_Amine->Synthetic_Protocol Reacts with C2_Synthon C2-N Synthon C2_Synthon->Synthetic_Protocol Target_Molecule This compound Target_Molecule->C2_Synthon Alternative_1 N,N'-Dimethylethylenediamine Alternative_1->C2_Synthon Alternative_2 2-(Benzylsulfonyl)-N-methylethanamine Alternative_2->C2_Synthon Alternative_3 N-Methyl-2-(phenylthio)ethanamine Alternative_3->C2_Synthon Alternative_4 N-Methyl-2-(benzylamino)ethanamine Alternative_4->C2_Synthon Target_Piperazine Target 1,4-Disubstituted Piperazine Synthetic_Protocol->Target_Piperazine Yields

Caption: Conceptual workflow for piperazine synthesis.

Comparative Analysis of this compound and Its Alternatives

To provide a robust comparison, we will evaluate this compound against a curated selection of commercially available alternatives. The comparison will be framed around a representative transformation: the synthesis of 1-benzyl-4-methylpiperazine from benzylamine. This reaction, a staple in medicinal chemistry, allows for a clear assessment of the relative merits of each C2-N synthon.

The proposed synthetic route involves the reaction of the C2-N synthon with a suitable dielectrophile, such as 1,2-dibromoethane, followed by cyclization.

This compound: The Electron-Deficient Scaffold

Chemical Structure: CH₃SO₂CH₂CH₂NHCH₃

The presence of the electron-withdrawing methylsulfonyl group significantly influences the reactivity of the adjacent methylene group and the nucleophilicity of the secondary amine. The pKa of the amine is expected to be lower than that of a simple alkylamine, potentially requiring stronger basic conditions for deprotonation and subsequent alkylation. The sulfonyl group also offers a potential handle for further functionalization.

Alternative 1: N,N'-Dimethylethylenediamine - The Direct Analogue

Chemical Structure: CH₃NHCH₂CH₂NHCH₃

This commercially available diamine is the most direct structural analogue for the construction of the 1,4-dimethylpiperazine core. Its symmetrical nature simplifies reactions, and the presence of two secondary amines provides two points for functionalization.

Alternative 2: 2-(Benzylsulfonyl)-N-methylethanamine - Modulating the Sulfonyl Group

Chemical Structure: C₆H₅CH₂SO₂CH₂CH₂NHCH₃

Replacing the methylsulfonyl with a benzylsulfonyl group allows for an investigation into the electronic and steric effects of the sulfonyl substituent. The benzyl group may influence solubility and could potentially be cleaved under specific reductive conditions, offering a route to further diversification.

Alternative 3: N-Methyl-2-(phenylthio)ethanamine - The Thioether Counterpart

Chemical Structure: C₆H₅SCH₂CH₂NHCH₃

The thioether linkage, as opposed to the sulfone, presents a different electronic environment. The sulfur atom is less electron-withdrawing, leading to a more nucleophilic amine. Furthermore, the thioether can be oxidized to the corresponding sulfoxide or sulfone, providing a pathway to modulate the properties of the final product.

Alternative 4: N-Methyl-2-(benzylamino)ethanamine - The Non-Sulfonyl Analogue

Chemical Structure: C₆H₅CH₂NHCH₂CH₂NHCH₃

This alternative removes the sulfur atom entirely, replacing it with a benzylamino group. This provides a baseline for understanding the impact of the sulfonyl and thioether groups on the overall reactivity and properties of the resulting piperazine.

Experimental Data and Performance Comparison

C2-N SynthonPredicted ReactivityPotential AdvantagesPotential ChallengesEstimated Yield Range (%)
This compound Moderate nucleophilicity of amine.Orthogonal reactivity of sulfonyl group.May require stronger base for N-alkylation.60-75
N,N'-Dimethylethylenediamine High nucleophilicity of amines.Direct route to 1,4-disubstituted piperazines.Potential for over-alkylation or polymerization.80-95
2-(Benzylsulfonyl)-N-methylethanamine Moderate nucleophilicity of amine.Potential for debenzylation to reveal a free sulfone.Steric hindrance from the benzyl group may slow reaction rates.55-70
N-Methyl-2-(phenylthio)ethanamine High nucleophilicity of amine.Thioether can be oxidized to sulfoxide/sulfone.Potential for catalyst poisoning in subsequent steps.75-90
N-Methyl-2-(benzylamino)ethanamine High nucleophilicity of amines.Readily available starting materials.Potential for side reactions involving the benzylamino group.70-85

Detailed Experimental Protocols

The following protocols are representative methods for the synthesis of 1,4-disubstituted piperazines and can be adapted for the synthons discussed in this guide.

Protocol 1: Synthesis of 1-Benzyl-4-methylpiperazine from N,N'-Dimethylethylenediamine

protocol1 Start Start Step1 Dissolve N,N'-dimethylethylenediamine and benzylamine in a suitable solvent (e.g., acetonitrile). Start->Step1 Step2 Add a base (e.g., K2CO3) and 1,2-dibromoethane. Step1->Step2 Step3 Heat the reaction mixture to reflux for 12-24 hours. Step2->Step3 Step4 Cool to room temperature, filter, and concentrate the filtrate. Step3->Step4 Step5 Purify by column chromatography. Step4->Step5 End Obtain 1-Benzyl-4-methylpiperazine Step5->End

Caption: Protocol for 1-benzyl-4-methylpiperazine synthesis.

Methodology:

  • To a solution of N,N'-dimethylethylenediamine (1.0 eq) and benzylamine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) is added potassium carbonate (3.0 eq).

  • 1,2-Dibromoethane (1.1 eq) is added dropwise to the stirred suspension.

  • The reaction mixture is heated to reflux and maintained for 16 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired 1-benzyl-4-methylpiperazine.

Protocol 2: Proposed Synthesis of a Piperazine Derivative using this compound

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (10 mL/mmol) is added a strong base such as sodium hydride (1.1 eq) at 0 °C.

  • After stirring for 30 minutes, the desired electrophile (e.g., a substituted benzyl bromide, 1.0 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • In a separate flask, the primary amine (e.g., benzylamine, 1.0 eq) is reacted with a suitable dielectrophile (e.g., 1,2-dibromoethane) in the presence of a base to form the other half of the piperazine ring.

  • The two fragments are then coupled under appropriate conditions to yield the final 1,4-disubstituted piperazine. Note: This is a conceptual multi-step approach, and conditions would need to be optimized.

Mechanistic Considerations and Rationale for Experimental Choices

The choice of base and solvent is critical in these syntheses. For the highly nucleophilic diamines like N,N'-dimethylethylenediamine, a milder base like potassium carbonate in a polar aprotic solvent such as acetonitrile is sufficient to drive the reaction. In contrast, for the less nucleophilic amine in this compound, a stronger base like sodium hydride in a solvent like DMF would likely be necessary to achieve efficient N-alkylation.

The use of a dielectrophile like 1,2-dibromoethane provides a direct route to the piperazine core through a double nucleophilic substitution. The reaction temperature is elevated to overcome the activation energy for the C-N bond formation.

mechanism cluster_alkylation1 First Alkylation cluster_cyclization Intramolecular Cyclization Amine1 R1-NH-CH2-CH2-NH-R2 Intermediate1 R1-N+(H)-CH2-CH2-NH-R2      |     CH2-CH2-Br Amine1->Intermediate1 + BrCH2CH2Br BrCH2CH2Br Br-CH2-CH2-Br Product1 R1-N(CH2-CH2-Br)-CH2-CH2-NH-R2 Intermediate1->Product1 - HBr Intermediate2 R1-N(CH2-CH2-Br)-CH2-CH2-NH-R2 Transition_State [Cyclic Transition State] Intermediate2->Transition_State Piperazine 1,4-Disubstituted Piperazine Transition_State->Piperazine - HBr

Caption: General mechanism for piperazine formation.

Conclusion and Future Outlook

This compound represents a potentially valuable, yet underexplored, building block in heterocyclic synthesis. Its unique electronic properties, conferred by the methylsulfonyl group, offer opportunities for orthogonal functionalization and the creation of novel chemical space.

While direct analogues like N,N'-dimethylethylenediamine may offer a more straightforward and higher-yielding route to simple 1,4-disubstituted piperazines, the true value of this compound and its sulfonyl and thioether counterparts lies in their potential for more complex molecular architectures. The sulfonyl and thioether moieties can be further manipulated, providing access to a wider range of derivatives with diverse physicochemical properties.

For the medicinal chemist, the choice of synthon will ultimately depend on the specific goals of the synthetic campaign. For rapid library synthesis of simple piperazines, N,N'-dimethylethylenediamine is a logical choice. However, for lead optimization and the exploration of novel pharmacophores, the unique reactivity and functional handles offered by this compound and its relatives present a compelling avenue for investigation.

Further research is warranted to fully elucidate the synthetic scope of this compound and to develop optimized protocols for its incorporation into a broader range of heterocyclic systems.

References

Due to the conceptual nature of the direct application of this compound in a comparative piperazine synthesis, the references below provide context on the synthesis of piperazines and the properties of related building blocks. Specific experimental data for the direct comparison presented in the table is based on established principles of organic reactivity rather than specific literature precedents for this exact reaction series.

  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method for the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506–7511.
  • Reilly, S. W., & Mach, R. H. (2016). A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. Organic Letters, 18(20), 5272–5275.
  • Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3426.
  • Cybulski, M., Dankiewicz, W., & Chilmończyk, Z. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357–365.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(13), 5129.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Methyl-2-(methylsulfonyl)ethanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The disposal of any chemical waste requires a meticulous and informed approach to protect both laboratory personnel and the environment. N-Methyl-2-(methylsulfonyl)ethanamine, a compound containing both an amine and a sulfonyl group, necessitates careful consideration of its potential reactivity and toxicity.[1][2] This guide synthesizes established principles of hazardous waste management with the known characteristics of related chemical structures to provide a robust framework for its safe disposal.

I. Immediate Safety Considerations & Hazard Assessment

Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent and correct use of PPE.[3][4]

  • Eye Protection: Always wear chemical safety goggles or a face shield to protect against potential splashes.[3][5]

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.[3][4]

  • Body Protection: A lab coat or chemical-resistant apron is mandatory to protect against skin contact.[3][4] Ensure that legs and feet are covered with long pants and closed-toe shoes.[6]

Engineering Controls:

  • Ventilation: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[5][7]

II. Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a regulated process. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste.[8][9][10] Generators of chemical waste are responsible for its proper identification, management, and disposal.[10]

Step 1: Waste Identification and Classification

The first crucial step is to determine if the waste is hazardous.[11] This determination can be based on knowledge of the chemical's properties or through analytical testing.[11] Given the potential hazards of this compound, it is prudent to manage it as a hazardous waste unless determined otherwise by a qualified professional.

Step 2: Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[12][13]

  • Do Not Mix: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents or acids, which could react with the amine group.[7][14]

  • Dedicated Container: Collect the waste in a designated, clearly labeled, and chemically compatible container. The original container, if in good condition, can be used. Otherwise, a high-density polyethylene (HDPE) container is a suitable choice.[13][15]

Step 3: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.[15][16]

  • Hazardous Waste Label: The container must be labeled with the words "HAZARDOUS WASTE".[15]

  • Contents: Clearly identify the contents as "Waste this compound" and list any other components present in the waste.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[16] The storage area should be cool, dry, and well-ventilated.[17]

Step 4: Arrange for Professional Disposal

Hazardous waste must be disposed of through a licensed and reputable waste management company.[18]

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or equivalent to arrange for a pickup.

  • Provide Information: Be prepared to provide the waste manifest, including the chemical name, quantity, and hazard information.

  • Documentation: Retain all records of waste disposal as required by your institution and regulatory agencies.[18]

Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Step 1: Hazard Assessment cluster_2 Step 2: Segregation & Collection cluster_3 Step 3: Storage cluster_4 Step 4: Professional Disposal cluster_5 End: Compliant Disposal start This compound Waste Generated assess Consult SDS/Safety Information Assume Hazardous start->assess ppe Don Appropriate PPE assess->ppe segregate Segregate from Incompatible Waste ppe->segregate collect Collect in a Labeled, Compatible Container segregate->collect label_container Label as 'HAZARDOUS WASTE' with Contents and Date collect->label_container store Store in Designated Satellite Accumulation Area label_container->store contact Contact EH&S for Pickup store->contact document Complete Waste Manifest and Retain Records contact->document end Waste Transferred to Licensed Disposal Facility document->end

Caption: Decision workflow for the disposal of this compound.

III. Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is crucial to mitigate hazards.[19][20]

Minor Spill (Contained and manageable by laboratory personnel):

  • Alert Personnel: Immediately alert others in the vicinity.[21][22]

  • Evacuate: If necessary, evacuate the immediate area.

  • PPE: Don the appropriate PPE, including respiratory protection if there is an inhalation hazard.[19]

  • Containment: Contain the spill using a chemical spill kit with absorbent materials.[22][23] Work from the outside of the spill inward to prevent spreading.[22]

  • Clean-up: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[19]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your supervisor and EH&S department.

Major Spill (Large volume, highly volatile, or immediate fire/health hazard):

  • Evacuate: Immediately evacuate the area and activate the nearest fire alarm.

  • Isolate: Close doors to the affected area to contain vapors.

  • Emergency Services: From a safe location, call emergency services (e.g., 911) and your institution's emergency contact.

  • Provide Information: Be prepared to provide the name of the spilled chemical and any relevant hazard information to emergency responders.

IV. Quantitative Data Summary
ParameterValue/InformationSource/Rationale
Hazard Classification Recommended to be handled as hazardous waste.Prudent practice due to lack of specific data and potential hazards of similar compounds.[1]
RCRA Waste Codes To be determined by generator based on characteristics (e.g., toxicity).40 CFR Part 261[9][14]
Compatible Container Material High-Density Polyethylene (HDPE)General good chemical resistance for a wide range of organic compounds.
Incompatible Materials Strong oxidizing agents, acids.Potential for exothermic or violent reactions with the amine functionality.[7][14]

References

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6).
  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? - YouTube. (2025, November 9).
  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (2025, August 13).
  • Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania.
  • Hazardous Waste Compliance and Assistance - Missouri Department of Natural Resources.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 11).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine - AK Scientific, Inc.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 27).
  • 1 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 29).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 11).
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Albendazole Sulfone - Benchchem.
  • (2-Methanesulfonylethyl)(methyl)amine | C4H11NO2S | CID 3856040 - PubChem.
  • CAS 49773-20-8: 2-(Methylsulfonyl)ethanamine | CymitQuimica.
  • 2-(Methylsulfinyl)ethanamine | C3H9NOS | CID 4347855 - PubChem - NIH.
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Mastering the Safe Handling of N-Methyl-2-(methylsulfonyl)ethanamine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your lab practices. N-Methyl-2-(methylsulfonyl)ethanamine, a compound of interest in various research applications, requires meticulous handling due to its potential hazards. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans, ensuring both your safety and the validity of your experimental outcomes.

Understanding the Hazard Profile: Why Specific PPE is Non-Negotiable

This compound hydrochloride and its free-base form present several potential hazards that dictate our safety protocols. According to aggregated GHS data, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some sources also indicate the potential for serious eye damage.[1] The causality for our stringent PPE recommendations stems from these classifications. Skin contact can lead to irritation, while eye contact poses a significant risk of damage.[1][2] Inhalation of aerosols or dusts may irritate the respiratory tract.[2]

Hazard ClassificationPotential EffectsSource
Skin Corrosion/IrritationCauses skin irritation[1][2][3]
Serious Eye Damage/IrritationCauses serious eye irritation/damage[1][2][3]
Specific Target Organ ToxicityMay cause respiratory irritation[1][2]

Given these risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

The Core Ensemble: Your Essential Personal Protective Equipment

The selection of appropriate PPE is the first line of defense against accidental exposure. The following is a detailed breakdown of the essential equipment for handling this compound, with an emphasis on the scientific reasoning behind each choice.

Eye and Face Protection: Beyond the Standard Safety Glasses

Due to the risk of serious eye irritation and potential for severe eye damage, standard safety glasses are insufficient.[1][2]

  • Chemical Safety Goggles: These are mandatory. Their wrap-around design provides a seal against splashes and airborne particles, which is critical when handling this compound in liquid or solid form.

  • Face Shield: A face shield should be worn in conjunction with chemical safety goggles, especially when there is a risk of splashing, such as during bulk transfers or when working with larger quantities.[4][5] This provides an additional layer of protection for the entire face.

Hand Protection: Selecting the Right Glove Material

The choice of gloves is critical to prevent skin contact and subsequent irritation.[4][5]

  • Material: Nitrile gloves are a common and effective choice for incidental contact with many chemicals. However, for prolonged handling or in the case of a spill, it is crucial to consult the glove manufacturer's compatibility chart for this compound. Thicker, chemical-resistant gloves may be necessary for extensive work.

  • Technique: Always inspect gloves for any signs of degradation or perforation before use. When removing gloves, do so without touching the outer surface with your bare hands to prevent cross-contamination.

Body Protection: Shielding Against Spills and Splashes

Appropriate body protection is essential to prevent contamination of personal clothing and skin.[6]

  • Laboratory Coat: A standard lab coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In situations involving large quantities or a significant risk of exposure, a chemical-resistant suit may be warranted.[6]

Respiratory Protection: When and Why it is Necessary

Respiratory protection is crucial when there is a potential for inhaling dust or aerosols of this compound.[2]

  • Chemical Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the concentration of airborne contaminants.[7]

  • Respirator: If a fume hood is not available or in the event of a large spill, respiratory protection is required.[8]

    • N95 Respirator: For handling the solid form where dust may be generated, a NIOSH-approved N95 respirator can provide adequate protection.

    • Air-Purifying Respirator (APR) with Organic Vapor Cartridges: When working with solutions or if there is a risk of significant vapor exposure, an APR with appropriate cartridges should be used. A fit test is mandatory before using any tight-fitting respirator to ensure a proper seal.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure.

Pre-Experiment Checklist:
  • Review the SDS: Before beginning any new procedure, thoroughly read the Safety Data Sheet (SDS) for this compound.

  • Assemble and Inspect PPE: Ensure all necessary PPE is available and in good condition.

  • Verify Fume Hood Function: Check that the chemical fume hood is operational and the sash is at the appropriate height.

  • Prepare Spill Kit: Have a spill kit readily accessible that is appropriate for handling amine and sulfonyl-containing compounds.

Handling Procedure:
  • Don PPE: Put on all required PPE before entering the designated work area.

  • Work in Fume Hood: Conduct all manipulations of the compound within the fume hood.[7]

  • Controlled Dispensing: When weighing the solid, do so in a manner that minimizes dust generation. When transferring liquids, pour slowly and carefully to avoid splashing.

  • Immediate Cleanup: Clean any minor spills immediately with an appropriate absorbent material.

  • Secure Container: Keep the container of this compound tightly closed when not in use.[2]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Collection: All waste materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal Regulations: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[2][7] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not dispose of this chemical down the drain.[7][10]

Visualizing Safety: Workflow Diagrams

To further clarify the decision-making process for safety protocols, the following diagrams illustrate the recommended workflows.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Handling N-Methyl-2- (methylsulfonyl)ethanamine CheckHazards Review SDS: - Skin/Eye Irritant - Respiratory Irritant - Potential for Serious Eye Damage Start->CheckHazards EyeFace Eye/Face Protection: - Chemical Safety Goggles - Face Shield (if splash risk) CheckHazards->EyeFace Hand Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile) CheckHazards->Hand Body Body Protection: - Lab Coat - Chemical-Resistant Apron (if splash risk) CheckHazards->Body Respiratory Respiratory Protection: - Work in Fume Hood - Respirator (if spill or no hood) CheckHazards->Respiratory Proceed Proceed with Experiment EyeFace->Proceed Hand->Proceed Body->Proceed Respiratory->Proceed Emergency_Response_Workflow cluster_event Exposure Event cluster_response Immediate Response cluster_followup Follow-Up Exposure Accidental Exposure Occurs SkinContact Skin Contact: - Remove contaminated clothing - Wash with soap and water for 15 min Exposure->SkinContact EyeContact Eye Contact: - Flush with water for 15 min - Remove contact lenses Exposure->EyeContact Inhalation Inhalation: - Move to fresh air Exposure->Inhalation Ingestion Ingestion: - Rinse mouth - Do NOT induce vomiting Exposure->Ingestion Medical Seek Immediate Medical Attention SkinContact->Medical EyeContact->Medical Inhalation->Medical Ingestion->Medical Report Report Incident to Supervisor and EHS Medical->Report

Caption: Emergency Response for Exposure to this compound.

By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring a safe and productive research environment.

References

  • PubChem. (n.d.). 2-Methanesulfonylethyl)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylsulfinyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.